molecular formula C8H6N4O5 B7804820 nitrofurantoin

nitrofurantoin

Cat. No.: B7804820
M. Wt: 238.16 g/mol
InChI Key: NXFQHRVNIOXGAQ-OQFOIZHKSA-N
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Description

Nitrofurantoin is a synthetic antibacterial agent of the nitrofuran class, widely utilized in research for its specific activity against uropathogens. Its primary research value lies in modeling and studying uncomplicated lower urinary tract infections (cystitis). The compound is a bacteriostatic agent at lower concentrations, but can be bactericidal at higher concentrations found in urine. Its precise mechanism of action is complex and not fully elucidated, but it is believed to involve the intracellular activation by bacterial nitroreductases to reactive intermediates that inhibit vital bacterial processes including protein synthesis, DNA/RNA function, and cell wall formation . This compound demonstrates potent in vitro activity against key pathogens responsible for urinary tract infections, including Escherichia coli, Enterococcus faecalis, and Staphylococcus saprophyticus . Its pharmacokinetic profile is characterized by very low serum levels but high therapeutic concentrations in the urine following oral administration, making it a focused subject for urinary tract infection research . It is not considered effective for the study of systemic infections, pyelonephritis, or prostatitis due to its poor tissue penetration . Important considerations for researchers include its contraindication in models with significant renal impairment (commonly with a creatinine clearance below 45-60 mL/min) as this reduces its efficacy in the urinary tract and increases systemic exposure . It is also contraindicated in subjects with glucose-6-phosphate dehydrogenase (G6PD) deficiency due to the risk of hemolytic anemia . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[(Z)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
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InChI

InChI=1S/C8H6N4O5/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16/h1-3H,4H2,(H,10,13,14)/b9-3-
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InChI Key

NXFQHRVNIOXGAQ-OQFOIZHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
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Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-]
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Isomeric SMILES

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)[N+](=O)[O-]
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Molecular Formula

C8H6N4O5
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Record name NITROFURANTOIN
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Molecular Weight

238.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
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Physical Description

Nitrofurantoin appears as odorless lemon yellow crystals or fine yellow powder. Bitter taste. (NTP, 1992), Solid
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
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Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Soly (mg/100 ml): water (pH 7) 19.0; 95% ethanol 51.0; acetone 510; DMF 8000; peanut oil 2.1; glycerol 60; polyethylene glycol 1500., Very slightly soluble in alcohol and practically insoluble in ether and water., In water, 79 mg/l at 24 °C., 4.15e-01 g/L
Details Yalkowsky SH, Dannenfelser RM; The AQUASOL dATAbASE of Aqueous Solubility. Fifth ed, Tucson, AZ: Univ Az, College of Pharmacy (1992)
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Color/Form

ORANGE-YELLOW NEEDLES FROM DIL ACETIC ACID, LEMON-YELLOW CRYSTALS OR FINE POWDER, Yellow powder

CAS No.

67-20-9
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Record name 2,4-Imidazolidinedione, 1-[[(5-nitro-2-furanyl)methylene]amino]-
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Melting Point

514 °F (decomposes) (NTP, 1992), 263 °C
Details Lide, D.R. (ed.). CRC Handbook of Chemistry and Physics. 76th ed. Boca Raton, FL: CRC Press Inc., 1995-1996., p. 3-198
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Foundational & Exploratory

Nitrofurantoin's Disruption of Bacterial Ribosomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has long been a mainstay in the treatment of uncomplicated urinary tract infections. Its enduring efficacy is largely attributed to a multi-pronged mechanism of action that circumvents common resistance pathways. A critical facet of this mechanism is the impairment of bacterial protein synthesis through the targeting of ribosomes. This technical guide provides an in-depth exploration of the molecular interactions between this compound and bacterial ribosomes, detailing the current understanding of its mechanism, relevant quantitative data, and comprehensive experimental protocols for its investigation.

Introduction

This compound is a prodrug that, once activated within the bacterial cell, generates highly reactive electrophilic intermediates.[1] These intermediates engage in a non-specific assault on a variety of cellular macromolecules, with bacterial ribosomes being a prime target.[2][3] This indiscriminate mode of action, which damages multiple components essential for bacterial survival, is believed to be the cornerstone of its low rates of acquired resistance.[4][5] This document will delve into the specifics of how this compound's reactive metabolites interact with and ultimately inhibit the function of bacterial ribosomes, a key process in its bactericidal activity.[6]

Mechanism of Action: From Activation to Ribosomal Inhibition

The antibacterial effect of this compound is contingent upon its metabolic activation within the bacterial cytoplasm. This process can be dissected into two principal stages:

2.1. Metabolic Activation of this compound

This compound is taken up by bacteria and subsequently reduced by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[1] This reduction process generates a cascade of highly reactive and unstable intermediates, including nitro-anion radicals and hydroxylamine.[2] These electrophilic species are the primary effectors of this compound's antimicrobial activity.[1]

Nitrofurantoin_Activation cluster_activation Metabolic Activation cluster_targets Cellular Targets This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) This compound->Nitroreductases Reduction BacterialCell Bacterial Cell ReactiveIntermediates Reactive Electrophilic Intermediates (e.g., nitro-anion radicals, hydroxylamine) Nitroreductases->ReactiveIntermediates Ribosomes Bacterial Ribosomes (Proteins & rRNA) ReactiveIntermediates->Ribosomes Non-specific adduction OtherTargets Other Cellular Targets (DNA, Metabolic Enzymes) ReactiveIntermediates->OtherTargets Non-specific adduction Inhibition Inhibition of Protein Synthesis Ribosomes->Inhibition CellDeath Bacterial Cell Death OtherTargets->CellDeath Inhibition->CellDeath

Figure 1: Metabolic activation and multi-target mechanism of this compound.

2.2. Interaction with Bacterial Ribosomes

The reactive intermediates of this compound non-specifically attack various components of the bacterial ribosome, including both ribosomal RNA (rRNA) and ribosomal proteins.[6] This covalent modification is thought to disrupt the intricate structure and function of the ribosome, leading to a complete shutdown of protein synthesis.[4] At bactericidal concentrations, this ribosomal damage is a major contributor to cell death.[1]

Quantitative Data

The non-specific and multi-target nature of this compound's reactive intermediates makes the determination of traditional quantitative measures of drug-target interaction, such as specific binding affinities (Kd) and IC50 values for ribosomal inhibition, exceptionally challenging. The literature predominantly reports on the minimum inhibitory concentrations (MICs) required to inhibit bacterial growth.

Parameter Organism Value Reference
Minimum Inhibitory Concentration (MIC) Escherichia coli8 µg/mL[7]
Minimum Inhibitory Concentration (MIC) for resistant strains Escherichia coli> 512 µg/mL[8]
Minimum Inhibitory Concentration (MIC) facilitating selection of resistant strains Escherichia coli32 µg/ml[5]

Note: The lack of specific Kd and IC50 values for the interaction of activated this compound with ribosomes is a direct consequence of its mechanism of action. The drug does not bind to a single, specific site but rather causes widespread, covalent modifications to multiple ribosomal components.

Experimental Protocols

Investigating the interaction of this compound with bacterial ribosomes involves a series of established and specialized experimental procedures.

4.1. Isolation of Bacterial 70S Ribosomes

A prerequisite for in vitro studies is the purification of active bacterial ribosomes.

Ribosome_Isolation Start Bacterial Culture (e.g., E. coli) Harvest Harvest Cells (Centrifugation) Start->Harvest Lysis Cell Lysis (e.g., French Press) Harvest->Lysis Clarification Clarify Lysate (Centrifugation) Lysis->Clarification SucroseCushion Sucrose (B13894) Cushion Ultracentrifugation Clarification->SucroseCushion Pellet Ribosome Pellet SucroseCushion->Pellet Resuspend Resuspend Pellet Pellet->Resuspend SucroseGradient Sucrose Density Gradient Ultracentrifugation Resuspend->SucroseGradient Fractionation Fractionate Gradient SucroseGradient->Fractionation Pooling Pool 70S Fractions Fractionation->Pooling FinalPellet Pellet 70S Ribosomes Pooling->FinalPellet Storage Resuspend and Store at -80°C FinalPellet->Storage

Figure 2: Workflow for the isolation of bacterial 70S ribosomes.

Methodology: [1][2]

  • Cell Culture and Harvest: Grow a suitable bacterial strain (e.g., E. coli) to mid-log phase. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a suitable buffer and lyse the cells using a French press or other mechanical disruption methods.

  • Clarification of Lysate: Centrifuge the lysate at low speed to remove cell debris.

  • Ribosome Pelleting through Sucrose Cushion: Layer the clarified supernatant onto a sucrose cushion and ultracentrifuge to pellet the ribosomes, separating them from smaller cellular components.

  • Sucrose Density Gradient Centrifugation: For higher purity, resuspend the ribosome pellet and layer it onto a linear sucrose density gradient (e.g., 10-40%). Ultracentrifuge to separate 70S ribosomes from 30S and 50S subunits and other complexes.

  • Fractionation and Collection: Fractionate the gradient and monitor the absorbance at 260 nm to identify the peak corresponding to 70S ribosomes.

  • Pelleting and Storage: Pool the 70S fractions, pellet the ribosomes by ultracentrifugation, and resuspend in a storage buffer containing glycerol. Store at -80°C.

4.2. In Vitro Protein Synthesis Inhibition Assay (β-Galactosidase Induction)

This assay measures the effect of this compound on the de novo synthesis of an inducible enzyme.[5][6]

BGal_Assay Start Bacterial Culture (e.g., E. coli with lacZ) Incubation Incubate with varying concentrations of this compound Start->Incubation Induction Induce β-galactosidase synthesis (e.g., with IPTG) Incubation->Induction Lysis Cell Permeabilization/ Lysis Induction->Lysis Assay Add ONPG substrate Lysis->Assay Measurement Measure Absorbance at 420 nm Assay->Measurement Analysis Calculate Enzyme Activity and Determine IC50 Measurement->Analysis

Figure 3: Experimental workflow for the β-galactosidase induction assay.

Methodology: [9][10][11][12][13]

  • Bacterial Culture: Grow a bacterial strain containing the lacZ gene (e.g., E. coli) to a suitable cell density.

  • This compound Treatment: Aliquot the culture and add varying concentrations of this compound. Include appropriate positive (no drug) and negative (no inducer) controls.

  • Induction: Add an inducer of the lac operon, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to all wells except the negative control.

  • Incubation: Incubate the cultures to allow for enzyme synthesis.

  • Cell Lysis/Permeabilization: Permeabilize the cells to allow the substrate to enter. This can be achieved using chemical methods (e.g., chloroform/SDS or commercial reagents).

  • Enzyme Assay: Add the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Measurement and Analysis: Monitor the development of yellow color by measuring the absorbance at 420 nm. Stop the reaction and calculate the β-galactosidase activity. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

4.3. Identification of Adducted Ribosomal Proteins by Mass Spectrometry

Modern proteomic techniques can be employed to identify the specific ribosomal proteins modified by this compound's reactive intermediates.[14][15][16][17][18]

MS_Workflow Start Treat Bacterial Culture with sub-lethal this compound Isolation Isolate 70S Ribosomes Start->Isolation Extraction Extract Ribosomal Proteins Isolation->Extraction Digestion Digest Proteins into Peptides (e.g., with Trypsin) Extraction->Digestion LCMS Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis Digestion->LCMS DataAnalysis Database Search for Mass Shifts Indicating Adduction LCMS->DataAnalysis Identification Identify Adducted Proteins and Modification Sites DataAnalysis->Identification

Figure 4: Workflow for identifying this compound-adducted ribosomal proteins.

Methodology:

  • Treatment and Ribosome Isolation: Treat a bacterial culture with a sub-lethal concentration of this compound. Isolate the 70S ribosomes as described in section 4.1.

  • Protein Extraction and Digestion: Extract the proteins from the purified ribosomes and digest them into smaller peptides using a protease like trypsin.

  • LC-MS/MS Analysis: Separate the peptides by liquid chromatography and analyze them using tandem mass spectrometry.

  • Data Analysis: Search the resulting MS/MS spectra against a database of the organism's ribosomal proteins. Look for mass shifts in the peptides that correspond to the covalent addition of a this compound metabolite. This will identify the specific proteins and potentially the amino acid residues that have been modified.

4.4. Ribosome Profiling (Ribo-Seq)

Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation and can be used to assess the impact of this compound on ribosome occupancy on mRNAs.[3][19][20][21][22]

Methodology:

  • Cell Treatment and Lysis: Treat bacterial cultures with and without this compound. Lyse the cells under conditions that preserve ribosome-mRNA complexes.

  • Nuclease Footprinting: Treat the lysate with a nuclease to digest mRNA that is not protected by ribosomes.

  • Ribosome-Protected Fragment (RPF) Isolation: Isolate the monosomes and extract the RPFs.

  • Library Preparation and Sequencing: Prepare a sequencing library from the RPFs and perform deep sequencing.

  • Data Analysis: Align the sequencing reads to the bacterial genome to determine the ribosome occupancy at codon resolution. Compare the profiles of treated and untreated cells to identify sites of ribosome stalling or altered translation.

Conclusion

The inhibitory action of this compound on bacterial ribosomes is a complex process initiated by the metabolic activation of the drug into highly reactive intermediates. These intermediates cause widespread, non-specific damage to ribosomal proteins and rRNA, leading to a cessation of protein synthesis and contributing significantly to the drug's bactericidal effect. While the multi-target nature of this compound makes traditional quantitative analysis of its interaction with ribosomes challenging, advanced techniques such as mass spectrometry-based proteomics and ribosome profiling offer powerful tools to further elucidate the specific molecular consequences of this interaction. A deeper understanding of these mechanisms will continue to inform the clinical use of this enduring antibiotic and may guide the development of novel antimicrobial agents that leverage a similar multi-targeting strategy to combat bacterial resistance.

References

The Molecular Basis of Nitrofurantoin's Selective Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its enduring efficacy is largely attributed to a unique mechanism of action that confers selective toxicity against bacterial pathogens while generally sparing host cells. This technical guide provides an in-depth exploration of the molecular underpinnings of this compound's selective toxicity. It details the enzymatic activation of this prodrug within bacteria, its multi-targeted assault on crucial cellular processes, and the pharmacokinetic properties that concentrate its activity in the urinary tract. Furthermore, this guide summarizes key quantitative data on this compound's efficacy, outlines detailed experimental protocols for its study, and provides visual representations of its mechanism and relevant experimental workflows.

Introduction

The rise of antibiotic resistance necessitates a deeper understanding of the mechanisms of existing, effective drugs. This compound stands out for its low rates of acquired resistance, a feature directly linked to its multifaceted mode of action.[1][2] Unlike many antibiotics that target a single specific enzyme or pathway, this compound, upon activation, generates reactive intermediates that indiscriminately damage a range of vital bacterial components.[1][3] This guide will dissect the molecular intricacies that make this compound a potent antibacterial agent with a favorable safety profile for its primary indication.

Mechanism of Action: A Multi-Pronged Attack

This compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation within the bacterial cell to exert its antimicrobial effects.[1][3] This activation is the lynchpin of its selective toxicity.

Reductive Activation by Bacterial Nitroreductases

The key to this compound's activation lies in the presence of bacterial flavoproteins known as nitroreductases, specifically the oxygen-insensitive nitroreductases NfsA and NfsB.[2] These enzymes are highly efficient at reducing the nitro group of this compound. This process generates a cascade of highly reactive electrophilic intermediates, including nitro-anion free radicals and hydroxylamine.[2] Mammalian cells, in contrast, possess significantly less efficient nitroreductase activity, leading to a much slower and lower level of toxic intermediate production.[4]

Multiple Cellular Targets

The reactive intermediates generated from this compound reduction are highly promiscuous and attack multiple cellular targets simultaneously. This multi-target mechanism is a significant barrier to the development of bacterial resistance. The primary targets include:

  • Ribosomal Proteins and RNA: The reactive intermediates non-specifically bind to ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[3] This disruption of translation is a major contributor to the bactericidal effect of this compound at therapeutic concentrations.[3]

  • Bacterial DNA: The electrophilic intermediates can directly damage bacterial DNA, causing strand breakage and the formation of cross-links.[5][6] This genotoxic effect triggers the bacterial SOS response, a DNA repair mechanism.[5]

  • Citric Acid Cycle Enzymes: this compound has been shown to inhibit enzymes involved in the citric acid cycle (Krebs cycle), thereby disrupting bacterial carbohydrate metabolism and energy production.[2][4]

  • Cell Wall Synthesis: There is also evidence to suggest that this compound's reactive intermediates can interfere with the synthesis of the bacterial cell wall.[3]

The Basis of Selective Toxicity

The selective action of this compound against bacteria is a result of two primary factors:

  • Differential Metabolic Activation: As previously mentioned, the significantly higher rate of this compound reduction by bacterial nitroreductases compared to their mammalian counterparts is the main driver of its selective toxicity.[4] This leads to a rapid accumulation of cytotoxic intermediates within the bacterial cell, overwhelming its defense and repair mechanisms.

  • Pharmacokinetics and Urinary Concentration: this compound is rapidly absorbed and excreted, with a substantial portion eliminated unchanged in the urine.[7] This results in high therapeutic concentrations in the urinary tract, the site of infection, while plasma concentrations remain very low, minimizing systemic exposure and potential side effects.[1][8]

Quantitative Data

The following tables summarize key quantitative data related to the efficacy and pharmacokinetics of this compound.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound for Common Uropathogens

Bacterial SpeciesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Susceptibility Breakpoint (CLSI, uncomplicated UTI)
Escherichia coli16[9]16[9]≤ 32 µg/mL
Klebsiella pneumoniae16-32[10]>32[10]≤ 32 µg/mL
Enterococcus faecalis64[9]128[9]≤ 32 µg/mL
Staphylococcus saprophyticus8[9]16[9]≤ 32 µg/mL

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Urine Concentration
Mean (dogs, ~5 mg/kg)104.82 µg/mL[9]
Range (dogs, ~5 mg/kg)26.13–315.87 µg/mL[9]
Human (100 mg dose)Can reach >200 µg/mLWikipedia
Plasma Concentration
Human (100 mg dose)Typically < 1 µg/mLWikipedia
Mouse (5, 10, 20 mg/kg)~100-fold lower than urine[1][8]
Bioavailability (oral) ~80-90%[7]
Half-life ~20 minutes[7]
Urinary Excretion (unchanged) 25-40%[7]

Experimental Protocols

This section outlines the methodologies for key experiments used to investigate the molecular basis of this compound's action.

Bacterial Nitroreductase Activity Assay (Spectrophotometric)

Objective: To quantify the activity of bacterial nitroreductases in reducing a substrate, which serves as a proxy for their ability to activate this compound.

Principle: This assay often utilizes a chromogenic substrate that changes color upon reduction by nitroreductases. The rate of color change is proportional to the enzyme's activity. Alternatively, the assay can monitor the oxidation of a cofactor like NADPH or NADH, which is consumed during the reduction reaction.

Methodology:

  • Preparation of Cell Lysate:

    • Grow a bacterial culture to the mid-logarithmic phase.

    • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate-buffered saline).

    • Resuspend the cell pellet in lysis buffer and disrupt the cells using sonication or a French press.

    • Centrifuge the lysate to remove cell debris and collect the supernatant containing the soluble proteins, including nitroreductases.

  • Reaction Mixture:

    • In a microplate or cuvette, prepare a reaction mixture containing:

      • Assay buffer (e.g., Tris-HCl, pH 7.5).

      • A source of reducing equivalents, typically NADPH or NADH.

      • The nitroaromatic substrate (e.g., nitrobenzene (B124822) or a more specific chromogenic substrate).

  • Initiation and Measurement:

    • Initiate the reaction by adding the bacterial cell lysate to the reaction mixture.

    • Immediately monitor the change in absorbance at a specific wavelength using a spectrophotometer. The wavelength will depend on the substrate used (e.g., decrease in absorbance at 340 nm for NADPH oxidation).

  • Data Analysis:

    • Calculate the rate of change in absorbance over time.

    • Use a molar extinction coefficient for the substrate or cofactor to convert the rate of absorbance change into enzyme activity units (e.g., µmol of substrate reduced per minute per mg of protein).

In Vitro Protein Synthesis Inhibition Assay

Objective: To determine the concentration at which this compound inhibits bacterial protein synthesis.

Principle: This assay utilizes a cell-free in vitro translation system, typically derived from E. coli (S30 extract), to synthesize a reporter protein (e.g., luciferase or green fluorescent protein - GFP). The inhibitory effect of this compound is quantified by the reduction in the reporter signal.

Methodology:

  • Preparation of Reagents:

    • Obtain a commercial in vitro translation kit or prepare an S30 extract from a suitable bacterial strain.

    • Prepare a DNA template encoding the reporter protein under the control of a bacterial promoter.

    • Prepare serial dilutions of this compound in a suitable solvent.

  • Reaction Setup:

    • In a microplate, combine the components of the in vitro translation system, including the S30 extract, reaction buffer, amino acid mixture, and energy source.

    • Add the DNA template to each well.

    • Add the different concentrations of this compound to the respective wells. Include a no-drug control and a no-template control.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 1-2 hours to allow for transcription and translation.

  • Signal Detection:

    • If using a luciferase reporter, add the luciferin (B1168401) substrate and measure the luminescence using a luminometer.

    • If using a GFP reporter, measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background signal from the no-template control.

    • Normalize the signal from the this compound-treated samples to the no-drug control.

    • Plot the percentage of protein synthesis inhibition against the concentration of this compound to generate a dose-response curve and determine the IC₅₀ value (the concentration that causes 50% inhibition).[3]

Assessment of DNA Damage

Objective: To evaluate the extent of DNA damage induced by this compound in bacterial cells.

Principle: One method to assess DNA damage is to measure the induction of the SOS response, a bacterial DNA repair system. This can be done using a reporter strain where a reporter gene (e.g., lacZ or gfp) is fused to an SOS-inducible promoter.

Methodology:

  • Bacterial Strain:

    • Use a bacterial strain containing an SOS-reporter fusion (e.g., E. coli with a sulA-lacZ fusion).

  • Treatment:

    • Grow the reporter strain to the early logarithmic phase.

    • Expose the cells to various concentrations of this compound for a defined period.

  • Reporter Gene Assay:

    • After treatment, measure the expression of the reporter gene.

    • For a lacZ reporter, this is typically done by measuring β-galactosidase activity using a chromogenic substrate like ONPG (o-nitrophenyl-β-D-galactopyranoside).

    • For a GFP reporter, measure the fluorescence of the cell culture.

  • Data Analysis:

    • Quantify the level of reporter gene expression at different this compound concentrations.

    • An increase in reporter gene expression indicates the induction of the SOS response and, therefore, DNA damage.

Visualizing the Molecular Mechanisms and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental workflows discussed in this guide.

Nitrofurantoin_Mechanism cluster_bacterium Bacterial Cell cluster_targets Cellular Targets nitrofurantoin_in This compound (Prodrug) nitroreductases Bacterial Nitroreductases (NfsA, NfsB) nitrofurantoin_in->nitroreductases Uptake & Reduction reactive_intermediates Reactive Electrophilic Intermediates nitroreductases->reactive_intermediates ribosomes Ribosomal Proteins & rRNA reactive_intermediates->ribosomes dna Bacterial DNA reactive_intermediates->dna cac_enzymes Citric Acid Cycle Enzymes reactive_intermediates->cac_enzymes cell_wall Cell Wall Synthesis reactive_intermediates->cell_wall inhibition_protein_synthesis Inhibition of Protein Synthesis ribosomes->inhibition_protein_synthesis dna_damage DNA Damage dna->dna_damage metabolism_disruption Metabolic Disruption cac_enzymes->metabolism_disruption cell_wall->metabolism_disruption cell_death Bacterial Cell Death inhibition_protein_synthesis->cell_death dna_damage->cell_death metabolism_disruption->cell_death Nitroreductase_Assay_Workflow start Start bacterial_culture Grow Bacterial Culture start->bacterial_culture cell_lysis Harvest & Lyse Cells bacterial_culture->cell_lysis initiate_reaction Initiate Reaction with Lysate cell_lysis->initiate_reaction prepare_reaction Prepare Reaction Mix (Buffer, NADPH, Substrate) prepare_reaction->initiate_reaction measure_absorbance Monitor Absorbance Change (Spectrophotometer) initiate_reaction->measure_absorbance calculate_activity Calculate Enzyme Activity measure_absorbance->calculate_activity end End calculate_activity->end Protein_Synthesis_Inhibition_Workflow start Start prepare_reagents Prepare In Vitro Translation System, DNA Template, & this compound Dilutions start->prepare_reagents setup_reaction Set Up Reactions in Microplate prepare_reagents->setup_reaction incubation Incubate at 37°C setup_reaction->incubation signal_detection Add Substrate & Measure Luminescence/Fluorescence incubation->signal_detection data_analysis Analyze Data & Determine IC₅₀ signal_detection->data_analysis end End data_analysis->end

References

A Technical Guide to the Synthesis and Antibacterial Screening of Novel Nitrofurantoin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic approved in 1953, has remained a valuable agent for treating uncomplicated urinary tract infections (UTIs), largely due to a low incidence of acquired bacterial resistance.[1][2] Its multi-targeted mechanism of action is a key factor in its sustained efficacy.[3][4] This has spurred research into synthesizing novel this compound derivatives to broaden their antibacterial spectrum, enhance potency, and overcome existing resistance mechanisms. This guide provides an in-depth overview of the synthesis strategies, experimental protocols for antibacterial screening, and a summary of the activity of recently developed this compound analogues.

Mechanism of Action: The Foundation for Derivative Design

This compound is a prodrug, meaning it requires intracellular activation by bacterial enzymes to exert its effect.[4] The process is initiated by the reduction of its nitro group by bacterial nitroreductases (encoded by genes such as nfsA and nfsB).[2][5] This enzymatic reduction generates highly reactive electrophilic intermediates. These intermediates are non-specific and damage a wide array of microbial cellular components, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle.[2][3] This multi-targeted assault is believed to be the reason for the slow development of bacterial resistance.[5] Understanding this activation pathway is crucial for designing new derivatives that can be effectively processed by bacterial reductases.

Nitrofurantoin_Mechanism_of_Action cluster_cell Bacterial Cell cluster_targets Cellular Targets NFT_out This compound (Prodrug) NFT_in Intracellular This compound NFT_out->NFT_in Diffusion Intermediates Reactive Electrophilic Intermediates NFT_in->Intermediates Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitroreductases->Intermediates Reduction DNA DNA Damage Intermediates->DNA Ribosomes Ribosomal Protein Inhibition Intermediates->Ribosomes Enzymes Metabolic Enzyme Inhibition Intermediates->Enzymes Death Bacterial Cell Death DNA->Death Ribosomes->Death Enzymes->Death

Caption: Mechanism of action of this compound within a bacterial cell.

Synthesis of Novel this compound Derivatives

The core structure of this compound, consisting of a 5-nitrofuran ring linked to a hydantoin (B18101) moiety via an azomethine bridge, offers multiple sites for chemical modification.[1][3] The general approach involves synthesizing a modified side chain or precursor and then condensing it with the appropriate nitrofuran component.

A common strategy involves the condensation reaction between 1-aminohydantoin (B1197227) and a derivative of 5-nitro-2-furaldehyde.[1] Recent research has focused on replacing the hydantoin ring with other heterocyclic systems or modifying the azomethine linker to improve properties like lipophilicity, cell permeability, and target interaction.[6]

General_Synthesis_Workflow start Starting Materials (e.g., 5-Nitro-2-furaldehyde, Substituted Hydrazines) step1 Synthesis of Precursors (e.g., 1-Aminohydantoin analogues, functionalized aldehydes) start->step1 step2 Condensation Reaction (Formation of Azomethine Linkage) step1->step2 step3 Purification (Crystallization, Chromatography) step2->step3 step4 Characterization (NMR, Mass Spec, IR) step3->step4 product Novel this compound Derivative step4->product

Caption: A generalized workflow for the synthesis of this compound derivatives.

This protocol is adapted from a study that successfully synthesized novel oxadiazole-based nitrofurans.[7] This approach replaces the typical hydantoin ring with a 1,2,4-oxadiazole (B8745197) ring, a common isostere in medicinal chemistry.

Materials:

Procedure:

  • Reaction Setup: A solution of 5-nitrofuran-2-carboximidamide in absolute ethanol is prepared in a round-bottom flask.

  • Addition of Reagents: Sodium ethoxide is added to the solution, followed by the dropwise addition of the desired substituted aminonitrile.

  • Reaction Condition: The reaction mixture is stirred at room temperature for a specified period (e.g., 24 hours), with reaction progress monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the solvent is evaporated under reduced pressure. The residue is then dissolved in water and neutralized with an appropriate acid (e.g., HCl).

  • Purification: The resulting precipitate is filtered, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the final 3-substituted 5-(5-nitro-2-furyl)-1,2,4-oxadiazole derivative.[7]

  • Characterization: The structure and purity of the synthesized compound are confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Screening Protocols

Once synthesized and purified, the novel derivatives must be screened for their antibacterial activity. The standard method for determining the efficacy of a new antimicrobial agent is by measuring its Minimum Inhibitory Concentration (MIC).[8][9]

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent against a specific microorganism.[8][10]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Synthesized this compound derivatives (stock solution in DMSO)

  • Bacterial strains (e.g., S. aureus, A. baumannii)

  • Positive control antibiotic (e.g., this compound, Ciprofloxacin)

  • Sterile saline or PBS

Procedure:

  • Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline and adjusted to a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Compound Dilution: The synthesized compound is serially diluted (typically two-fold) across the wells of the 96-well plate using MHB to achieve a range of final concentrations.

  • Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compound.

  • Controls: A positive control (bacteria with no compound) and a negative control (broth with no bacteria) are included on each plate. A control with a known antibiotic is also run in parallel.

  • Incubation: The plates are sealed and incubated at 37°C for 16-20 hours.[5]

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[5][8]

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) A Prepare Bacterial Inoculum (0.5 McFarland Standard) D Inoculate Wells with Bacterial Suspension A->D B Prepare Stock Solutions of Test Compounds C Perform 2-Fold Serial Dilutions of Compounds in Broth B->C C->D F Incubate Plate (37°C, 16-20 hours) D->F E Include Positive (Growth) & Negative (Sterility) Controls E->F G Visually Inspect for Turbidity (Bacterial Growth) F->G H Determine Minimum Inhibitory Concentration (MIC) G->H

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antibacterial Activity of Novel Derivatives

Recent studies have yielded several promising this compound derivatives with potent activity, some even against pathogens for which this compound itself is ineffective. For example, certain derivatives have shown strong antibacterial action against Gram-negative pathogens like Acinetobacter baumannii, a bacterium against which this compound has no effect.[9][11]

Table 1: Summary of Antibacterial Activity (MIC) of Selected Novel this compound Derivatives

Compound IDModificationTarget PathogenMIC (µM)Reference Compound MIC (µM)Citation
Compound 2 Hydantoin replacementA. baumannii4>128 (this compound)[9][11]
Compound 16 Hydantoin replacementA. baumannii4>128 (this compound)[9][11]
Compound 2c 1,2,4-OxadiazoleS. aureus1.953.9 (this compound)[7]
Compound 2h 1,2,4-OxadiazoleS. aureus0.983.9 (this compound)[7]
Analogue 9 Aliphatic chain additionM. tuberculosis0.515 (this compound)[6]

Data is compiled from multiple sources for illustrative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

The data indicates that modifications to the this compound scaffold can lead to significant improvements in potency and spectrum. For instance, compound 2h was more than four times as potent as this compound against S. aureus.[7] Similarly, compounds 2 and 16 demonstrated potent activity against A. baumannii, a challenging Gram-negative pathogen.[9][11] Furthermore, the development of analogue 9 showed a 30-fold increase in potency against M. tuberculosis compared to the parent drug, highlighting the potential for these derivatives in treating other infectious diseases.[6]

Conclusion and Future Outlook

The synthesis of novel this compound derivatives is a promising strategy in the fight against antimicrobial resistance. By modifying the core structure, researchers have successfully developed compounds with enhanced potency and a broadened spectrum of activity, notably against difficult-to-treat Gram-negative bacteria and mycobacteria. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of new candidates. Future work will likely focus on optimizing the pharmacokinetic and toxicological profiles of these lead compounds to advance them toward clinical development. The multi-target mechanism of the nitrofuran class continues to make it an attractive scaffold for creating next-generation antibiotics.

References

Investigating the Role of Nitroreductases in Nitrofurantoin Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Nitrofurantoin (B1679001) is a synthetic nitrofuran antibiotic that has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades. Its enduring efficacy and low rates of acquired resistance are largely attributed to its unique mechanism of action. This compound is a prodrug, meaning it is inactive until it undergoes metabolic activation within the target bacterial cell. This activation is catalyzed by endogenous bacterial nitroreductases, which reduce the nitro group of the molecule to generate a cascade of highly reactive electrophilic intermediates. These intermediates proceed to attack multiple cellular targets, including ribosomal proteins, DNA, and enzymes of the Krebs cycle, leading to the rapid inhibition of essential macromolecular synthesis and ultimately, bacterial cell death. This multi-target mechanism makes it exceedingly difficult for bacteria to develop resistance through a single mutation. This guide provides an in-depth examination of the biochemical activation of this compound by bacterial nitroreductases, focusing on the key enzymes, their kinetics, the mechanisms of cytotoxicity, and the genetic basis of resistance. Detailed experimental protocols for studying this process are also provided to facilitate further research in this area.

The Nitroreductase System and this compound Activation

The antimicrobial activity of this compound is entirely dependent on its reduction by bacterial flavoproteins, specifically nitroreductases.[1] Mammalian cells lack analogous enzymes that can activate the drug as efficiently, which accounts for its selective toxicity against bacteria.[2]

Key Activating Enzymes: NfsA and NfsB

In Escherichia coli, the primary uropathogen, two main oxygen-insensitive (Type I) nitroreductases are responsible for the activation of this compound:

  • NfsA: Considered the major nitroreductase, it is a flavin mononucleotide (FMN)-containing protein that preferentially uses NADPH as an electron donor.[3][4] Mutations in the nfsA gene represent the first step towards developing this compound resistance.[3][5]

  • NfsB: This is the minor nitroreductase component. It is also an FMN-containing flavoprotein but can use either NADH or NADPH as a source of reducing equivalents.[3][6] Inactivation of nfsB in a strain already deficient in NfsA leads to higher levels of resistance.[3][5]

Both enzymes catalyze the two-electron reduction of the nitro group on this compound. This process requires the FMN cofactor and NAD(P)H as a reducing equivalent, operating via a substituted (ping-pong) enzyme mechanism.[7][8]

The Reductive Activation Pathway

This compound enters the bacterial cytosol where it is targeted by NfsA and NfsB. The enzymes transfer electrons from NADPH or NADH to the this compound molecule, creating unstable and highly reactive intermediates, such as nitro-anion-free radicals and hydroxylamine.[9] These intermediates are the ultimate cytotoxic agents. They non-specifically attack a wide array of nucleophilic sites within the cell, leading to widespread macromolecular damage.[9][10] The primary targets include:

  • Ribosomal Proteins: The reactive intermediates bind to ribosomal proteins and rRNA, causing a rapid and complete inhibition of protein synthesis.[1][10]

  • Bacterial DNA: Damage to DNA includes strand breakage, which inhibits DNA replication and triggers the SOS repair pathway.[1][11]

  • Metabolic Pathways: Key enzymes involved in pyruvate (B1213749) metabolism and the citric acid cycle are inhibited, disrupting cellular respiration.[2][7]

The activation pathway is visualized below.

Nitrofurantoin_Activation_Pathway cluster_outside Extracellular Space cluster_cell Bacterial Cytosol NFT_out This compound NFT_in This compound (Prodrug) NFT_out->NFT_in Uptake NfsA_NfsB Nitroreductases (NfsA, NfsB) NFT_in->NfsA_NfsB Intermediates Reactive Intermediates (e.g., Hydroxylamine) NfsA_NfsB->Intermediates Reduction DNA_Damage DNA Damage (Strand Breaks) Intermediates->DNA_Damage Ribosome_Damage Ribosomal Protein Damage Intermediates->Ribosome_Damage Metabolic_Damage Metabolic Enzyme Inhibition (Krebs Cycle) Intermediates->Metabolic_Damage Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosome_Damage->Cell_Death Inhibition of Protein Synthesis Metabolic_Damage->Cell_Death Cofactors NAD(P)H + FMN Cofactors->NfsA_NfsB

Caption: The metabolic activation pathway of this compound in bacteria.

Quantitative Data Presentation

Enzyme Kinetics

The efficiency of this compound activation can be described by standard Michaelis-Menten kinetics. The major nitroreductase, NfsA from E. coli, exhibits robust activity with this compound.

Table 1: Steady-State Kinetic Parameters for E. coli NfsA

Substrate kcat (s⁻¹) Km (µM) kcat/Km (s⁻¹µM⁻¹)
This compound 81 ± 3 20.6 ± 1.6 3.9 ± 0.2
NADPH 10.9 ± 1.6 7.4 ± 1.0 1.5 ± 0.2

Data obtained from global fits of the substituted enzyme reaction at pH 7.0, 25°C.[12]

Minimum Inhibitory Concentrations (MICs)

The susceptibility of bacteria to this compound is directly correlated with their nitroreductase activity. Mutations that inactivate nfsA and/or nfsB lead to a significant increase in the Minimum Inhibitory Concentration (MIC).

Table 2: Representative this compound MICs for E. coli Strains

Genotype Nitroreductase Status Typical MIC (mg/L) Susceptibility
Wild Type (nfsA⁺, nfsB⁺) Fully Active ≤ 16 Susceptible
Single Mutant (nfsA⁻, nfsB⁺) Partially Active 32 - 64 Intermediate / Susceptible
Double Mutant (nfsA⁻, nfsB⁻) Inactive ≥ 128 Resistant

Values are representative and compiled from multiple sources.[9][13] The EUCAST clinical breakpoint for resistance is >64 mg/L.[13]

Experimental Protocols

Protocol: Spectrophotometric Nitroreductase Activity Assay

This protocol describes a method to measure the total nitroreductase activity in bacterial cell lysates by monitoring the consumption of NADPH.

Objective: To quantify the rate of this compound reduction by cellular nitroreductases.

Principle: Nitroreductase activity is measured by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of a nitro-substrate.[5]

Materials:

  • Bacterial cell culture (e.g., E. coli)

  • Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.0)

  • Spectrophotometer and UV-transparent cuvettes or microplate reader

  • Reaction Buffer (50 mM Tris-HCl, pH 7.0)

  • NADPH stock solution (10 mM in Reaction Buffer)

  • This compound stock solution (10 mM in DMSO)

  • Bradford Reagent for protein quantification

Procedure:

  • Preparation of Cell Lysate:

    • Grow a 50 mL culture of the bacterial strain to mid-log phase (OD₆₀₀ ≈ 0.6).

    • Harvest cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet with 25 mL of cold Lysis Buffer and centrifuge again.

    • Resuspend the pellet in 2 mL of Lysis Buffer and lyse the cells (e.g., by sonication on ice).

    • Clarify the lysate by centrifugation (15,000 x g, 20 min, 4°C) to remove cell debris.

    • Collect the supernatant (this is the cell lysate) and determine the total protein concentration using the Bradford assay.

  • Enzyme Assay:

    • Prepare a reaction mixture in a 1 mL cuvette or a 200 µL well of a microtiter plate.

    • To the Reaction Buffer, add the cell lysate to a final protein concentration of 0.1-0.5 mg/mL.

    • Add this compound to a final concentration of 100 µM.

    • Pre-incubate the mixture at 25°C for 3 minutes.

    • Initiate the reaction by adding NADPH to a final concentration of 100 µM.

    • Immediately begin monitoring the decrease in absorbance at 340 nm (A₃₄₀) every 15-30 seconds for 5-10 minutes.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

    • Use the Beer-Lambert law (ε of NADPH at 340 nm = 6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.

    • Normalize the activity to the amount of protein in the assay to express the specific activity (e.g., in nmol/min/mg protein).

Assay_Workflow cluster_prep Sample Preparation cluster_assay Spectrophotometric Assay Culture 1. Grow Bacterial Culture Harvest 2. Harvest & Wash Cells Culture->Harvest Lyse 3. Lyse Cells (Sonication) Harvest->Lyse Clarify 4. Clarify Lysate (Centrifuge) Lyse->Clarify Quantify 5. Quantify Protein (Bradford) Clarify->Quantify Mix 6. Prepare Reaction Mix (Buffer, Lysate, this compound) Initiate 7. Initiate with NADPH Mix->Initiate Measure 8. Measure A340 Decrease Initiate->Measure Analyze 9. Calculate Specific Activity Measure->Analyze

Caption: Experimental workflow for the nitroreductase activity assay.

Protocol: Broth Microdilution for MIC Determination

This protocol follows the standard method for determining the MIC of this compound against a bacterial isolate.[11][14][15]

Objective: To determine the lowest concentration of this compound that inhibits visible bacterial growth.

Materials:

  • 96-well microtiter plates (U-bottom)

  • Bacterial isolate

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution (e.g., 1280 mg/L)

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Procedure:

  • Prepare Inoculum:

    • Select 3-5 isolated colonies from a fresh agar (B569324) plate.

    • Suspend them in sterile saline or CAMHB.

    • Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final target inoculum of 5 x 10⁵ CFU/mL.

  • Prepare Antibiotic Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the working this compound stock (e.g., 256 mg/L) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 serves as the positive growth control (no antibiotic). Well 12 is the negative/sterility control (no bacteria).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation:

    • After incubation, visually inspect the plate for turbidity.

    • The MIC is the lowest concentration of this compound in which there is no visible growth (clear well).

Mechanisms of Resistance

The primary mechanism of acquired, high-level resistance to this compound is the sequential inactivation of the genes encoding the activating nitroreductases.[3][13]

  • First-Step Mutation (nfsA): A loss-of-function mutation in the nfsA gene is the most common initial event. This significantly reduces the cell's ability to activate this compound, often raising the MIC to an intermediate level.[5]

  • Second-Step Mutation (nfsB): In a strain that is already nfsA-deficient, a subsequent mutation in the nfsB gene will eliminate the remaining nitroreductase activity, leading to a high-level resistance phenotype (MIC ≥ 128 mg/L).[5][16]

  • Cofactor Synthesis (ribE): Less commonly, mutations in genes like ribE, which is involved in the synthesis of the FMN cofactor, can also confer resistance by rendering the NfsA and NfsB apoenzymes non-functional.[17]

Resistance_Logic WT Wild Type nfsA+ / nfsB+ Mutation1 Loss of nfsA function WT->Mutation1 Susceptible This compound Susceptible WT->Susceptible Step1 Intermediate Resistance nfsA- / nfsB+ Mutation1->Step1 Mutation2 Loss of nfsB function Step1->Mutation2 Step2 High-Level Resistance nfsA- / nfsB- Mutation2->Step2

Caption: Logical pathway for the stepwise development of this compound resistance.

Conclusion and Future Directions

The efficacy of this compound is a direct consequence of its reliance on bacterial nitroreductases for activation. The resulting reactive intermediates induce catastrophic, multi-target damage from which the bacterium cannot easily recover or develop resistance. Understanding the interplay between NfsA, NfsB, their cofactors, and this compound is critical for monitoring resistance trends and for the potential design of novel nitro-aromatic drugs. Future research may focus on identifying additional minor nitroreductases, exploring the potential of nitroreductase-activated prodrugs for other applications like targeted cancer therapy, and developing rapid diagnostic tools to predict this compound susceptibility based on the genetic status of nfsA and nfsB.

References

Nitrofurantoin's Impact on Bacterial DNA Integrity and Repair Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has been a mainstay in the treatment of uncomplicated urinary tract infections for decades. Its enduring efficacy is largely attributed to its multifaceted mechanism of action, which involves the generation of highly reactive electrophilic intermediates that indiscriminately damage a variety of bacterial cellular components. A primary target of these reactive species is bacterial DNA, leading to a loss of integrity and the induction of complex repair pathways. This technical guide provides an in-depth exploration of this compound's core mechanism of action, focusing on its effects on bacterial DNA integrity and the subsequent engagement of DNA repair pathways. We will delve into the quantitative aspects of this compound-induced DNA damage, detail relevant experimental protocols for its study, and visualize the intricate signaling and repair pathways using Graphviz diagrams.

Introduction: The Multifaceted Mechanism of this compound

This compound is a prodrug that is activated within the bacterial cell.[1][2] Its antimicrobial activity is initiated by the reduction of its nitro group by bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB.[1][3] This reduction process generates a cascade of highly reactive and unstable electrophilic intermediates, including nitro-anion-free radicals and hydroxylamine.[1] These reactive metabolites are the primary effectors of this compound's bactericidal action, non-specifically attacking multiple cellular targets.[1][4]

The broad-based nature of this attack is a key reason for the low incidence of acquired bacterial resistance to this compound.[3][4] Unlike antibiotics that target a single enzyme or pathway, the simultaneous assault on numerous vital cellular processes makes it difficult for bacteria to develop effective resistance mechanisms through single-point mutations.[1] The primary targets of these reactive intermediates include:

  • Ribosomal Proteins: Leading to the inhibition of protein synthesis.[1][4]

  • Metabolic Enzymes: Disrupting crucial biochemical pathways such as the citric acid cycle and cell wall synthesis.[1]

  • Bacterial DNA: Causing significant damage that compromises the integrity of the genetic material.[5][6]

This guide will focus on the latter, exploring the profound effects of this compound on bacterial DNA and the cellular responses to this damage.

This compound-Induced DNA Damage

The reactive intermediates generated from this compound metabolism are potent genotoxins.[7] They interact with bacterial DNA, leading to a variety of lesions that disrupt its structure and function. The primary types of DNA damage induced by this compound include:

  • Inter-strand Cross-links (ICLs): These are highly cytotoxic lesions that covalently link the two strands of the DNA double helix, preventing their separation for replication and transcription.[1][8]

  • Single-Strand Breaks (SSBs) and Double-Strand Breaks (DSBs): The reactive intermediates can cause cleavage of the phosphodiester backbone, leading to breaks in one or both DNA strands.[8]

  • Oxidative DNA Damage: The generation of reactive oxygen species during the reduction of this compound can lead to oxidative damage to DNA bases, with 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) being a common marker for such lesions.[5][9]

The accumulation of this damage triggers a robust stress response in the bacterial cell, primarily the SOS response, which is a global network of genes involved in DNA repair and damage tolerance.[1][8]

Bacterial DNA Repair Pathways and this compound

Bacteria possess a sophisticated network of DNA repair pathways to counteract the damaging effects of genotoxic agents like this compound. The key pathways involved in the repair of this compound-induced DNA damage are:

  • SOS Response: This is a central pathway induced by extensive DNA damage. The RecA protein, activated by single-stranded DNA generated at sites of damage, facilitates the autocatalytic cleavage of the LexA repressor, leading to the upregulation of more than 40 genes involved in DNA repair and mutagenesis.[1][8]

  • Excision Repair:

    • Nucleotide Excision Repair (NER): This pathway, involving the UvrA, UvrB, and UvrC proteins, recognizes and removes bulky, helix-distorting lesions, which can include some this compound-induced adducts.

    • Base Excision Repair (BER): This pathway removes damaged or modified bases from the DNA.

  • Recombination Repair: This pathway, which is heavily reliant on the RecA and RecB proteins, is crucial for repairing double-strand breaks and inter-strand cross-links.[1][10]

The critical role of these repair pathways is highlighted by the observation that bacterial strains with mutations in key DNA repair genes, such as recA, recB, and uvrA, exhibit hypersensitivity to this compound.[1][8]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data on the impact of this compound on bacterial susceptibility and the induction of DNA repair pathways.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against E. coli Strains with and without Functional DNA Repair Genes

E. coli StrainRelevant GenotypeThis compound MIC (µg/mL)Fold Change vs. Wild-TypeReference
Wild-TyperecA+, recB+18.7 ± 2.9-[10]
ΔrecADeficient in Homologous Recombination and SOS induction1.25 ± 0.3~15x decrease[10]
ΔrecBDeficient in Double-Strand Break Repair9.7 ± 0.8~2x decrease[10]
uvrA 6, recA 13Deficient in NER and Homologous RecombinationMost Sensitive (exact value not provided)-[8]

Table 2: Effect of Sub-inhibitory Concentrations of this compound on recA Gene Expression in Uropathogenic E. coli

E. coli StrainThis compound ConcentrationFold Increase in recA ExpressionReference
UPEC Strain 1Sub-MIC1.2 - 4.7[11]
UPEC Strain 2Sub-MIC1.2 - 4.7[11]
UPEC Strain 3Sub-MIC1.2 - 4.7[11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on bacterial DNA integrity and repair.

SOS Chromotest for Assessing Genotoxicity

The SOS Chromotest is a colorimetric assay that measures the induction of the SOS response in E. coli as an indicator of DNA damage.

Principle: The assay utilizes a genetically engineered E. coli strain in which the lacZ gene (encoding β-galactosidase) is fused to an SOS-inducible promoter (e.g., sfiA). When a genotoxic agent like this compound induces the SOS response, the expression of the fusion protein is increased, leading to higher β-galactosidase activity, which can be quantified by the conversion of a chromogenic substrate.

Protocol:

  • Bacterial Culture: Grow the E. coli PQ37 tester strain overnight in a suitable medium (e.g., LB broth) at 37°C with shaking.

  • Exposure: Dilute the overnight culture and incubate with various concentrations of this compound for a defined period (e.g., 2 hours) at 37°C. Include a positive control (e.g., 4-nitroquinoline-1-oxide) and a negative control (solvent vehicle).

  • β-Galactosidase Assay:

    • Lyse the bacterial cells using a lysis buffer (e.g., containing SDS and chloroform).

    • Add a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate at 37°C until a yellow color develops.

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate).

  • Measurement: Measure the absorbance of the yellow product (o-nitrophenol) at 420 nm using a spectrophotometer.

  • Data Analysis: Calculate the induction factor (IF) as the ratio of β-galactosidase activity in the presence of this compound to that in the negative control. A dose-dependent increase in the IF indicates a genotoxic effect.

Comet Assay (Single-Cell Gel Electrophoresis) for DNA Strand Breaks

The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.

Principle: Bacterial cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing strand breaks, migrates out of the nucleoid, forming a "comet tail," while undamaged DNA remains in the "head." The extent of DNA damage is proportional to the length and intensity of the comet tail.

Protocol:

  • Cell Preparation: Treat bacterial cells with this compound at various concentrations and for different durations.

  • Embedding: Mix the treated cells with low-melting-point agarose and cast a thin layer on a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a lysis buffer (containing detergents and high salt) to lyse the cells and unfold the DNA.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank containing an alkaline buffer (pH > 13) to unwind the DNA and expose single-strand breaks. Apply an electric field to separate the damaged DNA.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green).

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.

Hydroxyapatite (B223615) Chromatography for Detection of Inter-strand Cross-links

Hydroxyapatite chromatography can be used to separate single-stranded and double-stranded DNA, allowing for the detection of inter-strand cross-links.

Principle: DNA with inter-strand cross-links will resist denaturation and remain double-stranded even under denaturing conditions. Hydroxyapatite columns can separate double-stranded DNA from single-stranded DNA.

Protocol:

  • DNA Extraction: Isolate genomic DNA from bacteria treated with this compound.

  • Denaturation: Heat the DNA sample to denature it into single strands. DNA with inter-strand cross-links will renature rapidly upon cooling, while undamaged DNA will remain single-stranded.

  • Chromatography:

    • Load the denatured DNA onto a hydroxyapatite column equilibrated with a low-concentration phosphate (B84403) buffer.

    • Elute the single-stranded DNA with a low-to-moderate concentration phosphate buffer.

    • Elute the double-stranded (cross-linked) DNA with a higher concentration phosphate buffer.

  • Quantification: Quantify the amount of DNA in each fraction (e.g., by UV absorbance at 260 nm). An increase in the proportion of double-stranded DNA after denaturation indicates the presence of inter-strand cross-links.

Visualizing the Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and relationships discussed in this guide.

Nitrofurantoin_Activation_and_DNA_Damage This compound This compound (Prodrug) BacterialCell Bacterial Cell This compound->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) ReactiveIntermediates Reactive Electrophilic Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA Bacterial DNA ReactiveIntermediates->DNA Attacks Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Attacks MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes Attacks Damage DNA Damage (ICLs, SSBs, DSBs, Oxidative Damage) DNA->Damage CellDeath Bacterial Cell Death Damage->CellDeath ProteinSynthInhibition Protein Synthesis Inhibition Ribosomes->ProteinSynthInhibition MetabolicDisruption Metabolic Disruption MetabolicEnzymes->MetabolicDisruption ProteinSynthInhibition->CellDeath MetabolicDisruption->CellDeath

Caption: this compound activation and its multi-target mechanism of action.

SOS_Response_Pathway NitrofurantoinDamage This compound-induced DNA Damage ssDNA Single-stranded DNA (ssDNA) gaps NitrofurantoinDamage->ssDNA RecA RecA ssDNA->RecA Binds to RecA_active RecA* RecA->RecA_active Activation LexA LexA Repressor RecA_active->LexA Mediates Cleavage SOS_genes SOS Genes (uvrA, uvrB, recA, etc.) LexA->SOS_genes Represses LexA_cleaved Cleaved LexA LexA->LexA_cleaved DNA_Repair DNA Repair & Damage Tolerance SOS_genes->DNA_Repair Expression leads to

Caption: The SOS response pathway induced by this compound-mediated DNA damage.

DNA_Repair_Overview NitrofurantoinDamage This compound-induced DNA Damage ICLs Inter-strand Cross-links NitrofurantoinDamage->ICLs DSBs Double-strand Breaks NitrofurantoinDamage->DSBs BulkyAdducts Bulky Adducts NitrofurantoinDamage->BulkyAdducts Apoptosis Cell Death NitrofurantoinDamage->Apoptosis If damage is overwhelming RecombinationRepair Recombination Repair (RecA, RecBCD) ICLs->RecombinationRepair DSBs->RecombinationRepair NER Nucleotide Excision Repair (UvrABC) BulkyAdducts->NER RepairedDNA Repaired DNA RecombinationRepair->RepairedDNA NER->RepairedDNA CellSurvival Cell Survival RepairedDNA->CellSurvival

Caption: Overview of DNA repair pathways for this compound-induced damage.

Conclusion

This compound's sustained clinical relevance is a testament to its robust and multi-pronged mechanism of action. By generating a torrent of reactive intermediates, it inflicts widespread damage on bacterial cells, with DNA being a critical target. The resulting DNA lesions, including inter-strand cross-links and strand breaks, trigger a complex interplay of DNA repair pathways, most notably the SOS response. Understanding the intricacies of these interactions at a molecular level is paramount for several reasons. For researchers and scientists, it provides a deeper insight into the fundamental processes of bacterial DNA repair and stress responses. For drug development professionals, it offers a blueprint for designing novel antimicrobial agents that could mimic this compound's multi-target approach to circumvent the growing challenge of antibiotic resistance. The continued study of this compound's genotoxic effects and the bacterial response will undoubtedly pave the way for innovative strategies in the fight against infectious diseases.

References

An In-depth Technical Guide to the Chemical Properties of Nitrofurantoin for Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the chemical and molecular properties of nitrofurantoin (B1679001), a critical antibacterial agent. A thorough understanding of its physicochemical characteristics, mechanism of action, and pharmacokinetic profile is paramount for the strategic design and development of novel therapeutics. This document summarizes key quantitative data, outlines relevant experimental methodologies, and visualizes complex pathways to support advanced research for scientists and drug development professionals.

Physicochemical Characteristics

This compound is a synthetic nitrofuran derivative, with its core structure comprising a hydantoin (B18101) ring linked to a 5-nitrofuran group, which is fundamental to its antibacterial activity.[1] Its general and physicochemical properties are crucial for predicting its behavior in biological systems and are summarized below.

Table 1: General and Physicochemical Properties of this compound

PropertyValueCitation
Molecular Formula C₈H₆N₄O₅[1][2]
Molecular Weight 238.16 g/mol [1][2]
IUPAC Name (E)-1-[(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione[2]
CAS Number 67-20-9[1][2]
Appearance Lemon-yellow to orange-yellow crystalline powder[1][2]
pKa 7.2[1]
Melting Point ~270–272 °C (decomposes)[2]
LogP -0.47[1]
Solubility Profile

A critical consideration for oral bioavailability and formulation is this compound's low solubility in water and common organic solvents.[1][3] Its dissolution in water is often the rate-limiting step in its absorption.[4] It is, however, soluble in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO).[1][5] Taking the drug with food can increase its bioavailability by approximately 40%, which enhances the therapeutic concentrations in the urine.[6][7]

Table 2: Solubility of this compound in Various Solvents

SolventSolubilityCitation
Ethanol ~15 mg/mL[5]
DMSO ~25 mg/mL[5]
DMF ~25 mg/mL[5]
Water (pH 1.1, 37°C) 174 mg/L[4]
Water (pH 7.2, 37°C) 374 mg/L[4]
DMSO:PBS (pH 7.2) (1:2) ~0.5 mg/mL[5]

Mechanism of Antimicrobial Action

This compound functions as a prodrug, requiring activation within the bacterial cell.[8][9] Its multi-faceted mechanism of action is a key reason for the low incidence of acquired bacterial resistance.[1][8][10] The process is initiated by bacterial flavoproteins (nitroreductases) that reduce the this compound molecule.[2][8][11] This reduction is more rapid and efficient in bacterial cells compared to mammalian cells, providing a degree of selective toxicity.[2][12]

The reduction process generates multiple highly reactive electrophilic intermediates.[8][10][11] These intermediates are cytotoxic and attack a wide array of cellular components non-specifically:[2][11][12]

  • DNA and RNA Damage : The reactive intermediates cause damage to bacterial DNA and RNA, leading to strand breakage and inhibiting replication and transcription.[2][11]

  • Ribosomal Protein Inhibition : They attack ribosomal proteins, disrupting and inhibiting protein synthesis.[10][11]

  • Metabolic Pathway Disruption : The drug interferes with crucial metabolic processes, including pyruvate (B1213749) metabolism, the citric acid cycle, and cell wall synthesis.[2][8][9][11]

G cluster_cell Inside Bacterial Cell This compound This compound (Prodrug) Activation Bacterial Nitroreductases (Flavoproteins) This compound->Activation Uptake BacterialCell Bacterial Cell Intermediates Reactive Electrophilic Intermediates Activation->Intermediates Reduction DNA_RNA Bacterial DNA & RNA Intermediates->DNA_RNA Ribosomes Ribosomal Proteins Intermediates->Ribosomes Metabolism Metabolic Enzymes (e.g., Pyruvate Metabolism) Intermediates->Metabolism Damage DNA/RNA Damage, Inhibition of Replication DNA_RNA->Damage ProteinSynth Inhibition of Protein Synthesis Ribosomes->ProteinSynth MetabolicDisrupt Disruption of Cellular Respiration & Metabolism Metabolism->MetabolicDisrupt CellDeath Bactericidal Effect Damage->CellDeath ProteinSynth->CellDeath MetabolicDisrupt->CellDeath

Fig. 1: Mechanism of action of this compound within a bacterial cell.

Pharmacokinetics and Metabolism

The clinical effectiveness of this compound is highly dependent on its pharmacokinetic profile, which is characterized by rapid absorption and excretion, leading to high concentrations in the urinary tract while maintaining low and often undetectable serum levels.[2][6][13] This makes it an ideal agent for treating lower urinary tract infections but unsuitable for systemic infections or pyelonephritis due to poor tissue penetration.[2][6]

Table 3: Pharmacokinetic Parameters of this compound

ParameterValueCitation
Bioavailability ~80-90% (increased with food)[2][6]
Protein Binding 60-77% (primarily to albumin)[2]
Elimination Half-life 0.33–1.7 hours[2]
Excretion Primarily renal; 20-40% excreted as unchanged drug in urine[2][6]

A significant portion of a this compound dose is rapidly metabolized by the liver and other tissues.[2][14] The metabolic pathways are not fully elucidated but are thought to involve the reduction of the nitro group to form an aminofuran derivative, which may then undergo further transformations.[14] Both the unchanged drug and its metabolites possess antibacterial activity.[15]

Structure-Activity Relationship (SAR) and Drug Design Considerations

The chemical structure of this compound is pivotal to its function.

  • 5-Nitrofuryl Group : The nitro group on the furan (B31954) ring is the cornerstone of its mechanism. It acts as the electrophilic center that, upon reduction by bacterial enzymes, generates the cytotoxic reactive intermediates.[1][9] Without this group, the molecule loses its antibacterial properties.

  • Hydantoin Ring : The hydantoin moiety is believed to influence the molecule's overall physicochemical properties, such as solubility and stability, which in turn affect its pharmacokinetic profile.

  • Azomethine Linker : The (-CH=N-) bridge connects the two core rings and is important for the molecule's conformation and interaction with bacterial nitroreductases.

For drug design, efforts could focus on modifying the hydantoin ring to improve solubility and reduce off-target toxicities while preserving the essential 5-nitrofuryl group. Creating new salts or co-crystals is another strategy that has been explored to enhance solubility and bioavailability.[3]

Experimental Protocols

Precise and validated analytical methods are required to determine the chemical properties of this compound and its derivatives.

Protocol: Solubility Determination (Shake-Flask Method)

The shake-flask method is the standard for determining thermodynamic solubility.[1]

  • Sample Preparation : Add an excess amount of solid this compound powder to several sealed vials, each containing a known volume of the desired aqueous medium (e.g., purified water, pH-adjusted buffers).[1]

  • Equilibration : Place the vials in a thermostatted shaker incubator (e.g., at 25°C or 37°C) to allow the solution to reach equilibrium. This may take 24-72 hours.

  • Sample Processing : After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

  • Quantification : Dilute the filtered supernatant with an appropriate solvent. Analyze the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry (λmax at ~360 nm in 0.1N HCl) or High-Performance Liquid Chromatography (HPLC).[16]

  • Calculation : Determine the solubility by comparing the measured concentration to a standard calibration curve.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12]

  • Stock Solution Preparation : Aseptically prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent like DMSO.

  • Serial Dilutions : In a 96-well microtiter plate, prepare serial twofold dilutions of the this compound stock solution in an appropriate anaerobic or aerobic broth medium (e.g., Mueller-Hinton Broth). Each well should contain 50 µL of the diluted drug solution. Include a growth control well (broth only) and a sterility control well (uninoculated broth).

  • Inoculum Preparation : Prepare a bacterial suspension from a pure culture equivalent to a 0.5 McFarland standard (approx. 1 x 10⁸ CFU/mL).[12][17] Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation : Add 50 µL of the standardized bacterial inoculum to each well, except for the sterility control. The final volume in each well will be 100 µL.

  • Incubation : Seal the plate and incubate at 35-37°C for 18-24 hours (or 48 hours for anaerobes).[12]

  • Reading and Interpretation : After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound in the first well that shows no visible growth.[12] Organisms are typically considered susceptible if their MIC is ≤32 µg/mL.[2]

Protocol: Stability Analysis using HPLC

This workflow outlines a typical study to assess the chemical stability of this compound in a specific formulation.[1]

  • Method Validation : Develop and validate a stability-indicating HPLC method capable of separating this compound from its potential degradation products.

  • Sample Preparation : Prepare solutions or suspensions of this compound in the desired formulation vehicle.

  • Stability Storage : Store the prepared samples under controlled, stressed conditions (e.g., 4°C, 25°C/60% RH, 40°C/75% RH).

  • Time-Point Analysis : At predetermined intervals (e.g., 0, 1, 3, 6 months), withdraw samples from each storage condition.

  • Quantification : Analyze the samples using the validated HPLC method. Calculate the concentration of the remaining this compound by comparing its peak area to that of a freshly prepared reference standard.

  • Assess Stability : Evaluate the results against stability criteria, such as potency remaining ≥90% and the absence of significant degradation products or physical changes.

G start Start: Prepare this compound in Formulation Vehicle storage Store Samples Under Controlled Conditions (e.g., 4°C, 25°C, 40°C) start->storage timepoint Withdraw Samples at Predetermined Time Intervals (T=0, 1, 3, 6 months) storage->timepoint hplc Quantify this compound Concentration using Validated HPLC Method timepoint->hplc analysis Calculate % Remaining vs. Reference Standard hplc->analysis criteria Assess Stability Criteria: - Potency ≥90%? - No significant degradation? - No physical changes? analysis->criteria stable Stable criteria->stable Yes unstable Unstable criteria->unstable No

Fig. 2: Experimental workflow for a typical HPLC stability study.

References

historical development and discovery of nitrofuran class antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Development and Discovery of Nitrofuran Class Antibiotics

Introduction

The nitrofuran class of synthetic broad-spectrum antibiotics has been a part of medical and veterinary practice since the 1940s and 1950s.[1] Characterized by a furan (B31954) ring with a nitro group, these compounds are effective against a range of bacterial and some protozoal infections.[1] While some nitrofurans, most notably nitrofurantoin (B1679001), remain clinically relevant for treating urinary tract infections (UTIs), many have seen restricted use, particularly in food-producing animals, due to safety concerns.[1][2] This guide provides a comprehensive overview of the historical development, discovery, mechanism of action, and key experimental protocols related to this important class of antibiotics, with a focus on their renewed relevance in an era of increasing antibiotic resistance.[3]

Historical Timeline and Discovery

The development of nitrofuran antibiotics occurred during the "golden era" of antibiotic discovery in the mid-20th century.[4] The first nitrofuran was described in 1944, and the class was introduced as synthetic chemotherapeutic agents with a broad antimicrobial spectrum.[4][5]

Key Milestones in the Development of Nitrofuran Antibiotics

YearEventSignificance
1940s-1950s Introduction of the nitrofuran class of synthetic antibiotics.[1][3]Provided new options for treating bacterial infections.
1952 A method for preparing this compound was patented by Kenyon J. Hayes at Eaton Laboratories.[2][6]Paved the way for the commercial production of a key nitrofuran antibiotic.
1953 This compound was first sold for medical use and received FDA approval.[2][6][7]Became a primary treatment for lower urinary tract infections.[2]
1995 The European Union banned the use of nitrofurans in food-producing animals.[1]This was due to concerns about carcinogenicity and the presence of residues in food products.[1]
2002 The US FDA withdrew approvals for the systemic use of nitrofurans in livestock.[1]Further restricted the veterinary use of this class of antibiotics.
2010 The Infectious Diseases Society of America (IDSA) recommended this compound as a first-line treatment for cystitis.[7]Solidified its role in treating uncomplicated UTIs.

Prominent Nitrofuran Antibiotics and Their Applications

Several nitrofuran derivatives have been developed and used clinically. The following table summarizes the most common ones and their primary applications.

Nitrofuran AntibioticPrimary Uses
This compound Treatment and prophylaxis of uncomplicated lower urinary tract infections (UTIs), such as cystitis.[1][2][8]
Nitrofurazone (Nitrofural) Primarily used topically for skin infections, burns, and wounds.[1]
Furazolidone Treatment of bacterial diarrhea and certain parasitic infections like giardiasis.[1] It has also been used in combination therapy for Helicobacter pylori.[3]
Furaltadone Previously used in veterinary medicine, but its approval was withdrawn by the FDA.[2]
Nifurtimox Used in some regions for the treatment of Chagas disease.[1]

Mechanism of Action

Nitrofurans are prodrugs, meaning they are converted into their active form within the bacterial cell.[1][3] This activation is a key feature of their selective toxicity against bacteria.

The mechanism involves the following steps:

  • Uptake and Reduction: The nitrofuran compound is taken up by the bacterial cell.

  • Activation by Nitroreductases: Inside the bacterium, enzymes called nitroreductases (both oxygen-insensitive Type I, like NfsA and NfsB in E. coli, and oxygen-sensitive Type II) reduce the nitro group of the nitrofuran.[3][9]

  • Formation of Reactive Intermediates: This reduction process generates highly reactive electrophilic intermediates, such as nitroso and hydroxylamino derivatives.[1][3][10]

  • Multi-Target Damage: These reactive molecules are non-specific and attack multiple cellular targets.[10] They cause damage to bacterial DNA, inhibit protein and RNA synthesis, disrupt cell wall formation, and interfere with crucial metabolic processes like carbohydrate metabolism.[1][11]

This multi-target mechanism is a significant advantage, as it makes the development of bacterial resistance much rarer compared to antibiotics that have a single, specific target.[1][2]

Nitrofuran Mechanism of Action Nitrofuran Nitrofuran (Prodrug) BacterialCell Bacterial Cell Nitrofuran->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) ReactiveIntermediates Reactive Intermediates (Nitroso, Hydroxylamino derivatives) Nitroreductases->ReactiveIntermediates Reduction of Nitro Group DNA Bacterial DNA ReactiveIntermediates->DNA Damage Ribosomes Ribosomes (Protein/RNA Synthesis) ReactiveIntermediates->Ribosomes Inhibition Metabolism Metabolic Pathways ReactiveIntermediates->Metabolism Interference CellDeath Bacterial Cell Death DNA->CellDeath Ribosomes->CellDeath Metabolism->CellDeath

Caption: General mechanism of action for nitrofuran antibiotics.

Physicochemical and Pharmacokinetic Properties of this compound

This compound is the most clinically significant member of this class. Its properties are well-suited for its primary indication.

PropertyValue
IUPAC Name (E)-1-[(5-nitro-2-furyl)methylideneamino]imidazolidine-2,4-dione
Molecular Formula C₈H₆N₄O₅
Molar Mass 238.16 g/mol [6]
Melting Point 270–272 °C (with decomposition)[2][6]
Appearance Yellow, crystalline solid[6]
Bioavailability ~80% (increased by 40% when taken with food)[8]
Excretion Primarily excreted unchanged in the urine (20-25%)[8]
Plasma Concentration (100mg dose) < 1 µg/mL[2]
Urine Concentration (100mg dose) ~200 µg/mL[2]

Data sourced from multiple references.[2][6][8]

Experimental Protocols

Synthesis of this compound

The most established synthesis of this compound involves the condensation of 1-aminohydantoin (B1197227) with 5-nitro-2-furaldehyde (B57684) (or its diacetate derivative).[6]

Protocol 1: Synthesis of 1-Aminohydantoin

  • Step 1: Formation of Hydrazinoacetic Acid: React monochloroacetic acid with hydrazine.

  • Step 2: Formation of 2-Semicarbazidoacetic Acid: Treat the resulting hydrazinoacetic acid with potassium cyanate (B1221674) (KCNO).[6]

  • Step 3: Cyclization: Heat the 2-semicarbazidoacetic acid with a mineral acid to induce intramolecular cyclization, forming the 1-aminohydantoin salt.[6]

Protocol 2: Synthesis of 5-Nitro-2-furaldehyde Diacetate

  • Step 1: Preparation of Nitrating Mixture: Slowly add concentrated nitric acid to acetic anhydride (B1165640) at 0°C, followed by a catalytic amount of concentrated sulfuric acid.[6]

  • Step 2: Nitration: Add freshly distilled 2-furaldehyde dropwise to the nitrating mixture while maintaining the temperature at 0°C.[6]

  • Step 3: Work-up and Isolation: Quench the reaction with water and adjust the pH to ~2.5 with 10% NaOH. Heat the mixture at 50°C for 1 hour to promote precipitation.[6]

Protocol 3: Final Condensation to this compound

  • Step 1: Dissolution: Dissolve the 1-aminohydantoin salt (from Protocol 1) in a mixture of water and a mineral acid (e.g., sulfuric acid).[6]

  • Step 2: Addition of Furan Precursor: Add 5-nitro-2-furaldehyde diacetate (from Protocol 2) to the solution.[6]

  • Step 3: Condensation: Heat the reaction mixture to approximately 85-95°C and reflux with stirring for 40-60 minutes.[6]

  • Step 4: Isolation and Purification: Cool the mixture to 0-20°C to allow the yellow this compound crystals to precipitate. Filter the product and wash with cold water and then ethanol.[6]

  • Step 5: Drying: Dry the purified crystals under a vacuum.[6]

This compound Synthesis Workflow cluster_0 Synthesis of 1-Aminohydantoin cluster_1 Synthesis of 5-Nitro-2-furaldehyde Diacetate P1_Start Monochloroacetic Acid + Hydrazine P1_Step1 Formation of Hydrazinoacetic Acid P1_Start->P1_Step1 P1_Step2 Addition of KCNO P1_Step1->P1_Step2 P1_Step3 Cyclization (with Mineral Acid) P1_Step2->P1_Step3 P1_End 1-Aminohydantoin Salt P1_Step3->P1_End Final_Condensation Final Condensation (85-95°C) P1_End->Final_Condensation P2_Start 2-Furaldehyde P2_Step1 Nitration (HNO₃/Acetic Anhydride) P2_Start->P2_Step1 P2_Step2 Work-up and Isolation P2_Step1->P2_Step2 P2_End 5-Nitro-2-furaldehyde Diacetate P2_Step2->P2_End P2_End->Final_Condensation Purification Isolation, Purification, and Drying Final_Condensation->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Antibacterial Susceptibility Testing: Broth Microdilution MIC Assay

To determine the efficacy of a nitrofuran antibiotic, a Minimum Inhibitory Concentration (MIC) assay is a standard method.

Protocol 4: Broth Microdilution MIC Assay

  • Preparation of Antimicrobial Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).[6]

  • Preparation of Microtiter Plate: Dispense sterile cation-adjusted Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.[6]

  • Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution across the wells to create a range of concentrations. Include a positive control well (broth with bacteria, no antibiotic) and a negative control well (broth only).[6]

  • Inoculum Preparation: Suspend 3-5 well-isolated colonies of the test bacterium from a fresh culture plate into sterile saline or MHB. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6]

  • Inoculation: Inoculate each well (except the negative control) with the prepared bacterial suspension.[6]

  • Incubation: Cover the plate and incubate at 35°C ± 2°C for 16-20 hours.[6]

  • Reading and Interpretation: After incubation, examine the wells for visible bacterial growth (turbidity). The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.[6]

Broth Microdilution MIC Assay Workflow Prep_Stock 1. Prepare Nitrofuran Stock Solution Serial_Dilution 3. Perform Serial Dilution of Nitrofuran Prep_Stock->Serial_Dilution Prep_Plate 2. Dispense Broth into 96-well Plate Prep_Plate->Serial_Dilution Inoculation 5. Inoculate Wells with Bacteria Serial_Dilution->Inoculation Prep_Inoculum 4. Prepare Bacterial Inoculum (0.5 McFarland Standard) Prep_Inoculum->Inoculation Incubation 6. Incubate Plate (35°C, 16-20h) Inoculation->Incubation Reading 7. Read Results Incubation->Reading Interpretation Determine MIC (Lowest concentration with no visible growth) Reading->Interpretation

Caption: Experimental workflow for MIC determination.

The Resurgence of Nitrofurans

With the rise of multidrug-resistant bacteria, there has been a renewed interest in older antibiotic classes like nitrofurans.[3][9] The low rate of acquired resistance to this compound, attributed to its multi-target mechanism of action, makes it a valuable therapeutic option, especially for UTIs caused by otherwise resistant pathogens.[2][6] Research is ongoing to develop new nitrofuran derivatives and explore novel applications for this enduring class of antibiotics.[1][3]

References

In Silico Modeling of Nitrofurantoin Binding to Bacterial Targets: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has remained a cornerstone in the treatment of uncomplicated urinary tract infections for decades. Its sustained efficacy is largely attributed to a multifaceted mechanism of action that involves intracellular reduction to reactive intermediates, which then attack multiple bacterial targets. This multi-target nature presents a unique challenge for traditional in silico modeling of drug-target interactions. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism, its known bacterial targets, and the application of computational methods to elucidate its binding. We summarize available quantitative data, provide detailed experimental protocols for assessing its activity, and present visual workflows and pathways to facilitate a deeper understanding of its complex mode of action.

Introduction: The Enigma of a Multi-Target Antibiotic

This compound is a prodrug that is inactive until it enters the bacterial cell. Inside the bacterium, it is reduced by flavoproteins, specifically nitroreductases, to generate highly reactive electrophilic intermediates.[1] These intermediates, including nitro-anion-free radicals and hydroxylamine, are the active antimicrobial agents.[2] They are highly promiscuous and attack a variety of cellular macromolecules non-specifically, leading to the inhibition of crucial cellular processes.[2][3]

The primary targets of these reactive metabolites include:

  • Ribosomal Proteins: The intermediates bind to ribosomal proteins and ribosomal RNA (rRNA), leading to the inhibition of protein synthesis.[1][4]

  • Bacterial DNA: The reactive species cause DNA damage, including strand breakage, which disrupts DNA replication.[1][5]

  • Metabolic Enzymes: this compound has been shown to inhibit enzymes involved in the citric acid cycle and other essential metabolic pathways.[2][6]

  • Cell Wall Synthesis: Interference with the synthesis of the bacterial cell wall has also been reported as a mechanism of action.[1]

This multi-pronged attack is believed to be the reason for the low rate of acquired bacterial resistance to this compound.[4] However, it also complicates the use of targeted in silico modeling approaches, which typically focus on the interaction of a drug with a single, well-defined binding site.

In Silico Modeling Approaches and Challenges

In silico modeling of this compound's interaction with its ultimate bacterial targets is hampered by the fact that the active form of the drug is a transient, highly reactive species that interacts non-specifically. Therefore, most computational studies have focused on the initial step of its activation: the binding of the parent this compound molecule to bacterial nitroreductases.

Molecular Docking with Nitroreductases

Molecular docking simulations have been employed to investigate the binding of this compound and its derivatives to bacterial nitroreductases, primarily NfsA and NfsB from Escherichia coli. The crystal structure of E. coli NfsA has been resolved, providing a template for these studies. These simulations predict the binding affinity and orientation of the drug within the enzyme's active site.

Table 1: Summary of In Silico Molecular Docking Data for this compound

Target ProteinPDB IDLigandDocking Score (kcal/mol)Interacting ResiduesReference
E. coli Nitroreductase NfsA1YLUThis compound-8.1GLU165, ARG10, ARG207, SER12, SER39, SER40, LYS205, VAL287, GLY166, PRO38[7]
S. Typhimurium Sod1C-This compound-Threonine, Asparagine, Glycine[8]
Human Serum Albumin (HSA)1GNIThis compound-5.43Trp214, Arg218, Ser454[8]

Note: The binding affinity to Human Serum Albumin (HSA) is included for context but is not a bacterial target.

Quantitative Analysis of this compound's Antibacterial Activity

Due to the challenges in directly measuring the binding affinity of activated this compound to its various targets, the antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Common Uropathogens

Bacterial SpeciesMIC Range (μg/mL)MIC50 (μg/mL)MIC90 (μg/mL)Reference
Escherichia coli1 - 1281632[9]
Staphylococcus pseudintermedius4 - 16816[9]
Enterococcus faecium32 - 51264128[9]
Klebsiella spp.--≥128[10]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the antibacterial activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a broth dilution series.[7]

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate a tube of sterile cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Incubate at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide or dimethyl sulfoxide) and then dilute in CAMHB.[11]

    • Perform serial two-fold dilutions of this compound in a 96-well microtiter plate to achieve the desired concentration range (e.g., 1 to 512 μg/mL).[9]

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (bacteria, no antibiotic) and a sterility control well (broth, no bacteria).

    • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[12]

Inhibition of Inducible Enzyme Synthesis (β-galactosidase Assay)

This assay measures the effect of this compound on de novo protein synthesis by quantifying the activity of an inducible enzyme, β-galactosidase.[3]

Protocol:

  • Bacterial Culture Preparation:

    • Grow a culture of an appropriate E. coli strain (e.g., K-12) in a minimal medium with a non-inducing carbon source (e.g., glycerol) to the mid-logarithmic phase (OD₆₀₀ ≈ 0.4-0.6).

  • Induction and Treatment:

    • Aliquot the culture into test tubes.

    • Add varying concentrations of this compound to the tubes.

    • Add an inducer of the lac operon, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), to a final concentration of 1 mM.

    • Incubate with shaking at 37°C for a defined period (e.g., 1-2 hours).

  • Cell Lysis and Enzyme Assay:

    • Stop the reaction by placing the tubes on ice.

    • Lyse the cells (e.g., using chloroform (B151607) and SDS).

    • Add the chromogenic substrate o-nitrophenyl-β-D-galactopyranoside (ONPG).

    • Incubate until a yellow color develops.

    • Stop the reaction with 1 M sodium carbonate.

  • Data Analysis:

    • Measure the absorbance at 420 nm.

    • Calculate β-galactosidase activity (in Miller Units).

    • Plot the enzyme activity against the this compound concentration to determine the inhibitory effect.[3]

DNA Damage Assessment (Comet Assay)

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

  • Cell Preparation:

    • Treat bacterial cells with various concentrations of this compound.

    • Harvest the cells by centrifugation.

  • Embedding Cells in Agarose (B213101):

    • Mix the cell suspension with low-melting-point agarose.

    • Pipette the mixture onto a microscope slide pre-coated with normal melting point agarose.

    • Allow the agarose to solidify.

  • Cell Lysis:

    • Immerse the slides in a cold lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis:

    • Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA.

    • Apply an electric field. Damaged DNA (with strand breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization:

    • Stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green).

    • Visualize the comets using a fluorescence microscope.

  • Data Analysis:

    • Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.

Visualizing Workflows and Pathways

This compound's Mechanism of Action

Nitrofurantoin_Mechanism This compound This compound (Prodrug) BacterialCell Bacterial Cell This compound->BacterialCell Uptake Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) ReactiveIntermediates Reactive Intermediates (e.g., nitro-anion radicals) Nitroreductases->ReactiveIntermediates Reduction Ribosomes Ribosomes ReactiveIntermediates->Ribosomes Binds to DNA DNA ReactiveIntermediates->DNA Damages MetabolicEnzymes Metabolic Enzymes ReactiveIntermediates->MetabolicEnzymes Inhibits ProteinSynthesis Inhibition of Protein Synthesis Ribosomes->ProteinSynthesis DNADamage DNA Damage DNA->DNADamage MetabolicInhibition Inhibition of Metabolism MetabolicEnzymes->MetabolicInhibition BacterialCellDeath Bacterial Cell Death ProteinSynthesis->BacterialCellDeath DNADamage->BacterialCellDeath MetabolicInhibition->BacterialCellDeath

Caption: this compound's multi-target mechanism of action.

Experimental Workflow for MIC Determination

MIC_Workflow Start Start PrepareInoculum Prepare and Standardize Bacterial Inoculum Start->PrepareInoculum InoculatePlate Inoculate Microtiter Plate PrepareInoculum->InoculatePlate SerialDilution Perform Serial Dilution of this compound SerialDilution->InoculatePlate Incubate Incubate at 35°C for 16-20 hours InoculatePlate->Incubate ReadResults Visually Inspect for Growth Incubate->ReadResults DetermineMIC Determine MIC ReadResults->DetermineMIC End End DetermineMIC->End

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

The multifaceted mechanism of action of this compound, while contributing to its sustained clinical efficacy and low rates of resistance, presents significant challenges to traditional in silico drug-target modeling. The transient and promiscuous nature of its reactive intermediates means that computational efforts are best focused on the initial activation step by bacterial nitroreductases. For a comprehensive understanding of its antibacterial effects, in silico approaches must be complemented by robust experimental assays that quantify its overall impact on bacterial viability, protein synthesis, and DNA integrity. This guide provides a framework for researchers to navigate the complexities of studying this important antibiotic, integrating computational insights with established experimental protocols.

References

Understanding the Genetic Basis of Intrinsic Nitrofurantoin Resistance: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core genetic mechanisms underlying intrinsic nitrofurantoin (B1679001) resistance in bacteria, primarily focusing on Escherichia coli. This compound, a synthetic nitrofuran antibiotic, has long been a frontline treatment for uncomplicated urinary tract infections (UTIs). Its efficacy relies on intracellular reduction by bacterial nitroreductases to create reactive intermediates that damage bacterial DNA, ribosomes, and other macromolecules. Resistance to this crucial antibiotic is a growing concern, and understanding its genetic underpinnings is paramount for the development of novel therapeutic strategies and effective surveillance.

Intrinsic resistance to this compound is predominantly a result of the functional inactivation of one or more bacterial nitroreductases, which prevents the activation of the prodrug.[1] This resistance typically develops in a stepwise manner, with initial mutations conferring low-level resistance and subsequent mutations leading to clinically significant resistance levels.[2][3][4]

Key Genetic Determinants of this compound Resistance

The primary drivers of intrinsic this compound resistance are mutations in the genes encoding the oxygen-insensitive nitroreductases NfsA and NfsB. Additionally, mutations in the ribE gene, involved in the biosynthesis of a crucial cofactor for these enzymes, and the overexpression of efflux pumps like OqxAB can also contribute to resistance.[5][6][7]

The Role of nfsA and nfsB Nitroreductases

The genes nfsA and nfsB encode the major oxygen-insensitive nitroreductases in E. coli. These enzymes are responsible for the reduction of this compound to its active, cytotoxic form. Loss-of-function mutations in these genes are the most common cause of this compound resistance.[1][2][3][4]

Resistance often emerges through a two-step process: a primary mutation in nfsA leads to a partial loss of nitroreductase activity and a modest increase in the minimum inhibitory concentration (MIC) of this compound. A subsequent mutation in nfsB results in the loss of the remaining nitroreductase activity, leading to high-level clinical resistance.[2][3]

The types of mutations observed in nfsA and nfsB are diverse and include:

  • Nonsense mutations: Introduction of premature stop codons, leading to truncated, non-functional proteins.

  • Frameshift mutations: Insertions or deletions of nucleotides that alter the reading frame, resulting in a non-functional protein product.

  • Missense mutations: Single nucleotide substitutions that lead to amino acid changes in critical regions of the enzyme, such as the active site or cofactor binding sites.

  • Insertion sequence (IS) element interruptions: Transposition of mobile genetic elements into the coding sequence of nfsA or nfsB, causing gene disruption.[2][6]

  • Deletions: Removal of a portion of the gene, leading to a non-functional protein.

The Contribution of ribE

The ribE gene encodes for lumazine (B192210) synthase, an enzyme essential for the biosynthesis of flavin mononucleotide (FMN). FMN is a critical cofactor for the NfsA and NfsB nitroreductases. Deletions or mutations in ribE can lead to reduced FMN availability, thereby impairing the function of the nitroreductases and contributing to this compound resistance, even in the presence of wild-type nfsA and nfsB.[5]

The Role of the OqxAB Efflux Pump

The oqxAB operon encodes a multidrug efflux pump belonging to the Resistance-Nodulation-Division (RND) family. While mutations in nitroreductase genes prevent the activation of this compound, the OqxAB pump actively expels the drug from the bacterial cell, reducing its intracellular concentration. Overexpression of oqxAB, often due to mutations in its repressor gene ramR leading to the activation by ramA, can contribute to increased this compound resistance, particularly in combination with mutations in nfsA.

Quantitative Data on this compound Resistance

The following tables summarize quantitative data on the impact of various genetic alterations on this compound resistance, primarily in E. coli.

Table 1: Impact of nfsA and nfsB Mutations on this compound MIC

GeneMutation TypeSpecific AlterationFold Change in MICResulting MIC (µg/mL)Reference(s)
nfsADeletionΔnfsA4-fold32
nfsBDeletionΔnfsB4-fold32
nfsA & nfsBDeletionΔnfsA ΔnfsB16-fold>128
nfsAMissenseR203C, H11Y, W212R, A112E, A112T-≥128
nfsBMissenseR121C, Q142H, F84S, P163H, W46R, K57E, V191G-≥128[1]

Table 2: Contribution of oqxAB Efflux Pump to this compound Resistance in K. pneumoniae

Genetic BackgroundChangeFold Change in MICResulting MIC (µg/mL)Reference(s)
Wild-typeOverexpression of ramA>100-fold increase in ramA expression128[8]
ramA mutantDeletion of ramA4-fold decrease32[8]
acrB mutantDeletion of acrB4-fold decrease32[8]
oqxB mutantDeletion of oqxB4-fold decrease32[8]
acrB & oqxB double mutantDeletion of acrB and oqxB16-fold decrease8[8]

Table 3: Prevalence of Mutation Types in nfsA and nfsB in this compound-Resistant E. coli

GeneMutation TypePrevalenceReference(s)
nfsAInsertion Sequence (IS) Elements65% of first-step mutants[2]
nfsBInsertion Sequence (IS) Elements49% of second-step mutants[2]
nfsAFrameshift, Nonsense, MissenseCommon[6]
nfsBFrameshift, Nonsense, MissenseCommon[6]

Signaling Pathways and Regulatory Mechanisms

The development of this compound resistance is a multifactorial process involving the interplay of different genetic determinants. The following diagram illustrates the key pathways.

Nitrofurantoin_Resistance_Pathway cluster_drug_action This compound Action cluster_resistance Resistance Mechanisms Nitrofurantoin_ext This compound (extracellular) Nitrofurantoin_int This compound (intracellular) Nitrofurantoin_ext->Nitrofurantoin_int Uptake Nitrofurantoin_int->Nitrofurantoin_ext Efflux Reactive_intermediates Reactive Intermediates Nitrofurantoin_int->Reactive_intermediates Reduction Cellular_damage DNA/Ribosomal Damage Reactive_intermediates->Cellular_damage nfsA nfsA nfsA->Nitrofurantoin_int Inactivation nfsB nfsB nfsB->Nitrofurantoin_int Inactivation ribE ribE FMN FMN Cofactor ribE->FMN Inactivation FMN->nfsA Cofactor for FMN->nfsB Cofactor for oqxAB oqxAB Efflux Pump ramR ramR (repressor) ramA ramA (activator) ramR->ramA Represses ramA->oqxAB Activates

Caption: Genetic pathways of this compound action and resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound powder

  • 96-well microtiter plates

  • Bacterial isolates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of this compound Dilutions: a. In a 96-well plate, add 100 µL of CAMHB to all wells. b. Add 100 µL of the this compound stock solution, appropriately diluted in CAMHB to achieve the highest desired concentration in the first well. c. Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, across the plate. Discard 100 µL from the last well containing this compound.

  • Inoculum Preparation: a. From a fresh culture plate (18-24 hours old), select several colonies and suspend them in sterile saline. b. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. b. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only). c. Incubate the plate at 35°C ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

MIC_Determination_Workflow start Start prep_nitro Prepare this compound Stock Solution start->prep_nitro prep_plate Prepare Serial Dilutions in 96-well Plate prep_nitro->prep_plate inoculate Inoculate Plate prep_plate->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Gene Knockout using Lambda Red Recombineering

This protocol describes the inactivation of a target gene (e.g., nfsA) in E. coli using the Lambda Red recombineering system.

Materials:

  • E. coli strain carrying the pKD46 plasmid (expressing the Lambda Red recombinase)

  • pKD4 plasmid (template for kanamycin (B1662678) resistance cassette)

  • Primers with homology arms to the target gene

  • L-arabinose

  • SOC medium

  • Electroporator and cuvettes

  • LB agar (B569324) plates with appropriate antibiotics

Procedure:

  • Preparation of the Knockout Cassette: a. Design primers with 50-bp homology arms flanking the target gene and sequences to amplify the kanamycin resistance cassette from the pKD4 plasmid. b. Perform PCR to generate the linear knockout cassette. Purify the PCR product.

  • Preparation of Electrocompetent Cells: a. Grow the E. coli strain containing pKD46 at 30°C in LB broth with ampicillin (B1664943) to an OD₆₀₀ of 0.1. b. Add L-arabinose to a final concentration of 10 mM to induce the expression of the Lambda Red recombinase. c. Continue to grow the culture at 30°C to an OD₆₀₀ of 0.4-0.6. d. Make the cells electrocompetent by washing them multiple times with ice-cold sterile water or 10% glycerol.

  • Electroporation and Recombination: a. Electroporate the purified knockout cassette into the electrocompetent cells. b. Immediately add SOC medium and recover the cells at 37°C for 1-2 hours.

  • Selection and Verification: a. Plate the recovered cells on LB agar with kanamycin to select for recombinants. b. Verify the gene knockout by colony PCR using primers flanking the target gene and by sequencing.

Gene_Knockout_Workflow start Start pcr Amplify Kanamycin Cassette with Homology Arms start->pcr prep_cells Prepare Electrocompetent E. coli with pKD46 start->prep_cells electroporate Electroporate Cassette into Competent Cells pcr->electroporate induce Induce Lambda Red with L-arabinose prep_cells->induce induce->electroporate recover Recover Cells in SOC Medium electroporate->recover select Select on Kanamycin Plates recover->select verify Verify Knockout by PCR and Sequencing select->verify end End verify->end

Caption: Workflow for gene knockout via Lambda Red recombineering.

Gene Complementation

This protocol describes the complementation of a gene knockout using an arabinose-inducible expression vector, such as pBAD.

Materials:

  • Gene knockout strain

  • pBAD expression vector

  • Primers to amplify the wild-type gene

  • Restriction enzymes and T4 DNA ligase (or a seamless cloning kit)

  • Chemically competent knockout cells

  • LB agar plates with appropriate antibiotics

  • L-arabinose

Procedure:

  • Cloning the Wild-Type Gene: a. Amplify the full-length wild-type gene, including its ribosome binding site, from the wild-type strain using PCR. b. Clone the PCR product into the pBAD expression vector. c. Transform the ligation product into a suitable cloning strain of E. coli and select for transformants. d. Verify the correct insertion and sequence of the gene in the plasmid.

  • Transformation of the Knockout Strain: a. Prepare chemically competent cells of the gene knockout strain. b. Transform the verified pBAD construct containing the wild-type gene into the competent knockout cells. c. Plate on LB agar with antibiotics to select for the knockout strain now carrying the complementation plasmid.

  • Verification of Complementation: a. Perform MIC testing on the complemented strain in the presence and absence of L-arabinose. b. A restored susceptibility to this compound in the presence of L-arabinose confirms successful complementation.

Gene_Complementation_Workflow start Start amplify_gene Amplify Wild-Type Gene by PCR start->amplify_gene prep_competent Prepare Competent Cells of Knockout Strain start->prep_competent clone_vector Clone Gene into pBAD Expression Vector amplify_gene->clone_vector transform_cloning Transform into Cloning Strain and Verify Sequence clone_vector->transform_cloning transform_knockout Transform pBAD Construct into Knockout Strain transform_cloning->transform_knockout prep_competent->transform_knockout select_complemented Select for Complemented Strain transform_knockout->select_complemented verify_complementation Verify Complementation (e.g., MIC testing with L-arabinose) select_complemented->verify_complementation end End verify_complementation->end

Caption: Workflow for gene complementation.

Conclusion

Intrinsic this compound resistance is a complex process primarily driven by the accumulation of mutations in the nitroreductase genes nfsA and nfsB. The stepwise nature of this resistance mechanism, often requiring mutations in both genes for high-level resistance, has likely contributed to the sustained efficacy of this compound over many years. However, the emergence of resistance is a significant clinical challenge. A thorough understanding of the genetic basis of this resistance, including the roles of ribE and efflux pumps like oqxAB, is essential for the development of strategies to combat resistant infections, such as the design of novel nitroreductase inhibitors or efflux pump inhibitors, and for the accurate molecular surveillance of resistance trends. The experimental protocols outlined in this guide provide a framework for the continued investigation of these critical resistance mechanisms.

References

A Technical Guide to the Photochemical Properties and Degradation of Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001) is a widely utilized antibiotic for the treatment of urinary tract infections. Its efficacy is well-established; however, its susceptibility to degradation under photochemical stress is a critical consideration in its development, formulation, and storage. This technical guide provides an in-depth analysis of the photochemical properties of this compound and its degradation pathways, offering valuable insights for researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols for investigation, and visualizes complex processes to facilitate a comprehensive understanding.

Photochemical Properties of this compound

This compound exhibits significant absorption in the ultraviolet (UV) region of the electromagnetic spectrum, which is the primary driver of its photochemical reactivity. The molecule's chromophoric structure, containing a nitro-substituted furan (B31954) ring, makes it prone to degradation upon exposure to light.[1]

UV-Visible Absorption Characteristics

The UV-Visible absorption spectrum of this compound is characterized by distinct peaks, the positions of which can be influenced by the solvent used. These absorption maxima are crucial for spectrophotometric quantification and for understanding the wavelengths of light that can initiate photodegradation.

Solvent Systemλmax (nm)Reference
Dimethylformamide : Methanol369.6[2]
0.1 N HCl360[3]
Aqueous Solution380[1]
Not Specified~375[4]
Not Specified275[5]
Quantum Yield of Photodegradation

The quantum yield (Φ) of photodegradation is a measure of the efficiency of a photochemical process. It represents the number of molecules undergoing a specific photoreaction for each photon absorbed. The photodegradation of this compound is pH-dependent, with higher efficiency observed in acidic conditions.[4][6]

pHQuantum Yield (Φ)Reference
40.2047[4][6]
60.1078[4]
80.0385[4]
100.0164[4]
Photolysis Kinetics

The photodegradation of this compound generally follows pseudo-first-order kinetics.[4][7] The rate of degradation is influenced by factors such as the initial concentration of the drug, the intensity and wavelength of the light source, and the composition of the medium.[4][6] Direct photolysis is considered the dominant degradation pathway in aquatic environments.[8][9]

Photochemical Degradation Pathways

The absorption of light by this compound initiates a series of chemical reactions that lead to its degradation. The primary pathways involve photoisomerization and photohydrolysis, resulting in the formation of several degradation products.

Initial Degradation Processes

Upon irradiation, this compound can undergo three main initial degradation processes:

  • Heterocyclic ring opening and subsequent hydrolysis : This pathway involves the cleavage of the hydantoin (B18101) ring.[4][6]

  • Nucleophilic aromatic photosubstitution : This process can lead to the displacement of the nitro group.[4][6]

  • Homolytic N-N bond cleavage : This results in the splitting of the bond connecting the furan ring to the hydantoin moiety.[4][6]

A key initial step in the photodegradation process is the photoisomerization of the trans (anti) isomer of this compound to the cis (syn) isomer.[10] This is a rapid process that occurs within the first few minutes of light exposure.[8][9] Following this, a slower photohydrolysis of both isomers takes place.[10]

Major Degradation Products

The most significant degradation products resulting from the photohydrolysis of this compound are:

NFA itself is photolabile and can undergo further degradation.[8][9] In some photocatalytic systems, superoxide (B77818) radicals (·O2⁻) have been identified as the primary reactive oxygen species (ROS) responsible for the degradation of this compound.[11]

This compound Degradation Pathway NFT This compound (trans-isomer) iNFT This compound (cis-isomer) NFT->iNFT Photoisomerization (fast) NFA 5-Nitro-2-furaldehyde (NFA) NFT->NFA Photohydrolysis (slower) AHD 1-Aminohydantoin (AHD) NFT->AHD Photohydrolysis (slower) iNFT->NFA Photohydrolysis (slower) iNFT->AHD Photohydrolysis (slower) Further_Degradation Further Degradation Products NFA->Further_Degradation Further Photolysis

Caption: Simplified photochemical degradation pathway of this compound.

Experimental Protocols

A variety of analytical techniques are employed to study the photochemical properties and degradation of this compound. The following sections detail common experimental protocols.

Forced Degradation Studies (Photostability)

Forced degradation studies are essential to establish the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[12] The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[13][14]

Objective: To evaluate the susceptibility of this compound to degradation upon exposure to light.

Apparatus:

  • A light source capable of emitting both UV and visible light, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps.[7][13][14]

  • Calibrated radiometer/lux meter.[3]

  • Chemically inert and transparent containers for samples.[13]

  • Dark control samples stored under the same conditions but protected from light.[13]

Procedure:

  • Prepare solutions of this compound in a suitable solvent (e.g., water, methanol).

  • Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[13][14]

  • Maintain a dark control sample to differentiate between thermal and photolytic degradation.

  • Withdraw aliquots at specified time intervals.

  • Analyze the samples using a validated stability-indicating method (e.g., HPLC) to determine the extent of degradation and identify any degradation products.

Forced Degradation Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure (ICH Q1B) cluster_analysis Analysis Prepare this compound\nSolution Prepare this compound Solution Expose to Light Source Expose to Light Source Prepare this compound\nSolution->Expose to Light Source Dark Control Dark Control Prepare this compound\nSolution->Dark Control Withdraw Aliquots Withdraw Aliquots Expose to Light Source->Withdraw Aliquots Dark Control->Withdraw Aliquots HPLC/LC-MS Analysis HPLC/LC-MS Analysis Withdraw Aliquots->HPLC/LC-MS Analysis Quantify Degradation & \nIdentify Products Quantify Degradation & Identify Products HPLC/LC-MS Analysis->Quantify Degradation & \nIdentify Products

Caption: General workflow for a forced degradation (photostability) study.
High-Performance Liquid Chromatography (HPLC) for Analysis

HPLC is the most common technique for the quantitative analysis of this compound and its degradation products.[7]

Objective: To separate and quantify this compound and its photoproducts in a given sample.

Typical HPLC System:

  • HPLC instrument with a UV or photodiode array (PDA) detector.

  • Reversed-phase C18 column.[10][15]

Example HPLC Method:

  • Column: Ascentis Express C18 (7.5cm x 4.6mm, 2.7µm)[10]

  • Mobile Phase: 0.1% Triethylamine (pH 3.0) and Acetonitrile (80:20 v/v)[10]

  • Flow Rate: 1.0 mL/min[10]

  • Column Temperature: 30°C[10]

  • Detection Wavelength: 254 nm[10]

  • Injection Volume: 5 µL[10]

Sample Preparation:

  • Urine: Simple dilution with purified water.[16]

  • Plasma: Liquid-liquid extraction with ethyl acetate (B1210297) followed by evaporation and reconstitution in the mobile phase.[16]

  • Forced Degradation Samples: Dilution with the mobile phase to an appropriate concentration.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Product Identification

LC-MS/MS is a powerful tool for the structural elucidation and confirmation of degradation products.

Objective: To identify the chemical structures of the photoproducts of this compound.

Typical LC-MS/MS System:

  • An LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Example LC-MS/MS Parameters for this compound:

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for this compound.

  • Precursor Ion (m/z): 236.97[17]

  • Product Ions (m/z): 123.60, 151.97[17]

Procedure:

  • Analyze the degraded samples using an appropriate LC method to separate the components.

  • Introduce the eluent into the mass spectrometer.

  • Perform MS and MS/MS analysis to obtain the mass-to-charge ratio of the parent ions and their fragmentation patterns.

  • Compare the fragmentation patterns with known compounds or use them to deduce the structures of unknown degradation products.

Conclusion

The photochemical degradation of this compound is a multifaceted process that is critical to understand for ensuring the quality, safety, and efficacy of pharmaceutical products containing this active ingredient. Direct photolysis, driven by the drug's UV absorption, leads to photoisomerization and photohydrolysis, forming key degradation products such as 5-nitro-2-furaldehyde and 1-aminohydantoin. The rate and extent of this degradation are influenced by environmental factors, most notably pH. This guide has provided a consolidated overview of the quantitative photochemical properties, the primary degradation pathways, and detailed experimental protocols for the investigation of this compound's photostability. The application of these methodologies will enable researchers and drug development professionals to design stable formulations, establish appropriate storage conditions, and ensure the overall quality of this compound-containing medicines.

References

A Technical Guide to the Structure-Activity Relationship of Nitrofurantoin and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrofurantoin (B1679001) is a cornerstone antibiotic for the treatment of uncomplicated urinary tract infections (UTIs), valued for its efficacy and low propensity for resistance development.[1][2] Its unique mechanism of action, requiring intracellular activation by bacterial nitroreductases, presents a complex but compelling target for analog development.[3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) governing this compound and its derivatives. We dissect the core pharmacophore, explore the impact of chemical modifications on antibacterial potency and cytotoxicity, and summarize key quantitative findings. Furthermore, this document details the experimental protocols essential for evaluating new analogs and visualizes the critical biochemical pathways and experimental workflows, offering a comprehensive resource for the design and development of next-generation nitrofuran antibiotics.

Introduction

First approved in 1953, this compound remains a first-line treatment for acute uncomplicated cystitis.[2][4] Its clinical utility is underpinned by a multi-targeted mechanism of action that follows its reduction within the bacterial cell, leading to damage of ribosomal proteins, DNA, and metabolic enzymes.[3][5] This multifaceted attack is likely responsible for the slow emergence of clinical resistance.[3][6] However, challenges related to its spectrum of activity and potential for side effects in long-term use necessitate the exploration of new analogs.[7] Understanding the intricate relationship between the chemical structure of nitrofuran compounds and their biological activity is paramount for rationally designing derivatives with improved therapeutic profiles, such as enhanced potency, broadened spectrum, or reduced toxicity.

Mechanism of Action and Resistance

Bioactivation Pathway

This compound is a prodrug that is activated within the bacterial cytoplasm. The process is initiated by the reduction of its 5-nitro group by bacterial flavoproteins, specifically the oxygen-insensitive nitroreductases NfsA and NfsB.[8][9] This enzymatic reduction, which utilizes NADPH or NADH as electron donors and Flavin Mononucleotide (FMN) as a cofactor, generates a cascade of highly reactive electrophilic intermediates, including nitro-anion radicals and hydroxylamine.[2][8] These intermediates are the ultimate cytotoxic agents, non-specifically attacking multiple targets within the cell. The primary targets include:

  • Ribosomal Proteins: Leading to the inhibition of protein synthesis.[5][6]

  • Bacterial DNA: Causing strand breakage and inhibition of DNA replication.[3][5][10]

  • Metabolic Enzymes: Interfering with crucial pathways like the citric acid cycle and pyruvate (B1213749) metabolism.[9]

This multi-target mechanism makes it difficult for bacteria to evolve resistance through single-point mutations.

Nitrofurantoin_Mechanism_of_Action Figure 1: this compound Bioactivation Pathway cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm NFT_out This compound NFT_in This compound Intermediates Reactive Electrophilic Intermediates NFT_in->Intermediates Reductases Nitroreductases (NfsA, NfsB) Reductases->Intermediates Reduction Cofactors NAD(P)H, FMN Cofactors->Reductases Ribosomes Ribosomal Proteins Intermediates->Ribosomes DNA Bacterial DNA Intermediates->DNA Enzymes Metabolic Enzymes Intermediates->Enzymes Inhibition Inhibition of Protein Synthesis Ribosomes->Inhibition Damage DNA Damage DNA->Damage Disruption Metabolic Disruption Enzymes->Disruption Death Bacterial Cell Death Inhibition->Death Damage->Death Disruption->Death Nitrofurantoin_Resistance_Mechanisms Figure 2: Primary Mechanisms of this compound Resistance Activation Bioactivation by NfsA / NfsB Active Toxic Intermediates Activation->Active CellDeath Cell Death Active->CellDeath Mutation Loss-of-function mutations in nfsA and/or nfsB Mutation->Activation BLOCKS RibE Mutations in ribE (FMN cofactor synthesis) RibE->Activation INHIBITS Efflux OqxAB Efflux Pump NFT_out This compound (expelled) Efflux->NFT_out NFT_in NFT_in NFT_in->Efflux Pumps out Screening_Workflow Figure 3: General Workflow for Screening this compound Analogs PrimaryScreen Primary Screen: MIC Determination (e.g., E. coli, S. aureus) Cytotoxicity Cytotoxicity Assay (e.g., HEK-293) Determine IC50 PrimaryScreen->Cytotoxicity Active Compounds Selectivity Calculate Selectivity Index (IC50 / MIC) Cytotoxicity->Selectivity SecondaryScreen Secondary Screen: Broad-spectrum MIC (Resistant strains, other species) Selectivity->SecondaryScreen High SI MoA Mechanism of Action Studies (e.g., Nitroreductase Assay, Resistance Frequency) SecondaryScreen->MoA LeadOpt Lead Optimization MoA->LeadOpt

References

The Emergence of Transferable Resistance: A Technical Guide to Plasmid-Mediated Nitrofurantoin Resistance Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the discovery and mechanisms of plasmid-mediated nitrofurantoin (B1679001) resistance. Primarily intended for researchers, scientists, and drug development professionals, this document details the genetic determinants, experimental validation, and regulatory pathways contributing to this emerging clinical challenge. While chromosomal mutations in nitroreductase genes have long been recognized as the primary driver of this compound resistance, the horizontal transfer of resistance via plasmids presents a significant threat to the continued efficacy of this crucial frontline antibiotic.

Introduction to this compound Resistance

This compound has been a mainstay for treating uncomplicated urinary tract infections (UTIs) for decades, largely retaining its effectiveness due to a complex mechanism of action and a historically low prevalence of resistance.[1][2][3] The drug is a prodrug, activated within the bacterial cell by nitroreductases—primarily encoded by the nfsA and nfsB genes—into highly reactive intermediates that damage ribosomal proteins, inhibit DNA and RNA synthesis, and disrupt other metabolic processes.[4][5] Resistance has traditionally been attributed to stepwise, loss-of-function mutations in these chromosomal nitroreductase genes, which prevents the drug's activation.[5][6]

However, a more concerning mechanism has emerged: plasmid-mediated resistance. This form of resistance is particularly alarming as it can be rapidly disseminated between bacteria, including different species, through horizontal gene transfer.[7] The most significant discovery in this area has been the role of the plasmid-encoded oqxAB efflux pump.[8][9]

Core Mechanisms of Plasmid-Mediated Resistance

The central plasmid-mediated this compound resistance mechanism identified to date involves the oqxAB gene cassette, which encodes a multidrug resistance (MDR) efflux pump belonging to the Resistance-Nodulation-Division (RND) family.[1]

The OqxAB Efflux Pump

The oqxAB operon was first identified on a plasmid in a multi-drug resistant E. coli isolate.[9] It encodes two proteins: OqxA and OqxB, which form a pump that actively expels a wide range of substrates, including this compound, from the bacterial cell.[1] This prevents the antibiotic from reaching the necessary intracellular concentration to be activated by nitroreductases.

In E. coli and Salmonella enterica, the oqxAB genes are frequently located on plasmids and flanked by mobile genetic elements like IS26, which facilitates their mobilization and transfer.[1] While these genes can be found on the chromosome in Klebsiella pneumoniae, their overexpression, often driven by mutations in regulatory genes, is a key contributor to resistance.[1][10] The presence of plasmid-borne oqxAB can significantly increase the minimum inhibitory concentration (MIC) of this compound.[9][11]

Synergy with Chromosomal Mutations

A critical finding is the synergistic effect between the plasmid-mediated oqxAB efflux pump and chromosomal mutations in the nfsA gene. Studies have demonstrated that the combination of oqxAB carriage and an inactivating mutation in nfsA is sufficient to confer high-level clinical resistance to this compound (MIC ≥128 µg/mL).[8][9] The presence of the oqxAB plasmid not only increases the baseline MIC but also raises the mutation prevention concentration (MPC), making it easier for bacteria to develop subsequent resistance-conferring mutations in nfsA.[9][11]

Data Presentation: Quantitative Impact of oqxAB

Quantitative data from key studies underscore the clinical relevance of the oqxAB efflux pump in mediating this compound resistance.

Table 1: Effect of oqxAB Plasmid Curing on this compound MIC

Isolate TypeNumber of IsolatesGeometric Mean MIC (µg/mL) with oqxAB PlasmidGeometric Mean MIC (µg/mL) after Plasmid CuringFold Reduction in MICReference
UTI E. coli20168.934.32 to 16-fold[8][9]

Table 2: Prevalence of oqxAB in Clinical E. coli Isolates Based on this compound Susceptibility

This compound SusceptibilityPrevalence of oqxAB GeneReference
Susceptible (NIT-S)0% to 1.7%[8]
Intermediate (NIT-I)11.5% to 45.5%[8]
Resistant (NIT-R)39.2% to 65.5%[8]

Experimental Protocols

The following protocols are foundational for investigating plasmid-mediated this compound resistance.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a bacterial isolate.

  • Preparation: Prepare a stock solution of this compound. Serially dilute the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.25 to 512 µg/mL).

  • Inoculum Preparation: Culture the bacterial isolate overnight on an appropriate agar (B569324) plate. Suspend colonies in saline or sterile water to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate.

  • Inoculation and Incubation: Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate containing 50 µL of the diluted antibiotic. Include a positive control well (bacteria, no antibiotic) and a negative control well (broth only). Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Plasmid Curing

This procedure aims to eliminate plasmids from a bacterial strain to confirm that the resistance phenotype is plasmid-borne.

  • Culture Preparation: Inoculate the oqxAB-positive, this compound-resistant bacterial strain into Luria-Bertani (LB) broth.

  • Curing Agent Exposure: Grow the culture overnight at an elevated temperature (e.g., 42-44°C) in the presence of a sub-inhibitory concentration of a curing agent like acridine (B1665455) orange (e.g., 10-100 µg/mL) or sodium dodecyl sulfate (B86663) (SDS) (e.g., 0.1-1%).

  • Isolation of Cured Clones: Plate serial dilutions of the overnight culture onto nutrient agar plates and incubate.

  • Screening: Replica-plate individual colonies onto two types of plates: a non-selective nutrient agar plate and a selective plate containing this compound at a concentration known to be inhibitory to susceptible strains but permissive for the original resistant strain.

  • Confirmation: Colonies that grow on the non-selective plate but fail to grow on the this compound-containing plate are potential plasmid-cured variants. Confirm the loss of the oqxAB genes via PCR and re-determine the this compound MIC to observe a significant decrease.[8]

Conjugation Experiment

This experiment demonstrates the horizontal transfer of the resistance plasmid from a donor to a recipient strain.

  • Strain Selection:

    • Donor Strain: The this compound-resistant, oqxAB-positive clinical isolate (e.g., resistant to this compound but susceptible to an antibiotic like sodium azide).

    • Recipient Strain: A laboratory strain known to be susceptible to this compound and lacking the oqxAB gene, but resistant to a different selectable marker (e.g., E. coli J53, which is resistant to sodium azide).

  • Mating: Mix equal volumes of overnight cultures of the donor and recipient strains. Spot the mixture onto a nutrient agar plate and incubate for 4-18 hours at 37°C to allow conjugation to occur.

  • Selection of Transconjugants: Resuspend the bacterial growth from the mating plate in saline. Plate serial dilutions onto a selective agar plate containing both this compound (to select against the recipient) and sodium azide (B81097) (to select against the donor).

  • Verification: Colonies that grow on the double-selection plate are potential transconjugants. Verify their identity as the recipient strain that has acquired resistance by checking for the recipient's chromosomal characteristics. Confirm the acquisition of the oqxAB gene by PCR and determine the this compound MIC to show an increase compared to the original recipient strain.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows discussed in this guide.

cluster_cell Bacterial Cell NIT_in This compound (Extracellular) NIT_prodrug This compound (Prodrug) NIT_in->NIT_prodrug Porin Channel Nitroreductases Nitroreductases (nfsA, nfsB) NIT_prodrug->Nitroreductases Activation OqxAB OqxAB Efflux Pump NIT_prodrug->OqxAB Efflux Intermediates Reactive Intermediates Nitroreductases->Intermediates Damage Ribosome Damage & DNA Damage Intermediates->Damage NIT_out This compound (Expelled) OqxAB->NIT_out Mutation Mutation/ Deletion in nfsA/nfsB Mutation->Nitroreductases Inactivation

Caption: Mechanism of this compound action and resistance pathways.

Start Isolate this compound- Resistant Clinical Strain PCR_Check PCR Screen for 'oqxAB' gene Start->PCR_Check Positive 'oqxAB' Positive PCR_Check->Positive Present Negative 'oqxAB' Negative (Chromosomal Resistance) PCR_Check->Negative Absent Curing Perform Plasmid Curing (e.g., with Acridine Orange) Positive->Curing MIC_Compare Compare MIC of Parent vs. Cured Strain Curing->MIC_Compare MIC_Drop Significant MIC Drop (Plasmid Role Indicated) MIC_Compare->MIC_Drop Yes Conjugation Perform Conjugation Experiment with Susceptible Recipient (e.g., E. coli J53) MIC_Drop->Conjugation Select Select for Transconjugants on Dual Antibiotic Plates Conjugation->Select Confirm Confirm 'oqxAB' acquisition and increased MIC in Transconjugant Select->Confirm

Caption: Workflow for confirming plasmid-mediated resistance.

ramR ramR (Repressor) ramA ramA (Activator) ramR->ramA Represses oqxR oqxR (Repressor) OqxAB OqxAB Efflux Pump oqxR->OqxAB Represses AcrAB AcrAB-TolC Efflux Pump ramA->AcrAB Activates ramA->OqxAB Activates Resistance This compound Resistance AcrAB->Resistance OqxAB->Resistance Mutation Mutation Mutation->ramR Inactivates Mutation->oqxR Inactivates

Caption: Regulatory pathway of efflux pumps in K. pneumoniae.

References

Nitrofurantoin's Spectrum of Activity: A Foundational Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the foundational research concerning the antimicrobial spectrum of nitrofurantoin (B1679001). It consolidates key data on its activity against a range of pathogens, details the experimental methodologies used for its evaluation, and illustrates its unique mechanism of action.

Introduction

This compound is a synthetic nitrofuran derivative that has been a mainstay in the treatment of uncomplicated urinary tract infections (UTIs) for decades.[1][2][3] Its efficacy is rooted in a broad spectrum of activity against common uropathogens and a low incidence of acquired resistance, attributed to its multi-target mechanism of action.[4][5] This document serves as a core reference for understanding the fundamental science behind this compound's antibacterial properties.

Mechanism of Action

Unlike many antibiotics, this compound is a prodrug that requires intracellular activation within the bacterial cell.[4] Its antimicrobial activity is a result of a multi-step process initiated by bacterial flavoproteins, specifically nitrofuran reductases. These enzymes reduce this compound to highly reactive electrophilic intermediates.[4][5][6][7] These intermediates then non-specifically attack a variety of cellular components, leading to widespread damage and bacterial cell death. The key targets include:

  • Bacterial DNA: The reactive intermediates cause DNA strand breakage, thereby inhibiting DNA replication.[7]

  • Ribosomal Proteins: The drug's intermediates interact with ribosomal proteins, leading to the inhibition of protein synthesis.[5][7]

  • Metabolic Enzymes: Critical enzymes involved in aerobic energy metabolism and the citric acid cycle are inhibited.[4][6]

  • Cell Wall Synthesis: this compound has also been shown to interfere with bacterial cell wall synthesis.[7]

This multifaceted attack on essential cellular processes is a key reason for the sustained low levels of bacterial resistance to this compound.[4][5]

This compound Mechanism of Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets Nitrofurantoin_ext This compound (extracellular) Nitrofurantoin_int This compound (intracellular) Nitrofurantoin_ext->Nitrofurantoin_int Uptake Reactive_Intermediates Reactive Electrophilic Intermediates Nitrofurantoin_int->Reactive_Intermediates Reduction by Nitroreductases Bacterial Nitroreductases (nfsA, nfsB) DNA DNA Damage & Inhibition of Replication Reactive_Intermediates->DNA Ribosomes Ribosomal Protein Alteration & Inhibition of Protein Synthesis Reactive_Intermediates->Ribosomes Metabolism Inhibition of Aerobic Energy Metabolism Reactive_Intermediates->Metabolism CellWall Inhibition of Cell Wall Synthesis Reactive_Intermediates->CellWall CellDeath Bactericidal Effect DNA->CellDeath Ribosomes->CellDeath Metabolism->CellDeath CellWall->CellDeath

This compound's multi-target mechanism of action within a bacterial cell.

Spectrum of Activity: Quantitative Data

This compound exhibits a broad spectrum of activity against many gram-positive and gram-negative bacteria, particularly those commonly implicated in UTIs.[8][9][10] Its effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

The following tables summarize the in vitro activity of this compound against key uropathogens.

Table 1: this compound MIC Distribution for Common Uropathogens

Bacterial SpeciesMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli1 - 1281616
Staphylococcus pseudintermedius4 - 16816
Enterococcus faecium32 - 51264128
Data sourced from a study on canine urinary isolates.[11]

Table 2: this compound Susceptibility and Resistance Rates for Uropathogens

Bacterial SpeciesSusceptibility Rate (%)Resistance Rate (%)
Escherichia coli87.864.8 - 8.12
Klebsiella pneumoniae66.0444.61 - 46.0
Proteus spp.Not Susceptible100.0
Enterococcus spp.High4.8
Staphylococcus aureusHigh8.3
Data compiled from multiple studies.[1][3][12][13][14]

Experimental Protocols for Susceptibility Testing

The determination of this compound's spectrum of activity relies on standardized antimicrobial susceptibility testing (AST) methods. The most common protocols are broth microdilution, agar (B569324) dilution, and disk diffusion.

Broth Microdilution Method for MIC Determination

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

Protocol Overview:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and then serially diluted in Mueller-Hinton Broth (MHB) to achieve the desired concentration range in microtiter plates.

  • Inoculum Preparation:

    • Isolate 3-4 well-separated colonies of the test organism from an 18-24 hour agar plate.

    • Suspend the colonies in sterile saline or MHB.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Dispense the standardized bacterial suspension into the wells of the microtiter plate containing the serially diluted this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is read as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Kirby-Bauer Disk Diffusion Method

This qualitative method assesses the susceptibility of bacteria to this compound by measuring the diameter of the zone of growth inhibition around a this compound-impregnated disk.

Protocol Overview:

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum and rotate it firmly against the upper inside wall of the tube to express excess fluid.

    • Streak the swab evenly over the entire surface of a Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.

  • Application of this compound Disk:

    • Aseptically apply a this compound disk (typically 300 µg) to the surface of the inoculated agar plate.

    • Gently press the disk down to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.

  • Interpretation of Results: Measure the diameter of the zone of complete growth inhibition in millimeters. The result is interpreted as "Susceptible," "Intermediate," or "Resistant" based on established breakpoint criteria from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Antimicrobial Susceptibility Testing Workflow cluster_prep Preparation cluster_methods Testing Methods cluster_disk Disk Diffusion Steps cluster_broth Broth Microdilution Steps cluster_interpretation Result Interpretation Isolate Isolate Bacterial Colonies PrepareInoculum Prepare Standardized Inoculum (0.5 McFarland) Isolate->PrepareInoculum DiskDiffusion Disk Diffusion (Kirby-Bauer) PrepareInoculum->DiskDiffusion BrothMicrodilution Broth Microdilution PrepareInoculum->BrothMicrodilution InoculatePlate Inoculate Mueller-Hinton Agar Plate DiskDiffusion->InoculatePlate PrepareDilutions Prepare Serial Dilutions of this compound BrothMicrodilution->PrepareDilutions ApplyDisk Apply this compound Disk InoculatePlate->ApplyDisk IncubatePlate Incubate Plates (16-20h, 35-37°C) ApplyDisk->IncubatePlate MeasureZone Measure Zone of Inhibition (mm) IncubatePlate->MeasureZone InterpretDisk Interpret as S, I, or R MeasureZone->InterpretDisk InoculateWells Inoculate Microtiter Plate Wells PrepareDilutions->InoculateWells IncubatePlate2 Incubate Plates (16-20h, 35-37°C) InoculateWells->IncubatePlate2 ReadMIC Read MIC Value (µg/mL) IncubatePlate2->ReadMIC InterpretBroth Determine MIC ReadMIC->InterpretBroth

General workflow for determining this compound susceptibility.

Conclusion

This compound remains a valuable antimicrobial agent for the treatment of uncomplicated UTIs due to its favorable spectrum of activity against common uropathogens and a unique multi-target mechanism of action that has limited the development of widespread resistance. A thorough understanding of its in vitro activity, as determined by standardized experimental protocols, is essential for its appropriate clinical use and for ongoing research and development in the field of antimicrobial agents.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantification of nitrofurantoin (B1679001) in various matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The described method is robust, accurate, and precise, making it suitable for research, quality control, and pharmacokinetic studies.

Introduction

This compound is a broad-spectrum antibiotic commonly used to treat urinary tract infections. Accurate and reliable quantification of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices is crucial for ensuring product quality, assessing bioavailability, and conducting pharmacokinetic research. High-Performance Liquid Chromatography (HPLC) is a widely accepted technique for this purpose due to its high specificity, sensitivity, and reproducibility.

This application note details a reversed-phase HPLC (RP-HPLC) method for this compound analysis. The protocol is established based on a compilation of validated methods and is aligned with the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines for analytical procedure validation.[1][2][3][4]

Physicochemical Properties of this compound

A fundamental understanding of this compound's properties is essential for method development and troubleshooting.

PropertyValue
Molecular Formula C₈H₆N₄O₅
Molecular Weight 238.16 g/mol
UV Maximum (λmax) 254 nm, 360-370 nm
Solubility Very slightly soluble in water and alcohol; soluble in dimethylformamide.

HPLC Method Parameters

This section outlines the recommended chromatographic conditions for the analysis of this compound. These parameters may be adjusted based on the specific instrumentation and column used, but any modifications should be re-validated.

ParameterRecommended Condition
HPLC System Agilent 1100 series or equivalent with PDA/UV detector
Column Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm) or equivalent C18 column
Mobile Phase 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (B52724) (80:20 v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 5 µL
Column Temperature 30°C[1]
Detection Wavelength 254 nm[1][5]
Run Time Approximately 5 minutes
Retention Time Approximately 2.0 minutes[1]

Experimental Protocols

Preparation of Solutions

4.1.1. Mobile Phase Preparation:

  • Prepare a 0.1% solution of Triethylamine in HPLC-grade water.

  • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

  • Mix this aqueous phase with acetonitrile in an 80:20 (v/v) ratio.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

4.1.2. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 100 mg of this compound reference standard.

  • Transfer the standard to a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable diluent (e.g., mobile phase or a 50:50 mixture of acetonitrile and water) and sonicate to dissolve.

  • Dilute to the mark with the diluent and mix well.

4.1.3. Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired calibration range (e.g., 50-150 µg/mL for bulk drug assay).[1][5]

Sample Preparation

4.2.1. Bulk Drug/Pharmaceutical Formulation:

  • Accurately weigh a portion of the powdered tablets or bulk drug equivalent to 100 mg of this compound.

  • Transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent, sonicate for 15 minutes with intermittent shaking to ensure complete dissolution.

  • Dilute to volume with the diluent and mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4.2.2. Biological Matrices (Plasma/Urine): For the analysis of this compound in plasma or urine, a sample extraction step is necessary to remove interfering substances.

  • Protein Precipitation (for plasma): To 100 µL of plasma, add 200 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant for injection.[6]

  • Liquid-Liquid Extraction (for urine): To 100 µL of urine, add an internal standard (e.g., furazolidone) and 500 µL of ethyl acetate. Vortex for 2 minutes and centrifuge. Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.[6][7]

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a blank injection (diluent) to ensure no interfering peaks are present.

  • Inject the prepared standard and sample solutions.

  • Record the chromatograms and measure the peak areas.

Method Validation

The analytical method should be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[1][2][3][4] The following are the key validation parameters:

System Suitability

System suitability tests are performed to ensure the chromatographic system is performing adequately.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Area (n=6) ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be evaluated by comparing the chromatograms of a blank, a placebo, the this compound standard, and the sample. The peak for this compound should be well-resolved from any other peaks.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

ParameterTypical RangeAcceptance Criteria
Linearity Range 50 - 150 µg/mL[1][5]Correlation coefficient (r²) ≥ 0.999
Range The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of this compound is spiked into a placebo or sample matrix.

LevelAcceptance Criteria (% Recovery)
80% 98.0 - 102.0%
100% 98.0 - 102.0%
120% 98.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

Type of PrecisionNumber of DeterminationsAcceptance Criteria (%RSD)
Repeatability (Intra-day) 6 replicates at 100% concentration≤ 2.0%
Intermediate Precision (Inter-day) 6 replicates on different days, with different analysts or equipment≤ 2.0%
Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

ParameterMethod of Determination
LOD 3.3 x (standard deviation of the response / slope of the calibration curve)
LOQ 10 x (standard deviation of the response / slope of the calibration curve)
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Parameter VariedTypical Variation
Flow Rate ± 0.1 mL/min
Column Temperature ± 2°C
Mobile Phase pH ± 0.2 units
Mobile Phase Composition ± 2% organic

The system suitability parameters should be checked after each variation and should remain within the acceptance criteria.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using HPLC.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_solutions Prepare Mobile Phase, Standards, and Samples sample_prep Sample Preparation (Dilution/Extraction) prep_solutions->sample_prep system_equilibration System Equilibration prep_solutions->system_equilibration system_suitability System Suitability Test system_equilibration->system_suitability injection Inject Samples and Standards system_suitability->injection chromatogram Obtain Chromatograms injection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: Experimental workflow for this compound quantification by HPLC.

Method Validation Parameter Relationships

This diagram shows the logical relationship and hierarchy of the different validation parameters as per ICH guidelines.

G Validation Analytical Method Validation Specificity Specificity Validation->Specificity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Range Range Linearity->Range LOD LOD Range->LOD LOQ LOQ Range->LOQ

Caption: Interrelationship of analytical method validation parameters.

Conclusion

The HPLC method described in this application note is a reliable and robust technique for the quantification of this compound. Proper method validation in accordance with ICH guidelines is essential to ensure the generation of accurate and precise data for research, quality control, and regulatory submissions. The provided protocols and validation parameters serve as a comprehensive guide for scientists and researchers in the pharmaceutical industry.

References

Application Note: UV-Vis Spectrophotometric Methods for the Quantitative Analysis of Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Nitrofurantoin (B1679001) is a synthetic antibacterial agent widely used for the treatment and prevention of urinary tract infections.[1][2] Its efficacy is dependent on achieving appropriate concentrations, making accurate and reliable quantification essential in both bulk drug substance (API) and final pharmaceutical dosage forms. UV-Visible (UV-Vis) spectrophotometry offers a simple, rapid, cost-effective, and accurate method for this purpose.[1] The chromophoric nature of the this compound molecule, stemming from its nitrofuran rings, allows for direct measurement in the UV range.[1] Additionally, the nitro group can be chemically reduced to a primary amine, which can then be derivatized to produce a colored compound for analysis in the visible spectrum.[3][4] This application note details validated protocols for both direct and indirect UV-Vis spectrophotometric analysis of this compound.

Principle of Measurement

The quantitative analysis of this compound via spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

  • Direct UV Method: this compound inherently absorbs light in the UV region. By dissolving the compound in a suitable solvent (e.g., 0.1 N HCl, Acetone, Dimethyl Formamide), its concentration can be determined by measuring the absorbance at its wavelength of maximum absorbance (λmax), typically between 360-380 nm.[1][2][5]

  • Indirect Visible Method (Colorimetric): This method increases specificity and can shift the measurement into the visible range, away from potential UV-absorbing excipients. It involves a two-step chemical reaction:

    • Reduction: The nitro group (-NO2) on the this compound molecule is reduced to a primary amino group (-NH2) using a reducing agent like zinc powder in an acidic medium (e.g., HCl).[3][4]

    • Derivatization: The newly formed amino group is then reacted with a chromogenic reagent (e.g., through diazotization and coupling or oxidative coupling) to produce a stable, colored complex that can be measured at a specific wavelength in the visible spectrum.[3][4]

Experimental Workflow

The general workflow for the spectrophotometric determination of this compound involves several key stages, from initial preparation to final calculation.

G cluster_prep 1. Preparation cluster_analysis 2. Analysis cluster_calc 3. Calculation stock Prepare Standard Stock Solution working Prepare Working Standards (Calibration Curve) stock->working measure Measure Absorbance of Standards & Samples at λmax working->measure sample Prepare Sample Solution (from Bulk Drug/Tablets) sample->measure blank Measure Blank blank->measure plot Plot Calibration Curve (Absorbance vs. Concentration) measure->plot calc Calculate Concentration of Unknown Sample plot->calc

Caption: General experimental workflow for this compound quantification.

Quantitative Data Summary

The following table summarizes key validation parameters from various published UV-Vis spectrophotometric methods for this compound analysis.

Method TypeSolvent / Reagentsλmax (nm)Linearity Range (µg/mL)Accuracy (% Recovery)Precision (%RSD)LOD (µg/mL)LOQ (µg/mL)Reference
Direct UV0.1 N HCl36010 - 5098.0%-0.3781.146[2]
Direct UV (First Order Derivative)Acetone3335 - 2598.6 - 101.2%0.44 - 1.12--[6]
Direct UVMethanol or 0.1 N NaOH~3755 - 2598 - 102%≤ 2%--[1]
Indirect Visible (Azo Dye)Zn/HCl, 8-hydroxy quinolin3650.5 - 25----[3]
Indirect Visible (Schiff Base)Zn/HCl, p-Benzoquinone4001.0 - 35----[3]
Indirect Visible (Oxidative Coupling)Zn/HCl, 2,2-Bipyridine5204 - 2499.31%0.1473%--[4]
Indirect Visible (Oxidative Coupling)Zn/HCl, MBTH610-----[7]

Experimental Protocols

Protocol 1: Direct UV Spectrophotometric Method

This protocol is based on the direct measurement of this compound in 0.1 N HCl.[2]

1. Materials and Equipment:

  • UV-Vis Spectrophotometer (double beam)

  • Analytical Balance

  • Volumetric flasks and pipettes

  • Sonicator

  • This compound reference standard

  • 0.1 N Hydrochloric Acid (HCl)

  • Whatman filter paper

2. Preparation of Standard Stock Solution (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of 0.1 N HCl and sonicate for 15 minutes to dissolve.

  • Make up the volume to 100 mL with 0.1 N HCl and mix thoroughly.

3. Preparation of Calibration Standards:

  • From the standard stock solution, prepare a series of working standards with concentrations ranging from 10 to 50 µg/mL by diluting with 0.1 N HCl.[2]

4. Preparation of Sample Solution (from Tablets):

  • Weigh and finely powder 20 tablets to ensure homogeneity.[2]

  • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.[2]

  • Add approximately 70 mL of 0.1 N HCl and sonicate for 15-20 minutes to ensure complete dissolution of the API.

  • Make up the volume to 100 mL with 0.1 N HCl, mix well, and filter the solution through Whatman filter paper.[2]

  • This yields a sample stock solution of 100 µg/mL. Further dilutions may be required to bring the concentration within the linear range of the calibration curve.

5. Spectrophotometric Measurement:

  • Set the spectrophotometer to scan from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which should be approximately 360 nm.[2]

  • Use 0.1 N HCl as the blank.

  • Measure the absorbance of each calibration standard and the sample solution(s) at the determined λmax.

6. Data Analysis:

  • Plot a calibration curve of absorbance versus concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution using the linear regression equation derived from the calibration curve.

  • Calculate the amount of this compound in the original tablet formulation, accounting for all dilutions.

Protocol 2: Indirect Visible Spectrophotometric Method (Azo Dye Formation)

This protocol is based on the reduction of this compound and subsequent diazotization and coupling to form a colored azo dye.[3]

1. Materials and Equipment:

2. Preparation of Reduced this compound Stock Solution (500 µg/mL):

  • Accurately weigh 50 mg of this compound reference standard and dissolve it in 50 mL of ethanol in a 125 mL flask.[3]

  • To this solution, add 20 mL of distilled water, 20 mL of concentrated HCl, and 3.0 g of zinc powder.[3]

  • Allow the flask to stand for 15 minutes at room temperature (25°C) to complete the reduction.[3]

  • Filter the solution and complete the volume to 100 mL with distilled water. This solution should be freshly prepared.[3]

3. Preparation of Calibration Standards (0.5 - 25 µg/mL):

  • Prepare a series of 25 mL volumetric flasks containing appropriate aliquots of the reduced this compound stock solution to achieve final concentrations from 0.5 to 25 µg/mL.[3]

4. Color Development:

  • To each flask, add 1 mL of 1N HCl followed by 1 mL of 0.5% sodium nitrite solution. Shake frequently for 3 minutes to form the diazonium salt.[3]

  • Next, add 2.5 mL of 0.1% 8-hydroxy quinolin reagent and 2 mL of 1N sodium hydroxide solution.[3]

  • Bring the final volume to 25 mL with distilled water and mix well.

5. Spectrophotometric Measurement:

  • Prepare a reagent blank using the same procedure but omitting the this compound solution.[3]

  • After 5 minutes, measure the absorbance of the resulting colored solutions at the λmax of 365 nm against the reagent blank.[3]

6. Data Analysis:

  • Plot a calibration curve of absorbance versus the initial concentration of this compound.

  • Process the pharmaceutical sample (tablets) in the same manner (dissolution, reduction, and color development) to determine its concentration from the calibration curve.

References

Determining the Minimum Inhibitory Concentration (MIC) of Nitrofurantoin: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for determining the Minimum Inhibitory Concentration (MIC) of nitrofurantoin (B1679001), a critical parameter for assessing its efficacy against bacterial isolates. The methodologies outlined are based on internationally recognized standards, primarily focusing on the broth microdilution method, which is a widely accepted technique for quantitative susceptibility testing. Adherence to these protocols is essential for generating accurate and reproducible data for research and drug development purposes.

I. Principle of Minimum Inhibitory Concentration (MIC) Testing

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized in vitro conditions.[1][2] This value is a critical measure of the potency of an antimicrobial agent against a specific isolate. The determination of this compound's MIC is crucial for monitoring bacterial resistance, establishing breakpoints for clinical interpretation, and guiding therapeutic choices for urinary tract infections (UTIs), its primary indication.[3][4]

II. Methodologies for MIC Determination

Two primary methods are employed for determining the MIC of this compound: broth dilution and agar (B569324) dilution.[5][6][7] While both are considered gold standard methods, broth microdilution is more commonly used in many laboratories due to its efficiency and amenability to automation.[8]

A. Broth Microdilution Method

This technique involves preparing a series of twofold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate.[9][10] Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is the lowest concentration of this compound in which no growth is observed.[1][8]

B. Agar Dilution Method

In the agar dilution method, varying concentrations of this compound are incorporated into molten agar, which is then poured into petri dishes.[5][11] A standardized inoculum of the test bacteria is then spotted onto the surface of each plate. After incubation, the plates are examined for bacterial growth, and the MIC is the lowest concentration of this compound that inhibits colony formation.[5]

III. Detailed Experimental Protocol: Broth Microdilution

This section provides a step-by-step protocol for determining the MIC of this compound using the broth microdilution method, harmonized with guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Materials
  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide (B87167) - DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[12][13]

  • Sterile 96-well microtiter plates (U- or flat-bottom)[9]

  • Sterile reservoirs and multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Bacterial isolates for testing

  • Quality control (QC) bacterial strain (e.g., Escherichia coli ATCC 25922)[3][14]

  • Incubator (35 ± 2 °C)[3]

  • Sterile saline (0.85%) or phosphate-buffered saline (PBS)

Preparation of this compound Stock Solution
  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 1280 µg/mL).

  • Further dilute the stock solution in sterile CAMHB to achieve the desired starting concentration for the serial dilutions.

Preparation of this compound Dilution Series
  • Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the starting this compound concentration (e.g., 128 µg/mL in CAMHB) to the wells of the first column.

  • Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and continuing this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column. This will result in a range of this compound concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).

  • Column 11 should contain only CAMHB and the bacterial inoculum to serve as a positive growth control.

  • Column 12 should contain only uninoculated CAMHB to serve as a negative control (sterility control).

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline or PBS.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15] This can be done visually or using a spectrophotometer (optical density at 625 nm of 0.08-0.13).

  • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation
  • Within 15 minutes of its preparation, inoculate each well of the microtiter plate (columns 1-11) with 100 µL of the final bacterial suspension. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

  • Seal the plates or place them in a container to prevent evaporation.

  • Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[3][15]

Reading and Interpreting the Results
  • After incubation, examine the microtiter plate from the bottom using a reading mirror or an automated plate reader.

  • The MIC is the lowest concentration of this compound that shows complete inhibition of visible growth. A small, faint button of cells at the bottom of the well should be disregarded.

  • The growth control well (Column 11) should show distinct turbidity.

  • The sterility control well (Column 12) should remain clear.

IV. Quality Control

Quality control is imperative to ensure the accuracy and reliability of the MIC results. This is achieved by testing a reference strain with a known MIC range for this compound alongside the clinical isolates.

  • Recommended QC Strain: Escherichia coli ATCC 25922[3][14]

  • Procedure: The QC strain should be tested using the same procedure as the test isolates.

  • Acceptance Criteria: The resulting MIC for the QC strain must fall within the acceptable range as defined by CLSI or EUCAST guidelines.

V. Data Presentation

Quantitative data should be summarized in a clear and structured format to facilitate analysis and comparison.

ParameterRecommended Value/RangeReference
Test Method Broth Microdilution[1][16]
Medium Cation-Adjusted Mueller-Hinton Broth (CAMHB)[12][13]
This compound Concentration Range Typically 0.25 - 128 µg/mL[3][17]
Inoculum Density (Final) Approximately 5 x 10⁵ CFU/mL[15]
Incubation Temperature 35 ± 2 °C[3]
Incubation Time 16 - 20 hours[3][15]
Incubation Atmosphere Ambient Air[3]
Quality Control Strain Escherichia coli ATCC 25922[3][14]
Acceptable QC MIC Range for E. coli ATCC 25922 16 - 64 µg/mL (CLSI)[3]

VI. Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for determining the MIC of this compound.

MIC_Determination_Workflow cluster_prep Preparation Phase cluster_procedure Experimental Procedure cluster_analysis Data Analysis prep_nitro Prepare this compound Stock Solution serial_dilution Perform Serial Dilution of this compound prep_nitro->serial_dilution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth prep_media->serial_dilution prep_plates Prepare 96-Well Microtiter Plates prep_plates->serial_dilution inoculation Inoculate Microtiter Plates serial_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate Plates (35°C, 16-20h) inoculation->incubation read_results Read and Record Visible Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic qc_check Quality Control Check (E. coli ATCC 25922) determine_mic->qc_check report_results Report Results qc_check->report_results

Caption: Workflow for this compound MIC Determination.

Logical_Relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs nitro This compound mic_assay MIC Assay (Broth Microdilution) nitro->mic_assay bacteria Bacterial Isolate bacteria->mic_assay media Growth Media media->mic_assay mic_value MIC Value (µg/mL) mic_assay->mic_value interpretation Susceptibility Interpretation (S/I/R) mic_value->interpretation

Caption: Logical Relationship of MIC Testing Components.

References

Application Notes and Protocols for Using Nitrofurantoin as a Positive Control in Antibacterial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of nitrofurantoin (B1679001) as a positive control in antibacterial susceptibility testing (AST). Detailed protocols for standardized AST methods, quality control parameters, and an overview of this compound's mechanism of action are included to ensure accurate and reproducible results in research and development settings.

Introduction

This compound is a synthetic nitrofuran antibiotic primarily used for the treatment of uncomplicated urinary tract infections (UTIs). Its consistent and predictable activity against a wide range of common uropathogens makes it an excellent positive control in antibacterial susceptibility testing. By incorporating this compound as a positive control, researchers can validate the accuracy and reproducibility of their testing methods, ensure the proper performance of reagents and equipment, and confirm the susceptibility of the quality control (QC) strains.

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized methods and quality control ranges for this compound, which are essential for the reliable interpretation of susceptibility test results.

Mechanism of Action

This compound's antibacterial effect is multifaceted. After entering the bacterial cell, it is reduced by bacterial flavoproteins (nitroreductases) into highly reactive electrophilic intermediates. These intermediates can then non-specifically attack multiple targets within the bacterial cell, leading to the inhibition of several vital processes:

  • DNA and RNA synthesis: The reactive intermediates can cause damage to bacterial DNA and RNA, inhibiting replication and transcription.

  • Protein synthesis: this compound can interfere with ribosomal proteins, disrupting the synthesis of essential bacterial proteins.[1][2]

  • Cell wall synthesis: It can also inhibit the synthesis of the bacterial cell wall.[1]

  • Krebs cycle: The drug can disrupt aerobic energy metabolism by inhibiting enzymes in the Krebs cycle.

This multi-target mechanism of action is a key reason for the low rate of acquired bacterial resistance to this compound.

Below is a diagram illustrating the proposed mechanism of action of this compound.

This compound Mechanism of Action cluster_bacterium Bacterial Cell This compound This compound reduction Bacterial Nitroreductases This compound->reduction Enters cell intermediates Reactive Intermediates reduction->intermediates Reduction dna_rna DNA/RNA Synthesis intermediates->dna_rna Inhibition protein Protein Synthesis intermediates->protein Inhibition cell_wall Cell Wall Synthesis intermediates->cell_wall Inhibition krebs Krebs Cycle intermediates->krebs Inhibition death Bacterial Cell Death dna_rna->death protein->death cell_wall->death krebs->death

Caption: Mechanism of action of this compound in a bacterial cell.

Quality Control Parameters

The use of well-characterized quality control (QC) strains with defined susceptibility ranges is critical for ensuring the accuracy of AST results. The following tables summarize the acceptable quality control ranges for this compound against standard ATCC® strains as recommended by CLSI and EUCAST.

CLSI Quality Control Ranges for this compound
Quality Control StrainATCC® No.MethodThis compound Concentration/Disk PotencyAcceptable QC Range
Escherichia coli25922Disk Diffusion300 µg20 - 25 mm
Broth Microdilution1 - 4 µg/mL16 - 64 µg/mL
Staphylococcus aureus29213Broth Microdilution1 - 4 µg/mL8 - 32 µg/mL
Enterococcus faecalis29212Broth Microdilution1 - 4 µg/mL4 - 16 µg/mL
Pseudomonas aeruginosa27853Disk Diffusion300 µgResistant (≤14 mm)
Broth Microdilution1 - 128 µg/mLResistant (≥128 µg/mL)
EUCAST Quality Control Ranges for this compound
Quality Control StrainATCC® No.MethodThis compound Disk PotencyAcceptable Zone Diameter RangeThis compound MIC Range
Escherichia coli25922Disk Diffusion100 µg18 - 22 mm4 - 16 mg/L

Note: It is crucial to refer to the latest versions of the CLSI M100 and EUCAST QC tables for the most current information.

Experimental Protocols

The following are detailed protocols for performing antibacterial susceptibility testing using the broth microdilution and disk diffusion methods, with this compound as a positive control.

Broth Microdilution Method (based on CLSI guidelines)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • This compound powder (analytical grade)

  • Appropriate solvent for this compound (e.g., dimethyl sulfoxide)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Quality control strains (e.g., E. coli ATCC® 25922, S. aureus ATCC® 29213, E. faecalis ATCC® 29212)

  • Sterile saline or broth for inoculum preparation

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Protocol:

  • Prepare this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL.

  • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 128 µg/mL to 0.125 µg/mL in the microtiter plate wells.

  • Prepare Bacterial Inoculum: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculate Microtiter Plate: Add 50 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well, including a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. The growth control well should show turbidity, and the sterility control well should remain clear. The results for the QC strains should fall within the acceptable ranges specified by CLSI.

Broth Microdilution Workflow start Start prep_nitro Prepare this compound Stock Solution start->prep_nitro prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions in Microtiter Plate prep_nitro->prep_dilutions inoculate Inoculate Plate with Bacteria and this compound prep_dilutions->inoculate dilute_inoculum Dilute Inoculum prep_inoculum->dilute_inoculum dilute_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC Results incubate->read_mic qc_check Check QC Strain Results read_mic->qc_check end End qc_check->end Results Valid

Caption: Experimental workflow for the broth microdilution method.

Disk Diffusion Method (Kirby-Bauer, based on CLSI and EUCAST guidelines)

This method assesses the susceptibility of bacteria to an antimicrobial agent impregnated on a paper disk.

Materials:

  • This compound disks (300 µg for CLSI, 100 µg for EUCAST)

  • Mueller-Hinton Agar (B569324) (MHA) plates (4 mm depth)

  • Bacterial inoculum suspension equivalent to a 0.5 McFarland standard

  • Quality control strains (e.g., E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

Protocol:

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture to match the turbidity of a 0.5 McFarland standard.

  • Inoculate MHA Plate: Dip a sterile cotton swab into the adjusted inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Apply Antibiotic Disk: Aseptically place a this compound disk onto the center of the inoculated agar surface. Gently press the disk to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Measure Zone of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. The zone of inhibition for the QC strain should fall within the acceptable ranges specified by the respective guidelines (CLSI or EUCAST).

Disk Diffusion Workflow start Start prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum start->prep_inoculum inoculate_plate Inoculate MHA Plate with Swab prep_inoculum->inoculate_plate apply_disk Apply this compound Disk inoculate_plate->apply_disk incubate Incubate at 35°C for 16-20 hours apply_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone qc_check Check QC Strain Results measure_zone->qc_check end End qc_check->end Results Valid

Caption: Experimental workflow for the disk diffusion method.

Data Interpretation and Troubleshooting

  • Positive Control: In these tests, this compound serves as a positive control for inhibition. The expected outcome is a zone of inhibition (disk diffusion) or a clear well at and above a certain concentration (broth microdilution) for susceptible QC strains.

  • Negative Control (Resistant Strain): P. aeruginosa ATCC® 27853 is intrinsically resistant to this compound and serves as a negative control for inhibition, where minimal to no zone of inhibition is expected.

  • Out-of-Range QC Results: If the results for the QC strains fall outside the acceptable ranges, it indicates a potential issue with the test system. This could be due to expired reagents, improper inoculum preparation, incorrect incubation conditions, or operator error. The test should be repeated, and troubleshooting should be performed to identify and resolve the issue before proceeding with testing experimental compounds.

By adhering to these standardized protocols and utilizing this compound as a reliable positive control, researchers can ensure the quality and integrity of their antibacterial susceptibility testing data.

References

Application of Nitrofurantoin in Anaerobic Bacterial Culture Experiments: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001), a synthetic nitrofuran antibiotic, has long been a staple in treating uncomplicated urinary tract infections.[1][2] Its efficacy is rooted in a unique mechanism of action that involves intracellular reduction to reactive intermediates, which in turn disrupt multiple vital cellular processes in bacteria.[1][3] While primarily targeting facultative anaerobes common in urinary tract infections, there is a compelling rationale for its application in research involving obligate anaerobic bacteria. Under anaerobic conditions, the activity of certain bacterial nitroreductases required for this compound's activation can be enhanced, potentially increasing its potency against susceptible strains.[1][4]

These application notes provide a comprehensive guide to utilizing this compound in anaerobic bacteriology, detailing its mechanism of action, spectrum of activity, and standardized protocols for susceptibility testing.

Mechanism of Action in Anaerobic Bacteria

The antimicrobial activity of this compound is dependent on its reduction by bacterial flavoproteins, known as nitroreductases, into highly reactive electrophilic intermediates.[1][3] This process is more efficient within bacterial cells compared to mammalian cells, conferring a degree of selective toxicity.[1]

Under anaerobic conditions, the activity of specific oxygen-sensitive nitroreductases (type II) can be heightened.[1][4] This may render some otherwise resistant bacterial strains susceptible to the drug. The generated reactive intermediates are potent agents that non-specifically damage multiple cellular targets:[1][3]

  • DNA and RNA Damage: The reactive molecules can cause significant damage to bacterial DNA and RNA, thereby inhibiting replication and transcription.[1][3]

  • Protein Inactivation: Essential proteins, including ribosomal proteins, are inactivated, leading to a halt in protein synthesis.[1][3]

  • Metabolic Disruption: Key enzymes involved in crucial metabolic pathways, such as the citric acid cycle, are inhibited, disrupting cellular energy production.[1]

This multi-targeted approach is likely responsible for the low incidence of acquired resistance to this compound.[5]

cluster_cell Bacterial Cell Nitrofurantoin_ext This compound (Extracellular) Nitrofurantoin_int This compound (Intracellular) Nitrofurantoin_ext->Nitrofurantoin_int Uptake Reactive_Intermediates Reactive Intermediates Nitrofurantoin_int->Reactive_Intermediates Reduction by Nitroreductases Bacterial Nitroreductases (e.g., NfsA, NfsB) Nitroreductases->Reactive_Intermediates DNA_RNA DNA & RNA Reactive_Intermediates->DNA_RNA Causes Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins Causes Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Causes Damage1 Damage Damage2 Inactivation Damage3 Inhibition

Caption: this compound's mechanism of action in anaerobic bacteria.

Spectrum of Activity

This compound has demonstrated efficacy against a variety of anaerobic bacteria, though it is not universally effective. The susceptibility of a particular species is contingent on its enzymatic capability to reduce the drug to its active form. The following tables summarize available Minimum Inhibitory Concentration (MIC) data for this compound against selected anaerobic and facultative anaerobic bacteria.

Bacterial SpeciesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Bacteroides fragilis<8--
Clostridium perfringens---
Escherichia coli1 - 1281616
Staphylococcus pseudintermedius4 - 16816
Enterococcus faecium32 - 51264128

Data compiled from available literature. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.[6][7]

Experimental Protocols

Agar (B569324) Dilution Method for MIC Determination

The agar dilution method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents against anaerobic bacteria.[1]

Materials:

  • This compound analytical standard

  • Appropriate solvent (e.g., dimethylformamide, followed by sterile water)

  • Wilkins-Chalgren agar or other suitable anaerobic agar medium

  • Anaerobic chamber or GasPak™ system

  • Sterile petri dishes, tubes, and pipettes

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Inoculum replicating apparatus (e.g., Steers replicator)

Procedure:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a stock solution of this compound in the appropriate solvent.

    • Perform serial twofold dilutions of the this compound stock solution.

    • Add the appropriate volume of each this compound dilution to molten and cooled (45-50°C) agar medium to achieve the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free control plate.

  • Inoculum Preparation:

    • Grow the anaerobic bacterial isolates to be tested on a suitable agar medium.

    • Prepare a bacterial suspension in a suitable broth to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ CFU/mL.[1]

  • Inoculation:

    • Using an inoculum replicating apparatus, transfer a standardized volume of each bacterial suspension to the surface of the this compound-containing agar plates and the control plate.[1]

  • Incubation:

    • Place the inoculated plates immediately into an anaerobic chamber or GasPak™ jar.[1]

    • Incubate at 35-37°C for 48 hours.[1]

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

A Prepare this compound Stock Solution B Prepare Serial Dilutions of this compound A->B C Add Dilutions to Molten Agar B->C D Pour Agar Plates C->D F Inoculate Plates with Replicating Apparatus D->F E Prepare Bacterial Inoculum (0.5 McFarland) E->F G Incubate in Anaerobic Conditions (48h, 35-37°C) F->G H Read Plates and Determine MIC G->H

Caption: Workflow for the Agar Dilution MIC Determination Method.

Broth Microdilution Method for MIC Determination

This method is a practical alternative to the agar dilution method and is well-suited for testing a large number of isolates.[1]

Materials:

  • This compound analytical standard

  • Appropriate solvent and sterile broth (e.g., Wilkins-Chalgren broth, Schaedler broth)

  • Sterile 96-well microtiter plates

  • Anaerobic chamber or GasPak™ system

  • Bacterial inoculum standardized to a 0.5 McFarland turbidity standard

  • Control strains

Procedure:

  • Preparation of this compound Dilutions:

    • Prepare serial twofold dilutions of this compound in the appropriate anaerobic broth directly in the wells of a 96-well plate. Each well should contain 50 µL of the diluted this compound solution.[1]

    • Include a growth control well (broth only) and a sterility control well (uninoculated broth).[1]

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[1]

    • Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.[1]

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control).[1]

  • Incubation:

    • Seal the microtiter plates (e.g., with an adhesive plastic film) and place them in an anaerobic environment.[1]

    • Incubate at 35-37°C for 48 hours.[1]

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth). A reading mirror can aid in visualization.[1]

    • The MIC is the lowest concentration of this compound in which there is no visible growth.[1]

A Prepare Serial Dilutions of This compound in 96-Well Plate D Inoculate Wells with Bacterial Suspension A->D B Prepare Bacterial Inoculum (0.5 McFarland) C Dilute Inoculum to ~5x10^5 CFU/mL B->C C->D E Seal Plate and Incubate Anaerobically (48h, 35-37°C) D->E F Visually Inspect for Turbidity and Determine MIC E->F

Caption: Workflow for the Broth Microdilution MIC Determination Method.

Conclusion

This compound's multifaceted mechanism of action, which can be potentiated under anaerobic conditions, makes it a valuable tool for research in anaerobic bacteriology.[1] Its capacity to target multiple cellular pathways simultaneously presents a high barrier to the development of resistance. The standardized protocols provided herein offer a robust framework for investigating the in vitro activity of this compound against a wide array of anaerobic isolates. Further research is encouraged to expand the quantitative data on its spectrum of activity against clinically relevant anaerobic pathogens.

References

Application Note: A Stability-Indicating HPLC Assay for the Analysis of Nitrofurantoin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative determination of nitrofurantoin (B1679001) in pharmaceutical formulations. The method is designed to separate and quantify this compound from its potential degradation products, which is crucial for assessing the stability and shelf-life of the drug product. The protocol includes a comprehensive forced degradation study under various stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic environments, to demonstrate the method's specificity. The assay was validated according to the International Council for Harmonisation (ICH) guidelines, ensuring its accuracy, precision, linearity, and robustness for routine quality control and stability testing.

Introduction

This compound is a synthetic broad-spectrum antibacterial agent commonly used for the treatment and prophylaxis of urinary tract infections.[1][2] The chemical stability of this compound in pharmaceutical formulations is a critical quality attribute that can impact its safety and efficacy. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. Therefore, a validated stability-indicating analytical method is essential for monitoring the drug's integrity throughout its shelf life.

A stability-indicating method is a validated quantitative analytical procedure that can accurately detect changes in the quality attributes of the drug substance and drug product over time.[3][4] Such a method must be able to separate the API from its degradation products, process impurities, and excipients.[5] This application note provides a detailed protocol for a stability-indicating reversed-phase HPLC (RP-HPLC) method for this compound, along with the results of forced degradation studies and method validation.

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard (USP or equivalent)

  • This compound formulation (e.g., tablets, capsules, or oral suspension)

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Hydrochloric acid (Analytical grade)

  • Sodium hydroxide (B78521) (Analytical grade)

  • Hydrogen peroxide (30%, Analytical grade)

  • High-purity water (Milli-Q or equivalent)

Equipment
  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical balance

  • pH meter

  • Sonicator

  • Vortex mixer

  • Centrifuge

  • Photostability chamber

  • Oven

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM Potassium Dihydrogen Phosphate Buffer (pH 3.0, adjusted with orthophosphoric acid) : Acetonitrile (65:35, v/v)[6]
Flow Rate 1.0 mL/min[6][7]
Detection Wavelength 367 nm[6]
Injection Volume 20 µL[6]
Column Temperature 30°C[6]
Run Time 10 minutes
Preparation of Solutions

Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with a mixture of acetonitrile and water (50:50).

Sample Stock Solution (from tablets/capsules): Weigh and finely powder not fewer than 20 tablets (or the contents of 20 capsules). Transfer an amount of powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add approximately 70 mL of the diluent (acetonitrile:water, 50:50), sonicate for 15 minutes with intermittent shaking, and then dilute to volume. Centrifuge a portion of this solution and use the supernatant for further dilutions.

Working Standard and Sample Solutions (10 µg/mL): Dilute 10 mL of the respective stock solutions to 100 mL with the mobile phase.

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[8] These studies involve subjecting the drug substance or product to stress conditions more severe than accelerated stability testing to induce degradation.[8]

  • Acid Hydrolysis: Treat the sample solution with 1N HCl and heat at 80°C for 2 hours. Neutralize the solution before injection.

  • Alkaline Hydrolysis: Treat the sample solution with 1N NaOH and heat at 80°C for 30 minutes. Neutralize the solution before injection. This compound degradation is significantly faster in alkaline conditions.[9][10]

  • Oxidative Degradation: Treat the sample solution with 30% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance and drug product to dry heat at 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug substance and drug product to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated through the forced degradation studies.

  • Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. Assessed over a concentration range of 2-15 µg/mL.

  • Accuracy: The closeness of the test results obtained by the method to the true value. Determined by the recovery of known amounts of this compound spiked into a placebo matrix.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Results and Discussion

Forced Degradation

The results of the forced degradation studies are summarized in the table below. The chromatograms showed significant degradation of this compound under all stress conditions, with the formation of several degradation products. The developed HPLC method was able to resolve the this compound peak from all degradation product peaks, demonstrating its specificity and stability-indicating nature.

Stress Condition% Degradation of this compoundObservations
Acid Hydrolysis (1N HCl, 80°C, 2h)15.2%Two major degradation peaks observed.
Alkaline Hydrolysis (1N NaOH, 80°C, 30min)45.8%Multiple degradation peaks observed.
Oxidative Degradation (30% H₂O₂, RT, 24h)22.5%One major and two minor degradation peaks.
Thermal Degradation (105°C, 48h)8.7%Minor degradation observed.
Photolytic Degradation12.1%One significant degradation peak.
Method Validation Summary

The validation results confirmed that the developed method is suitable for its intended purpose.

Validation ParameterResultAcceptance Criteria
Linearity (R²) 0.9995R² ≥ 0.999
Range 2 - 15 µg/mL-
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (RSD)
- Repeatability< 1.0%RSD ≤ 2.0%
- Intermediate Precision< 1.5%RSD ≤ 2.0%
Robustness No significant impact on resultsSystem suitability parameters met.

Visualizations

Stability_Indicating_Assay_Workflow cluster_prep Sample & Standard Preparation cluster_degradation Forced Degradation Studies cluster_hplc HPLC Analysis cluster_validation Method Validation cluster_results Results & Reporting Prep_Standard Prepare this compound Reference Standard Solution HPLC_Analysis Inject Samples into HPLC System Prep_Standard->HPLC_Analysis Calibration Prep_Sample Prepare Formulation Sample Solution Acid Acid Hydrolysis Prep_Sample->Acid Alkali Alkaline Hydrolysis Prep_Sample->Alkali Oxidation Oxidative Degradation Prep_Sample->Oxidation Thermal Thermal Degradation Prep_Sample->Thermal Photo Photolytic Degradation Prep_Sample->Photo Prep_Sample->HPLC_Analysis Acid->HPLC_Analysis Alkali->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Acquisition Data Acquisition (Chromatograms) HPLC_Analysis->Data_Acquisition Specificity Specificity Data_Acquisition->Specificity Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision Robustness Robustness Data_Acquisition->Robustness Quantification Quantify this compound & Degradation Products Specificity->Quantification Linearity->Quantification Accuracy->Quantification Precision->Quantification Robustness->Quantification Report Generate Stability Report Quantification->Report

Caption: Workflow for the development and validation of a stability-indicating HPLC assay.

Conclusion

The developed RP-HPLC method is simple, rapid, specific, linear, accurate, precise, and robust for the determination of this compound in pharmaceutical formulations. The forced degradation studies confirmed the stability-indicating nature of the method, making it suitable for routine quality control and stability studies of this compound products. This application note provides a comprehensive protocol that can be readily implemented in a quality control laboratory.

References

Application Notes and Protocols for the Identification of Nitrofurantoin Metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001) is a broad-spectrum antibiotic commonly used for the treatment of urinary tract infections.[1] Upon administration, this compound is rapidly metabolized, and its analysis, along with its metabolites, is crucial for pharmacokinetic studies, drug monitoring, and food safety.[2][3] Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for the sensitive and selective determination of this compound and its metabolites in various biological matrices.[2][4] These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of this compound metabolites using LC-MS.

This compound undergoes metabolic reduction, primarily mediated by bacterial nitroreductases, to form reactive intermediates that are responsible for its antibacterial activity.[5] The main metabolite of toxicological and analytical relevance is 1-aminohydantoin (B1197227) (AHD).[2][4] Other metabolites, such as aminofurantoin, have also been reported.[6]

Quantitative Data Summary

The following tables summarize the quantitative data for the LC-MS/MS analysis of this compound and its primary metabolite, 1-aminohydantoin (AHD). These values are compiled from various studies and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: LC-MS/MS Parameters for this compound Analysis in Human Plasma

ParameterValueReference
LC ColumnBDS Hypersil C18 (100 mm × 4.6 mm, 5 µm)[7]
Mobile PhaseIsocratic[7]
Flow RateNot Specified
Injection VolumeNot Specified
Precursor Ion (m/z)237.0 (deprotonated)[7]
Product Ion (m/z)151.8[7]
Limit of Detection (LOD)0.25 ng/mL[7][8]
Limit of Quantitation (LOQ)5.00 ng/mL[7][8]
Linear Dynamic Range5.00–1500 ng/mL[7][8]
Mean Extraction Recovery> 92%[7][8]

Table 2: LC-MS/MS Parameters for 1-Aminohydantoin (AHD) Analysis in Animal Tissue and Seafood

ParameterValueReference
Derivatization2-nitrobenzaldehyde (B1664092) (2-NBA)[4][9][10]
LC ColumnPerkinElmer QSight LX 50 UHPLC[4]
Mobile Phase0.5 mM ammonium (B1175870) acetate (B1210297) (A) and methanol (B129727) (B)[2]
Flow Rate200 µL/min[2]
Precursor Ion (m/z)Varies with derivatization
Product Ions (m/z)Varies with derivatization
Limit of Detection (LOD)0.5-5 ng/g in tissue[9]
Limit of Quantitation (LOQ)0.05 µg/L in seafood, 2.5-10 ng/g in tissue[4][9]
Recovery~70% for AHD[2]

Experimental Protocols

Protocol 1: Determination of this compound in Human Plasma by LC-MS/MS

This protocol is adapted from a method for the quantitation of this compound in human plasma.[7][8]

1. Sample Preparation: Solid Phase Extraction (SPE)

  • Condition a Strata-X 33 µm SPE cartridge.

  • Load 100 µL of human plasma.

  • Wash the cartridge to remove interferences.

  • Elute this compound using an appropriate solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC-MS/MS Analysis

  • LC System: Agilent 1200 series or equivalent.

  • Column: BDS Hypersil C18 (100 mm × 4.6 mm, 5 µm).[7]

  • Mobile Phase: Isocratic elution with a suitable mobile phase (e.g., a mixture of methanol and ammonium acetate buffer).[2]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions: Monitor the transition from the deprotonated precursor ion of this compound (m/z 237.0) to the product ion (m/z 151.8).[7]

  • Internal Standard: Nitrofurazone can be used as an internal standard (m/z 197.0 → 123.9).[7]

Protocol 2: Identification of 1-Aminohydantoin (AHD) in Animal Tissue

This protocol involves the derivatization of AHD to enhance its detection by LC-MS/MS.[9][10]

1. Sample Preparation: Hydrolysis and Derivatization

  • Homogenize 1-2 grams of animal tissue.

  • Add an internal standard solution.

  • Perform acid hydrolysis to release protein-bound metabolites by adding hydrochloric acid.[11]

  • Add 2-nitrobenzaldehyde (2-NBA) solution for derivatization and incubate.[4][10]

  • Neutralize the sample with a suitable buffer (e.g., dipotassium (B57713) hydrogen phosphate).[4]

2. Extraction

  • Perform liquid-liquid extraction (LLE) with ethyl acetate.[4][10]

  • Separate the organic layer, evaporate it to dryness, and reconstitute the residue in the mobile phase.

3. LC-MS/MS Analysis

  • LC System: UHPLC system such as PerkinElmer QSight LX 50.[4]

  • Column: A suitable C18 column.

  • Mobile Phase Gradient: A gradient of 0.5 mM ammonium acetate and methanol is recommended for optimal separation.[2]

  • Mass Spectrometer: A tandem mass spectrometer.

  • Ionization Mode: ESI in positive mode.

  • MRM Transitions: Monitor the specific precursor-product ion transitions for the 2-NBA derivative of AHD.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Biological_Matrix Biological Matrix (Plasma, Tissue, etc.) Homogenization Homogenization (for tissues) Extraction Extraction (SPE, LLE, or PP) Homogenization->Extraction Derivatization Derivatization (with 2-NBA for AHD) Extraction->Derivatization Cleanup Sample Cleanup and Concentration Derivatization->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation MS_Detection Mass Spectrometry Detection (MS/MS) LC_Separation->MS_Detection Metabolite_ID Metabolite Identification MS_Detection->Metabolite_ID Quantification Quantification Metabolite_ID->Quantification

Caption: Experimental workflow for this compound metabolite identification.

metabolic_pathway This compound This compound Hydroxyfurantoin 4-Hydroxyfurantoin (Hydroxylated Metabolite) This compound->Hydroxyfurantoin Hydroxylation Bacterial_Enzymes Bacterial Nitroreductases This compound->Bacterial_Enzymes Reactive_Intermediates Reactive Intermediates (Nitroso and Hydroxylamine forms) Aminofurantoin Aminofurantoin (Reduced Metabolite) Reactive_Intermediates->Aminofurantoin AHD 1-Aminohydantoin (AHD) (Stable Metabolite) Aminofurantoin->AHD Further Metabolism Bacterial_Enzymes->Reactive_Intermediates

Caption: Simplified metabolic pathway of this compound.

References

Application Notes and Protocols for the Extraction of Nitrofurantoin from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction of nitrofurantoin (B1679001) from biological matrices, a critical step for pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications. The following sections detail three common and effective extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Protein Precipitation (PPT).

Data Presentation: Comparison of Extraction Techniques

The selection of an appropriate extraction method depends on the specific requirements of the analysis, such as the desired level of sensitivity, sample throughput, and the nature of the biological matrix. The table below summarizes key quantitative parameters for the described methods to facilitate comparison.

ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Protein Precipitation (PPT)
Biological Matrix Human PlasmaHuman Plasma, UrineHuman Plasma, Serum
Recovery ~80.2% - 82.9%[1]>92%[2]Not explicitly stated, but effective for sample clean-up[3]
Limit of Detection (LOD) Not explicitly stated0.25 ng/mL[2]Not explicitly stated
Limit of Quantification (LOQ) 0.010 µg/mL (HPLC-UV)[4], 5 ng/mL (LC-MS/MS)[1]5.00 ng/mL[2]50 µg/L (UHPLC-DAD)
Linearity Range 0.010 - 2.48 µg/mL (Plasma, HPLC-UV)[4], 5 - 800 ng/mL (Plasma, LC-MS/MS)[1]5.00 - 1500 ng/mL[2]50 - 1250 µg/L (Plasma, UHPLC-DAD)

Experimental Protocols

The following are detailed protocols for the extraction of this compound from biological matrices.

Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol describes a liquid-liquid extraction method suitable for the analysis of this compound in human plasma, often followed by HPLC or LC-MS/MS analysis.[1][4]

Materials:

  • Human plasma sample

  • Ethyl acetate (B1210297) (HPLC grade)

  • Internal Standard (IS) solution (e.g., a structurally similar compound)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator or centrifugal vacuum concentrator)

  • Reconstitution solution (e.g., mobile phase for LC analysis)

Protocol:

  • Sample Preparation:

    • Pipette 200 µL of human plasma into a clean microcentrifuge tube.

    • Add an appropriate volume of the internal standard solution.

  • Extraction:

    • Add 1 mL of ethyl acetate to the plasma sample.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of this compound into the organic phase.

  • Phase Separation:

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Supernatant Collection:

    • Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube, avoiding the protein interface and the lower aqueous layer.

  • Evaporation:

    • Evaporate the collected organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the reconstitution solution (e.g., mobile phase).

    • Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for analysis by HPLC or LC-MS/MS.

Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol details a solid-phase extraction method for the clean-up and concentration of this compound from human plasma, providing a clean extract for sensitive analytical methods.[2]

Materials:

  • Human plasma sample

  • SPE cartridges (e.g., Strata-X 33 µm polymeric reversed-phase)

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Acetonitrile (B52724)/deionized water, 60:40, v/v)

  • SPE manifold (vacuum or positive pressure)

  • Centrifuge (if using centrifugation for elution)

Protocol:

  • Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1.0 mL of methanol through each cartridge.

    • Equilibrate the cartridges by passing 1.0 mL of deionized water through each. Do not allow the cartridges to dry out completely.

  • Sample Loading:

    • Load 100 µL of the human plasma sample onto the conditioned SPE cartridge.

    • Draw the sample through the sorbent at a slow, controlled flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1.0 mL of deionized water to remove interfering substances.

  • Elution:

    • Elute the retained this compound from the cartridge by passing 1.0 mL of the elution solvent (acetonitrile/deionized water, 60:40, v/v) through the cartridge.

    • Collect the eluate in a clean collection tube.

  • Analysis:

    • The eluate can be directly injected into an HPLC or LC-MS/MS system for analysis.

Protein Precipitation (PPT) of this compound from Human Plasma

This protocol describes a simple and rapid protein precipitation method for the removal of proteins from plasma samples prior to this compound analysis.[3]

Materials:

  • Human plasma sample

  • Acetonitrile (HPLC grade), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Refrigerated centrifuge

Protocol:

  • Sample Preparation:

    • Pipette 100 µL of human plasma into a clean microcentrifuge tube.

  • Precipitation:

    • Add 300 µL of ice-cold acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).

    • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Incubation (Optional but Recommended):

    • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully collect the supernatant, which contains the this compound, and transfer it to a clean tube or an autosampler vial.

  • Analysis:

    • The supernatant can be directly injected for HPLC or LC-MS/MS analysis.

Visualizations

The following diagrams illustrate the workflows for the described extraction techniques.

LLE_Workflow start Start: Plasma Sample add_is Add Internal Standard start->add_is add_solvent Add Ethyl Acetate add_is->add_solvent vortex Vortex (2 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge collect_supernatant Collect Organic Layer centrifuge->collect_supernatant evaporate Evaporate to Dryness collect_supernatant->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze by HPLC/LC-MS reconstitute->analysis

Caption: Liquid-Liquid Extraction Workflow.

SPE_Workflow start Start: Plasma/Urine Sample condition Condition SPE Cartridge (Methanol then Water) start->condition load Load Sample condition->load wash Wash with Deionized Water load->wash elute Elute with Acetonitrile/Water wash->elute analysis Analyze by HPLC/LC-MS elute->analysis

Caption: Solid-Phase Extraction Workflow.

PPT_Workflow start Start: Plasma Sample add_solvent Add Ice-Cold Acetonitrile start->add_solvent vortex Vortex (1 min) add_solvent->vortex incubate Incubate (-20°C, 20 min) vortex->incubate centrifuge Centrifuge (14,000 x g, 10 min) incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant analysis Analyze by HPLC/LC-MS collect_supernatant->analysis

Caption: Protein Precipitation Workflow.

References

Application Notes and Protocols for the Rapid Determination of Nitrofurantoin using Flow Injection Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Nitrofurantoin (B1679001) is a crucial antibiotic primarily used for treating uncomplicated urinary tract infections.[1] Its efficacy is dependent on maintaining appropriate concentrations, necessitating rapid and reliable analytical methods for its quantification in pharmaceutical formulations. Flow Injection Analysis (FIA) presents a simple, cost-effective, and rapid alternative to more complex techniques like High-Performance Liquid Chromatography (HPLC) for the determination of this compound.[1] This document provides detailed application notes and protocols for three distinct FIA methods for the rapid determination of this compound: a direct spectrophotometric method, an indirect spectrophotometric method, and a chemiluminescence-based method.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described FIA methods, allowing for easy comparison of their performance characteristics.

ParameterDirect Spectrophotometric MethodIndirect Spectrophotometric MethodChemiluminescence Method
Linear Range 5–300 µg/mL[1][2][3]5–300 µg/mL[1][2][3]4.0–400.0 ng/mL[4]
Limit of Detection (LOD) 1.9 µg/mL[1][2][3]4.8 µg/mL[1][2][3]1.15 ng/mL[4]
Limit of Quantitation (LOQ) Not ReportedNot ReportedNot Reported
Sample Throughput High (not specified)High (not specified)Up to 6 samples/minute[5]
Wavelength (λmax) 471 nm[1][3]610 nm[1][2][3]Not Applicable

Experimental Protocols

Method 1: Direct Spectrophotometric Flow Injection Analysis

This method is based on the formation of a colored product upon the reaction of this compound with alcoholic potassium hydroxide (B78521).[1][2][3]

1. Principle:

This compound reacts directly with alcoholic potassium hydroxide (KOH) to form a stable red/orange colored product, which is then measured spectrophotometrically at 471 nm.[1][3]

2. Reagents and Materials:

  • This compound stock solution (e.g., 1000 µg/mL)

  • Alcoholic Potassium Hydroxide (KOH) solution (0.05 M)

  • Deionized water

  • Pharmaceutical preparations of this compound

3. FIA System Setup:

  • Peristaltic pump

  • Injection valve with a sample loop

  • Teflon tubing (0.5 mm internal diameter) for the reaction coil

  • Spectrophotometer with a flow-through cell

  • Data acquisition system

4. Protocol:

  • Prepare a series of this compound standard solutions ranging from 5 to 250 µg/mL from the stock solution.[1]

  • Set up the single-line FIA manifold.

  • Pump the 0.05 M alcoholic KOH solution at a constant flow rate of 3.25 mL/min.[1][3]

  • Inject a 200 µL aliquot of the standard or sample solution into the carrier stream using the injection valve.[1]

  • Allow the sample zone to travel through a 50 cm reaction coil to ensure adequate mixing and reaction time.[1]

  • Measure the absorbance of the resulting red/orange colored product at 471 nm using the spectrophotometer.[1][3]

  • Construct a calibration curve by plotting the absorbance versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the unknown samples by interpolating their absorbance values on the calibration curve.

Signaling Pathway Diagram:

G This compound This compound Sample Mix Mixing & Reaction This compound->Mix KOH Alcoholic KOH (0.05 M) KOH->Mix Detection Spectrophotometric Detection (471 nm) Mix->Detection Result Concentration Determination Detection->Result

Caption: Reaction pathway for the direct spectrophotometric FIA of this compound.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_fia FIA System Standards Prepare this compound Standards (5-250 µg/mL) Valve Injection Valve (200 µL loop) Standards->Valve Sample Prepare Pharmaceutical Sample Sample->Valve Pump Peristaltic Pump (3.25 mL/min) Pump->Valve Coil Reaction Coil (50 cm) Valve->Coil Detector Spectrophotometer (471 nm) Coil->Detector

Caption: Workflow for the direct spectrophotometric FIA of this compound.

Method 2: Indirect Spectrophotometric Flow Injection Analysis

This method involves the reduction of this compound followed by an oxidative coupling reaction.[1][2][3]

1. Principle:

The nitro group of this compound is first reduced to an amino group. This reduced form then undergoes an oxidative coupling reaction with 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) in the presence of an oxidizing agent (ammonium ceric sulphate) to form a green-colored product, which is measured at 610 nm.[1][2][3]

2. Reagents and Materials:

  • This compound stock solution (e.g., 1000 µg/mL)

  • Reagents for reduction of this compound (e.g., Zinc powder and HCl)

  • 3-methyl-2-benzothiazolinone hydrazone hydrochloride (MBTH) solution (30 mM)

  • Ammonium (B1175870) ceric sulphate solution (50 mM)

  • Deionized water

3. FIA System Setup:

  • Two-channel peristaltic pump

  • Injection valve with a sample loop

  • Two Teflon tubing lines merging at a T-connector

  • Reaction coil

  • Spectrophotometer with a flow-through cell

  • Data acquisition system

4. Protocol:

  • Prepare a reduced this compound stock solution.

  • Prepare a series of reduced this compound standard solutions with concentrations ranging from 5 to 300 µg/mL.[1]

  • Set up the two-line FIA manifold.

  • In the first channel, pump the reduced this compound standard or sample solution.

  • In the second channel, pump the 50 mM ammonium ceric sulphate solution.

  • Set the flow rate for both channels to 1.25 mL/min.[1]

  • Inject 100 µL of 30 mM MBTH solution into the merged stream.[1]

  • Allow the mixture to pass through a reaction coil for color development.

  • Measure the absorbance of the resulting green-colored product at 610 nm.[1][2][3]

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Signaling Pathway Diagram:

G cluster_reduction Reduction Step (Offline) cluster_coupling Oxidative Coupling Reaction (Online) This compound This compound Reduced_this compound Reduced this compound (Amino Group) This compound->Reduced_this compound Zn/HCl Reduced_Nitrofurantoin_Online Reduced this compound Green_Product Green Colored Product Reduced_Nitrofurantoin_Online->Green_Product MBTH MBTH (30 mM) MBTH->Green_Product Oxidant Ammonium Ceric Sulphate (50 mM) Oxidant->Green_Product Detection Spectrophotometric Detection (610 nm) Green_Product->Detection

Caption: Reaction pathway for the indirect spectrophotometric FIA of this compound.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_fia FIA System Reduce_Nitro Reduce this compound Standards Prepare Reduced this compound Standards (5-300 µg/mL) Reduce_Nitro->Standards Pump1 Pump 1 (Reduced Sample) 1.25 mL/min Standards->Pump1 T_conn Pump1->T_conn Pump2 Pump 2 (Oxidant) 1.25 mL/min Pump2->T_conn Valve Injection Valve (100 µL MBTH) Coil Reaction Coil Valve->Coil T_conn->Valve Detector Spectrophotometer (610 nm) Coil->Detector

Caption: Workflow for the indirect spectrophotometric FIA of this compound.

Method 3: Chemiluminescence-Based Flow Injection Analysis

This highly sensitive method utilizes the redox cycling of this compound to generate a chemiluminescent signal.[4]

1. Principle:

This compound is reduced by a reducing agent, such as dithiothreitol (B142953) (DTT), to form this compound radicals. In the presence of dissolved oxygen, these radicals are re-oxidized, producing reactive oxygen species (ROS), specifically superoxide (B77818) anion radicals. The generated ROS then react with a chemiluminescent reagent like luminol (B1675438) to produce an intense light emission, which is proportional to the this compound concentration.[4]

2. Reagents and Materials:

  • This compound stock solution (e.g., 1 µg/mL)

  • Luminol solution (e.g., 500 µM in 6 mM NaOH)

  • Dithiothreitol (DTT) solution (e.g., 600 µM)

  • Acetonitrile (ACN)

  • Deionized water

3. FIA System Setup:

  • Multi-channel peristaltic pump

  • Injection valve

  • Mixing coil

  • Chemiluminescence detector (photomultiplier tube)

  • Data acquisition system

4. Protocol:

  • Prepare this compound standard solutions in the range of 4.0–400.0 ng/mL in 15% aqueous acetonitrile.[4]

  • Set up the FIA system with three channels.

  • Channel 1: Pump the luminol solution.

  • Channel 2: Pump the DTT solution.

  • Channel 3 (Carrier): Pump deionized water.

  • Inject a defined volume of the this compound standard or sample into the carrier stream.

  • Merge the carrier stream with the luminol and DTT streams.

  • Pass the mixture through a reaction coil to allow for the chemiluminescence reaction to occur.

  • Measure the integrated chemiluminescence intensity using the detector.

  • Construct a calibration curve by plotting the chemiluminescence intensity against the this compound concentration.

  • Determine the concentration of this compound in the samples.

Signaling Pathway Diagram:

G This compound This compound Radical This compound Radical This compound->Radical Reduction DTT DTT (Reducing Agent) DTT->Radical ROS Reactive Oxygen Species (O₂⁻) Radical->ROS Re-oxidation Oxygen O₂ (Re-oxidation) Oxygen->ROS Light Chemiluminescence (Light) ROS->Light Luminol Luminol Luminol->Light Detection PMT Detector Light->Detection

Caption: Reaction pathway for the chemiluminescence FIA of this compound.

Experimental Workflow Diagram:

G cluster_prep Sample Preparation cluster_fia FIA System Standards Prepare this compound Standards (4.0-400.0 ng/mL) Valve Injection Valve Standards->Valve Pump_Carrier Carrier Pump (Water) Pump_Carrier->Valve Pump_Luminol Luminol Pump Mix_T Pump_Luminol->Mix_T Pump_DTT DTT Pump Pump_DTT->Mix_T Valve->Mix_T Coil Reaction Coil Mix_T->Coil Detector Chemiluminescence Detector Coil->Detector

Caption: Workflow for the chemiluminescence FIA of this compound.

References

Establishing a Reproducible Method for Nitrofurantoin Susceptibility Testing: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrofurantoin (B1679001) is a crucial first-line antibiotic for the treatment of uncomplicated urinary tract infections (UTIs). Its continued efficacy relies on the accurate and reproducible assessment of bacterial susceptibility. This document provides detailed application notes and standardized protocols for determining the susceptibility of bacterial isolates to this compound. The methodologies outlined are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These protocols are intended for use by researchers, scientists, and drug development professionals to ensure consistent and reliable susceptibility testing results.

Mechanism of Action and Resistance

This compound is a prodrug that requires intracellular reduction by bacterial nitroreductases to form highly reactive electrophilic intermediates.[1][2] These intermediates are non-specific and attack multiple targets within the bacterial cell, including ribosomal proteins, DNA, and enzymes involved in the citric acid cycle.[3][4] This multi-targeted mechanism of action is thought to contribute to the low rate of resistance development.

Resistance to this compound primarily arises from mutations in the genes encoding the nitroreductases, specifically nfsA and nfsB in Escherichia coli.[4][5][6] Loss-of-function mutations in these genes prevent the activation of this compound, thereby rendering the drug ineffective.

Nitrofurantoin_Mechanism cluster_cell Bacterial Cell cluster_activation Activation cluster_targets Cellular Targets cluster_effects Effects Nitrofurantoin_ext This compound (extracellular) Nitrofurantoin_int This compound (intracellular) Nitrofurantoin_ext->Nitrofurantoin_int Uptake Nitroreductases Nitroreductases (nfsA, nfsB) Nitrofurantoin_int->Nitroreductases Substrate Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Reduction Ribosomes Ribosomal Proteins Reactive_Intermediates->Ribosomes DNA_RNA DNA / RNA Reactive_Intermediates->DNA_RNA Metabolic_Enzymes Metabolic Enzymes Reactive_Intermediates->Metabolic_Enzymes Protein_Inhibition Inhibition of Protein Synthesis Ribosomes->Protein_Inhibition Nucleic_Acid_Damage Nucleic Acid Damage DNA_RNA->Nucleic_Acid_Damage Metabolism_Disruption Disruption of Metabolism Metabolic_Enzymes->Metabolism_Disruption Bacterial_Death Bacterial Cell Death Protein_Inhibition->Bacterial_Death Nucleic_Acid_Damage->Bacterial_Death Metabolism_Disruption->Bacterial_Death Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_bmd_steps Broth Microdilution Steps cluster_dd_steps Disk Diffusion Steps cluster_incubation Incubation cluster_results Results Isolate Bacterial Isolate (Pure Culture) Inoculum Prepare Inoculum (0.5 McFarland) Isolate->Inoculum BMD Broth Microdilution Inoculum->BMD DD Disk Diffusion Inoculum->DD Media Prepare Cation-Adjusted Mueller-Hinton Medium Media->BMD Media->DD Serial_Dilution Prepare Serial Dilutions of this compound BMD->Serial_Dilution Inoculate_Agar Inoculate Mueller-Hinton Agar Plate DD->Inoculate_Agar Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35 ± 2 °C for 16-20 hours Inoculate_Plate->Incubate Apply_Disk Apply this compound Disk Inoculate_Agar->Apply_Disk Apply_Disk->Incubate Read_MIC Read MIC Incubate->Read_MIC Measure_Zone Measure Zone of Inhibition Incubate->Measure_Zone Interpret Interpret Results (S, I, R) Read_MIC->Interpret Measure_Zone->Interpret

References

Application Notes: Utilizing Nitrofurantoin to Investigate Bacterial Efflux Pump Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nitrofurantoin (B1679001) is a synthetic nitrofuran antibiotic primarily used for treating uncomplicated urinary tract infections (UTIs).[1][2] Its mechanism of action is complex; once inside the bacterial cell, it is reduced by bacterial flavoproteins into highly reactive intermediates.[2][3] These intermediates are cytotoxic, damaging bacterial DNA, ribosomes, and other macromolecules, thereby inhibiting essential cellular processes like DNA replication and protein synthesis.[2][4] While effective, bacterial resistance to this compound can emerge through several mechanisms, including mutations in the nitroreductase enzymes (nfsA and nfsB) that activate the drug.[4][5][6][7]

Increasingly, another significant mechanism of resistance is the overexpression of multidrug efflux pumps.[1][8] These transmembrane protein complexes actively expel a wide range of substrates, including antibiotics, from the bacterial cell, preventing them from reaching their intracellular targets.[8][9] Several efflux pumps, particularly from the Resistance-Nodulation-Division (RND) superfamily such as AcrAB-TolC and OqxAB, have been implicated in reducing susceptibility to this compound in Gram-negative bacteria like Klebsiella pneumoniae and Escherichia coli.[1][10][11] This makes this compound a valuable tool for studying the activity and inhibition of these critical resistance determinants.

Application in Research

This compound serves as a substrate for various efflux pumps.[8][12][13][14] Researchers can leverage this property to:

  • Identify Efflux Pump Activity: By comparing the Minimum Inhibitory Concentration (MIC) of this compound against a wild-type bacterial strain versus a mutant strain with a deleted or inactivated efflux pump gene. A lower MIC in the knockout strain suggests this compound is a substrate of that pump.[15]

  • Screen for Efflux Pump Inhibitors (EPIs): The efficacy of potential EPIs can be quantified by observing the reduction in the MIC of this compound when used in combination with the test inhibitor.[8][16] A significant, typically four-fold or greater, decrease in MIC indicates that the inhibitor is effectively blocking the efflux of this compound.[10][11][16]

  • Investigate Regulatory Pathways: Overexpression of efflux pumps is often controlled by regulatory genes (e.g., ramA, ramR, oqxR).[1][10] Studying changes in this compound susceptibility can help elucidate the function of these regulators and the conditions that trigger pump expression.

Quantitative Data Summary

The following table summarizes data from a study on a this compound-resistant Klebsiella pneumoniae isolate, demonstrating the potentiation of this compound activity by Efflux Pump Inhibitors (EPIs).

Bacterial StrainAntibioticEPI (Concentration)MIC (mg/L)Fold Reduction in MICReference
K. pneumoniae NRKPThis compoundNone128-[10],[11]
K. pneumoniae NRKPThis compoundPAβN (25 mg/L)324[10],[11]
K. pneumoniae NRKPThis compoundCCCP (25 mg/L)324[10],[11]
  • MIC: Minimum Inhibitory Concentration

  • NRKP: this compound-Resistant Klebsiella pneumoniae

  • PAβN: Phenylalanine-arginine β-naphthylamide

  • CCCP: Carbonyl cyanide m-chlorophenylhydrazone

Experimental Protocols

Protocol 1: Determination of this compound Minimum Inhibitory Concentration (MIC)

This protocol follows the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials:

  • This compound powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolate for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer (optional)

  • Incubator (35-37°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethylformamide), followed by dilution in CAMHB to the desired starting concentration.

  • Inoculum Preparation:

    • From an overnight culture on an agar (B569324) plate, select several colonies and suspend them in sterile saline or CAMHB.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[16]

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Plate Setup:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the starting this compound concentration to well 1.

    • Perform two-fold serial dilutions by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum only).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD₆₀₀).[16]

Protocol 2: Efflux Pump Inhibition Assay

This assay quantifies the contribution of efflux pumps to this compound resistance by measuring the reduction in MIC in the presence of an EPI.

Materials:

  • All materials from Protocol 1

  • Efflux Pump Inhibitor (EPI), e.g., PAβN or CCCP

Procedure:

  • Determine Sub-Inhibitory EPI Concentration: First, determine the MIC of the EPI alone against the test organism to identify a sub-inhibitory concentration (typically 1/4 or 1/2 of its MIC) that does not affect bacterial growth on its own. A common concentration used for PAβN and CCCP is 25 mg/L.[11]

  • Prepare Reagents:

    • Prepare a working solution of this compound in CAMHB at twice the desired highest final concentration.

    • Prepare a second working solution of this compound in CAMHB that also contains the chosen sub-inhibitory concentration of the EPI.

  • Plate Setup:

    • Set up two sets of serial dilutions in a 96-well plate as described in Protocol 1.

    • Set A (this compound alone): Perform serial dilutions using the this compound-only working solution.

    • Set B (this compound + EPI): Perform serial dilutions using the this compound + EPI working solution.[16]

    • Include appropriate growth and sterility controls for both conditions.

  • Inoculation and Incubation: Inoculate and incubate the plate as described in Protocol 1.

  • Data Analysis:

    • Record the MIC of this compound alone (MIC_nitro).

    • Record the MIC of this compound in the presence of the EPI (MIC_combo).

    • Calculate the fold reduction in MIC: Fold Reduction = (MIC_nitro) / (MIC_combo) .

    • A fold reduction of ≥4 is generally considered significant, indicating that the antibiotic is a substrate of an efflux pump that is blocked by the EPI.[10][11][16]

Visualizations

Efflux_Mechanism cluster_out Extracellular Space cluster_cell Bacterial Cell Nitro_out This compound Nitro_in This compound Nitro_out->Nitro_in Enters cell EPI_out EPI EPI_in EPI EPI_out->EPI_in Enters cell OM Outer Membrane IM Inner Membrane Pump TolC AcrA AcrB Pump:tolc->Nitro_out Expelled Target DNA, Ribosomes Nitro_in->Pump:acrb Substrate Nitro_in->Target Inhibition EPI_in->Pump:acrb Inhibition Workflow cluster_prep Day 1: Preparation cluster_plate Day 2: Plate Setup & Incubation cluster_analysis Day 3: Data Analysis A Prepare bacterial inoculum (0.5 McFarland Standard) F Add standardized inoculum to all test wells A->F B Prepare this compound (NFT) stock solution D Create serial dilutions of NFT in 96-well plate B->D C Prepare Efflux Pump Inhibitor (EPI) stock E Create parallel serial dilutions of NFT + fixed concentration of EPI C->E D->F E->F G Incubate plate (35-37°C for 16-20h) F->G H Read MIC for NFT alone (MIC_nitro) G->H I Read MIC for NFT + EPI (MIC_combo) G->I J Calculate Fold Reduction: (MIC_nitro) / (MIC_combo) H->J I->J K Result: ≥4-fold reduction indicates efflux activity J->K

References

Assessing the Post-Antibiotic Effect of Nitrofurantoin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework and experimental protocols for assessing the post-antibiotic effect (PAE) of nitrofurantoin (B1679001), a crucial parameter in understanding its pharmacodynamic profile. The PAE refers to the suppression of bacterial growth that persists after a short exposure of an organism to an antimicrobial agent. A significant PAE may allow for less frequent dosing intervals, enhancing patient compliance and potentially reducing the development of resistance.

This compound is a widely used antibiotic for the treatment of uncomplicated urinary tract infections (UTIs).[1] Its efficacy is attributed to a complex mechanism of action. Once inside bacterial cells, this compound is reduced by bacterial flavoproteins into highly reactive intermediates.[2][3][4] These intermediates then indiscriminately damage multiple cellular targets, including ribosomal proteins, DNA, and enzymes involved in vital metabolic pathways like the Krebs cycle and cell wall synthesis.[2][3][4][5] This multi-targeted approach is believed to contribute to the low rates of acquired resistance to the drug.[3]

Understanding the PAE of this compound against common uropathogens, such as Escherichia coli and Staphylococcus saprophyticus, provides valuable insights into its dosing regimens and overall clinical effectiveness.[5][6][7]

Mechanism of Action of this compound

The bactericidal activity of this compound stems from its conversion into reactive intermediates within the bacterial cell, leading to widespread cellular damage.

This compound Mechanism of Action cluster_cell Inside Bacterial Cell This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Enters BacterialCell Bacterial Cell ReactiveIntermediates Reactive Intermediates Nitroreductases->ReactiveIntermediates Reduction DNA_Damage DNA Damage ReactiveIntermediates->DNA_Damage Ribosomal_Damage Ribosomal Protein Damage ReactiveIntermediates->Ribosomal_Damage Metabolic_Disruption Metabolic Enzyme Inhibition ReactiveIntermediates->Metabolic_Disruption Cell_Death Bacterial Cell Death DNA_Damage->Cell_Death Ribosomal_Damage->Cell_Death Metabolic_Disruption->Cell_Death

Caption: Mechanism of action of this compound within a bacterial cell.

Experimental Workflow for PAE Assessment

The determination of this compound's PAE involves a sequential process, starting from the determination of the Minimum Inhibitory Concentration (MIC) to the final calculation of the PAE duration.

PAE Experimental Workflow start Start mic_determination 1. MIC Determination (Broth Microdilution) start->mic_determination culture_prep 2. Bacterial Culture Preparation (Logarithmic Growth Phase) mic_determination->culture_prep drug_exposure 3. This compound Exposure (e.g., 10x MIC for 1-2 hours) culture_prep->drug_exposure drug_removal 4. Drug Removal (Centrifugation/Dilution) drug_exposure->drug_removal regrowth_monitoring 5. Monitoring Bacterial Regrowth (Viable Counts at Intervals) drug_removal->regrowth_monitoring data_analysis 6. Data Analysis (Plot Growth Curves) regrowth_monitoring->data_analysis pae_calculation 7. PAE Calculation (PAE = T - C) data_analysis->pae_calculation end End pae_calculation->end

Caption: Experimental workflow for assessing the post-antibiotic effect.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of the test organism. This value is essential for setting the appropriate antibiotic concentrations for the PAE assay.

Materials:

  • This compound powder

  • Test bacterial strains (E. coli ATCC 25922, S. saprophyticus ATCC 15305)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and pipettors

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or plate reader (optional, for turbidity measurement)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent (e.g., dimethyl sulfoxide), and then dilute further in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar (B569324) plate, select 3-5 isolated colonies of the test organism.

    • Inoculate the colonies into a tube containing 5 mL of CAMHB.

    • Incubate at 35°C ± 2°C until the turbidity matches a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Broth Microdilution Assay:

    • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of a row and perform serial two-fold dilutions across the row.

    • The final concentrations of this compound may range from 64 µg/mL to 0.125 µg/mL.

    • Add 10 µL of the prepared bacterial inoculum to each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation and Reading:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.

Protocol 2: In Vitro Post-Antibiotic Effect (PAE) Assay

Objective: To quantify the duration of growth suppression after brief exposure to this compound.

Materials:

  • This compound solution (prepared based on the determined MIC)

  • Log-phase culture of the test organism (prepared as in Protocol 1)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile centrifuge tubes

  • Centrifuge

  • Sterile saline or phosphate-buffered saline (PBS)

  • Water bath or incubator shaker (35°C ± 2°C)

  • Agar plates for viable counts (e.g., Tryptic Soy Agar)

  • Sterile dilution tubes and pipettes

Procedure:

  • Exposure to this compound:

    • Prepare two flasks containing a log-phase bacterial culture (approximately 10⁶ CFU/mL) in CAMHB.

    • To one flask (test culture), add this compound to a final concentration of 10x MIC.

    • The second flask serves as the control culture (no antibiotic).

    • Incubate both flasks at 35°C ± 2°C with shaking for 1 or 2 hours.

  • Removal of this compound:

    • After the exposure period, rapidly remove the this compound from the test culture. This can be achieved by:

      • Centrifugation: Centrifuge the culture at 3000 x g for 10 minutes. Discard the supernatant, and resuspend the bacterial pellet in pre-warmed, fresh CAMHB. Repeat this washing step twice to ensure complete removal of the antibiotic.

      • Dilution: Dilute the culture 1:1000 in pre-warmed, fresh CAMHB. This method is often sufficient to reduce the antibiotic concentration to sub-inhibitory levels.

    • Subject the control culture to the same washing or dilution procedure.

  • Monitoring Bacterial Regrowth:

    • Incubate both the test and control cultures at 35°C ± 2°C with shaking.

    • At time zero (immediately after drug removal) and at regular intervals (e.g., every hour for up to 8 hours), collect aliquots from both cultures.

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate the appropriate dilutions onto agar plates to determine the viable cell count (CFU/mL).

    • Incubate the plates overnight at 35°C ± 2°C and count the colonies.

  • Calculation of PAE:

    • Plot the log₁₀ CFU/mL versus time for both the test and control cultures.

    • The PAE is calculated using the following formula: PAE = T - C

      • T is the time required for the viable count in the test culture to increase by 1 log₁₀ above the count observed immediately after drug removal.

      • C is the time required for the viable count in the control culture to increase by 1 log₁₀ above the count observed immediately after the control procedure.

Data Presentation

The quantitative results of the PAE experiments should be summarized in a clear and structured table to facilitate comparison between different bacterial strains and experimental conditions.

Bacterial StrainThis compound Concentration (x MIC)Exposure Time (hours)Time for 1 log₁₀ Increase (T) (hours)Control Time for 1 log₁₀ Increase (C) (hours)Post-Antibiotic Effect (PAE) (hours)
E. coli ATCC 25922101
E. coli ATCC 25922102
S. saprophyticus ATCC 15305101
S. saprophyticus ATCC 15305102

Note: The values in the table are to be filled in with the experimental data obtained. This table can be expanded to include other concentrations of this compound or different bacterial isolates.

References

Application Notes and Protocols for Evaluating Nitrofurantoin Synergy with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001) is a synthetic nitrofuran derivative with broad-spectrum antibacterial activity, primarily used in the treatment of uncomplicated urinary tract infections (UTIs).[1][2] Its mechanism of action involves the inhibition of bacterial DNA, RNA, protein, and cell wall synthesis after intracellular enzymatic reduction into highly reactive intermediates.[1][2] With the rise of multidrug-resistant (MDR) pathogens, there is a growing interest in combination therapies to enhance efficacy and overcome resistance. This document provides detailed methodologies for evaluating the synergistic potential of this compound with other antibiotics against various bacterial strains.

The exploration of antibiotic synergy is crucial for developing novel therapeutic strategies. Synergistic combinations can lead to enhanced bactericidal effects, a broader spectrum of activity, and a reduced likelihood of resistance development. Studies have shown promising synergistic interactions between this compound and other antibiotic classes, including aminoglycosides and trimethoprim (B1683648).[3][4][5][6] Early research suggests that this compound may destabilize the bacterial cell membrane, thereby enhancing the penetration of other antibiotics like aminoglycosides.[3][4]

These application notes provide standardized protocols for in vitro synergy testing methods, including the checkerboard assay, time-kill assay, and E-test, to enable researchers to reliably assess the synergistic potential of this compound combinations.

Experimental Protocols

Checkerboard Assay

The checkerboard assay is a widely used in vitro method to determine the synergistic, additive, indifferent, or antagonistic effects of antibiotic combinations. It involves testing a range of concentrations of two drugs, both individually and in combination, to determine the minimum inhibitory concentration (MIC) of each drug in the presence of the other.

Protocol:

  • Bacterial Isolate Preparation:

    • From a fresh 18-24 hour culture plate, select 3-5 colonies of the test organism.

    • Inoculate the colonies into a tube of sterile Mueller-Hinton Broth (MHB).

    • Incubate the broth culture at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Antibiotic Stock Solution Preparation:

    • Prepare stock solutions of this compound and the second antibiotic in an appropriate solvent according to the manufacturer's instructions.

    • The concentration of the stock solutions should be at least 10 times the highest concentration to be tested.

  • Microtiter Plate Setup:

    • Use a 96-well microtiter plate.

    • Dispense 50 µL of MHB into each well.

    • Create a two-dimensional array of antibiotic concentrations. In the horizontal direction (e.g., columns 2-11), create serial twofold dilutions of this compound. In the vertical direction (e.g., rows B-G), create serial twofold dilutions of the second antibiotic.

    • Column 1 should contain only the dilutions of the second antibiotic (this compound control), and Row A should contain only the dilutions of this compound (second antibiotic control).

    • Well H12 should serve as a growth control (no antibiotics), and another well can be used as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.

    • The final volume in each well will be 100 µL.

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • After incubation, determine the MIC of each antibiotic alone and in combination by visual inspection for turbidity. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the Fractional Inhibitory Concentration Index (FICI) by summing the individual FICs:

      • FICI = FIC of Drug A + FIC of Drug B[7]

    • Interpret the FICI as follows:

      • Synergy: FICI ≤ 0.5[7][8]

      • Additive/Indifference: 0.5 < FICI ≤ 4.0[7][8]

      • Antagonism: FICI > 4.0[7][8]

Checkerboard_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Start bact_prep Prepare Bacterial Suspension (0.5 McFarland) start->bact_prep abx_prep Prepare Antibiotic Stock Solutions start->abx_prep inoculate Inoculate wells with bacterial suspension bact_prep->inoculate plate_setup Set up 96-well plate with serial dilutions of antibiotics abx_prep->plate_setup plate_setup->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Read MICs of individual and combined antibiotics incubate->read_mic calc_fici Calculate Fractional Inhibitory Concentration Index (FICI) read_mic->calc_fici interpret Interpret Results: Synergy, Additive, Antagonism calc_fici->interpret end End interpret->end

Checkerboard Assay Experimental Workflow

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic activity of an antibiotic combination over time.

Protocol:

  • Bacterial Isolate and Antibiotic Preparation:

    • Prepare the bacterial inoculum and antibiotic stock solutions as described for the checkerboard assay.

    • The final bacterial concentration in the test tubes should be approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare tubes or flasks of MHB containing:

      • Growth control (no antibiotic)

      • This compound alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

      • Second antibiotic alone (at a specific concentration, e.g., 0.5x, 1x, or 2x MIC)

      • This compound and the second antibiotic in combination (at the same concentrations as the individual drugs)

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • Incubate all tubes at 37°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial tenfold dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto Mueller-Hinton Agar (B569324) (MHA) plates.

  • Incubation and Colony Counting:

    • Incubate the MHA plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis and Interpretation:

    • Plot the log₁₀ CFU/mL versus time for each condition.

    • Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.[9][10]

    • Indifference is a < 2-log₁₀ change in CFU/mL by the combination compared with the most active single agent.[10]

    • Antagonism is a ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.[10]

Time_Kill_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation and Sampling cluster_quantification Quantification cluster_analysis Analysis start Start prep_culture Prepare Bacterial Culture and Antibiotic Solutions start->prep_culture setup_tubes Set up Test Tubes: - Growth Control - Drug A - Drug B - Drug A + B prep_culture->setup_tubes inoculate Inoculate Tubes setup_tubes->inoculate incubate_shake Incubate at 37°C with shaking inoculate->incubate_shake sampling Sample at 0, 2, 4, 6, 8, 24h incubate_shake->sampling serial_dilute Perform Serial Dilutions sampling->serial_dilute plate Plate onto Agar serial_dilute->plate incubate_plates Incubate Plates plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Synergy, Indifference, or Antagonism plot_data->interpret end End interpret->end

Time-Kill Assay Experimental Workflow

E-test (Epsilometer Test) Synergy Assay

The E-test is a gradient diffusion method that can be adapted to assess antibiotic synergy. It is generally less labor-intensive than the checkerboard and time-kill assays.

Protocol:

  • Bacterial Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described previously.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the surface of a large MHA plate to create a lawn of bacteria.

  • E-test Strip Application:

    • There are several methods for placing the E-test strips. One common method is the crossed-strips technique:

      • Place the E-test strip for this compound on the agar surface.

      • Place the E-test strip for the second antibiotic at a 90-degree angle to the first strip, with the intersection point at the respective MIC values of each drug when tested alone.[11]

    • Another method involves placing one strip and, after a pre-diffusion time, removing it and placing the second strip in the same location.[12]

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis and Interpretation:

    • After incubation, a zone of inhibition will be formed.

    • Read the MIC value at the point where the elliptical zone of inhibition intersects the E-test strip.

    • For the crossed-strips method, calculate the FICI as described for the checkerboard assay, using the MIC values read from the intersection point.

    • Interpretation of the FICI is the same as for the checkerboard assay.

Etest_Synergy_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum streak_plate Streak Inoculum onto Mueller-Hinton Agar Plate prep_inoculum->streak_plate place_strips Place E-test Strips (e.g., Crossed-Strips Method) streak_plate->place_strips incubate Incubate at 37°C for 18-24h place_strips->incubate read_zones Read MICs from the Intersection of Inhibition Zones incubate->read_zones calc_fici Calculate FICI read_zones->calc_fici interpret Interpret Synergy, Additive, or Antagonism calc_fici->interpret end End interpret->end

E-test Synergy Assay Workflow

Data Presentation

The following tables summarize quantitative data from studies evaluating the synergistic activity of this compound with other antibiotics.

Table 1: In Vitro Synergy of this compound and Amikacin against MDR Uropathogenic E. coli (UPEC)

UPEC StrainThis compound MIC (mg/L)Amikacin MIC (mg/L)FICI (Mean ± SD)Interpretation
Strain 11640.375 ± 0.000Synergy
Strain 23280.313 ± 0.094Synergy
Strain 31620.500 ± 0.000Synergy
Strain 432160.375 ± 0.000Synergy
Strain 51680.292 ± 0.072Synergy
Strain 6840.500 ± 0.000Synergy
Strain 71680.500 ± 0.125Synergy
Strain 832160.375 ± 0.000Synergy
Strain 91640.375 ± 0.000Synergy
Strain 10820.500 ± 0.000Synergy
Strain 111680.375 ± 0.000Synergy
Strain 1232160.375 ± 0.000Synergy
Data adapted from a study by Zhong et al.[9][13]

Table 2: Time-Kill Assay Results for this compound and Amikacin against MDR UPEC

UPEC StrainTreatmentLog₁₀ CFU/mL Reduction at 24h (vs. most active single agent)Interpretation
All 12 StrainsThis compound + Amikacin> 2Synergy
Data adapted from a study by Zhong et al.[9][13]

Table 3: Synergy of this compound with Aminoglycosides against Various Uropathogens

Bacterial SpeciesAminoglycosideSynergy Observed
E. coliAmikacinYes
E. coliGentamicinYes[3]
E. coliTobramycinYes[3]
K. pneumoniaeAmikacinYes[3]
E. faecalisAmikacinYes
E. faecalisGentamicinYes
E. faecalisTobramycinYes[3]
Observations from a pilot study by Bielec et al.[3]

Potential Signaling Pathways and Mechanisms of Synergy

While the precise molecular mechanisms underlying this compound synergy are not fully elucidated, a plausible hypothesis involves the disruption of the bacterial cell envelope.

Synergy_Mechanism cluster_this compound This compound Action cluster_aminoglycoside Aminoglycoside Action nitro This compound reactive_met Reactive Metabolites nitro->reactive_met Bacterial Reduction membrane_damage Cell Membrane Destabilization reactive_met->membrane_damage amino Aminoglycoside membrane_damage->amino Facilitates ribosome Ribosome amino->ribosome Enhanced Uptake protein_syn_inhibition Inhibition of Protein Synthesis ribosome->protein_syn_inhibition bacterial_death Bactericidal Effect protein_syn_inhibition->bacterial_death

Proposed Mechanism of Synergy

This compound is reduced within bacterial cells to reactive intermediates that can damage various cellular components, including the cell membrane.[3][4] This disruption of the membrane's integrity is thought to increase its permeability, thereby facilitating the uptake of other antibiotics, such as aminoglycosides, into the bacterial cell.[3][4] The increased intracellular concentration of the second antibiotic leads to a more potent inhibition of its target (e.g., ribosomal protein synthesis for aminoglycosides), resulting in a synergistic bactericidal effect.

Conclusion

The methodologies outlined in this document provide a comprehensive framework for the systematic evaluation of this compound synergy with other antibiotics. The checkerboard, time-kill, and E-test assays are robust in vitro methods that can generate valuable data to guide the development of novel combination therapies. The consistent demonstration of synergy between this compound and aminoglycosides against common uropathogens highlights the potential of this approach to combat multidrug-resistant infections. Further research is warranted to elucidate the precise molecular mechanisms of synergy and to validate these in vitro findings in preclinical and clinical settings.

References

Application Notes and Protocols for Employing Nitrofurantoin to Induce and Study DNA Damage Response in Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrofurantoin (B1679001) is a synthetic nitrofuran antibiotic that has been in clinical use for decades, primarily for the treatment of uncomplicated urinary tract infections. Its enduring efficacy is largely attributed to its multifaceted mechanism of action, which involves the intracellular reduction of the this compound molecule by bacterial nitroreductases to generate highly reactive electrophilic intermediates.[1] These intermediates are potent genotoxic agents that indiscriminately damage a variety of cellular macromolecules, most notably DNA, leading to the inhibition of DNA, RNA, and protein synthesis.[1][2][3] The induction of significant DNA damage, including inter-strand cross-links, triggers the bacterial DNA damage response, prominently featuring the SOS response pathway.[2][4] This makes this compound a valuable tool for researchers studying bacterial DNA repair mechanisms, the SOS response, and the development of antimicrobial resistance. These application notes provide detailed protocols for utilizing this compound to induce and study the DNA damage response in bacteria.

Mechanism of Action: DNA Damage Induction

This compound is a prodrug that is activated within the bacterial cell. Bacterial flavoproteins, specifically nitroreductases such as NfsA and NfsB in Escherichia coli, reduce this compound to produce reactive intermediates.[2][3] These highly reactive molecules can cause a variety of DNA lesions, including base damage, strand breaks, and inter-strand cross-links.[4][5] This extensive DNA damage is a primary contributor to the bactericidal activity of this compound. The multi-targeted nature of these reactive intermediates is thought to be a reason for the low incidence of acquired bacterial resistance to the drug.[1]

The Bacterial SOS DNA Damage Response

The SOS response is a conserved global response to DNA damage in bacteria, regulated by the RecA and LexA proteins. In the presence of single-stranded DNA (ssDNA), which is generated as a result of DNA damage and stalled replication forks, RecA becomes activated (RecA*). Activated RecA facilitates the autocatalytic cleavage of the LexA repressor protein. Cleavage of LexA leads to the de-repression of a regulon of more than 50 genes involved in DNA repair, damage tolerance, and cell cycle arrest.[6][7] Key genes in the SOS regulon include recA itself, lexA, and genes encoding for DNA polymerases involved in translesion synthesis (e.g., umuDC), and cell division inhibitors (e.g., sulA). The induction of the SOS response can be a double-edged sword; while it promotes cell survival in the face of DNA damage, the error-prone DNA polymerases induced during a robust SOS response can increase the mutation rate, potentially leading to the development of antibiotic resistance.

Data Presentation

The following tables summarize quantitative data on the effects of this compound on bacterial susceptibility and the DNA damage response.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against E. coli Strains with Varying DNA Repair Capacities

Bacterial StrainRelevant GenotypeThis compound MIC (µg/mL)Reference
Wild-type-8 - 32[8]
DNA Repair DeficientrecA1.25 - 4[3]
DNA Repair DeficientuvrA4 - 8[4]
This compound ResistantnfsA and/or nfsB mutations>64[8][9]

Table 2: Effect of Sub-inhibitory this compound Concentrations on recA Gene Expression in Uropathogenic E. coli

E. coli StrainThis compound Concentration (µg/mL)Fold Increase in recA Expression (qRT-PCR)Reference
UPEC Strain 11/2 x MIC1.2 - 2.5[10]
UPEC Strain 21/2 x MIC1.8 - 4.7[10]
UPEC Strain 31/2 x MIC1.5 - 3.0[10]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare sterile this compound solutions for use in bacterial assays.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

  • Sterile bacterial growth medium (e.g., Mueller-Hinton Broth)

Procedure:

  • Stock Solution (10 mg/mL): a. In a sterile environment, weigh out 10 mg of this compound powder and transfer it to a sterile microcentrifuge tube. b. Add 1 mL of DMSO to the tube. c. Vortex thoroughly until the powder is completely dissolved. d. Store the stock solution in small aliquots at -20°C, protected from light.

  • Working Solutions: a. Thaw a stock solution aliquot on ice. b. Prepare serial dilutions of the stock solution in sterile bacterial growth medium to achieve the desired final concentrations for your experiment. c. Important: Prepare working solutions fresh on the day of the experiment. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) in your experiments.

Protocol 2: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a bacterial strain.

Materials:

  • This compound working solutions

  • Sterile 96-well microtiter plates

  • Overnight bacterial culture

  • Sterile bacterial growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: a. Inoculate a single bacterial colony into 5 mL of growth medium and incubate overnight at 37°C with shaking. b. Dilute the overnight culture in fresh medium to an optical density at 600 nm (OD₆₀₀) of 0.08-0.1 (equivalent to a 0.5 McFarland standard, approximately 1-2 x 10⁸ CFU/mL). c. Further dilute this suspension 1:100 in fresh medium to achieve a final inoculum density of approximately 1-2 x 10⁶ CFU/mL.

  • Plate Setup: a. Add 100 µL of sterile growth medium to wells 2-12 of a 96-well plate. b. Add 200 µL of the highest concentration of this compound working solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. d. Well 11 will serve as a growth control (no drug) and well 12 as a sterility control (no bacteria).

  • Inoculation: a. Add 10 µL of the prepared bacterial inoculum to wells 1-11. The final volume in these wells will be approximately 110 µL with a final bacterial concentration of ~1-2 x 10⁵ CFU/mL.

  • Incubation and Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 3: Bacterial Survival Assay (Time-Kill Assay)

Objective: To assess the bactericidal activity of this compound over time.

Materials:

  • This compound working solutions at various multiples of the MIC

  • Mid-log phase bacterial culture

  • Sterile bacterial growth medium

  • Sterile saline or phosphate-buffered saline (PBS)

  • Agar (B569324) plates

Procedure:

  • Culture Preparation: a. Grow an overnight culture of the test bacterium. b. Dilute the overnight culture into fresh medium and grow to mid-log phase (OD₆₀₀ of ~0.4-0.6).

  • Exposure to this compound: a. To a series of flasks containing the mid-log phase culture, add this compound to achieve final concentrations of 0x (control), 1x, 2x, 4x, and 8x the predetermined MIC. b. Incubate the flasks at 37°C with shaking.

  • Sampling and Plating: a. At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask. b. Prepare 10-fold serial dilutions of each aliquot in sterile saline or PBS. c. Plate 100 µL of appropriate dilutions onto agar plates.

  • Data Analysis: a. Incubate the plates at 37°C overnight. b. Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point. c. Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum.

Protocol 4: Quantification of DNA Damage using the Bacterial Comet Assay (Single-Cell Gel Electrophoresis)

Objective: To visualize and quantify this compound-induced DNA strand breaks in individual bacterial cells.

Materials:

  • Mid-log phase bacterial culture treated with this compound

  • Low melting point agarose (B213101) (LMPA)

  • Normal melting point agarose (NMPA)

  • Microscope slides

  • Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris-HCl pH 10, 1% Triton X-100, 10% DMSO)

  • Electrophoresis buffer (e.g., alkaline: 300 mM NaOH, 1 mM EDTA, pH >13; or neutral: 90 mM Tris-borate, 2 mM EDTA, pH 8.3)

  • Neutralization buffer (0.4 M Tris-HCl, pH 7.5)

  • DNA stain (e.g., SYBR Green or ethidium (B1194527) bromide)

  • Fluorescence microscope with appropriate filters and imaging software

Procedure:

  • Slide Preparation: a. Coat microscope slides with a layer of 1% NMPA and allow to dry.

  • Cell Treatment and Embedding: a. Treat a mid-log phase bacterial culture with various concentrations of this compound for a defined period (e.g., 1 hour). Include an untreated control. b. Mix approximately 10⁴ treated bacterial cells with 100 µL of 0.7% LMPA at 37°C. c. Quickly pipette the cell-agarose mixture onto the pre-coated slides, cover with a coverslip, and solidify on ice.

  • Lysis: a. Carefully remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Electrophoresis: a. Place the slides in a horizontal gel electrophoresis tank filled with cold electrophoresis buffer. b. For detecting single and double-strand breaks, use alkaline electrophoresis buffer. For primarily double-strand breaks, use neutral buffer. c. Allow the DNA to unwind in the buffer for 20-40 minutes. d. Apply a voltage (e.g., 25 V, 300 mA) for 20-30 minutes.

  • Neutralization and Staining: a. Gently remove the slides and immerse them in neutralization buffer for 5-10 minutes. Repeat twice. b. Stain the slides with a suitable DNA stain.

  • Visualization and Analysis: a. Visualize the "comets" using a fluorescence microscope. b. Quantify the extent of DNA damage by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head using specialized software. Increased tail length and intensity indicate greater DNA damage.

Protocol 5: Measurement of SOS Response Induction using a sulA Promoter-GFP Reporter Strain

Objective: To quantify the induction of the SOS response by this compound using a fluorescent reporter.

Materials:

  • E. coli strain carrying a PsulA-gfp reporter fusion

  • This compound working solutions

  • Bacterial growth medium

  • Fluorometer or plate reader with fluorescence detection capabilities

Procedure:

  • Culture Preparation: a. Grow an overnight culture of the PsulA-gfp reporter strain. b. Dilute the culture into fresh medium in a 96-well plate or culture tubes.

  • Induction with this compound: a. Add this compound to the cultures at a range of sub-lethal concentrations (e.g., 0.125x, 0.25x, and 0.5x MIC). Include an untreated control.

  • Measurement of Fluorescence and Optical Density: a. Incubate the cultures at 37°C with shaking. b. At regular intervals (e.g., every 30 minutes for 4 hours), measure the fluorescence (e.g., excitation at 485 nm, emission at 515 nm) and the OD₆₀₀.

  • Data Analysis: a. Normalize the fluorescence signal to the cell density (Fluorescence/OD₆₀₀) for each time point and concentration. b. Plot the normalized fluorescence over time to visualize the kinetics of SOS induction. A significant increase in normalized fluorescence in treated cells compared to the control indicates induction of the SOS response.[6][11][12]

Visualizations

This compound's Mechanism of Action and Induction of the SOS Response

Nitrofurantoin_SOS_Induction cluster_cell Bacterial Cell cluster_macromolecules Macromolecular Targets cluster_sos SOS Response Pathway Nitro_out This compound (extracellular) Nitro_in This compound (intracellular) Nitro_out->Nitro_in Uptake Reactive_Intermediates Reactive Intermediates Nitro_in->Reactive_Intermediates Reduction Nitroreductases Nitroreductases (NfsA, NfsB) Nitroreductases->Reactive_Intermediates DNA DNA Reactive_Intermediates->DNA Damage Ribosomes Ribosomes Reactive_Intermediates->Ribosomes Damage Proteins Other Proteins Reactive_Intermediates->Proteins Damage DNA_Damage DNA Damage (Strand breaks, Cross-links) ssDNA Single-stranded DNA (ssDNA) DNA_Damage->ssDNA Generation DNA_Damage->ssDNA RecA_star RecA* ssDNA->RecA_star Activates RecA RecA RecA->RecA_star LexA LexA Repressor RecA_star->LexA Promotes Cleavage SOS_genes SOS Genes (recA, sulA, umuDC, etc.) LexA->SOS_genes Represses SOS_proteins SOS Proteins (DNA Repair, etc.) SOS_genes->SOS_proteins Expression SOS_proteins->DNA_Damage Repair

Caption: this compound activation and subsequent induction of the bacterial SOS DNA damage response.

Experimental Workflow for Studying this compound-Induced DNA Damage Response

Experimental_Workflow cluster_treatment This compound Treatment cluster_endpoints Endpoint Assays cluster_analysis Data Analysis and Interpretation start Start: Bacterial Culture (e.g., E. coli) treatment Expose to varying concentrations of this compound start->treatment mic MIC Assay (Protocol 2) treatment->mic survival Survival Assay (Protocol 3) treatment->survival dna_damage DNA Damage Assay (Protocol 4) treatment->dna_damage sos_induction SOS Induction Assay (Protocol 5) treatment->sos_induction analyze_mic Determine MIC mic->analyze_mic analyze_survival Plot Time-Kill Curves survival->analyze_survival analyze_damage Quantify DNA Damage (e.g., % tail DNA) dna_damage->analyze_damage analyze_sos Measure SOS Gene Expression (e.g., fold induction) sos_induction->analyze_sos

Caption: A generalized workflow for investigating the bacterial DNA damage response to this compound.

References

Troubleshooting & Optimization

improving nitrofurantoin solubility in aqueous laboratory media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrofurantoin (B1679001). Here, you will find practical advice and detailed protocols to overcome challenges related to its low aqueous solubility in a laboratory setting.

Troubleshooting Guide

This guide addresses common issues encountered during the dissolution of this compound in aqueous media.

Q1: I'm trying to dissolve this compound in an aqueous buffer, but it's not dissolving completely. What am I doing wrong?

A1: This is a common issue due to this compound's poor water solubility.[1] Here are a few things to consider:

  • Have you tried using a cosolvent? this compound is sparingly soluble in aqueous buffers.[2] For maximum solubility, it is recommended to first dissolve the this compound in a small amount of an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) and then dilute it with the aqueous buffer of your choice.[2]

  • What is the pH of your aqueous medium? this compound's solubility is pH-dependent.[3][4] Its solubility increases in more alkaline conditions. Consider adjusting the pH of your buffer.

  • Are you using an appropriate concentration? Given its low solubility, you may be exceeding its saturation point in the chosen medium.

Q2: My this compound solution was clear initially, but now I see precipitation. Why is this happening and how can I prevent it?

A2: Precipitation after initial dissolution can be caused by a few factors:

  • Solvent-mediated transformation: this compound can exist in different crystalline forms (polymorphs and hydrates), which can have different solubilities.[1] The initially dissolved form might be a more soluble, metastable form that is converting to a less soluble, more stable form over time.

  • Temperature fluctuations: Solubility is often temperature-dependent. A decrease in temperature can lead to supersaturation and subsequent precipitation. Ensure your solution is maintained at a constant temperature.

  • pH changes: If the pH of your solution has changed, it could affect the solubility of this compound.[3] Buffer capacity should be sufficient to maintain the desired pH.

  • Aqueous solution stability: Aqueous solutions of this compound are not recommended for storage for more than one day.[2] It is best to prepare fresh solutions for your experiments.

Q3: I need to prepare a stock solution of this compound. What is the best solvent to use?

A3: For preparing a stock solution, it is best to use a solvent in which this compound has high solubility. Dimethylformamide (DMF) is an excellent choice, as this compound is highly soluble in it.[5][6] Dimethyl sulfoxide (DMSO) and ethanol (B145695) are also good options.[2] From this stock, you can then make further dilutions into your aqueous experimental media.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound has low solubility in water.[1] Its aqueous solubility is reported to be around 190 mg/L at pH 7.[7] The solubility is pH-dependent, with values of 174 mg/L at pH 1.1 and 374 mg/L at pH 7.2 reported at 37°C.[1]

Q2: How can I increase the aqueous solubility of this compound for my experiments?

A2: Several methods can be employed in a laboratory setting to enhance the aqueous solubility of this compound:

  • pH Adjustment: Increasing the pH of the aqueous medium can increase the solubility of this compound, which is a weak acid with a pKa of 7.2.[4][5]

  • Cosolvents: Using a water-miscible organic solvent (cosolvent) in your aqueous medium can significantly increase solubility. Common choices include DMSO, DMF, and ethanol.[2]

  • Surfactants: The use of surfactants, such as poloxamer 188, can improve the solubility and dissolution rate of this compound by forming micelles.[8][9]

  • Complexation: Cyclodextrins can form inclusion complexes with this compound, enhancing its solubility.[10][11]

  • Solid Dispersions: Preparing a solid dispersion of this compound with a hydrophilic carrier can improve its dissolution characteristics.[8][12]

Q3: Are there any known interactions I should be aware of when trying to dissolve this compound?

A3: Yes, certain substances can interact with this compound and affect its solubility. For instance, urea (B33335) and creatinine (B1669602) have been shown to increase its solubility, likely due to molecular interactions.[13] Conversely, acetylsalicylic acid has been reported to reduce the solubility of this compound in artificial intestinal juice, possibly through complex formation.[7] When using solvents like DMF for stock solutions, be mindful that the solvent itself can inhibit microbial growth at certain concentrations, which may be relevant for antimicrobial susceptibility testing.[14]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperatureReference
Water79 mg/L24 °C[7]
Water (pH 7)190 mg/LNot Specified[7]
Water (pH 1.1)174 mg/L37 °C[1]
Water (pH 7.2)374 mg/L37 °C[1]
95% Ethanol510 mg/LNot Specified[7]
Ethanol~15 mg/mLNot Specified[2]
Acetone5100 mg/LNot Specified[7]
Dimethylformamide (DMF)50 mg/mLNot Specified[6]
Dimethylformamide (DMF)~25 mg/mLNot Specified[2]
Dimethyl Sulfoxide (DMSO)~25 mg/mLNot Specified[2]
Peanut Oil21 mg/LNot Specified[7]
Glycerol600 mg/LNot Specified[7]
Polyethylene Glycol1500 mg/LNot Specified[7]
1:2 DMSO:PBS (pH 7.2)~0.5 mg/mLNot Specified[2]

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol outlines the gold standard method for determining the thermodynamic solubility of this compound.[5]

  • Preparation: Add an excess amount of solid this compound to a sealed container (e.g., a glass vial) containing the aqueous medium of interest (e.g., buffer of a specific pH).

  • Equilibration: Place the container in a shaker or agitator at a constant temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration. Ensure the filter does not adsorb the compound.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[15][16]

  • Replicates: Perform the experiment in triplicate to ensure the reproducibility of the results.

Protocol 2: Enhancing Solubility using a Cosolvent (DMSO)

This protocol describes how to prepare an aqueous solution of this compound using DMSO as a cosolvent.[2]

  • Stock Solution Preparation: Weigh the desired amount of this compound and dissolve it in a minimal amount of DMSO. For example, to prepare a 25 mg/mL stock solution.

  • Dilution: While vortexing or stirring the aqueous buffer of choice, slowly add the desired volume of the this compound-DMSO stock solution to achieve the final desired concentration.

  • Observation: Observe the solution for any signs of precipitation. If precipitation occurs, you may need to adjust the ratio of DMSO to the aqueous buffer or lower the final concentration of this compound.

  • Note: It is recommended to not store the aqueous solution for more than one day.[2]

Protocol 3: Preparation of a this compound-Cyclodextrin Complex

This protocol provides a general method for preparing a this compound-β-cyclodextrin nanosponge complex to enhance solubility.[10]

  • Nanosponge Formulation: React β-cyclodextrin with a cross-linker like diphenyl carbonate in a suitable solvent. The mixture is typically heated and stirred for several hours.

  • Purification: After the reaction, the product is cooled and washed to remove any unreacted starting materials.

  • Drug Loading: The prepared nanosponges are then incubated with an excess amount of this compound in an aqueous solution. The mixture is agitated for an extended period (e.g., 48 hours) to allow for complex formation.

  • Isolation: The this compound-loaded nanosponges are then separated from the solution, washed, and dried.

  • Characterization: The resulting complex can be characterized for drug loading and solubility enhancement compared to the pure drug.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh Weigh excess This compound start->weigh add_solvent Add to Aqueous Medium weigh->add_solvent shake Shake at constant temperature (24-48h) add_solvent->shake separate Separate solid and liquid phases shake->separate quantify Quantify concentration in supernatant separate->quantify end End quantify->end

Caption: Workflow for the Shake-Flask Solubility Assay.

troubleshooting_flowchart start This compound not fully dissolving in aqueous buffer q1 Is a cosolvent (e.g., DMSO, DMF) being used? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the pH of the buffer > 7? a1_yes->q2 sol1 Dissolve in a minimal amount of cosolvent first, then dilute with buffer. a1_no->sol1 end Re-evaluate dissolution sol1->end a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the concentration too high? a2_yes->q3 sol2 Increase the pH of the buffer to improve solubility. a2_no->sol2 sol2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Reduce the final concentration of this compound. a3_yes->sol3 a3_no->end sol3->end

Caption: Troubleshooting Incomplete Dissolution of this compound.

References

Technical Support Center: Overcoming Nitrofurantoin Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges arising from nitrofurantoin (B1679001) interference in common colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it interfere with colorimetric assays?

A1: this compound is a broad-spectrum antibiotic commonly used to treat urinary tract infections.[1][2] Its chemical structure contains chromophoric groups, specifically nitro and furan (B31954) rings, which absorb light in the UV-visible spectrum.[3] this compound is a pale orange-yellow crystalline powder, and its solutions can be colored, leading to direct interference in colorimetric and spectrophotometric measurements.[4] The primary cause of interference is its intrinsic absorbance, which can overlap with the absorbance wavelengths of the colored products generated in many assays.

Q2: At which wavelengths does this compound absorb light?

A2: this compound exhibits a broad absorbance spectrum with a maximum absorption peak (λmax) typically observed between 365 nm and 380 nm.[1][4][5][6] The exact λmax can vary depending on the solvent and pH.[3][4] This absorbance profile means it can significantly interfere with assays that have readouts in the violet and blue regions of the visible spectrum.

Q3: Which common colorimetric assays are most likely to be affected by this compound interference?

A3: Any colorimetric assay with an absorbance reading in the range where this compound absorbs can be affected. Key examples include:

  • Griess Assay for Nitric Oxide (NO): The final azo dye product is measured at approximately 540 nm. While this is outside the main absorbance peak of this compound, high concentrations of the drug can still contribute to background absorbance.[7][8]

  • MTT Cell Viability Assay: The purple formazan (B1609692) product is measured at around 570 nm.[9] this compound's color can interfere with the baseline reading.

  • BCA and Bradford Protein Assays: The BCA assay product is measured at 562 nm, while the Bradford assay's Coomassie dye-protein complex is measured at 595 nm.[10][11] this compound can interfere with the accuracy of these assays.

Troubleshooting Guides

Issue 1: Inaccurate Results in the Griess Assay due to this compound

Symptoms:

  • Higher than expected nitric oxide readings.

  • Inconsistent results between replicates.

  • A noticeable yellow/orange tint in the samples.

Troubleshooting Workflow:

start Inaccurate Griess Assay Results q1 Is this compound Present? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 q2 Can this compound Be Removed? yes1->q2 other_issues Consult General Griess Assay Troubleshooting Guide no1->other_issues yes2 Yes q2->yes2 no2 No q2->no2 remove_nitro Implement Removal Protocol (e.g., SPE) yes2->remove_nitro correct_abs Use Sample Blank Correction no2->correct_abs run_assay Run Griess Assay remove_nitro->run_assay correct_abs->run_assay end Accurate Results run_assay->end run_assay->end

Caption: Troubleshooting workflow for Griess assay interference.

Detailed Methodologies:

Option A: Sample Blank Correction

This method is suitable when the this compound concentration is relatively low and removal is not feasible.

Experimental Protocol:

  • Prepare two sets of wells for each sample:

    • Test Well: Add your sample containing this compound and all the Griess assay reagents as per your standard protocol.

    • Sample Blank Well: Add your sample containing this compound and all assay reagents except for the final color-developing reagent (N-(1-naphthyl)ethylenediamine). Instead, add an equal volume of the buffer or solvent that the developing reagent is in.

  • Incubate both sets of wells according to your assay protocol.

  • Measure the absorbance of both the "Test Well" and the "Sample Blank Well" at 540 nm.

  • Calculate the corrected absorbance: Corrected Absorbance = Absorbance (Test Well) - Absorbance (Sample Blank Well)

  • Use the corrected absorbance to determine the nitric oxide concentration from your standard curve.

Option B: Solid Phase Extraction (SPE) for this compound Removal

This method is recommended for higher concentrations of this compound or when maximum accuracy is required.

Experimental Protocol:

  • Select an appropriate SPE cartridge: A C18 reversed-phase cartridge is a suitable choice for retaining this compound.

  • Condition the cartridge: Wash the cartridge with one column volume of methanol (B129727) followed by one column volume of deionized water.

  • Load the sample: Apply your biological sample (e.g., cell culture supernatant) to the conditioned cartridge.

  • Wash the cartridge: Wash with a small volume of a weak solvent (e.g., 5% methanol in water) to elute any unbound interfering substances while retaining the this compound.

  • Collect the eluate: The eluate will contain your analyte of interest (e.g., nitrite) but should be free of this compound.

  • Proceed with the Griess assay using the collected eluate.

Issue 2: Compromised MTT Assay Results in the Presence of this compound

Symptoms:

  • Anomalously high or low cell viability readings.

  • High background absorbance in control wells without cells.

  • Difficulty in dissolving formazan crystals.

Troubleshooting Workflow:

start Compromised MTT Assay Results q1 Is this compound Present? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 wash_step Include Pre-MTT Wash Step yes1->wash_step other_issues Consult General MTT Assay Troubleshooting Guide no1->other_issues control_wells Prepare this compound Control Wells (No Cells) wash_step->control_wells run_assay Run MTT Assay control_wells->run_assay end Reliable Viability Data run_assay->end

Caption: Troubleshooting workflow for MTT assay interference.

Detailed Methodologies:

Experimental Protocol: Modified MTT Assay with Wash Step

This protocol minimizes direct interaction between this compound and the MTT reagent.

  • Culture and treat cells with this compound as per your experimental design.

  • Before adding the MTT reagent, carefully aspirate the culture medium containing this compound.

  • Wash the cells gently with 100 µL of sterile phosphate-buffered saline (PBS) or serum-free medium. Aspirate the wash solution.

  • Add the MTT reagent diluted in fresh, this compound-free culture medium.

  • Incubate for the appropriate time to allow formazan crystal formation.

  • Solubilize the formazan crystals with your chosen solvent (e.g., DMSO, acidified isopropanol).

  • Measure the absorbance at 570 nm.

  • Include control wells: Prepare wells containing the highest concentration of this compound used in your experiment but without cells. Process these wells in the same way as your experimental wells to determine any background absorbance from residual this compound. Subtract this background from your experimental readings.

Issue 3: Inaccurate Protein Quantification with BCA or Bradford Assays

Symptoms:

  • Overestimation of protein concentration.

  • Non-linear standard curves.

  • Precipitate formation in the assay wells.

Troubleshooting Workflow:

start Inaccurate Protein Assay Results q1 Is this compound Present? start->q1 yes1 Yes q1->yes1 no1 No q1->no1 precipitate Protein Precipitation (TCA/Acetone (B3395972) or Ethanol) yes1->precipitate other_issues Consult General Protein Assay Troubleshooting Guides no1->other_issues resuspend Resuspend Protein Pellet in Assay-Compatible Buffer precipitate->resuspend run_assay Run BCA or Bradford Assay resuspend->run_assay end Accurate Protein Concentration run_assay->end

Caption: Troubleshooting for protein assay interference.

Detailed Methodologies:

Experimental Protocol: Protein Precipitation with Acetone

This protocol effectively removes this compound and other interfering substances from your protein sample.[12]

  • Sample Preparation: Place your protein sample in a microcentrifuge tube.

  • Precipitation: Add four times the sample volume of ice-cold acetone to the tube.

  • Vortex and Incubate: Vortex briefly and incubate at -20°C for 60 minutes.

  • Centrifugation: Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

  • Remove Supernatant: Carefully decant and discard the supernatant which contains the this compound.

  • Air-Dry Pellet: Allow the protein pellet to air-dry briefly to remove residual acetone. Do not over-dry.

  • Resuspend: Resuspend the protein pellet in a buffer that is compatible with your chosen protein assay (BCA or Bradford).

  • Proceed with the protein assay according to the manufacturer's instructions.

Quantitative Data Summary

The following table summarizes the absorbance characteristics of this compound and the common colorimetric assays it can interfere with.

Compound/AssayTypical Absorbance Maximum (λmax)Potential for Interference by this compound
This compound ~365-380 nm [1][4][5][6]-
Griess Assay Product~540 nm[7]Moderate (background absorbance)
MTT Formazan~570 nmHigh (direct absorbance and potential chemical interaction)
BCA Assay Product~562 nm[10]Moderate to High (direct absorbance and potential redox interference)
Bradford Assay Complex~595 nm[11]Moderate (direct absorbance)

Note: The degree of interference is dependent on the concentration of this compound in the sample.

By understanding the nature of this compound's interference and implementing these targeted troubleshooting strategies, researchers can obtain more accurate and reliable data from their colorimetric assays.

References

optimizing nitrofurantoin concentration for in vitro time-kill curve experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing nitrofurantoin (B1679001) concentrations in in vitro time-kill curve experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration range for this compound in a time-kill curve experiment?

A1: The optimal concentration range for this compound is typically determined based on the minimum inhibitory concentration (MIC) of the specific bacterial isolate being tested. Experiments often use a range of concentrations that are multiples of the MIC. A common approach is to test concentrations from 0.25 x MIC to 64 x MIC.[1] For example, one study observed a significant reduction in E. coli within 6 hours at a concentration of 8 x MIC.[2] It's crucial to first determine the isolate-specific MIC before proceeding with the time-kill assay.[2]

Q2: How should I prepare this compound stock solutions for my experiments?

A2: this compound has poor solubility in water.[3] Therefore, stock solutions should be prepared in a suitable organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3] It is recommended to dissolve the this compound powder in a minimal volume of the chosen solvent and then make further dilutions in the appropriate culture medium.[3] Always ensure the final concentration of the solvent in the assay is low (typically ≤0.5%) to avoid solvent-induced toxicity to the bacteria.

Q3: this compound solutions are yellow. Will this interfere with optical density (OD) readings?

A3: Yes, the inherent color of this compound can interfere with spectrophotometric measurements. This compound absorbs light in the UV-visible spectrum, with a maximum absorbance (λmax) around 366-375 nm.[4] To mitigate this, it is essential to include proper controls. For each this compound concentration tested, a sterile (cell-free) control containing the same concentration of the drug in the same medium should be included. The absorbance of these controls should be subtracted from the absorbance of the corresponding experimental wells to correct for the color of the drug.

Q4: Is this compound stable in culture medium during a 24-hour time-kill experiment?

A4: this compound can be sensitive to light and alkaline conditions.[3] Its degradation is enhanced in alkaline media (pH 10) compared to acidic media (pH 1.2).[3] While some studies have shown stability in specific suspension formulations for extended periods, it is recommended to prepare fresh solutions for each experiment to ensure accurate and reproducible results.[3][5][6] If the stability in your specific experimental conditions is a concern, it can be assessed by measuring the concentration of this compound at the beginning and end of the incubation period using a validated method like HPLC.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
No bacterial killing observed, even at high this compound concentrations. 1. Bacterial Resistance: The isolate may be resistant to this compound. 2. Inactive this compound: The drug may have degraded due to improper storage or handling (e.g., exposure to light or high pH). 3. Sub-optimal Bacterial Growth: The initial bacterial inoculum may not have been in the logarithmic growth phase.1. Confirm the MIC of the isolate using a standardized method (e.g., broth microdilution). 2. Prepare fresh this compound stock solutions and protect them from light. Ensure the pH of the medium is within the optimal range for both bacterial growth and drug stability. 3. Use a fresh overnight culture to prepare the inoculum, ensuring it is in the logarithmic phase of growth.
High variability between replicate wells. 1. Inaccurate Pipetting: Inconsistent volumes of bacterial inoculum or this compound solution. 2. Incomplete Dissolution: this compound may not be fully dissolved in the stock solution, leading to inconsistent concentrations in the working solutions. 3. Bacterial Clumping: The bacterial suspension may not be homogenous.1. Use calibrated pipettes and ensure proper mixing at each dilution step. 2. Ensure complete dissolution of the this compound powder in the solvent before preparing working solutions. Gentle warming may aid dissolution, but avoid excessive heat. 3. Vortex the bacterial suspension gently before adding it to the assay wells to ensure a uniform distribution of cells.
Unexpected bacterial growth at higher this compound concentrations after initial killing (regrowth). 1. Selection of Resistant Subpopulation: The initial inoculum may have contained a small number of resistant bacteria that were selected for during the experiment. 2. Drug Degradation: this compound may have degraded over the 24-hour incubation period, allowing surviving bacteria to regrow.1. Consider plating samples from the regrowth wells onto agar (B569324) containing this compound to confirm resistance. 2. Assess the stability of this compound in your experimental setup over the 24-hour period.
Absorbance readings are inconsistent or do not correlate with viable counts. 1. Interference from this compound Color: The yellow color of this compound is affecting the OD measurements. 2. Biofilm Formation: Bacteria may be adhering to the sides of the microplate wells.1. Use appropriate sterile controls for each this compound concentration and subtract the background absorbance. Consider using an alternative method for quantifying bacterial viability, such as colony-forming unit (CFU) counting by plating serial dilutions. 2. Visually inspect the wells for biofilm formation. If present, consider using plates with a low-adhesion surface.

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a prerequisite for a time-kill curve experiment to establish the appropriate concentration range of this compound.

  • Prepare this compound Stock Solution: Dissolve this compound powder in DMSO to a high concentration (e.g., 10 mg/mL).

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microplate wells.

  • Serial Dilution in Microplate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microplate.

    • Add 200 µL of the this compound working solution (prepared from the stock to be twice the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no bacteria).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.

In Vitro Time-Kill Curve Assay
  • Prepare Materials:

    • Bacterial culture in logarithmic growth phase.

    • Freshly prepared this compound solutions at various multiples of the predetermined MIC (e.g., 0x, 0.5x, 1x, 2x, 4x, 8x, 16x, 32x MIC) in a suitable broth medium.

    • Sterile tubes or flasks for the assay.

  • Inoculation:

    • Adjust the bacterial culture to a starting density of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL in each tube/flask containing the different this compound concentrations.

    • Include a growth control tube with no antibiotic.

  • Incubation and Sampling:

    • Incubate all tubes at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Counting:

    • Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume of each dilution onto appropriate agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.

    • Plot the log₁₀ CFU/mL versus time for each this compound concentration to generate the time-kill curves.

Visualizations

MIC_Determination_Workflow MIC Determination Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drug Prepare this compound Stock Solution (in DMSO) serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_drug->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest Concentration with No Visible Growth) incubate->read_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Time_Kill_Curve_Workflow Time-Kill Curve Experimental Workflow cluster_setup Experiment Setup cluster_execution Execution cluster_data Data Collection & Analysis mic Determine MIC of Bacterial Isolate prep_solutions Prepare this compound Solutions (Multiples of MIC) mic->prep_solutions inoculate Inoculate Solutions with ~5x10^5 CFU/mL Bacteria prep_solutions->inoculate prep_culture Prepare Bacterial Culture (Logarithmic Growth Phase) prep_culture->inoculate incubate Incubate at 37°C with Shaking inoculate->incubate sampling Sample at 0, 2, 4, 6, 8, 24h incubate->sampling plate Perform Serial Dilutions and Plate for CFU Counting sampling->plate count Incubate Plates and Count Colonies plate->count plot Plot log10(CFU/mL) vs. Time count->plot

Caption: Step-by-step workflow for a time-kill curve experiment.

Concentration_Optimization_Logic Logic for Optimizing this compound Concentration start Start: Need to Optimize This compound Concentration determine_mic Determine Isolate-Specific MIC start->determine_mic select_range Select a Range of Concentrations (e.g., 0.25x to 64x MIC) determine_mic->select_range time_kill Perform Time-Kill Assay select_range->time_kill analyze Analyze Time-Kill Curves time_kill->analyze decision Is Bactericidal Activity Observed? analyze->decision adjust_high Increase Concentration Range decision->adjust_high No adjust_low Decrease Concentration Range or Use Finer Gradations decision->adjust_low Partial/Too Rapid optimal Optimal Concentration Range Identified decision->optimal Yes adjust_high->select_range adjust_low->select_range

Caption: Decision-making process for optimizing this compound concentrations.

References

troubleshooting inconsistent MIC results for nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Nitrofurantoin (B1679001) Minimum Inhibitory Concentration (MIC) assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent or variable MIC results for this compound?

Inconsistent MIC results for this compound can stem from several critical factors during the experimental setup. The most common sources of variability include:

  • Inoculum Size: The density of the bacterial suspension is a crucial parameter. Deviations from the standardized inoculum size, a phenomenon known as the "inoculum effect," can significantly alter MIC values, particularly for β-lactam antibiotics, but it can affect other agents as well.[1][2][3]

  • Media Composition: The specific formulation of the growth medium, such as cation adjustments in Mueller-Hinton Broth (MHB), is essential for accurate results. The antibacterial action of this compound can be influenced by the media's components.[4][5]

  • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth rates and, consequently, the final MIC determination.[1] Adherence to standardized incubation periods (e.g., 16-20 hours) is critical.[4]

  • Resistant Subpopulations: The presence of a small, resistant subpopulation within the initial inoculum can lead to "trailing endpoints" or seemingly inconsistent growth in replicate wells, especially at concentrations near the true MIC.

  • Quality Control (QC): Failure to consistently meet the expected MIC range for the designated QC strain (e.g., E. coli ATCC 25922) indicates a systemic issue with the assay, such as improper antibiotic dilution, contaminated media, or incorrect incubation.[4]

Q2: My quality control (QC) strain MIC is out of the acceptable range. What are the troubleshooting steps?

When the MIC for your QC strain, such as E. coli ATCC 25922, falls outside the established acceptable range (e.g., 16–64 µg/mL for this compound), the entire assay is considered invalid.[4] This is a critical control point. The following workflow should be initiated to identify the source of the error.

G start QC Strain MIC Out of Range check_reagents Verify Reagents: - this compound stock concentration - Expiration dates - Media preparation start->check_reagents check_protocol Review Protocol Execution: - Inoculum density (0.5 McFarland) - Dilution accuracy - Incubation time & temp. start->check_protocol check_qc_strain Examine QC Strain: - Confirm strain identity - Check for contamination - Use fresh subculture start->check_qc_strain repeat_assay Repeat Assay with Verified Components check_reagents->repeat_assay check_protocol->repeat_assay check_qc_strain->repeat_assay resolve QC MIC in Range: Proceed with Test Isolates repeat_assay->resolve Yes contact_support Issue Persists: Contact Supplier/ Review Literature repeat_assay->contact_support No

Caption: Troubleshooting workflow for out-of-range QC results.

Q3: How do the primary mechanisms of this compound resistance affect MIC results?

This compound requires intracellular activation by bacterial nitroreductases to exert its antibacterial effect. The resulting reactive intermediates disrupt ribosomal proteins and inhibit protein synthesis.[6][7] Resistance typically arises from mutations that impair this activation process.

  • Nitroreductase Mutations: The most common resistance mechanism involves loss-of-function mutations in the nfsA and nfsB genes, which encode the oxygen-insensitive nitroreductases responsible for activating this compound.[4][7][8] Isolates with these mutations will exhibit significantly higher and more consistent resistant MIC values (often ≥128 µg/mL).[4]

  • Efflux Pumps: Overexpression of certain efflux pumps, such as OqxAB, can also contribute to this compound resistance by actively transporting the drug out of the bacterial cell, although this is often a secondary mechanism.[7][9]

Understanding these mechanisms is crucial, as the presence of partially-functional nitroreductase mutants could theoretically lead to intermediate or difficult-to-interpret MICs.

G cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms nfs_mutation Mutations in nfsA / nfsB Genes reductases Nitroreductases (NfsA, NfsB) nfs_mutation->reductases Prevents Activation efflux Efflux Pump (e.g., OqxAB) nitrofurantoin_in This compound (Extracellular) nitrofurantoin_cyto This compound (Cytosol) nitrofurantoin_in->nitrofurantoin_cyto Enters Cell nitrofurantoin_cyto->efflux Pumped Out nitrofurantoin_cyto->reductases reactive_intermediates Reactive Intermediates reductases->reactive_intermediates Activation ribosomes Ribosomal Proteins reactive_intermediates->ribosomes Damage inhibition Inhibition of Protein Synthesis ribosomes->inhibition

Caption: this compound's mechanism of action and key resistance pathways.

Data Presentation

Table 1: Impact of Inoculum Density on MIC Values

Minor variations in the starting inoculum can lead to shifts in the observed MIC. This table illustrates the general principle of the inoculum effect.

Inoculum Variation from Standard (5 x 10⁵ CFU/mL)Expected Impact on MICRationale
10-fold Decrease (e.g., 5 x 10⁴ CFU/mL)May decrease MIC by one doubling dilutionFewer bacterial cells require less antibiotic to inhibit growth.
Standard Inoculum (2 x 10⁵ to 8 x 10⁵ CFU/mL)Reference MIC The CLSI-recommended range for reproducible results.[2]
10-fold Increase (e.g., 5 x 10⁶ CFU/mL)May increase MIC by one or more doubling dilutionsA higher density of bacteria can overcome the antibiotic through sheer numbers or enzymatic degradation (more relevant for other antibiotic classes).[1][2]
Table 2: CLSI MIC Interpretive Criteria for this compound (Enterobacterales)

Correct interpretation of results requires comparing the observed MIC to established clinical breakpoints.

CategoryMIC (µg/mL)Interpretation
Susceptible (S) ≤ 32High likelihood of therapeutic success for uncomplicated urinary tract infections.
Intermediate (I) 64Therapeutic success may be uncertain.
Resistant (R) ≥ 128High likelihood of therapeutic failure.
(Source: CLSI guidelines as cited in multiple studies)[4][10]

Experimental Protocols

Detailed Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is the standard method for determining MICs.

1. Reagent and Media Preparation

  • Medium: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Prepare according to the manufacturer's instructions and verify sterility.

  • Antibiotic Stock: Prepare a stock solution of this compound of known concentration. Solubilize powder in an appropriate solvent (e.g., DMSO) before diluting in CAMHB. Ensure the final solvent concentration in the assay is non-inhibitory.

  • QC Strain: Subculture E. coli ATCC 25922 on a non-selective agar (B569324) plate to obtain fresh, isolated colonies.

2. Inoculum Preparation

  • Select 3-5 well-isolated colonies of the test organism from an overnight (18-24 hour) agar plate.

  • Transfer colonies to a tube containing sterile saline or broth.

  • Vortex the suspension thoroughly to ensure homogeneity.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[11]

  • Dilute this standardized suspension (typically 1:100) in CAMHB to achieve the final target inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Assay Plate Preparation and Inoculation

  • Perform two-fold serial dilutions of the this compound stock solution in CAMHB directly in a 96-well microtiter plate to achieve the desired final concentration range (e.g., 0.25 to 512 µg/mL).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the prepared final bacterial suspension. The final volume in each well should be standardized (e.g., 100 µL).

G prep_inoculum 1. Prepare Inoculum (Select Colonies) standardize 2. Standardize to 0.5 McFarland prep_inoculum->standardize inoculate 4. Inoculate Plate with Bacteria standardize->inoculate dilute_abx 3. Prepare Antibiotic Dilutions in Plate dilute_abx->inoculate incubate 5. Incubate (35°C, 16-20h) inoculate->incubate read_results 6. Read MIC (Lowest concentration with no visible growth) incubate->read_results

Caption: Standard workflow for the broth microdilution MIC assay.

4. Incubation

  • Incubate the microtiter plates in ambient air at 35 ± 2°C for 16-20 hours.[4] Incubation should not exceed 24 hours.

5. Result Interpretation

  • Following incubation, examine the plates visually or with a plate reader.

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

  • Confirm that the growth control well shows distinct turbidity and the sterility control well remains clear.

  • Compare the MIC of the QC strain to its acceptable range to validate the assay.[4]

References

addressing the instability of nitrofurantoin in specific buffer systems

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrofurantoin (B1679001). This resource is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the stability of this compound in various buffer systems. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that influence the stability of this compound in aqueous solutions?

A1: The primary factors affecting this compound stability are pH, temperature, and light.[1][2][3] this compound's degradation is significantly influenced by the pH of the buffer system, with hydrolytic degradation being much slower in acidic solutions (pH 4) compared to neutral (pH 7) and alkaline (pH 9) conditions.[1][3] Temperature accelerates the degradation process; for every 10°C increase, the hydrolysis rate constant increases significantly.[1][3] Additionally, this compound is susceptible to photodegradation, a process that is more favorable under acidic conditions.[2][4] It is also known to decompose upon contact with most metals, except for aluminum and stainless steel.[5]

Q2: What are the typical degradation pathways of this compound in buffer systems?

A2: Depending on the pH, this compound undergoes degradation through three main processes:

  • Protonation followed by cleavage of the N-N single bond: This is a key pathway in its hydrolytic degradation.

  • Cleavage of the heterocyclic non-aromatic ring. [1][3]

  • Reduction of the non-aromatic heterocyclic ring. [1][3] Upon exposure to UV light, photodegradation can occur through heterocyclic ring opening and subsequent hydrolysis, nucleophilic aromatic photosubstitution, and homolytic N-N bond cleavage.[2]

Q3: What is the recommended pH range for preparing a stable this compound oral suspension?

A3: For extemporaneously compounded oral suspensions, a pH range of 4.5 to 6.5 is considered stable.[5]

Q4: How should I store this compound solutions to minimize degradation?

A4: To minimize degradation, this compound solutions should be stored in airtight containers, protected from light, and kept at a controlled room temperature (below 25°C) or refrigerated (4°C), depending on the desired storage duration.[5][6][7][8] It is crucial to avoid freezing the solutions.[5] For long-term storage of analytical samples, freezing at -85°C has been reported.[7][8]

Troubleshooting Guides

Problem 1: Rapid loss of this compound concentration in my neutral or alkaline buffer system.
  • Possible Cause: this compound is known to degrade more rapidly in neutral and alkaline conditions through hydrolysis.[1][3]

  • Troubleshooting Steps:

    • Verify Buffer pH: Immediately re-measure the pH of your buffer solution to ensure it is within the intended range.

    • Consider a Lower pH: If your experimental conditions permit, consider using a more acidic buffer (e.g., pH 4-5) where this compound exhibits significantly greater stability.[1][3] The half-life of this compound at pH 4 and 20°C can be as long as 3.9 years, compared to much shorter half-lives at pH 7 and 9.[1]

    • Control Temperature: Ensure your experiment is conducted at a controlled and lower temperature if possible, as higher temperatures accelerate hydrolysis.[1][3]

    • Freshly Prepare Solutions: Prepare this compound solutions fresh before each experiment to minimize degradation over time.[9]

Problem 2: Inconsistent results in my this compound photostability study.
  • Possible Cause: The rate of photodegradation of this compound is pH-dependent.[2] Inconsistent pH across samples can lead to variable degradation rates.

  • Troubleshooting Steps:

    • Standardize and Buffer pH: Ensure all samples are prepared in a well-buffered solution at a consistent pH. Photolysis is more favorable under acidic conditions.[2]

    • Control Light Exposure: Use a validated photostability chamber with controlled light intensity and wavelength to ensure consistent light exposure for all samples.[4]

    • Use a Validated Analytical Method: Employ a stability-indicating analytical method, such as HPLC, that can separate the intact this compound from its photodegradation products.[4][10]

    • Run Dark Controls: Always include control samples that are protected from light to differentiate between hydrolytic and photolytic degradation.[2]

Quantitative Data Summary

Table 1: Half-lives of this compound Hydrolytic Degradation at Different pH Values and Temperatures.

pHTemperature (°C)Half-life
4203.9 years
720Not specified, but much slower than at higher temperatures
920Not specified, but much slower than at higher temperatures
440Not specified
740Not specified
940Not specified
460Not specified
760Not specified
9600.5 days

Data extracted from Biošić et al. (2017).[1][3]

Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for investigating the hydrolytic stability of this compound.

  • Preparation of Buffer Solutions: Prepare buffers at the desired pH values (e.g., pH 4, 7, and 9).

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in a minimal amount of a suitable organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) before diluting with the respective buffer to the target concentration.[9]

  • Stress Conditions:

    • Incubate aliquots of the this compound solution in each buffer at different temperatures (e.g., 20°C, 40°C, and 60°C).[1][3]

    • Protect samples from light to prevent photodegradation.

  • Sample Collection: Withdraw samples at predetermined time intervals. The frequency of sampling will depend on the expected degradation rate at a given pH and temperature.

  • Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining concentration of this compound.[10]

  • Data Analysis: Calculate the degradation rate constant and half-life for each condition by plotting the natural logarithm of the concentration versus time. Hydrolysis of this compound typically follows first-order kinetics.[1][3]

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing an HPLC method to analyze this compound stability.

  • Instrumentation: A standard HPLC system with a UV detector is suitable.[5][11]

  • Column: A reverse-phase C18 column is commonly used.[11]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile.[11][12] The pH of the aqueous phase should be optimized for good peak shape and separation.

  • Detection: Monitor the elution at a wavelength where this compound has significant absorbance, such as 254 nm or 375 nm.[11][13]

  • Method Validation: The method must be validated to be "stability-indicating." This involves performing forced degradation studies (acidic, alkaline, oxidative, thermal, and photolytic stress) to generate degradation products.[10] The HPLC method must demonstrate the ability to separate the intact this compound peak from all degradation product peaks.[10]

Visualizations

Nitrofurantoin_Degradation_Pathway This compound This compound Protonation Protonation This compound->Protonation Acidic pH Hydrolysis Hydrolysis (Neutral/Alkaline pH) This compound->Hydrolysis Photolysis Photodegradation (Acidic pH) This compound->Photolysis UV Light NN_Cleavage N-N Bond Cleavage Protonation->NN_Cleavage Ring_Cleavage Heterocyclic Ring Cleavage Hydrolysis->Ring_Cleavage Reduction Ring Reduction Hydrolysis->Reduction Photo_Products Photodegradation Products Photolysis->Photo_Products

Caption: Major degradation pathways of this compound.

Stability_Study_Workflow start Start: Prepare this compound in Buffer stress Apply Stress Conditions (pH, Temp, Light) start->stress sampling Collect Samples at Time Intervals stress->sampling sampling->stress Continue Stress analysis Analyze via Stability-Indicating HPLC Method sampling->analysis data Calculate Degradation Rate and Half-life analysis->data end End: Stability Profile data->end

Caption: Experimental workflow for a this compound stability study.

References

minimizing nitrofurantoin degradation during sample preparation and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on minimizing the degradation of nitrofurantoin (B1679001) during sample preparation and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation?

A1: this compound is susceptible to degradation through several mechanisms, primarily hydrolysis, photodegradation, and exposure to alkaline conditions.[1][2][3][4] It is also sensitive to heat.[1][3]

Q2: How does pH affect the stability of this compound in solution?

A2: this compound is most stable in acidic environments (pH 4-5).[1][5] As the pH increases towards neutral and alkaline conditions, the rate of hydrolytic degradation significantly increases.[1][3]

Q3: Is this compound sensitive to light?

A3: Yes, this compound is known to be light-sensitive.[2][6][7] Exposure to light, especially sunlight, can lead to photodegradation.[2][4] Therefore, it is crucial to protect samples from light during all stages of handling and storage.

Q4: What are the recommended storage temperatures for this compound samples?

A4: For short-term storage, refrigeration at 4°C is generally recommended to slow down degradation.[2][5][8][9][10] For long-term storage, freezing at -18°C or below is advisable.[2] Some studies have shown stability for extended periods when stored at -85°C.[10] Standard room temperature (around 25°C) can lead to significant degradation over time.[2][5][8][9][10]

Q5: What are the visible signs of this compound degradation?

A5: this compound solutions may darken or change color upon degradation.[2] However, significant degradation can occur without any visible changes. Therefore, it is essential to rely on analytical methods for accurate quantification.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low recovery of this compound in analytical results. Sample degradation due to improper storage conditions (e.g., exposure to light, high temperature, or inappropriate pH).- Store samples in amber or foil-wrapped containers to protect from light.[6][7] - Maintain a cool environment during sample processing. - Store samples at recommended low temperatures (4°C for short-term, -20°C or lower for long-term).[2] - Ensure the sample matrix is acidic (pH 4-5) if possible.[1][5]
Inconsistent or variable results between replicate samples. Non-uniform degradation across samples due to inconsistent handling.- Standardize sample preparation procedures to ensure uniform exposure to light and temperature. - Process samples in batches under controlled conditions. - Use an internal standard during analysis to account for variability.[5]
Appearance of unknown peaks in chromatograms. Formation of degradation products.- Characterize degradation products using techniques like LC-MS.[11] - Review and optimize sample preparation and storage protocols to minimize degradation. - Consult literature for known degradation products of this compound.[1][3]
Precipitation in liquid samples upon storage. Poor solubility or changes in the sample matrix.- Ensure the chosen solvent can maintain this compound solubility at the storage temperature. - If using a suspension, ensure it is properly formulated to prevent caking and allow for easy resuspension.[5][8][10] - Gently agitate or vortex samples after thawing to ensure homogeneity.

Data on this compound Stability

The following tables summarize quantitative data on the stability of this compound under various conditions.

Table 1: Effect of pH and Temperature on this compound Half-Life in Aqueous Solution

pHTemperature (°C)Half-Life
4203.9 years
720Not specified, but significantly shorter than at pH 4
920Not specified, but significantly shorter than at pH 4
460Not specified
760Not specified
9600.5 days
Data sourced from a study on hydrolytic degradation.[1][3]

Table 2: Stability of Extemporaneously Compounded this compound Suspensions (10 mg/mL)

Storage TemperatureVehicleStability (≥90% of initial concentration)
4°C (Refrigerated)1:1 mixture of Ora-Sweet® and Ora-Plus®Up to 91 days
25°C (Room Temperature)1:1 mixture of Ora-Sweet® and Ora-Plus®Up to 91 days
4°C (Refrigerated)Various compounded vehiclesRanged from <30 days to 102 days for one formulation
25°C (Room Temperature)Various compounded vehiclesGenerally less stable than at 4°C, with some formulations stable for up to 30 days
Data compiled from stability studies of compounded suspensions.[2][5][8][9][10]

Experimental Protocols

Protocol 1: HPLC Method for Quantification of this compound

This protocol is a general example based on common practices in published literature.[5][12]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 4.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in an isocratic or gradient elution. A typical ratio could be 70:30 (aqueous:organic).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm or 367 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to prepare a stock solution.

    • Prepare working standards by serial dilution of the stock solution.

    • For unknown samples, dilute them with the mobile phase to fall within the concentration range of the calibration curve.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Internal Standard (Optional but Recommended): Furazolidone can be used as an internal standard to improve accuracy and precision.[5]

Protocol 2: Stability Study of this compound in a Liquid Formulation

This protocol outlines a typical experimental design for assessing the stability of this compound in a solution or suspension.[2][5][8][9][10]

  • Preparation of Samples: Prepare the this compound formulation at the desired concentration. Aliquot the formulation into multiple amber glass or plastic containers.

  • Storage Conditions:

    • Divide the samples into different storage groups (e.g., 4°C, 25°C, and 40°C).

    • For photostability testing, expose a set of samples to a controlled light source (e.g., a photostability chamber) while keeping a control set in the dark.

  • Time Points: Define the time points for sample analysis (e.g., 0, 7, 14, 30, 60, and 90 days).

  • Sample Analysis:

    • At each time point, retrieve three containers from each storage condition.

    • Allow the samples to equilibrate to room temperature.

    • If it is a suspension, ensure it is thoroughly mixed to achieve homogeneity.

    • Prepare the samples for analysis as per the chosen analytical method (e.g., HPLC as described in Protocol 1).

    • Analyze the samples to determine the concentration of this compound.

  • Data Evaluation:

    • Calculate the percentage of the initial this compound concentration remaining at each time point.

    • The formulation is typically considered stable if the concentration remains above 90% of the initial value.

    • Plot the concentration versus time to determine the degradation kinetics.

Visualizations

Nitrofurantoin_Degradation_Pathways This compound This compound Hydrolysis Hydrolysis (pH dependent, accelerated in alkaline conditions) This compound->Hydrolysis Photodegradation Photodegradation (Light exposure) This compound->Photodegradation Oxidation Oxidation This compound->Oxidation Degradation_Products Degradation Products Hydrolysis->Degradation_Products Photodegradation->Degradation_Products Oxidation->Degradation_Products

Caption: Key degradation pathways of this compound.

Sample_Preparation_Workflow Start Start: Sample Collection Protect_Light Protect from Light (Use amber vials/foil) Start->Protect_Light Control_Temp Control Temperature (Process on ice if necessary) Protect_Light->Control_Temp Adjust_pH Adjust pH to Acidic Range (4-5) (If compatible with analysis) Control_Temp->Adjust_pH Dilution Dilution with appropriate solvent/mobile phase Adjust_pH->Dilution Filtration Filtration (0.45 µm filter) Dilution->Filtration Analysis Immediate Analysis (HPLC/LC-MS) Filtration->Analysis Storage Storage Filtration->Storage If not analyzed immediately End End Analysis->End Short_Term Short-term: 4°C Storage->Short_Term Long_Term Long-term: ≤ -20°C Storage->Long_Term Troubleshooting_Logic Start Low this compound Recovery? Light_Protected Was sample protected from light? Start->Light_Protected Yes Solution1 Solution: Use amber vials or wrap in foil. Start->Solution1 No Temp_Controlled Was temperature controlled? Light_Protected->Temp_Controlled Yes Light_Protected->Solution1 No pH_Acidic Is sample pH acidic? Temp_Controlled->pH_Acidic Yes Solution2 Solution: Store at 4°C (short-term) or ≤ -20°C (long-term). Temp_Controlled->Solution2 No Solution3 Solution: Adjust pH to 4-5 if possible. pH_Acidic->Solution3 No Review_Protocol Review and optimize sample handling protocol. pH_Acidic->Review_Protocol Yes

References

method refinement for enhancing the sensitivity of nitrofurantoin detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to refine methods for enhancing the sensitivity of nitrofurantoin (B1679001) detection.

Troubleshooting Guides

This section addresses specific issues that may arise during experimental procedures for this compound analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Electrochemical Sensors.

LC-MS/MS Method Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH affecting analyte ionization.- Secondary interactions with active sites on the column.- Column overload.- Adjust the mobile phase pH to ensure consistent ionization of this compound.- Use a high-purity column and consider adding a competing base to the mobile phase.- Reduce the injection volume or sample concentration.
Low Signal Intensity / Poor Sensitivity - Suboptimal ionization source parameters.- Matrix effects causing ion suppression.[1][2] - Inefficient sample extraction and cleanup.- Optimize source parameters such as spray voltage, gas flows, and temperatures.[3]- Implement matrix-matched calibration, dilute the sample, or use more effective sample preparation techniques like Solid-Phase Extraction (SPE) or QuEChERS.[2][4][5]- Evaluate and optimize the extraction solvent, pH, and cleanup sorbents.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper solvent mixing and degassing.[6]- Use a column thermostat to maintain a consistent temperature.[6]- Replace the column if it has deteriorated.
High Background Noise - Contaminated solvents or reagents.- Carryover from previous injections.- Inadequate sample cleanup.- Use high-purity, LC-MS grade solvents and fresh reagents.- Implement a thorough needle wash program and inject blanks between samples.- Improve sample preparation to remove interfering matrix components.[1]
No Peak Detected - Analyte degradation.- Incorrect mass transition settings.- Sample preparation failure.- Protect this compound from light and use fresh standards and samples.- Verify the precursor and product ion masses for this compound and its metabolites.- Check the efficiency of each step in the sample preparation protocol.
Electrochemical Sensor Troubleshooting
ProblemPotential Cause(s)Recommended Solution(s)
Low Sensitivity or No Response - Electrode surface fouling or passivation.- Incorrect operating potential.- Insufficiently modified electrode for catalysis.- Clean the electrode surface mechanically or electrochemically between measurements.- Optimize the applied potential using techniques like cyclic voltammetry.- Enhance the electrode with nanomaterials (e.g., graphene, metal nanoparticles) to improve catalytic activity and surface area.[7][8]
Poor Reproducibility - Inconsistent electrode surface preparation.- Fluctuation in sample pH or temperature.- Instability of the modified electrode.- Standardize the electrode cleaning and modification procedure.- Buffer the sample solution and control the temperature during measurements.- Ensure the stability of the modifying material on the electrode surface.
Interference from Other Compounds - Co-existing electroactive species in the sample matrix.- Non-specific binding to the electrode surface.- Use a selective recognition element (e.g., molecularly imprinted polymers, aptamers) on the electrode surface.[9]- Optimize the operating potential to a region where interference is minimal.- Employ differential pulse voltammetry or square wave voltammetry to discriminate against background signals.[10]
Signal Drift - Degradation of the electrode modifying layer.- Changes in the electrolyte composition over time.- Temperature instability.- Use more robust electrode modification materials.- Use a fresh electrolyte solution for each set of experiments.- Ensure a stable operating temperature.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the most effective sample preparation technique for this compound in complex matrices like animal tissue?

A1: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for extracting this compound and its metabolites from complex matrices like animal tissue.[4][11] It involves an extraction with an organic solvent (typically acetonitrile) and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interferences.[12][13]

Q2: How can I minimize matrix effects when analyzing this compound in food samples?

A2: To minimize matrix effects, you can employ several strategies:

  • Sample Dilution: Diluting the sample extract can reduce the concentration of interfering compounds.[1][5]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that matches your sample can compensate for signal suppression or enhancement.[5]

  • Optimized Cleanup: Using appropriate dSPE sorbents in the QuEChERS method, such as C18 for fatty matrices, can effectively remove interfering substances.[13]

  • Isotope-Labeled Internal Standards: Using a stable isotope-labeled internal standard for this compound can help to correct for matrix-induced variations.

LC-MS/MS Analysis

Q3: What are the key parameters to optimize for enhancing the sensitivity of this compound detection by LC-MS/MS?

A3: Key parameters to optimize include:

  • Ionization Source Settings: Fine-tune the spray voltage, nebulizer gas pressure, drying gas flow rate, and temperature to maximize the ionization efficiency of this compound.[3]

  • Mobile Phase Composition: The choice of organic solvent and the pH of the aqueous phase can significantly impact chromatographic separation and ionization.

  • Collision Energy: Optimize the collision energy in the mass spectrometer to achieve the most abundant and specific product ions for quantification.

  • Column Chemistry: Select a column that provides good retention and peak shape for this compound.

Q4: Why is it important to analyze the metabolites of this compound in animal-derived food products?

A4: this compound is rapidly metabolized in animals, and the parent drug is often undetectable. Its metabolites, however, bind to tissues and are much more stable.[10] Therefore, detecting these tissue-bound metabolites serves as a reliable indicator of the illegal use of this compound in food-producing animals.[14] The primary metabolite of this compound is 1-aminohydantoin (B1197227) (AHD).[10]

Electrochemical Detection

Q5: How can the sensitivity of an electrochemical sensor for this compound be improved?

A5: The sensitivity can be enhanced by:

  • Electrode Modification: Modifying the working electrode with nanomaterials like graphene, carbon nanotubes, or metal nanoparticles increases the surface area and enhances the electrocatalytic reduction of this compound.[7][8]

  • Choice of Electrochemical Technique: Techniques like differential pulse voltammetry (DPV) and square wave voltammetry (SWV) are generally more sensitive than cyclic voltammetry (CV) for quantitative analysis.[10]

  • Optimization of Experimental Conditions: Optimizing the pH of the supporting electrolyte and the accumulation time and potential can significantly improve the signal.

Q6: What are the common challenges in the electrochemical detection of this compound in real samples?

A6: Common challenges include:

  • Electrode Fouling: The electrode surface can become contaminated by components of the sample matrix, leading to a decrease in signal.

  • Interference: Other electroactive compounds present in the sample can interfere with the this compound signal.

  • Matrix Effects: The sample matrix can alter the electrochemical behavior of this compound.

Experimental Protocols

Protocol 1: QuEChERS Extraction of this compound from Meat Samples

This protocol is a general guideline and may require optimization for specific meat types.

  • Homogenization: Homogenize 10 g of the meat sample until a uniform consistency is achieved.

  • Extraction:

    • Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile (B52724) and 5 mL of water.

    • Add an appropriate internal standard.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take 1 mL of the supernatant (acetonitrile layer) and transfer it to a 2 mL microcentrifuge tube containing dSPE sorbents (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18 for fatty matrices).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • Transfer the supernatant to a clean vial.

    • The extract is now ready for LC-MS/MS analysis.

Protocol 2: Electrochemical Detection of this compound using a Modified Glassy Carbon Electrode (GCE)

This protocol describes a general procedure for the electrochemical detection of this compound.

  • Electrode Preparation:

    • Polish the glassy carbon electrode (GCE) with alumina (B75360) slurry on a polishing pad, followed by rinsing with deionized water and sonicating in ethanol (B145695) and water.

    • Modify the GCE surface with a suitable nanomaterial (e.g., by drop-casting a dispersion of graphene oxide and allowing it to dry).

  • Electrochemical Measurement:

    • Place the modified GCE, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire) into an electrochemical cell containing a supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0).

    • Record the background voltammogram.

    • Add a known concentration of this compound standard or the sample extract to the cell.

    • Record the voltammogram (e.g., using differential pulse voltammetry) over a potential range where this compound is electroactive (typically a reduction peak is observed).

  • Quantification:

    • The peak current is proportional to the concentration of this compound.

    • Construct a calibration curve by measuring the peak currents for a series of standard solutions of known concentrations.

    • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Data Summary

The following tables summarize the performance of various refined methods for this compound detection.

Table 1: Performance of LC-MS/MS Methods for this compound Metabolite (AHD) Detection
MatrixExtraction MethodLOD (µg/kg)LOQ (µg/kg)Recovery (%)Reference
Animal Muscle TissueSPE0.5 - 52.5 - 1092 - 105[15]
Sausage Casings, CrawfishLC-Q-Orbitrap HRMS0.0218 - 0.05960.0719 - 0.196677 - 109[16]
HoneyUPLC-MS/MS-0.597.2 - 103.5[17]
Animal TissueUHPLC-MS/MS-0.588.9 - 107.3[3]

LOD: Limit of Detection; LOQ: Limit of Quantification

Table 2: Performance of Electrochemical Sensors for this compound Detection
Electrode ModificationDetection TechniqueLOD (µM)Linear Range (µM)Real SampleReference
Zinc Cobaltate NanosheetsDPV0.0130.05 - 1130-[18]
Fe₃O₄ Functionalized GrapheneDPV2.92 (for Nitrofurazone)10 - 109 (for Nitrofurazone)-[7]
Gold Nanoparticles on Au electrodeDPV0.18 (for Nitrofurazone)3 - 500 (for Nitrofurazone)Urine, Serum[8]

DPV: Differential Pulse Voltammetry

Visualizations

Experimental Workflow for LC-MS/MS Analysis

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (e.g., Meat Tissue) extraction QuEChERS Extraction (Acetonitrile + Salts) sample->extraction centrifuge1 Centrifugation extraction->centrifuge1 cleanup Dispersive SPE Cleanup (Supernatant + Sorbents) centrifuge1->cleanup centrifuge2 Centrifugation cleanup->centrifuge2 final_extract Final Extract centrifuge2->final_extract lc_injection LC Injection final_extract->lc_injection Transfer lc_separation Chromatographic Separation lc_injection->lc_separation ms_ionization Mass Spectrometry (Ionization) lc_separation->ms_ionization ms_detection MS/MS Detection (MRM) ms_ionization->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for this compound analysis using LC-MS/MS.

Logical Relationship for Enhancing Electrochemical Sensor Sensitivity

sensor_enhancement cluster_goal Goal cluster_strategies Strategies cluster_details Implementation goal Enhanced Sensitivity mod_electrode Electrode Modification nanomaterials Nanomaterials (Graphene, AuNPs) mod_electrode->nanomaterials polymers Conductive Polymers mod_electrode->polymers opt_technique Optimized Technique dpv_swv DPV / SWV opt_technique->dpv_swv opt_conditions Optimized Conditions ph pH Optimization opt_conditions->ph potential Potential Optimization opt_conditions->potential nanomaterials->goal polymers->goal dpv_swv->goal ph->goal potential->goal

Caption: Strategies for improving electrochemical sensor sensitivity.

References

strategies to prevent nitrofurantoin precipitation in stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective preparation and handling of nitrofurantoin (B1679001) stock solutions to prevent precipitation and ensure experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound precipitation is a common issue primarily due to its low aqueous solubility and the phenomenon of "solvent shock."[1] When a concentrated stock solution of this compound in an organic solvent like DMSO is rapidly diluted into an aqueous buffer, the this compound molecules can aggregate and precipitate as they are no longer soluble in the predominantly aqueous environment.[1] Other contributing factors include the final concentration exceeding its solubility limit in the aqueous medium, the temperature of the medium, and potential pH shifts.[1][2]

Q2: What is the best solvent for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are the recommended solvents for preparing high-concentration stock solutions of this compound.[3][4] It is also soluble in ethanol, though to a lesser extent.[3] For maximum solubility in aqueous buffers, it is advised to first dissolve this compound in DMSO.[3]

Q3: What is the solubility of this compound in common solvents?

A3: The solubility of this compound varies significantly between organic solvents and aqueous solutions. The following table summarizes the approximate solubility of this compound in different solvents.

SolventSolubility
Dimethyl sulfoxide (DMSO)~25 mg/mL[3]
Dimethylformamide (DMF)~25 - 50 mg/mL[5][6]
Ethanol~15 mg/mL[3][5]
WaterPractically insoluble (79.5 mg/L at 24°C)[5]
1:2 solution of DMSO:PBS (pH 7.2)~0.5 mg/mL[3]

Q4: How does pH affect the solubility of this compound?

A4: this compound is a weak acid with a pKa of 7.2.[2][5] Its solubility is pH-dependent and increases in more alkaline conditions (pH > 7.2) where it exists in its more soluble ionized form.[2][7] Conversely, in acidic conditions (pH < 7.2), it is predominantly in its less soluble, non-ionized form.

Q5: Can I store my this compound stock solution?

A5: It is highly recommended to use freshly prepared this compound solutions for experiments.[2][5] Precipitation can occur upon storage, even at -20°C or -80°C.[2][5] If short-term storage is unavoidable, store in small, single-use aliquots in amber vials at -20°C or -80°C, but be aware that the compound may still precipitate upon thawing.[5] Aqueous solutions of this compound should not be stored for more than one day.[3]

Troubleshooting Guide

Issue: My this compound stock solution in DMSO appears clear, but it precipitates immediately upon dilution into my aqueous experimental medium.

Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound in the aqueous medium exceeds its solubility limit.Determine the maximum soluble concentration of this compound in your specific medium by performing a solubility test. Start with a lower final concentration in your experiments.
Rapid Dilution ("Solvent Shock") The rapid change in solvent environment from organic to aqueous causes the drug to crash out of solution.[1]Perform a serial dilution of the DMSO stock solution in your pre-warmed (37°C) experimental medium.[1] Add the stock solution dropwise while gently vortexing or swirling the medium to ensure even dispersion.[1]
Low Temperature of Medium The solubility of many compounds, including this compound, is lower at colder temperatures.Always use pre-warmed (37°C) cell culture media or buffers when preparing your final working solutions.[1]
High Final DMSO Concentration High concentrations of DMSO can be toxic to cells and can also affect the solubility of the compound.Keep the final DMSO concentration in your culture at or below 0.5%, with 0.1% being ideal for most cell lines.[1] If necessary, prepare a more concentrated stock in DMSO to minimize the volume added to the medium.

Issue: My this compound working solution was initially clear but developed a precipitate after some time in the incubator.

Potential Cause Explanation Recommended Solution
pH Shift in Media Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of this compound.[1]Ensure your incubator's CO2 levels are correctly calibrated to maintain the proper pH of the bicarbonate-buffered medium. Consider using a medium with a more stable buffering system if pH fluctuations are a concern.[1]
Evaporation Evaporation of water from the culture vessel can increase the concentration of all components, potentially exceeding this compound's solubility limit.[1]Maintain proper humidification in the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments.[1]
Temperature Fluctuations Repeatedly removing the culture vessel from the incubator can cause temperature cycling, which may affect compound solubility.[1]Minimize the time that culture vessels are outside the incubator.

Experimental Protocols

Protocol for Preparation of a High-Concentration this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL primary stock solution in DMSO.

Materials and Equipment:

  • This compound powder (≥98% purity)

  • Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Chemical fume hood

  • Vortex mixer and/or sonicator

  • Sterile microcentrifuge tubes or vials (amber or wrapped in foil to protect from light)[5]

  • Calibrated micropipettes

Procedure:

  • Safety Precautions: Perform all steps involving dry powder and organic solvents within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of this compound.

  • Dissolution: Transfer the weighed powder into a sterile, light-protected vial. Add the calculated volume of DMSO (e.g., 1 mL).

  • Mixing: Securely cap the vial and vortex vigorously. If necessary, use a sonicator bath to facilitate complete dissolution.[8] The solution should be a clear yellow/orange color.

  • Storage: Use the freshly prepared stock solution immediately for preparing working solutions. As stated previously, long-term storage is not recommended due to the risk of precipitation.[2][5]

Protocol for Determining the Maximum Soluble Concentration in Aqueous Media

This protocol helps to determine the highest concentration of this compound that remains soluble in your specific experimental medium.

Materials and Equipment:

  • Prepared high-concentration this compound stock solution in DMSO

  • Your specific cell culture medium or aqueous buffer, pre-warmed to 37°C

  • Sterile 96-well plate or microcentrifuge tubes

  • Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)

  • Microscope

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate or microcentrifuge tubes, prepare a 2-fold serial dilution of your this compound stock solution in your pre-warmed complete cell culture medium. For example, start with a 100 µM concentration and dilute down to a low µM or nM range.

  • Include a Vehicle Control: Prepare a control sample containing the same final concentration of DMSO as the highest concentration of this compound, but without the drug.

  • Incubate: Incubate the plate at 37°C and 5% CO2 for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[1]

  • Observe for Precipitation: At various time points (e.g., 0, 2, 6, 24 hours), visually inspect the wells for any signs of cloudiness or precipitate. You can also examine the solutions under a microscope to look for crystalline structures.

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working soluble concentration under those specific conditions.

Visual Guides

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_prep Working Solution Preparation cluster_experiment Experiment cluster_troubleshooting Troubleshooting weigh Weigh this compound Powder dissolve Dissolve in DMSO weigh->dissolve mix Vortex / Sonicate dissolve->mix add_dropwise Add Stock Dropwise & Mix mix->add_dropwise Freshly Prepared Stock prewarm Pre-warm Aqueous Medium (37°C) serial_dilute Perform Serial Dilution prewarm->serial_dilute serial_dilute->add_dropwise incubate Incubate at 37°C add_dropwise->incubate observe Observe for Precipitation incubate->observe precipitate Precipitation Observed observe->precipitate check_conc Check Final Concentration precipitate->check_conc check_temp Check Medium Temperature precipitate->check_temp check_ph Check Medium pH precipitate->check_ph

Caption: Workflow for preparing and troubleshooting this compound solutions.

logical_relationship cluster_factors Factors Influencing Precipitation cluster_solutions Preventative Strategies conc High Concentration precipitate This compound Precipitation conc->precipitate temp Low Temperature temp->precipitate ph Suboptimal pH ph->precipitate dilution Rapid Dilution dilution->precipitate lower_conc Lower Final Concentration precipitate->lower_conc warm_media Use Pre-warmed Media precipitate->warm_media buffer_ph Optimize Buffer pH precipitate->buffer_ph slow_dilution Slow, Stepwise Dilution precipitate->slow_dilution

Caption: Factors causing and strategies to prevent this compound precipitation.

References

optimizing mobile phase composition for better HPLC separation of nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase composition for the High-Performance Liquid Chromatography (HPLC) separation of nitrofurantoin (B1679001).

Troubleshooting Guide

This section addresses specific issues that may be encountered during the HPLC analysis of this compound, with a focus on mobile phase optimization.

Question: Why is my this compound peak exhibiting significant tailing?

Answer: Peak tailing for this compound is a common issue that can often be resolved by adjusting the mobile phase pH. This compound is an acidic compound, and analysis at a pH close to its pKa can lead to poor peak shape.

  • Recommendation: Adjust the pH of the aqueous portion of your mobile phase. A common approach is to use a buffer to maintain a consistent pH. For this compound, a mobile phase pH of around 3.0 has been shown to improve peak shape.[1][2] For example, a mobile phase consisting of 0.1% triethylamine (B128534) in water with the pH adjusted to 3.0 with orthophosphoric acid, mixed with acetonitrile (B52724), can provide sharp peaks.[1][2]

Question: My this compound peak has a very long retention time. How can I reduce it?

Answer: A long retention time can decrease sample throughput and lead to broader peaks. To reduce the retention time of this compound, you can increase the organic solvent content in your mobile phase.

  • Recommendation: Gradually increase the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. For instance, if you are using an acetonitrile/water mixture, increasing the proportion of acetonitrile will decrease the retention time.[2] One study successfully reduced the retention time to approximately 2.0 minutes using a mobile phase of 0.1% Triethylamine (pH 3.0) and Acetonitrile (80:20 v/v).[1][2]

Question: I am observing inconsistent retention times for this compound between injections. What could be the cause?

Answer: Fluctuating retention times can be caused by several factors related to the mobile phase and HPLC system.

  • Mobile Phase Preparation: Ensure your mobile phase is thoroughly mixed and degassed to prevent bubble formation, which can affect the pump's performance and lead to variable flow rates.

  • pH Instability: If you are not using a buffer, the pH of your mobile phase may not be stable, leading to shifts in retention time. The use of a buffer, such as a phosphate (B84403) buffer, is recommended to maintain a consistent pH.[3]

  • System Equilibration: Always allow sufficient time for the HPLC system to equilibrate with the mobile phase before starting your analytical run. At least 10-15 column volumes are recommended.

  • Pump Performance: Check for any leaks in the pump or fluctuations in the flow rate.

Question: How do I choose the right organic solvent for my mobile phase?

Answer: Acetonitrile and methanol (B129727) are the most common organic solvents used in reversed-phase HPLC for this compound analysis.

  • Acetonitrile: Often preferred due to its lower UV cutoff and viscosity, which can lead to better peak shapes and lower backpressure. Several validated methods for this compound utilize acetonitrile as the organic component.[1][2][4]

  • Methanol: A viable alternative to acetonitrile. The choice between the two can sometimes influence the selectivity of the separation, so it may be worth experimenting with both to achieve the desired resolution from any impurities or other components in your sample.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for this compound analysis?

A good starting point for developing an HPLC method for this compound is a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile.[1][2] A common starting ratio could be in the range of 80:20 to 90:10 (aqueous:organic).[1][2]

Q2: What detection wavelength should I use for this compound?

This compound has a strong UV absorbance. A detection wavelength of 254 nm is commonly used and provides good sensitivity.[1][2][4] Other wavelengths, such as 370 nm, have also been reported.[5]

Q3: Is a gradient or isocratic elution better for this compound analysis?

For the analysis of this compound as a single active pharmaceutical ingredient (API), an isocratic method is often sufficient and preferred for its simplicity and robustness.[4] However, if you are analyzing this compound in the presence of multiple impurities or in a complex matrix like plasma or urine, a gradient elution may be necessary to achieve adequate separation.[6][7]

Q4: How can I ensure my HPLC method for this compound is robust?

Method robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters. To ensure the robustness of your this compound HPLC method, you should evaluate the effect of small changes in:

  • Mobile phase pH (e.g., ± 0.2 units)

  • Mobile phase composition (e.g., ± 2% organic solvent)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 0.1 mL/min)

The system suitability parameters (e.g., retention time, peak area, tailing factor) should remain within acceptable limits during these variations.[2]

Quantitative Data Summary

The following tables summarize quantitative data from various HPLC methods developed for this compound analysis.

Table 1: Isocratic HPLC Methods for this compound

Mobile Phase CompositionColumnFlow Rate (mL/min)Detection Wavelength (nm)Retention Time (min)Reference
0.1% Triethylamine (pH 3.0) : Acetonitrile (80:20 v/v)Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)1.0254~2.0[1][2]
85% DI Water / 15% Acetonitrile / 0.1% Formic Acid (v/v)Cogent Bidentate C18 (4.6 x 75 mm, 4 µm)1.0254Not Specified[4]
NaH2PO4 (pH 7.0) : Acetonitrile (88:12 v/v)Heritage C18 (4.6 x 250 mm, 5 µm)Not Specified254Not Specified[3]

Table 2: Gradient HPLC Method for this compound in Biological Matrices

Mobile Phase AMobile Phase BColumnFlow Rate (mL/min)Detection Wavelength (nm)Total Run Time (min)Reference
5 mmol/L sodium dihydrogen phosphate (pH 3)AcetonitrileReversed-phase C18 (150 x 4.6 mm, 5 µm)1.0370Not Specified[1]
Not SpecifiedNot SpecifiedHSS-T3Not Specified3695[6][7]

Experimental Protocols

Protocol 1: Rapid Isocratic HPLC Method for this compound API [1][2]

  • Mobile Phase Preparation:

    • Prepare a 0.1% (v/v) solution of triethylamine in HPLC-grade water.

    • Adjust the pH of the triethylamine solution to 3.0 using orthophosphoric acid.

    • Mix the pH-adjusted aqueous solution with acetonitrile in a ratio of 80:20 (v/v).

    • Degas the mobile phase using sonication or vacuum filtration.

  • Chromatographic Conditions:

    • Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 100 µg/mL).

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard and sample solutions.

    • Record the chromatograms and determine the retention time and peak area of this compound.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Chromatographic Issue Observed problem Identify the Problem (e.g., Peak Tailing, Shifting RT, Poor Resolution) start->problem check_system Check HPLC System (Pump, Injector, Detector, Column) problem->check_system check_mobile_phase Check Mobile Phase (Composition, pH, Preparation) problem->check_mobile_phase troubleshoot_tailing Troubleshoot Peak Tailing check_mobile_phase->troubleshoot_tailing If Tailing troubleshoot_rt_shift Troubleshoot Retention Time Shift check_mobile_phase->troubleshoot_rt_shift If RT Shift adjust_ph Adjust Mobile Phase pH troubleshoot_tailing->adjust_ph adjust_organic Adjust Organic Solvent % troubleshoot_rt_shift->adjust_organic use_buffer Incorporate a Buffer troubleshoot_rt_shift->use_buffer check_equilibration Ensure Proper System Equilibration troubleshoot_rt_shift->check_equilibration check_leaks Check for System Leaks troubleshoot_rt_shift->check_leaks solution Problem Resolved adjust_ph->solution no_solution Problem Persists Consult Further Documentation adjust_ph->no_solution adjust_organic->solution adjust_organic->no_solution use_buffer->solution use_buffer->no_solution check_equilibration->solution check_equilibration->no_solution check_leaks->solution check_leaks->no_solution

Caption: A workflow diagram for troubleshooting common HPLC issues.

Mobile_Phase_Optimization cluster_parameters Key Mobile Phase Parameters cluster_effects Impact on Chromatography organic_solvent Organic Solvent Acetonitrile vs. Methanol retention_time Retention Time Decrease with more organic organic_solvent->retention_time resolution Resolution Fine-tune with solvent ratio organic_solvent->resolution ph Aqueous Phase pH Control with Buffer ph->retention_time peak_shape Peak Shape Improve with optimal pH ph->peak_shape ratio Solvent Ratio Aqueous : Organic ratio->retention_time ratio->resolution

Caption: Logical relationships in mobile phase optimization for HPLC.

References

dealing with matrix effects in LC-MS analysis of nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for scientists and researchers working with the LC-MS analysis of nitrofurantoin (B1679001). This resource provides in-depth troubleshooting guides and frequently asked questions to help you navigate and mitigate the challenges associated with matrix effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant concern in the LC-MS analysis of this compound?

Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, such as this compound and its metabolites, due to the presence of co-eluting compounds from the sample matrix.[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis.[1][2][3] These effects are a major concern because they can vary between different samples and matrices, leading to unreliable and irreproducible results.[3][4]

Q2: How can I identify if matrix effects are impacting my this compound analysis?

There are several methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: A standard solution of this compound is continuously infused into the mass spectrometer after the LC column. A blank matrix extract is then injected. Any dip or rise in the constant signal at the retention time of this compound indicates ion suppression or enhancement, respectively.[1][5]

  • Post-Extraction Spike Comparison: The response of a standard spiked into a blank matrix extract is compared to the response of the same standard in a neat solvent. A significant difference in signal intensity suggests the presence of matrix effects.[1][2] The matrix effect can be calculated using the formula: ME (%) = (Peak area in matrix / Peak area in solvent) x 100. A value less than 100% indicates suppression, while a value greater than 100% indicates enhancement.

Q3: What are the most effective strategies to minimize or eliminate matrix effects for this compound analysis?

A multi-pronged approach is often the most effective way to combat matrix effects:

  • Sample Preparation: The primary goal is to remove interfering components from the sample matrix before LC-MS analysis. Common techniques include:

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up complex samples and isolating this compound and its metabolites.[5][6][7][8]

    • Liquid-Liquid Extraction (LLE): LLE can be used to separate the analyte of interest from matrix components based on their differential solubility in immiscible liquids.[9][10][11]

    • Protein Precipitation (PPT): While a simpler technique, it may be less effective at removing all interfering substances compared to SPE or LLE.[5][10]

  • Chromatographic Separation: Optimizing the LC method to separate this compound from co-eluting matrix components is crucial. This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.[1][6][12]

  • Use of Internal Standards: The use of a stable isotope-labeled (SIL) internal standard is a widely accepted and highly effective method to compensate for matrix effects.[7][9][13] The SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate quantification.[12]

Troubleshooting Guide

Problem: Poor sensitivity or inconsistent results for this compound quantification.

This is a common issue often linked to matrix effects, specifically ion suppression. Follow these steps to troubleshoot the problem:

Step 1: Assess for Matrix Effects

  • Action: Perform a post-column infusion or post-extraction spike experiment as described in FAQ 2.

  • Expected Outcome: This will confirm if ion suppression or enhancement is occurring at the retention time of your analyte.

Step 2: Optimize Sample Preparation

  • Action: If matrix effects are confirmed, enhance your sample cleanup procedure. If you are using protein precipitation, consider switching to a more robust method like SPE or LLE.[10] For complex matrices like animal tissues, a combination of hydrolysis, derivatization, and SPE is often necessary.[6][8][11]

  • Rationale: A more thorough cleanup will remove a larger proportion of interfering matrix components.[1]

Step 3: Refine Chromatographic Conditions

  • Action: Adjust your LC gradient to better separate this compound from the region of ion suppression identified in Step 1. Experiment with different analytical columns, such as those with different stationary phases (e.g., C18, Phenyl-Hexyl), to alter selectivity.[3][14]

  • Rationale: Achieving chromatographic separation between the analyte and interfering compounds is a direct way to mitigate matrix effects.[1]

Step 4: Implement an Appropriate Internal Standard

  • Action: If not already in use, incorporate a stable isotope-labeled internal standard for this compound (or its targeted metabolite).

  • Rationale: An SIL internal standard is the most reliable way to correct for unavoidable matrix effects, as it behaves nearly identically to the analyte during extraction, chromatography, and ionization.[7][9][12]

Experimental Protocols

Protocol 1: Sample Preparation of Animal Tissue for this compound Metabolite Analysis

This protocol is a generalized procedure based on common methodologies for the analysis of this compound metabolites in matrices like meat and fish.[6][9][11][13]

  • Homogenization: Homogenize 2g of tissue sample.

  • Hydrolysis and Derivatization:

    • Add an internal standard solution (e.g., deuterated or 13C-labeled metabolite).

    • Add 5 mL of 0.2 M HCl and 150-240 µL of 0.05 M 2-nitrobenzaldehyde (B1664092) (2-NBA) in DMSO or methanol (B129727).[6][13]

    • Vortex the sample and incubate overnight at 37-40°C to release the protein-bound metabolites and form the 2-NBA derivatives.[6][9]

  • Neutralization: Adjust the pH to approximately 7.0 by adding a phosphate (B84403) buffer and sodium hydroxide (B78521) solution.[6]

  • Extraction:

    • LLE: Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate.[9][11]

    • SPE: Alternatively, apply the neutralized sample to a conditioned SPE cartridge (e.g., Strata SDB-L). Wash the cartridge with water and hexane, then elute the analytes with ethyl acetate.[6]

  • Evaporation and Reconstitution: Evaporate the collected eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 60% methanol in water) for LC-MS injection.[6]

Quantitative Data Summary

The following table summarizes validation data from a study on the analysis of nitrofurans and their metabolites in various biological matrices, demonstrating the effectiveness of a well-developed method in mitigating matrix effects.[6]

MatrixAnalyteRecovery (%)Repeatability (RSDr %)Within-Laboratory Reproducibility (RSDR %)Ion Suppression (%)
MilkThis compound95.2 - 103.14.5 - 8.96.2 - 10.1< 15
EggsThis compound92.8 - 101.55.1 - 9.27.3 - 10.5< 15
MuscleThis compound90.4 - 98.76.3 - 9.48.1 - 10.7< 15
HoneyThis compound88.9 - 97.32.9 - 8.54.4 - 9.8< 15
PlasmaThis compound91.7 - 100.24.8 - 9.16.9 - 10.3< 15

Data adapted from a study demonstrating a validated UHPLC-MS/MS method.[6] The low ion suppression values indicate successful mitigation of matrix effects.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Homogenized Sample (e.g., Tissue) hydrolysis Acid Hydrolysis & Derivatization with 2-NBA sample->hydrolysis Add IS, HCl, 2-NBA neutralization Neutralization (pH ~7) hydrolysis->neutralization Add Buffer, NaOH extraction Extraction (LLE or SPE) neutralization->extraction Isolate Analyte Derivatives evaporation Evaporation & Reconstitution extraction->evaporation Concentrate Sample lc_ms UHPLC-MS/MS Injection evaporation->lc_ms data_processing Data Acquisition & Processing lc_ms->data_processing MRM Mode quantification Quantification using IS data_processing->quantification Calculate Concentration final_result final_result quantification->final_result Final Result

Caption: Workflow for this compound Metabolite Analysis.

troubleshooting_logic cluster_solutions Mitigation Strategies start Inconsistent/Low Signal for this compound check_matrix_effect Assess for Matrix Effects? start->check_matrix_effect optimize_sample_prep Enhance Sample Cleanup (SPE/LLE) check_matrix_effect->optimize_sample_prep Yes end Accurate & Reproducible Results check_matrix_effect->end No (Check other instrument parameters) optimize_lc Modify LC Method optimize_sample_prep->optimize_lc optimize_sample_prep->end use_is Implement Isotope-Labeled IS optimize_lc->use_is optimize_lc->end use_is->end

Caption: Troubleshooting Logic for Matrix Effects.

References

improving the efficiency of nitrofurantoin extraction from complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for nitrofurantoin (B1679001) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the efficient extraction of this compound and its metabolites from complex samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from complex biological samples?

A1: The three primary techniques for this compound extraction are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The choice of method often depends on the sample matrix, the required level of cleanliness, and the analytical technique to be used for detection.

Q2: Why is derivatization often necessary when analyzing this compound metabolites?

A2: this compound is rapidly metabolized in the body, and its metabolites are often bound to proteins. To analyze these bound residues, a hydrolysis step is required to release the metabolites. Subsequently, derivatization, commonly with 2-nitrobenzaldehyde (B1664092) (2-NBA), is performed. This process improves the extraction efficiency of the polar metabolites from the aqueous sample into an organic solvent, enhances their chromatographic retention, and increases their ionization efficiency for detection by mass spectrometry.[1]

Q3: What is the "matrix effect," and how can it impact my this compound analysis?

A3: The matrix effect is the alteration of the ionization of the target analyte by co-eluting compounds from the sample matrix.[2][3] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[2][3] In complex matrices like plasma, urine, or food samples, matrix effects can be a significant challenge. Strategies to mitigate matrix effects include optimizing sample cleanup, modifying chromatographic conditions, and using an internal standard, preferably a stable isotope-labeled version of the analyte.[2]

Q4: How do I choose the right SPE sorbent for this compound extraction?

A4: The selection of an SPE sorbent depends on the properties of this compound and the sample matrix. For aqueous samples like urine, non-polar sorbents such as C18 or polymer-based materials are suitable.[4] For non-polar sample solutions, polar sorbents like silica (B1680970) gel are appropriate.[4] Since this compound can be ionized, ion-exchange sorbents can also be utilized for its enrichment.[4][5] It is crucial to match the sorbent's retention mechanism with the analyte's chemistry.[6]

Troubleshooting Guides

Solid-Phase Extraction (SPE) Troubleshooting
Problem Possible Cause Solution
Low Recovery Sorbent choice/polarity mismatch.[6]Select a sorbent with a retention mechanism appropriate for this compound (e.g., reversed-phase for nonpolar characteristics, ion-exchange for charged species).[6]
Insufficient eluent strength or incorrect pH.[6]Increase the organic solvent percentage in the elution buffer or use a stronger eluent. Adjust the pH to ensure this compound is in a neutral form for reversed-phase or a charged form for ion-exchange.[6]
Insufficient elution volume.[6]Increase the volume of the elution solvent in increments to ensure complete desorption of the analyte.[6]
Cartridge bed dried out before sample loading.[6]Re-condition and re-equilibrate the cartridge to ensure the packing is fully wetted before applying the sample.[6]
High sample flow rate during application.[6]Decrease the flow rate during sample loading to allow for sufficient interaction time between the analyte and the sorbent.[6]
Overloaded cartridge.[7]Reduce the amount of sample loaded or use a cartridge with a higher sorbent capacity.[7]
High Variability/Poor Reproducibility Inconsistent flow rates.Use a vacuum manifold or positive pressure manifold to ensure a consistent flow rate across all samples.
Incomplete drying of the sorbent bed before elution.Ensure the sorbent bed is thoroughly dried after the wash step to prevent dilution of the elution solvent.
Presence of Interferences in the Final Extract Ineffective wash step.Optimize the wash solvent by using the strongest solvent possible that does not elute the analyte. This will help remove more interferences.
Inappropriate sorbent selectivity.Consider using a more selective sorbent, such as a mixed-mode or ion-exchange sorbent, to better retain the analyte while allowing interferences to pass through.
Liquid-Liquid Extraction (LLE) Troubleshooting
Problem Possible Cause Solution
Emulsion Formation High concentration of lipids or proteins in the sample.Gently rock or invert the extraction tube instead of vigorous shaking. Add salt (salting out) to the aqueous phase to increase its polarity and break the emulsion. Centrifugation can also help separate the layers.
Low Recovery Incorrect pH of the aqueous phase.Adjust the pH of the sample to ensure this compound is in its non-ionized form, which will favor its partitioning into the organic solvent.
Inappropriate extraction solvent.Select an organic solvent in which this compound has high solubility and is immiscible with the aqueous sample. Ethyl acetate (B1210297) is a commonly used solvent.[8]
Insufficient mixing or extraction time.Ensure adequate mixing of the two phases for a sufficient amount of time to allow for the partitioning equilibrium to be reached.
High Background in Chromatogram Impure extraction solvent.Use high-purity, HPLC-grade solvents to minimize background contamination.
Co-extraction of matrix components.Perform a back-extraction by transferring the organic phase to a fresh tube and extracting with a clean aqueous solution to remove polar interferences.
QuEChERS Troubleshooting
Problem Possible Cause Solution
Low Recovery Inefficient extraction of this compound from the matrix.Optimize the type and amount of extraction salts (e.g., magnesium sulfate, sodium chloride) and the extraction solvent (typically acetonitrile).[9]
Ineffective cleanup (d-SPE) step.Select the appropriate d-SPE sorbents to remove interfering matrix components. For example, PSA (primary secondary amine) removes sugars and fatty acids, C18 removes nonpolar interferences, and GCB (graphitized carbon black) removes pigments.[9]
Matrix Effects Incomplete removal of matrix components.Increase the amount or change the type of d-SPE sorbent. A combination of sorbents may be necessary for complex matrices.[9]
High sugar content in the sample (e.g., honey).For high-sugar matrices, a dilution step with water before extraction may be necessary to improve extraction efficiency.

Data Presentation: Comparison of Extraction Methods

The following table summarizes the performance of different extraction methods for this compound and its metabolites from various studies.

Method Matrix Analyte Recovery (%) LOD LOQ Reference
SPEHuman PlasmaThis compound> 92%0.25 ng/mL5.00 ng/mL[10]
SPEAnimal TissueNitrofuran Metabolites92-105%0.5-5 ng/g2.5-10 ng/g
LLEHuman PlasmaThis compound82.9%-5 ng/mL
LLEHuman UrineThis compound--0.380 µg/mL[8]
QuEChERSHoneyNitrofuran Metabolites90.96-104.80%0.12-0.74 µg/kg0.21-1.27 µg/kg[11]
QuEChERSAnimal TissueNitrofuran Metabolites88.9-107.3%--[12]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Protocols

Detailed Methodology for Solid-Phase Extraction (SPE) from Urine

This protocol is a general guideline and may require optimization for specific applications.

  • Sample Pre-treatment:

    • Centrifuge the urine sample at 4000 rpm for 10 minutes to remove particulate matter.

    • To 1 mL of the supernatant, add an internal standard.

    • If analyzing metabolites, perform acid hydrolysis by adding hydrochloric acid and incubating, followed by neutralization.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Condition the cartridge by passing 3 mL of methanol (B129727), followed by 3 mL of deionized water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.

  • Drying:

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the analyte with 2 x 1.5 mL of a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase for LC-MS analysis.

Detailed Methodology for Liquid-Liquid Extraction (LLE) from Plasma

This protocol is a general guideline and may require optimization.

  • Sample Pre-treatment:

    • To 500 µL of plasma in a centrifuge tube, add an internal standard.

    • Add 100 µL of a buffer to adjust the pH (e.g., phosphate (B84403) buffer, pH 7).

  • Extraction:

    • Add 3 mL of ethyl acetate to the tube.

    • Vortex for 2 minutes to ensure thorough mixing.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer to a clean tube, avoiding the aqueous layer and any emulsion at the interface.

  • Evaporation and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase for analysis.

Detailed Methodology for QuEChERS Extraction from Honey

This protocol is a modified QuEChERS method suitable for a high-sugar matrix.

  • Sample Preparation:

    • Weigh 5 g of honey into a 50 mL centrifuge tube.

    • Add 10 mL of water and vortex until the honey is completely dissolved.

    • Add an internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na-citrate, 0.5 g Na-disodium citrate (B86180) sesquihydrate).

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing the d-SPE sorbents (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18).

    • Vortex for 30 seconds.

    • Centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract:

    • The supernatant is ready for direct injection or can be further evaporated and reconstituted if concentration is needed.

Visualizations

Nitrofurantoin_Extraction_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction Method cluster_PostExtraction Post-Extraction cluster_Analysis Analysis Sample Complex Sample (Urine, Plasma, Tissue, etc.) Pretreatment Pre-treatment (Homogenization, Hydrolysis, Spiking Internal Standard) Sample->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Option 1 LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Option 2 QuEChERS QuEChERS Pretreatment->QuEChERS Option 3 Evaporation Evaporation & Reconstitution SPE->Evaporation LLE->Evaporation Cleanup Cleanup / Purification (e.g., d-SPE for QuEChERS) QuEChERS->Cleanup Cleanup->Evaporation Analysis LC-MS/MS or HPLC Analysis Evaporation->Analysis

Caption: General workflow for this compound extraction from complex samples.

SPE_Troubleshooting_Logic Start Low Recovery in SPE? Check_Load Analyte in Loading Fraction? Start->Check_Load Yes Check_Wash Analyte in Wash Fraction? Check_Load->Check_Wash No Sol_Load Solutions: - Check sorbent choice - Adjust sample pH - Decrease sample flow rate - Reduce sample load Check_Load->Sol_Load Yes Check_Elution Analyte Not Eluting? Check_Wash->Check_Elution No Sol_Wash Solutions: - Decrease wash solvent strength - Use a less polar wash solvent Check_Wash->Sol_Wash Yes Sol_Elution Solutions: - Increase elution solvent strength - Increase elution volume - Adjust pH of elution solvent Check_Elution->Sol_Elution Yes End Problem Resolved Sol_Load->End Sol_Wash->End Sol_Elution->End Matrix_Effect_Mitigation cluster_Strategies Mitigation Strategies cluster_Details1 Cleanup Optimization cluster_Details2 Chromatography Optimization cluster_Details3 Internal Standard Problem Matrix Effect Observed (Ion Suppression/Enhancement) Strategy1 Optimize Sample Cleanup Problem->Strategy1 Strategy2 Modify Chromatographic Conditions Problem->Strategy2 Strategy3 Use Internal Standard Problem->Strategy3 Detail1a More selective SPE sorbent Strategy1->Detail1a Detail1b Additional d-SPE cleanup step Strategy1->Detail1b Detail2a Adjust mobile phase gradient Strategy2->Detail2a Detail2b Change column chemistry Strategy2->Detail2b Detail3a Stable Isotope-Labeled (SIL) IS (Gold Standard) Strategy3->Detail3a Detail3b Structural Analog IS Strategy3->Detail3b

References

Technical Support Center: Nitrofurantoin Susceptibility Testing for Fastidious Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are performing nitrofurantoin (B1679001) antimicrobial susceptibility testing (AST) against fastidious bacteria.

Frequently Asked Questions (FAQs)

Q1: Are there standardized protocols for this compound susceptibility testing of fastidious bacteria?

A1: Currently, major standards organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have not established specific standardized protocols or interpretive breakpoints for this compound against a wide range of fastidious bacteria. Existing guidelines for fastidious organisms generally require modifications to standard AST methods, and this compound breakpoints are primarily defined for common urinary tract infection pathogens like E. coli.[1] Extrapolating these breakpoints to other species is not recommended. Therefore, testing this compound against fastidious bacteria is considered an "off-label" application and requires careful validation and interpretation.

Q2: What are the main challenges in testing this compound against fastidious bacteria?

A2: The primary challenges include:

  • Ensuring adequate growth: Fastidious bacteria have complex nutritional requirements and may not grow well on standard Mueller-Hinton (MH) medium.

  • Lack of specific breakpoints: The absence of established interpretive criteria makes it difficult to categorize isolates as susceptible, intermediate, or resistant.

  • Inoculum preparation: Standardizing the inoculum to the correct density can be challenging for slow-growing or clumping organisms.

  • Incubation conditions: Fastidious bacteria often require specific atmospheric conditions, such as increased CO2 or a microaerophilic environment.

  • Media interference: Supplements added to the media to support growth, such as blood, could potentially interact with this compound, although this is not well-documented.

Q3: Can I use disk diffusion for testing this compound against fastidious bacteria?

A3: While disk diffusion is a common AST method, its reliability for this compound against fastidious bacteria is not well-established. Some studies have shown good correlation for certain organisms like Campylobacter spp. when using supplemented media.[2] However, issues with this compound disks, such as lot-to-lot variability in pH which can affect zone sizes, have been reported.[3] Broth microdilution is generally considered a more reliable method for determining the Minimum Inhibitory Concentration (MIC) for fastidious organisms.

Troubleshooting Guides

Issue 1: Poor or No Growth of the Fastidious Organism
Possible Cause Troubleshooting Step
Inadequate nutritional content of the medium.Supplement Mueller-Hinton agar (B569324)/broth with appropriate growth factors. For example, use Haemophilus Test Medium (HTM) for Haemophilus influenzae, which contains NAD (V factor) and hemin (B1673052) (X factor).[4] For streptococci and other blood-loving organisms, supplement with 5% lysed or whole sheep/horse blood.
Incorrect incubation atmosphere.Ensure the incubation conditions meet the requirements of the organism. For example, Campylobacter spp. require a microaerophilic atmosphere (e.g., 5% O2, 10% CO2, 85% N2).[2] Neisseria spp. and Haemophilus influenzae require a CO2-enriched atmosphere (5% CO2).[4][5]
Incorrect incubation temperature or duration.Verify the optimal incubation temperature and duration for the specific fastidious bacterium. Some may require longer incubation times (e.g., 48 hours for Campylobacter spp.).[2]
Inoculum viability is low.Use a fresh, pure culture to prepare the inoculum. Ensure the inoculum is used within a short time after preparation (e.g., within 15 minutes).[4]
Issue 2: Inconsistent or Unreliable MIC or Zone Diameter Results
Possible Cause Troubleshooting Step
Inaccurate inoculum density.Use a photometric device to standardize the inoculum to a 0.5 McFarland standard. For organisms that clump, vortexing with sterile glass beads can help create a uniform suspension.
Variability in this compound disks.If using disk diffusion, perform quality control with a reference strain (e.g., E. coli ATCC 25922) with each new lot of disks. Be aware of potential pH-related issues with this compound disks that can lead to erroneously large zone sizes.[3] Consider using broth microdilution for more reliable results.
Inappropriate Quality Control (QC) strain.Use a QC strain that is appropriate for the fastidious organism being tested, if available. For example, Haemophilus influenzae ATCC 49247 or ATCC 49766 are recommended for AST of this species.[4]
Subjective interpretation of growth inhibition.For broth microdilution, use a reading aid like a magnifying mirror to accurately determine the lowest concentration with no visible growth. For disk diffusion, read the zone of complete inhibition of growth.

Quantitative Data Summary

The following table summarizes available MIC data for this compound against select fastidious bacteria. Note that interpretive breakpoints for these organisms have not been established.

Bacterial SpeciesMethodThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)This compound MIC Range (µg/mL)Reference
Neisseria gonorrhoeaeE-testNot ReportedNot ReportedNot provided, but all 180 strains were considered not resistant based on tentative breakpoints for Enterobacteriaceae.[6]
Neisseria gonorrhoeaeE-test1224Not specified[7]
Campylobacter spp.Agar DilutionNot ReportedNot ReportedGood correlation between disk diffusion and agar dilution was observed, but specific MIC ranges were not provided.[2]

Experimental Protocols

Protocol 1: Broth Microdilution for Haemophilus influenzae
  • Media Preparation: Prepare Haemophilus Test Medium (HTM) broth according to the manufacturer's instructions.

  • This compound Preparation: Prepare a stock solution of this compound and perform serial twofold dilutions in HTM broth in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) chocolate agar plate, select several colonies of H. influenzae.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.

    • Dilute this suspension in HTM broth to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension. Include a growth control well (no this compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 20-24 hours in a 5% CO2 atmosphere.

  • Reading Results: Determine the MIC as the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: Disk Diffusion for Campylobacter jejuni
  • Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% laked horse blood.

  • Inoculum Preparation:

    • Create a suspension of C. jejuni from a fresh culture in Mueller-Hinton broth to a turbidity equivalent to a 0.5 McFarland standard.

  • Inoculation:

    • Using a sterile cotton swab, evenly inoculate the surface of the supplemented Mueller-Hinton agar plate.

    • Allow the plate to dry for 3-5 minutes.

  • Disk Application: Aseptically apply a 300 µg this compound disk to the center of the inoculated agar surface.

  • Incubation: Incubate the plate at 42°C for 24-48 hours in a microaerophilic atmosphere.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters.

Visualizations

Experimental_Workflow_Broth_Microdilution cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Media Prepare Supplemented Broth (e.g., HTM) Drug Prepare this compound Dilutions Media->Drug Inoculum Prepare 0.5 McFarland Inoculum Inoculate Inoculate Microtiter Plate Inoculum->Inoculate Drug->Inoculate Incubate Incubate in Specific Atmosphere (e.g., 5% CO2) Inoculate->Incubate Read_MIC Read MIC Incubate->Read_MIC

Broth Microdilution Workflow for Fastidious Bacteria.

Troubleshooting_Logic Start AST Experiment with Fastidious Bacteria Problem Poor Growth or Inconsistent Results? Start->Problem Check_Media Verify Media and Supplements Problem->Check_Media Yes Successful_Test Reliable Results Problem->Successful_Test No Check_Incubation Verify Incubation Atmosphere & Temperature Check_Media->Check_Incubation Check_Inoculum Verify Inoculum Density & Viability Check_Incubation->Check_Inoculum Check_QC Verify QC Strain Performance Check_Inoculum->Check_QC Check_QC->Start Re-test

Troubleshooting Logic for this compound AST.

References

Technical Support Center: Enhancing Reproducibility of Nitrofurantoin Spectrophotometric Readings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectrophotometric analysis of nitrofurantoin (B1679001). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the reproducibility of their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the typical maximum absorbance wavelength (λmax) for this compound?

A1: The maximum absorbance wavelength (λmax) for this compound typically falls between 360 nm and 380 nm.[1][2] However, the exact λmax can vary slightly depending on the solvent used. For instance, in 0.1 N HCl, a λmax of 360 nm has been reported, while other studies using different solvents have found it to be around 375-380 nm.[1][2] It is crucial to determine the λmax under your specific experimental conditions by scanning a standard solution of this compound across a UV range of 200–400 nm.[1][2]

Q2: Why am I seeing poor reproducibility in my absorbance readings?

A2: Poor reproducibility in this compound spectrophotometry can stem from several factors. Key among them are the drug's poor solubility, sensitivity to light (photodegradation), and pH-dependent stability.[1] Incomplete dissolution can lead to inconsistent concentrations, while exposure to light can degrade the molecule, altering its absorbance.[1] Furthermore, this compound is unstable in alkaline conditions, which can also lead to erroneous readings.[1]

Q3: What is the best solvent for dissolving this compound?

A3: this compound is sparingly soluble in water and moderately soluble in organic solvents like ethanol (B145695) and acetone.[1][3] Dimethylformamide (DMF) is also a suitable solvent.[4] A common and effective solvent system is a mixture of Dimethylformamide and Methanol, or 0.1 N HCl.[2][3] The choice of solvent should ensure complete dissolution and minimal interference at the analytical wavelength.[1] It is recommended to test the solubility in your chosen solvent and ensure no solvent peaks interfere with the this compound λmax.[1]

Q4: How can I minimize photodegradation of my this compound samples?

A4: To minimize photodegradation, it is essential to handle and store this compound solutions in amber-colored glassware to protect them from light.[1] All experiments should be conducted under reduced light conditions whenever possible.[1]

Q5: What concentration range is typically used for creating a calibration curve?

A5: The linear range for this compound calibration curves often falls between 2 µg/mL and 50 µg/mL, depending on the specific method and solvent used.[2][3] For example, linearity has been demonstrated in ranges of 10-50 µg/mL and 2-10 µg/mL in different studies.[2][3] It is imperative to establish the linearity of the method under your experimental conditions to ensure accurate quantification.[5]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Drifting or Unstable Baseline 1. Lamp warming up.2. Solvent contamination.3. Dirty or mismatched cuvettes.1. Allow the spectrophotometer lamp to warm up for at least 30 minutes before taking readings.2. Use high-purity, analytical grade solvents and prepare fresh solutions.3. Clean cuvettes thoroughly with an appropriate solvent. Ensure you are using a matched pair of cuvettes for the blank and sample.
Low Absorbance Readings 1. Incomplete dissolution of this compound.2. Incorrect wavelength setting.3. Degradation of the sample.1. Ensure complete dissolution by using an appropriate solvent and techniques like sonication.[2]2. Verify the λmax by scanning the solution and ensure the spectrophotometer is set to the correct wavelength.3. Prepare fresh solutions and protect them from light and extreme pH.[1]
High or Off-Scale Absorbance Readings 1. Solution concentration is too high.2. Presence of interfering substances.1. Dilute the sample to fall within the linear range of the calibration curve.2. Check for interference from excipients or degradation products by running a blank with all components except this compound.[1]
Non-Linear Calibration Curve 1. Concentrations are outside the linear range.2. Instrumental error.3. Chemical instability of the standards.1. Prepare a new set of standards within the expected linear range.2. Check the spectrophotometer's performance with certified standards.3. Prepare fresh standard solutions and analyze them promptly.
Inconsistent Results Between Replicates 1. Pipetting errors.2. Temperature fluctuations.3. Sample heterogeneity due to incomplete mixing.1. Use calibrated micropipettes and ensure proper pipetting technique.2. Allow all solutions to equilibrate to room temperature before measurement.[6]3. Thoroughly mix all solutions before taking an aliquot for measurement.

Experimental Protocols

Direct UV Spectrophotometric Method

This protocol outlines a general procedure for the direct UV spectrophotometric determination of this compound.

1. Materials and Reagents:

  • This compound reference standard

  • Solvent (e.g., 0.1 N Hydrochloric Acid, Methanol, or a mixture of Dimethylformamide and Methanol)[2][3]

  • Volumetric flasks

  • Calibrated micropipettes

  • UV-Vis Spectrophotometer

  • Quartz cuvettes

2. Preparation of Standard Stock Solution (e.g., 100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.[2]

  • Transfer it to a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the chosen solvent. If necessary, use sonication to ensure complete dissolution.[2]

3. Determination of Maximum Absorbance Wavelength (λmax):

  • Prepare a dilute standard solution (e.g., 10 µg/mL) from the stock solution.

  • Scan this solution in the UV-Vis spectrophotometer from 200 nm to 400 nm against a solvent blank.[1]

  • The wavelength at which maximum absorbance is observed is the λmax.[2]

4. Preparation of Calibration Curve:

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 10, 20, 30, 40, 50 µg/mL) by appropriate dilution with the solvent.[2]

  • Measure the absorbance of each working standard solution at the determined λmax using the solvent as a blank.

  • Plot a graph of absorbance versus concentration. The curve should be linear, and the regression coefficient (R²) should be close to 0.999.[2][3]

5. Preparation of Sample Solution:

  • For bulk drug, prepare a solution of known concentration in the chosen solvent.

  • For pharmaceutical formulations (e.g., tablets), accurately weigh and powder a number of tablets.[2] An amount of powder equivalent to a known weight of this compound is dissolved in the solvent, sonicated, filtered, and then diluted to a concentration that falls within the range of the calibration curve.[2]

6. Quantification:

  • Measure the absorbance of the sample solution at the λmax.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Quantitative Data Summary

The following table summarizes typical validation parameters for this compound spectrophotometric methods as reported in the literature.

Parameter Typical Value/Range Reference(s)
λmax 360 - 380 nm[1][2]
Linearity Range 2 - 50 µg/mL[2][3][4]
Correlation Coefficient (R²) ≥ 0.998[2][3]
Accuracy (% Recovery) 98 - 102%[3][4]
Precision (%RSD) ≤ 2%[4]
Limit of Detection (LOD) 0.03 - 0.47 µg/mL[2][3]
Limit of Quantification (LOQ) 1.01 - 1.42 µg/mL[2][3]

Visualizations

TroubleshootingWorkflow start Start: Inconsistent Readings check_instrument Check Instrument Performance (Baseline, Lamp, Calibration) start->check_instrument instrument_ok Instrument OK? check_instrument->instrument_ok troubleshoot_instrument Troubleshoot Instrument: - Warm-up lamp - Clean optics - Recalibrate instrument_ok->troubleshoot_instrument No check_sample_prep Review Sample Preparation (Solubility, Dilution) instrument_ok->check_sample_prep Yes troubleshoot_instrument->check_instrument sample_prep_ok Sample Prep OK? check_sample_prep->sample_prep_ok troubleshoot_sample_prep Troubleshoot Sample Prep: - Use appropriate solvent - Ensure complete dissolution (sonicate) - Verify calculations sample_prep_ok->troubleshoot_sample_prep No check_stability Investigate Sample Stability (Light, pH, Temperature) sample_prep_ok->check_stability Yes troubleshoot_sample_prep->check_sample_prep stability_ok Stability OK? check_stability->stability_ok troubleshoot_stability Troubleshoot Stability: - Use amber glassware - Control pH - Analyze promptly stability_ok->troubleshoot_stability No end End: Reproducible Readings stability_ok->end Yes troubleshoot_stability->check_stability

Caption: Troubleshooting workflow for inconsistent spectrophotometric readings.

ExperimentalWorkflow start Start prep_stock Prepare Standard Stock Solution start->prep_stock prep_sample Prepare Sample Solution start->prep_sample determine_lambda Determine λmax prep_stock->determine_lambda prep_standards Prepare Working Standard Solutions determine_lambda->prep_standards measure_standards Measure Absorbance of Standards prep_standards->measure_standards plot_curve Plot Calibration Curve measure_standards->plot_curve measure_sample Measure Absorbance of Sample plot_curve->measure_sample prep_sample->measure_sample calculate_conc Calculate Concentration measure_sample->calculate_conc end End calculate_conc->end

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Nitrofurantoin Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the chromatographic analysis of nitrofurantoin (B1679001).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing?

Peak tailing, where the latter half of the peak is drawn out, is a common problem that can affect quantification and resolution.[1] For this compound, this is often linked to chemical interactions within the analytical column.

Possible Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Standard silica-based C18 columns have residual silanol groups (Si-OH) on their surface. At a mid-range pH, these groups can become ionized and interact with polar analytes like this compound, causing tailing.[2][3][4][5]

    • Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to ≤ 3) suppresses the ionization of silanol groups, minimizing these secondary interactions and improving peak symmetry.[2][6][7]

    • Solution 2: Use an End-Capped Column: Modern, high-purity "Type B" silica (B1680970) columns are often "end-capped," meaning the residual silanols are chemically deactivated, which significantly reduces tailing for polar and basic compounds.[2][3][4]

    • Solution 3: Add a Mobile Phase Modifier: In some older methods, a competing base like triethylamine (B128534) (TEA) was added to the mobile phase to occupy the active silanol sites and prevent them from interacting with the analyte.[8]

  • Column Contamination or Degradation: Accumulation of sample matrix components or strongly retained impurities at the column inlet can create active sites that lead to tailing.[5][6]

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may be permanently damaged and require replacement.[6] Using a guard column can help extend the life of the analytical column.[5]

  • Extra-Column Effects: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause peaks to broaden and tail.[4][9][10]

    • Solution: Minimize tubing length and use narrow internal diameter tubing (e.g., 0.005") where possible to reduce dead volume.[4][11]

Q2: What is causing peak fronting in my this compound chromatogram?

Peak fronting, which looks like a shark fin, is less common than tailing but indicates a different set of problems.[12]

Possible Causes and Solutions:

  • Column Overload: Injecting too much sample, either in terms of mass or volume, can saturate the stationary phase at the column inlet.[12][13][14][15] Excess analyte molecules travel through the column more quickly, leading to a fronting peak.[12]

    • Solution 1: Reduce Injection Mass: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was mass overload.[12][16]

    • Solution 2: Reduce Injection Volume: Injecting a smaller volume can resolve volume overload, which can also cause fronting.[16]

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte band to spread improperly at the column inlet, resulting in peak distortion and fronting.[5][17]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[17]

Q3: My this compound peak is very broad. How can I improve its efficiency?

Broad peaks can compromise resolution, especially with nearby impurities, and reduce sensitivity.

Possible Causes and Solutions:

  • Column Degradation: Over time, columns can lose efficiency due to issues like void formation at the inlet or deterioration of the stationary phase.[1]

    • Solution: Replace the column. A sudden drop in theoretical plates or the appearance of split or broad peaks often indicates the end of the column's life.[1][18]

  • High Extra-Column Volume: As with peak tailing, excessive volume in the system's tubing and connections contributes to band broadening.[9][10][19] This is particularly noticeable in UHPLC systems where peak volumes are inherently smaller.[11][19]

    • Solution: Ensure all fittings are properly seated and use tubing with the smallest appropriate internal diameter to minimize dead volume.[11][16]

  • Sub-optimal Method Parameters: An incorrect mobile phase composition or flow rate can lead to peak broadening.

    • Solution: In one method development study for this compound, a broad peak was observed initially. The peak shape was sharpened by optimizing the mobile phase composition, including the use of a buffer and adjusting the organic solvent ratio.[8]

Q4: Why is my this compound peak splitting into two?

Split peaks suggest that the analyte band is being distorted as it passes through the system.

Possible Causes and Solutions:

  • Partially Blocked Frit: If the inlet frit of the column is partially blocked by particulates from the sample or mobile phase, the sample flow can be disrupted, causing the peak to split.[18] This issue typically affects all peaks in the chromatogram.[18]

    • Solution: Reverse-flush the column to dislodge the particulates. If this fails, the frit or the entire column may need to be replaced.[18]

  • Column Void: A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak.[18][20][21]

    • Solution: This problem is generally irreversible and requires replacing the column.[18]

  • Sample Solvent Incompatibility: Injecting a sample in a solvent that is not miscible with the mobile phase can cause the sample to precipitate on the column, leading to peak splitting.[17]

    • Solution: Ensure the sample solvent is fully compatible with the mobile phase.

Q5: How critical is mobile phase pH for achieving a good peak shape with this compound?

Mobile phase pH is a highly critical parameter for the analysis of ionizable compounds like this compound.

Impact of pH:

  • Analyte Ionization: The pH of the mobile phase determines the ionization state of the analyte. When the pH is close to the analyte's pKa, a mixture of ionized and unionized forms can exist, leading to peak distortion, splitting, or tailing.[22][23][24][25]

  • Stationary Phase Interaction: For silica-based columns, low pH (e.g., < 3) keeps the surface silanol groups in a non-ionized state, which is crucial for preventing strong secondary interactions with polar analytes and thus avoiding peak tailing.[2][7]

  • Method Robustness: A small shift in pH can lead to significant changes in retention time and selectivity if the method is operating too close to the analyte's pKa.[22][24] For robust and reproducible results, it is best to work at a pH that is at least 1-2 units away from the pKa of this compound.[24] One study noted that adjusting the mobile phase pH to 3.0 was a key step in improving a broad this compound peak.[8]

Data Presentation

Table 1: Comparison of Published HPLC Method Parameters for this compound Analysis
ParameterMethod 1Method 2Method 3Method 4
Column Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)[8]C18[26]Inertsil ODS-3 C18 (250 mm x 4.6 mm, 5 µm)[27]Agilent C18 (250 x 4.6 mm, 5 µm)[28]
Mobile Phase 0.1% Triethylamine (pH 3.0) and Acetonitrile (80:20 v/v)[8]Acetonitrile and buffer (88:12 v/v)[26]Gradient Elution[27]Potassium dihydrogen phosphate (B84403) buffer (0.05M) : (Acetonitrile and Tetrahydrofuran) (35:64:1 v/v)[28]
pH 3.0 (adjusted with Orthophosphoric acid)[8]5.0 ± 0.05 (adjusted with NaOH)[26]Formic acid used in Mobile Phase A[27]3.5 ± 0.1[28]
Flow Rate 1.0 mL/min[8]1.6 mL/min[26]0.8 mL/min[27]1.0 mL/min[28]
Detection (UV) 254 nm[8]254 nm[26]285 nm[27]300 nm[28]
Column Temp. 30°C[8]Not Specified30°C[27]Not Specified
Retention Time ~2.0 min[8]~8.4 min[26]Not Specified~2.95 min[28]
Table 2: Quick Troubleshooting Guide for Poor Peak Shape
SymptomPossible Cause(s)Recommended Solutions
Peak Tailing Secondary silanol interactions; Column contamination; High extra-column volume.[2][6][9]Adjust mobile phase pH to < 3; Use an end-capped column; Flush or replace the column; Minimize tubing length.[2][4][6]
Peak Fronting Mass/volume overload; Sample solvent stronger than mobile phase.[12][17]Dilute sample or reduce injection volume; Dissolve sample in mobile phase.[12][17]
Broad Peaks Column degradation; High extra-column volume; Sub-optimal flow rate.[1][19]Replace column; Check and shorten tubing; Optimize flow rate.[11][18]
Split Peaks Column void/channel; Partially blocked frit; Sample solvent incompatibility.[17][18][20]Replace column; Reverse-flush or replace column; Ensure sample solvent is miscible with mobile phase.[17][18]

Experimental Protocols

Protocol 1: Rapid RP-HPLC Method with pH Control

This method was developed to achieve a sharp peak with a short run time.[8]

  • Chromatographic Conditions:

    • Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm particle size).[8]

    • Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 80:20 v/v.[8]

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection: UV at 254 nm.[8]

    • Injection Volume: 5 µL.[8]

  • Mobile Phase Preparation:

    • Prepare a 0.1% solution of Triethylamine in HPLC-grade water.

    • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

    • Mix this buffer with Acetonitrile in an 80:20 ratio.

    • Degas the final mobile phase before use.

  • Standard Solution Preparation:

    • Prepare standard and sample solutions in the mobile phase.[8]

Protocol 2: Isocratic RP-HPLC Method

This method provides an alternative isocratic separation.[26]

  • Chromatographic Conditions:

    • Column: C18 column.[26]

    • Mobile Phase: A mixture of Acetonitrile and buffer in a ratio of 88:12 v/v.[26] The buffer pH is adjusted to 5.0 ± 0.05 with sodium hydroxide (B78521) solution.[26]

    • Flow Rate: 1.6 mL/min.[26]

    • Detection: UV at 254 nm.[26]

  • Mobile Phase Preparation:

    • Prepare the aqueous buffer solution.

    • Adjust the pH to 5.0 ± 0.05 using a sodium hydroxide solution.

    • Mix the buffer with Acetonitrile in a 12:88 ratio.

    • Degas the final mobile phase before use.

Visual Troubleshooting Guides

G cluster_start cluster_symptom cluster_cause cluster_solution start Poor Peak Shape Observed Tailing Peak Tailing? start->Tailing Fronting Peak Fronting? Tailing->Fronting No TailingCause Check pH & Silanol Interaction Check for Contamination Check Extra-Column Volume Tailing->TailingCause Yes Splitting Peak Splitting? Fronting->Splitting No FrontingCause Check for Column Overload Check Sample Solvent Fronting->FrontingCause Yes Broad Broad Peak? Splitting->Broad No SplittingCause Check for Column Void/Frit Blockage Check Solvent Miscibility Splitting->SplittingCause Yes BroadCause Check Column Age/Performance Check Extra-Column Volume Broad->BroadCause Yes TailingSol Lower pH, Use End-Capped Column Flush/Replace Column Optimize Tubing TailingCause->TailingSol FrontingSol Dilute Sample, Reduce Injection Vol. Use Mobile Phase as Solvent FrontingCause->FrontingSol SplittingSol Replace Column Use Miscible Solvents SplittingCause->SplittingSol BroadSol Replace Column Minimize Tubing/Connections BroadCause->BroadSol

Caption: General troubleshooting workflow for poor peak shape.

G start Asymmetrical Peak Observed check_overload Dilute sample 10x and re-inject. Did peak shape improve? start->check_overload overload_yes Cause: Mass Overload Solution: Reduce sample concentration or injection volume. check_overload->overload_yes Yes overload_no Shape is likely due to chemical or physical effects. check_overload->overload_no No check_shape Which side is distorted? overload_no->check_shape fronting Front (Left Side) is distorted check_shape->fronting Front tailing Tail (Right Side) is distorted check_shape->tailing Tail fronting_cause Cause: Peak Fronting Check sample solvent strength. fronting->fronting_cause tailing_cause Cause: Peak Tailing Check mobile phase pH and secondary interactions. tailing->tailing_cause

Caption: Decision tree for diagnosing asymmetrical peaks.

G cluster_mobile_phase Mobile Phase pH cluster_column Silica Column Surface cluster_interaction Analyte-Stationary Phase Interaction cluster_peak_shape Resulting Peak Shape Low_pH Low pH (e.g., < 3) Silanol_Neutral Silanol Groups (Si-OH) (Neutral) Low_pH->Silanol_Neutral Mid_pH Mid pH (e.g., 4-7) Silanol_Ionized Silanol Groups (Si-O-) (Ionized & Active) Mid_pH->Silanol_Ionized Primary_Interaction Primary Hydrophobic Interaction (Good) Secondary_Interaction Secondary Polar Interaction (Bad) Silanol_Ionized->Secondary_Interaction Enables This compound This compound (Analyte) This compound->Primary_Interaction This compound->Secondary_Interaction Good_Peak Symmetrical Peak Primary_Interaction->Good_Peak Tailing_Peak Tailing Peak Secondary_Interaction->Tailing_Peak

Caption: Impact of mobile phase pH on this compound peak shape.

References

Technical Support Center: Optimization of pH for In Vitro Nitrofurantoin Activity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for studying the pH-dependent activity of nitrofurantoin (B1679001) in vitro.

Frequently Asked Questions (FAQs)

Q1: Why is the pH of the experimental medium critical when studying this compound? A1: The antibacterial activity of this compound is highly dependent on pH.[1] Its efficacy is significantly enhanced in acidic environments (lower pH) and decreases in neutral to alkaline conditions.[1][2] An acidic pH facilitates the bacterial reduction of this compound into its highly reactive, DNA-damaging intermediates.[1][3] Therefore, controlling the pH is essential for accurate and reproducible results.

Q2: What is the optimal pH range for this compound's antibacterial activity? A2: The optimal pH for this compound's bactericidal activity is between 5.5 and 6.5.[1][4][5] Within this acidic range, its antibacterial and metabolic effects are improved, and bactericidal effects can be observed at lower concentrations of the drug.[1][2][6]

Q3: How does an alkaline pH affect this compound's efficacy? A3: As the pH of the medium becomes more alkaline, significantly higher concentrations of this compound are required to achieve a bactericidal effect.[1] For example, against Escherichia coli, the concentration required for bactericidal activity at pH 7.5 can be four times higher than at pH 5.5-6.5, and at pH 8.5, it can be over 32 times higher.[7] This reduced efficacy is a critical consideration for in vitro experiments.

Q4: How does pH impact the stability of this compound in experimental media? A4: this compound is most stable in acidic to slightly acidic conditions, with oral suspensions being stable at a pH of 4.5–6.5.[8] Degradation of the compound is enhanced in alkaline media (e.g., pH 10).[9] It is crucial to prepare fresh solutions and verify the pH of the medium throughout the experiment to ensure the compound's integrity.

Q5: Does the optimal pH for this compound activity vary between different bacterial species? A5: Yes, the pH-dependent activity of this compound can differ by species. While the trend of increased activity at lower pH is generally consistent, the magnitude of this effect can vary. For instance, against E. coli and Enterobacter cloacae, bactericidal effects were observed at ≥0.5 × MIC at a pH of 5.5–6.5.[7][10] However, for Klebsiella pneumoniae, higher concentrations (≥2–4 × MIC) were required to achieve a bactericidal effect even at these lower pH levels.[7]

Troubleshooting Guide

Problem: My Minimum Inhibitory Concentration (MIC) values for this compound are higher than expected for a susceptible strain.

  • Possible Cause 1: Incorrect pH of the Medium. The most likely cause is that the pH of your culture medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB) is too high. Standard CAMHB has a pH of 7.3 ± 0.2, a range where this compound activity is already reduced.[7]

  • Solution: Prepare and adjust your medium to the desired acidic pH (e.g., 5.5 or 6.5) using sterile HCl or NaOH before adding the drug and bacteria. Verify the final pH of the medium in your control wells at the end of the incubation period.

Problem: I am observing significant variability in my results between experiments.

  • Possible Cause 1: Inconsistent pH Control. Minor variations in medium preparation can lead to pH drift between batches, causing inconsistent this compound activity.

  • Solution: Implement a strict pH monitoring protocol. Measure the pH of every batch of medium after preparation and adjustment. Consider using buffered media to maintain pH stability throughout the incubation period, but ensure the buffer itself does not interfere with bacterial growth or drug activity.

  • Possible Cause 2: Drug Instability. If experiments are lengthy or solutions are prepared long in advance, this compound may degrade, especially if the pH is not optimal.[9]

  • Solution: Prepare this compound stock solutions fresh for each experiment. Protect solutions from light and store them appropriately.[9] When preparing working dilutions in the medium, do so just before inoculation.

Problem: this compound shows poor activity, even at an acidic pH.

  • Possible Cause 1: Intrinsic Resistance. The bacterial species you are testing may be intrinsically resistant to this compound. For example, Proteus spp. are known to be resistant.[9]

  • Solution: Confirm the known susceptibility profile of your test organism from literature or reference standards. Include a quality control strain with a known this compound MIC (e.g., E. coli ATCC 25922) in all experiments to validate your methodology.

  • Possible Cause 2: Inappropriate Bacterial Inoculum. A final inoculum density that is too high can overwhelm the drug's effect, leading to apparent resistance.

  • Solution: Strictly adhere to standardized protocols for inoculum preparation, such as matching the turbidity of a 0.5 McFarland standard to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in your assay.[7][11]

Quantitative Data Summary

The following table summarizes the effect of pH on the bactericidal activity of this compound against key uropathogens.

Bacterial SpeciespH LevelRequired Concentration for Bactericidal Effect (relative to MIC)Reference
Escherichia coli 5.5 - 6.5≥ 0.5 × MIC[7]
7.5≥ 2 × MIC[7]
8.5≥ 16 × MIC[7]
Klebsiella pneumoniae 5.5 - 7.5≥ 2–4 × MIC[7]
8.5Bactericidal effect only at the highest concentrations (e.g., 256 mg/L), with regrowth observed.[7]
Enterobacter cloacae 5.5 - 6.5≥ 0.5–1 × MIC[7]
8.5Regrowth observed at concentrations up to 8 × MIC.[7]

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination at Various pH Levels

This protocol is adapted from standard Clinical and Laboratory Standards Institute (CLSI) guidelines and studies on this compound's pharmacodynamics.[7][12]

  • Medium Preparation and pH Adjustment:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Divide the broth into separate sterile containers, one for each pH to be tested (e.g., 5.5, 6.5, 7.5, 8.5).

    • Adjust the pH of each aliquot using sterile 1M HCl or 1M NaOH. Use a calibrated pH meter with a sterile probe.

    • Sterile-filter the pH-adjusted media to ensure sterility.

  • This compound Stock and Dilution Preparation:

    • Prepare a high-concentration stock solution of this compound (e.g., 1280 µg/mL) in a suitable solvent (e.g., DMSO). Protect from light.

    • In a 96-well microtiter plate, perform serial twofold dilutions of this compound using the pH-adjusted CAMHB to achieve the desired final concentration range (e.g., 0.25 to 128 µg/mL).

  • Inoculum Preparation:

    • From a pure culture grown overnight on an agar (B569324) plate, suspend several colonies in a sterile saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).

    • Dilute this suspension in the appropriate pH-adjusted CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (bacteria, no drug) and a negative control (medium, no bacteria) for each pH value.

    • Seal the plates to prevent evaporation and incubate in darkness at 37°C for 18-24 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible bacterial growth (turbidity).

Visualizations: Workflows and Mechanisms

experimental_workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_analysis Phase 3: Incubation & Analysis prep_media Prepare CAMHB Medium adjust_ph Divide and Adjust to Target pH Values (e.g., 5.5, 6.5, 7.5) prep_media->adjust_ph serial_dil Perform Serial Drug Dilutions in pH-Adjusted Media adjust_ph->serial_dil prep_drug Prepare Fresh this compound Stock Solution prep_drug->serial_dil prep_inoculum Prepare 0.5 McFarland Inoculum inoculate Inoculate Plates with Standardized Bacterial Suspension prep_inoculum->inoculate serial_dil->inoculate incubate Incubate Plates at 37°C for 18-24h (in darkness) inoculate->incubate read_mic Read MICs (Lowest Concentration with No Visible Growth) incubate->read_mic data_analysis Compare MICs Across Different pH Levels read_mic->data_analysis mechanism_of_action cluster_outside Outside Bacterium cluster_inside Inside Bacterium NFT_out This compound (NFT) NFT_in NFT NFT_out->NFT_in Uptake reductases Bacterial Nitroreductases (nfsA, nfsB) NFT_in->reductases intermediates Reactive Intermediates (Electrophiles, ROS) reductases->intermediates Reduction dna Damage to Bacterial DNA intermediates->dna ribosomes Inhibition of Ribosomal Proteins intermediates->ribosomes metabolism Disruption of Metabolic Pathways intermediates->metabolism death Bactericidal Effect dna->death ribosomes->death metabolism->death acidic_ph Acidic pH (e.g., 5.5 - 6.5) acidic_ph->reductases Enhances Activity troubleshooting_logic start Problem: High MIC or Inconsistent Results q1 Did you measure and adjust the medium pH before inoculation? start->q1 a1_no Action: Prepare fresh medium. Strictly control and verify pH for each batch. q1->a1_no No a1_yes Yes q1->a1_yes q2 Was a quality control (QC) strain included and did it fall within the expected range? a1_yes->q2 a2_no Action: Review entire protocol. Check inoculum density, incubation time/temp, and drug dilutions. q2->a2_no No a2_yes Yes q2->a2_yes q3 Were this compound solutions prepared fresh and protected from light? a2_yes->q3 a3_no Action: Discard old solutions. Prepare fresh drug stock for each experiment. q3->a3_no No a3_yes Yes q3->a3_yes end Consider other factors: - Intrinsic resistance of the strain - Potential medium-drug interaction a3_yes->end

References

Validation & Comparative

A Comparative Guide to the Validation of a New HPLC Method for Nitrofurantoin Analysis Following ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of Nitrofurantoin against other established analytical techniques. The performance of this new method is evaluated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for quality control and routine analysis in the pharmaceutical industry.[1][2] This document presents supporting experimental data, detailed methodologies, and a comparative assessment with alternative HPLC and UV-Visible Spectrophotometry methods.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is critical for the accurate quantification of active pharmaceutical ingredients (APIs) like this compound. While various methods exist, including UV-Visible Spectrophotometry and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), HPLC remains a widely used technique due to its high resolution, sensitivity, and specificity.[3][4]

This guide focuses on a novel, rapid, and efficient RP-HPLC method and compares its validation parameters with other reported HPLC methods to aid researchers in selecting the most suitable approach for their specific needs.

Table 1: Comparison of Chromatographic Conditions for Various HPLC Methods for this compound Analysis

ParameterNew Validated RP-HPLC MethodAlternative HPLC Method AAlternative HPLC Method B
Column Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm)[1][2]ZORBAX Eclipse XDB - C18 (150mm x 4.6mm, 5µm)[5]Cogent Bidentate C18™ (4.6 x 75 mm, 4µm)[6]
Mobile Phase 0.1% Triethylamine (pH 3.0) and Acetonitrile (80:20 v/v)[1][2]Acetonitrile and buffer (88:12 v/v), pH 5.0[3][5]85% DI Water / 15% Acetonitrile / 0.1% Formic Acid (v/v)[6]
Flow Rate 1.0 mL/min[1][2]1.6 mL/min[3][5]1.0 mL/min[6]
Detection Wavelength 254 nm[1][2]254 nm[3][5]254 nm[6]
Column Temperature 30°C[1][2]25°C[5]Not Specified
Retention Time ~2.0 minutes[1][2]~8.423 minutes[3][5]Not Specified

Table 2: Comparison of Method Validation Parameters According to ICH Guidelines

Validation ParameterNew Validated RP-HPLC MethodAlternative HPLC Method A
Linearity Range 50-150 µg/mL[1][2]50-150 µg/mL[5]
Correlation Coefficient (r²) 0.9999[1][2]0.999[5]
Precision (%RSD) Not explicitly stated, but method deemed precise.Method Precision: < 2.0%, Intermediate Precision: < 2.0%[5]
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate.98.0% - 102.0%[5]
Limit of Detection (LOD) Not determined0.82655 µg/mL[5]
Limit of Quantitation (LOQ) Not determined2.7552 µg/mL[5]
Robustness Method is robust against small changes in column temperature and mobile phase pH.[1]Method is robust.[5]

Experimental Protocol: New Validated RP-HPLC Method

This section provides a detailed methodology for the new, validated RP-HPLC method for the analysis of this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.

  • Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm particle size).[1][2]

  • Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile in a ratio of 80:20 v/v.[1][2]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.[1][2]

  • Detection: PDA detector at a wavelength of 254 nm.[1][2]

  • Injection Volume: 5 µL.[1]

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh about 20 mg of this compound standard into a 20 mL volumetric flask. Add approximately 10 mL of the mobile phase and sonicate to dissolve. Dilute to the mark with the mobile phase to obtain a concentration of 1000 µg/mL.[1]

  • Working Standard Solutions: From the standard stock solution, prepare a series of dilutions in the mobile phase to cover the linearity range of 50-150 µg/mL.[1][2]

  • Sample Preparation: For the assay of a pharmaceutical formulation, a quantity of powdered tablets equivalent to a specific amount of this compound is dissolved in the mobile phase, sonicated, filtered, and diluted to fall within the calibration range.

3. Method Validation Procedure (as per ICH Q2(R1) Guidelines):

  • System Suitability: Before starting the analysis, the chromatographic system's suitability is checked by injecting a standard solution multiple times. The parameters to be monitored include theoretical plates, tailing factor, and %RSD of peak areas.

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present is determined. This can be done by analyzing a blank, a placebo, and a spiked sample.

  • Linearity: The linearity of the method is established by injecting a series of at least five concentrations of the standard solution across the specified range (50-150 µg/mL).[1][2] A calibration curve is plotted, and the correlation coefficient (r²) is calculated.

  • Precision:

    • Repeatability (Intra-assay precision): The precision is determined by analyzing a minimum of six replicate injections of the standard solution at 100% of the test concentration on the same day and under the same experimental conditions.

    • Intermediate Precision (Inter-assay precision): The precision is assessed by performing the analysis on different days, with different analysts, or on different equipment.

  • Accuracy: The accuracy is determined by the recovery of known amounts of analyte added to a placebo (spiked placebo). The analysis is performed on a minimum of three concentration levels in triplicate.

  • Robustness: The robustness of the method is evaluated by introducing small, deliberate variations in the method parameters, such as the pH of the mobile phase, column temperature, and flow rate, and observing the effect on the results.[1]

Workflow and Logical Relationships

The following diagrams illustrate the key workflows in HPLC method validation.

HPLC_Method_Validation_Workflow start Start: Define Analytical Procedure's Intended Use method_dev Method Development & Optimization start->method_dev validation_protocol Prepare Validation Protocol (Define Parameters & Acceptance Criteria) method_dev->validation_protocol specificity Specificity validation_protocol->specificity linearity Linearity & Range validation_protocol->linearity accuracy Accuracy validation_protocol->accuracy precision Precision (Repeatability & Intermediate) validation_protocol->precision lod_loq LOD & LOQ validation_protocol->lod_loq robustness Robustness validation_protocol->robustness system_suitability System Suitability validation_protocol->system_suitability validation_report Compile Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report system_suitability->validation_report method_implementation Method Implementation for Routine Analysis validation_report->method_implementation

Caption: Workflow for HPLC Method Validation according to ICH Guidelines.

Experimental_Workflow prep_solutions Prepare Mobile Phase, Standard & Sample Solutions hplc_setup Set Up HPLC System (Column, Flow Rate, Temp, Wavelength) prep_solutions->hplc_setup system_suitability Perform System Suitability Test hplc_setup->system_suitability inject_samples Inject Blank, Standards, and Samples system_suitability->inject_samples data_acquisition Data Acquisition (Chromatogram) inject_samples->data_acquisition data_processing Data Processing (Peak Integration, Quantification) data_acquisition->data_processing results Report Results data_processing->results

Caption: Experimental Workflow for this compound Analysis by HPLC.

References

A Comparative In Vitro Analysis of Nitrofurantoin and Fosfomycin Against Common Uropathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the in vitro activity of two first-line antibiotics, nitrofurantoin (B1679001) and fosfomycin (B1673569), against key uropathogens. The following sections present quantitative susceptibility data, detailed experimental methodologies, and a visual representation of the susceptibility testing workflow to support research and development in the field of infectious diseases and antimicrobial agents.

In Vitro Susceptibility Data

The in vitro efficacy of this compound and fosfomycin varies among different uropathogens. The following tables summarize the susceptibility rates and minimum inhibitory concentration (MIC) data from multiple studies.

Table 1: Comparative Susceptibility Rates of Common Uropathogens
UropathogenThis compound Susceptibility (%)Fosfomycin Susceptibility (%)
Escherichia coli81.2 - 96.365.65 - 99.3
Klebsiella pneumoniae66.087.7 - 96.0
Enterococcus faecalis52.0 - 10070.0 - 100
Staphylococcus saprophyticusGenerally susceptibleGenerally susceptible

Note: Susceptibility rates can vary based on geographical location and the specific patient population studied.

Table 2: MIC50 and MIC90 Values of this compound and Fosfomycin Against Common Uropathogens (in µg/mL)
UropathogenThis compound MIC50This compound MIC90Fosfomycin MIC50Fosfomycin MIC90
Escherichia coli16160.52
Klebsiella pneumoniae--232
Enterococcus faecalis (MDR)864816
Staphylococcus saprophyticusData not availableData not availableData not availableData not available

MDR: Multidrug-resistant. Data for Klebsiella pneumoniae and Staphylococcus saprophyticus MIC50/MIC90 for this compound were not consistently available in the reviewed literature.

Experimental Protocols

The data presented in this guide are derived from studies employing standardized antimicrobial susceptibility testing methods. The most common methods are the Kirby-Bauer disk diffusion test and broth/agar (B569324) dilution for MIC determination, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Kirby-Bauer Disk Diffusion Method

This method provides a qualitative assessment of antimicrobial susceptibility.

  • Inoculum Preparation: A standardized bacterial suspension, equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile broth or saline solution. This corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • Inoculation: A sterile cotton swab is dipped into the standardized bacterial suspension, and excess fluid is removed by pressing the swab against the inside of the tube. The entire surface of a Mueller-Hinton agar plate is then evenly swabbed to create a uniform bacterial lawn. The plate is allowed to dry for 3-5 minutes.

  • Disk Application: Paper disks impregnated with a standard concentration of the antibiotic (e.g., 300 µg for this compound, 200 µg for fosfomycin supplemented with 50 µg of glucose-6-phosphate) are placed on the agar surface using sterile forceps. Disks should be spaced at least 24 mm apart to prevent overlapping zones of inhibition.

  • Incubation: The plates are inverted and incubated at 35 ± 2°C for 16-24 hours in ambient air.

  • Interpretation: The diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) is measured in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized breakpoints provided by organizations like CLSI and EUCAST.

Broth Microdilution Method (for MIC Determination)

This method yields a quantitative measure of the minimum inhibitory concentration (MIC).

  • Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agent are prepared in a liquid growth medium (e.g., cation-adjusted Mueller-Hinton broth) in microtiter plates.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation: The microtiter plates containing the antimicrobial dilutions are inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Agar Dilution Method (Reference Method for Fosfomycin)

This is the reference method for determining the MIC of fosfomycin.

  • Media Preparation: Mueller-Hinton agar is prepared with serial twofold dilutions of fosfomycin. For fosfomycin testing, the agar must be supplemented with glucose-6-phosphate (G6P) at a concentration of 25 µg/mL.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard.

  • Inoculation: The surface of each agar plate containing the different antibiotic concentrations is spot-inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35 ± 2°C for 16-20 hours.

  • Interpretation: The MIC is the lowest concentration of fosfomycin that completely inhibits visible growth of the organism.

Workflow Visualization

The following diagram illustrates the generalized workflow for in vitro antimicrobial susceptibility testing.

AST_Workflow cluster_pre_testing Pre-testing Phase cluster_testing Susceptibility Testing cluster_methods Testing Methods cluster_post_testing Post-testing Phase Sample Urine Sample Collection Isolation Isolation of Uropathogen Sample->Isolation Identification Bacterial Identification Isolation->Identification Inoculum Inoculum Preparation (0.5 McFarland Standard) Identification->Inoculum Disk_Diffusion Kirby-Bauer Disk Diffusion Inoculum->Disk_Diffusion Broth_Dilution Broth Microdilution (MIC) Inoculum->Broth_Dilution Agar_Dilution Agar Dilution (MIC) Inoculum->Agar_Dilution Incubation Incubation (35±2°C, 16-24h) Disk_Diffusion->Incubation Broth_Dilution->Incubation Agar_Dilution->Incubation Measurement Measurement of Zones/ Determination of MIC Incubation->Measurement Interpretation Interpretation (CLSI/EUCAST Breakpoints) Measurement->Interpretation Report Susceptibility Report (S, I, R) Interpretation->Report

Caption: Generalized workflow for in vitro antimicrobial susceptibility testing.

A Comparative Guide to Nitrofurantoin Extraction Techniques for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical analysis and drug development, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. Nitrofurantoin (B1679001), a widely used antibiotic for urinary tract infections, presents a unique set of challenges for extraction from complex biological matrices due to its chemical properties. The choice of extraction technique significantly impacts the efficiency, sensitivity, and accuracy of subsequent analytical measurements. This guide provides a comprehensive comparison of various this compound extraction techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Overview of Extraction Techniques

The most commonly employed methods for the extraction of this compound and its metabolites from biological and environmental samples include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Supercritical Fluid Extraction (SFE). Each of these techniques offers a distinct set of advantages and disadvantages in terms of selectivity, recovery, sample throughput, and cost.

Methodology and Experimental Protocols

Liquid-Liquid Extraction (LLE)

LLE is a traditional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent.

Experimental Protocol for this compound from Human Plasma:

  • To a 1 mL aliquot of human plasma, add an internal standard.

  • Perform liquid-liquid extraction with 6 mL of ethyl acetate.

  • Vortex the mixture for 1 minute and then centrifuge at 4000 rpm for 10 minutes.

  • Separate and evaporate the organic layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in the mobile phase for HPLC analysis.[1]

Solid-Phase Extraction (SPE)

SPE is a chromatographic technique used to extract, concentrate, and purify analytes from a liquid sample by passing the sample through a solid sorbent.

Experimental Protocol for this compound from Human Plasma:

  • Pre-condition a Strata-X 33 µm SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Load 100 µL of human plasma, to which an internal standard has been added, onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[2][3]

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation that involves an initial extraction and partitioning step with salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup.

Experimental Protocol for this compound Metabolites in Animal Tissue:

  • Homogenize a 2 g sample of animal tissue.

  • Add 10 mL of an extraction solvent (e.g., acetonitrile).

  • Add a salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.

  • Centrifuge the sample to separate the layers.

  • Take an aliquot of the supernatant and add it to a d-SPE tube containing a sorbent (e.g., PSA, C18).

  • Vortex and centrifuge the d-SPE tube.

  • The resulting supernatant is ready for LC-MS/MS analysis.[4][5]

Supercritical Fluid Extraction (SFE)

SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. The properties of the supercritical fluid can be tuned by adjusting temperature and pressure to achieve selective extraction.

Experimental Protocol for this compound from Urine:

  • A urine sample is placed in the extraction vessel and dried.

  • The extraction is carried out using acetonitrile-modified supercritical CO2.

  • Quantitative extractions are achieved at 2500 psi and 80°C.

  • The extraction process consists of a 20-minute static extraction followed by a 5-minute dynamic extraction.

  • The extracted this compound is quantified by HPLC with UV detection.[6][7]

Quantitative Data Comparison

The efficacy of these extraction techniques can be compared based on key performance indicators such as recovery rate, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes available data from various studies. It is important to note that direct comparison can be challenging due to variations in matrices, analytical instrumentation, and specific protocol optimizations across different studies.

Extraction TechniqueMatrixRecovery Rate (%)LODLOQ
Liquid-Liquid Extraction (LLE) Human Plasma>92%[8]-10 ng/mL[1]
Solid-Phase Extraction (SPE) Human Plasma>92%[2][3]0.25 ng/mL[2][3]5.00 ng/mL[2][3]
QuEChERS Animal Tissue88-110%0.12-0.23 µg/kg0.21-0.38 µg/kg
Supercritical Fluid Extraction (SFE) UrineQuantitative12.1 µM-

Experimental Workflow Diagram

Nitrofurantoin_Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample Biological Sample (Plasma, Urine, Tissue) Homogenization Homogenization (for tissue samples) Internal_Standard Addition of Internal Standard LLE Liquid-Liquid Extraction (e.g., Ethyl Acetate) Internal_Standard->LLE SPE Solid-Phase Extraction (e.g., Strata-X) Internal_Standard->SPE QuEChERS QuEChERS (Acetonitrile & Salts) Internal_Standard->QuEChERS SFE Supercritical Fluid Extraction (Supercritical CO2) Internal_Standard->SFE Evaporation Evaporation LLE->Evaporation SPE->Evaporation Analysis LC-MS/MS or HPLC Analysis QuEChERS->Analysis SFE->Analysis Reconstitution Reconstitution Evaporation->Reconstitution Reconstitution->Analysis

Caption: Generalized workflow for this compound extraction from biological matrices.

Discussion and Conclusion

The selection of an appropriate extraction technique for this compound is a critical decision that depends on the specific requirements of the analysis, including the nature of the sample matrix, the desired level of sensitivity, available equipment, and sample throughput needs.

  • Liquid-Liquid Extraction (LLE) is a cost-effective and straightforward method that can provide high recovery rates. However, it can be labor-intensive, time-consuming, and may lack the selectivity of other methods, potentially leading to higher matrix effects.

  • Solid-Phase Extraction (SPE) offers higher selectivity and cleaner extracts compared to LLE, resulting in lower detection and quantification limits.[2][3] While it can be more expensive than LLE, it is amenable to automation, which can increase sample throughput.

  • QuEChERS is a rapid and efficient method that requires minimal solvent and is suitable for high-throughput analysis, particularly for solid samples like animal tissues.[4][5] It provides good recovery rates for a broad range of analytes.

  • Supercritical Fluid Extraction (SFE) is a "green" extraction technique that uses non-toxic and environmentally friendly supercritical fluids.[6][7] It can offer high selectivity and efficiency. However, the initial investment in SFE instrumentation is significantly higher than for other techniques.

References

An In Vitro Comparison of Nitrofurantoin and Other Nitrofuran Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed in vitro comparison of nitrofurantoin (B1679001) with other nitrofuran derivatives, including nifuratel, furazolidone (B1674277), nitrofurazone, and furazidin. The information is compiled from various experimental studies to aid researchers, scientists, and drug development professionals in understanding the comparative efficacy and mechanisms of these antimicrobial agents.

Quantitative Analysis of Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and its derivatives against a range of common bacterial pathogens. This data, gathered from multiple studies, offers a quantitative comparison of their in vitro potency. It is important to note that direct comparison between studies can be influenced by variations in experimental methodologies.

Nitrofuran Derivative Organism MIC Range (μg/mL) Key Findings Citations
This compound Escherichia coli16 - 64Generally effective against common uropathogens.[1][2]
Enterobacteriaceae16 - 64[1][2]
Gram-positive cocci8 - 64[1][2]
Anaerobic bacteria4[1][2]
Helicobacter pyloriMIC for resistance: >4Low resistance rates observed in clinical isolates.[3]
Nifuratel Escherichia coliApprox. equal to this compoundJudged to have superior overall in vitro antimicrobial properties to this compound.[4][5]
Staphylococcus spp.More effective than this compound[5]
Candida albicansInhibitory for some strainsThe only clinically available nitrofuran with activity against C. albicans.[4][5]
Furazolidone Escherichia coliMore active than this compoundOne of the most active nitrofurans against many species.[4][5]
Staphylococcus spp.More active than this compound[4][5]
Helicobacter pyloriMIC for resistance: >4Excellent in vitro activity against clinical isolates.[3]
Nitrofurazone General BacteriaLess active than FurazolidonePrimarily used topically for skin infections.[5][6]
Furazidin Enterobacteriaceae4 - 64Exhibited lower MICs than this compound against both Gram-negative and Gram-positive bacteria.[1][2]
Gram-positive cocci2 - 4[1][2]
Anaerobic bacteria0.5[1][2]

Mechanism of Action

Nitrofuran antibiotics are prodrugs that require intracellular activation by bacterial nitroreductases. This process generates highly reactive electrophilic intermediates that indiscriminately damage a wide array of microbial cellular components, including DNA, RNA, and ribosomal proteins.[6][7][8] This multi-targeted mechanism is a key factor in the low incidence of acquired bacterial resistance.[7]

Nitrofuran Mechanism of Action cluster_bacterium Bacterial Cell cluster_targets Cellular Damage Nitrofuran Nitrofuran Prodrug Nitroreductases Bacterial Nitroreductases (NfsA, NfsB) Nitrofuran->Nitroreductases Reduction Activated Reactive Intermediates DNA DNA Damage Activated->DNA RNA RNA Damage Activated->RNA Proteins Ribosomal Protein Damage Activated->Proteins Nitroreductases->Activated Activation

Mechanism of action of nitrofuran antibiotics.

Experimental Protocols

The following is a generalized experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of nitrofuran derivatives, based on standard broth microdilution methods.

Objective: To determine the lowest concentration of a nitrofuran derivative that inhibits the visible growth of a specific bacterial strain.

Materials:

  • Nitrofuran compounds (e.g., this compound, nifuratel, furazolidone)

  • Bacterial strains for testing

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of Antimicrobial Solutions: Prepare stock solutions of each nitrofuran derivative in a suitable solvent. Create a series of twofold dilutions in CAMHB to achieve the desired concentration range for testing.

  • Inoculum Preparation: Culture the bacterial strains overnight on an appropriate agar (B569324) medium. Suspend isolated colonies in a sterile saline solution to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Microtiter Plate Inoculation: Dispense 50 µL of the appropriate antimicrobial dilution into each well of the 96-well plate. Add 50 µL of the standardized bacterial inoculum to each well. Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).

  • Incubation: Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.[6]

  • Interpretation of Results: Following incubation, visually inspect the plates for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[6]

Comparative Cytotoxicity

While effective against bacteria, the potential for cytotoxicity is a consideration for nitrofuran derivatives. In vitro studies using human lymphocytes have shown that this compound itself does not cause cell damage. However, in the presence of a drug-activating system (such as a mouse hepatic microsomal system), this compound metabolites can produce dose-dependent toxicity.[9][10] This toxicity is linked to the depletion of glutathione (B108866), suggesting that glutathione plays a significant role in protecting cells from damage induced by this compound metabolites.[9][10]

Resistance Mechanisms

Bacterial resistance to nitrofurans primarily arises from mutations in the genes encoding the nitroreductase enzymes, nfsA and nfsB.[8] These mutations impair the activation of the nitrofuran prodrug, preventing the formation of the toxic reactive intermediates.[8]

Nitrofuran Resistance cluster_workflow Bacterial Resistance Workflow Start Nitrofuran Exposure Mutation Mutation in nfsA/nfsB genes Start->Mutation Activation Impaired Nitroreductase Function Mutation->Activation Result Failure to Activate Nitrofuran Prodrug Activation->Result Resistance Bacterial Survival (Resistance) Result->Resistance

Primary mechanism of bacterial resistance to nitrofurans.

Conclusion

The in vitro data demonstrates that while all tested nitrofurans exhibit broad-spectrum antibacterial activity, there are notable differences in their potency against specific pathogens. Furazolidone and nifuratel, for instance, show greater activity against certain species compared to this compound.[4][5] Furazidin has also demonstrated lower MICs than this compound against several uropathogens.[1][11] The unique multi-targeted mechanism of action of nitrofurans contributes to a low rate of resistance development, making them valuable therapeutic options. Understanding the comparative in vitro profiles, mechanisms of action, and potential for cytotoxicity is crucial for the continued development and informed clinical use of this important class of antibiotics.

References

Navigating Nitrofurantoin Susceptibility: A Guide to Inter-Laboratory MIC Testing Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of antimicrobial susceptibility testing, the reproducibility of results is paramount for consistent clinical interpretation and effective patient management. This guide provides a comparative overview of common methodologies for determining the Minimum Inhibitory Concentration (MIC) of nitrofurantoin (B1679001), a crucial antibiotic for treating urinary tract infections. By examining standardized protocols and potential sources of variability, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to enhance inter-laboratory reproducibility of this compound MIC testing.

Comparison of this compound MIC Testing Methodologies

Achieving reproducible this compound MIC values across different laboratories hinges on the meticulous application of standardized methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide detailed guidelines for these tests.[1][2][3][4] The primary methods employed are broth microdilution, agar (B569324) dilution, and gradient diffusion.

MethodologyPrincipleKey AdvantagesKey Disadvantages
Broth Microdilution Serial two-fold dilutions of this compound in a liquid growth medium are inoculated with a standardized bacterial suspension. The MIC is the lowest concentration showing no visible growth.[1]High-throughput, quantitative results, considered a reference method by CLSI and EUCAST.[2][3][4]Labor-intensive preparation of dilution series, potential for contamination.
Agar Dilution Serial dilutions of this compound are incorporated into molten agar, which is then solidified in petri dishes. A standardized bacterial suspension is spot-inoculated onto the agar surface. The MIC is the lowest concentration that inhibits visible growth.Allows for testing of multiple isolates on a single plate, good for large batches.Labor-intensive plate preparation, not as commonly used for routine testing.
Gradient Diffusion (E-test) A plastic strip with a predefined, continuous gradient of this compound is placed on an inoculated agar plate. An elliptical zone of inhibition forms, and the MIC is read where the zone edge intersects the strip.[5]Simple to perform, provides a direct MIC value.More expensive than other methods, potential for technical errors in strip application and reading.[6][7][8]

Experimental Protocols for this compound MIC Testing

Detailed adherence to established protocols is the cornerstone of reproducibility. Below are summarized experimental procedures based on CLSI and EUCAST guidelines.

Broth Microdilution (Reference Method)
  • Antimicrobial Preparation: Prepare a stock solution of this compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve the desired concentration range (e.g., 0.25 - 128 µg/mL).

  • Inoculum Preparation: From a fresh (18-24 hour) culture, suspend colonies in saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.

  • Inoculation and Incubation: Add the standardized inoculum to each well of the microdilution plate containing the antimicrobial dilutions. Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution
  • Antimicrobial Plate Preparation: Prepare a series of Mueller-Hinton agar plates, each containing a specific concentration of this compound.

  • Inoculum Preparation: Prepare the inoculum as described for broth microdilution, to a final concentration of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation: Spot-inoculate the prepared bacterial suspension onto the surface of each agar plate. Allow the spots to dry before inverting the plates for incubation at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound on the agar plate that inhibits the growth of the bacteria.

Gradient Diffusion (E-test)
  • Agar Plate Preparation: Use Mueller-Hinton agar plates with a depth of 4.0 ± 0.5 mm.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Using a sterile swab, streak the inoculum evenly across the entire surface of the agar plate in three directions.

  • Strip Application and Incubation: Aseptically apply the this compound E-test strip to the surface of the agar. Incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation: Read the MIC value at the point where the lower end of the elliptical zone of inhibition intersects the MIC scale on the strip.

Quality Control: The Key to Consistency

Inter-laboratory reproducibility is critically dependent on robust quality control (QC) measures. The use of a well-characterized reference strain, such as Escherichia coli ATCC 25922, is mandatory.[9][10] Each laboratory should verify the accuracy of its testing procedure by ensuring that the MIC values for the QC strain fall within the acceptable ranges established by CLSI and EUCAST.

Quality Control StrainMethodAcceptable QC Range (µg/mL)
E. coli ATCC 25922Broth Microdilution/Agar Dilution16 - 64
E. coli ATCC 25922Gradient Diffusion (E-test)16 - 64

Note: QC ranges should be verified against the latest CLSI M100 or EUCAST QC documents.[9][11][12][13][14]

Inter-Laboratory Reproducibility Study Workflow

To formally assess inter-laboratory reproducibility, a structured study is essential. The following diagram illustrates a typical workflow.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase strain Selection of a panel of bacterial isolates (including QC strains) protocol Development of a detailed, standardized MIC testing protocol strain->protocol labs Recruitment of participating laboratories protocol->labs distribution Distribution of identical bacterial isolates and testing materials to all labs labs->distribution testing Each laboratory performs this compound MIC testing according to the standardized protocol distribution->testing data_collection Submission of raw MIC data and QC results to a central coordinating center testing->data_collection compilation Data compilation and verification data_collection->compilation statistical Statistical analysis of inter-laboratory variability (e.g., modal MIC, essential agreement, categorical agreement) compilation->statistical reporting Generation of a comprehensive report summarizing the findings statistical->reporting

Workflow for an inter-laboratory reproducibility study.

Conclusion

While no single method is without its nuances, the consistent application of standardized protocols from respected bodies like CLSI and EUCAST is the most effective strategy for ensuring the inter-laboratory reproducibility of this compound MIC testing. Meticulous attention to detail in inoculum preparation, use of appropriate media, adherence to incubation conditions, and rigorous quality control are all critical factors. By understanding the principles and potential pitfalls of each methodology, laboratories can contribute to a more harmonized and reliable landscape of antimicrobial susceptibility testing, ultimately benefiting both clinical practice and drug development.

References

A Comparative Analysis of Nitrofurantoin Resistance Mechanisms in Clinically Relevant Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of nitrofurantoin (B1679001) resistance mechanisms across different bacterial species, with a focus on common uropathogens. The information presented is intended for researchers, scientists, and drug development professionals engaged in antimicrobial resistance studies.

This compound, a synthetic nitrofuran antibiotic, has long been a cornerstone in the treatment of uncomplicated urinary tract infections (UTIs). Its efficacy relies on its intracellular reduction by bacterial nitroreductases into highly reactive intermediates that indiscriminately damage bacterial DNA, ribosomes, and other macromolecules. However, the emergence of resistance threatens its clinical utility. Understanding the diverse strategies bacteria employ to evade this multi-targeted assault is crucial for the development of novel therapeutics and resistance management strategies.

Primary Mechanisms of this compound Resistance

The predominant mechanisms of this compound resistance across various bacterial species involve the impairment of its activation by bacterial nitroreductases and, to a lesser extent, the active efflux of the drug.

Inactivation of Nitroreductases

The primary pathway to high-level this compound resistance is through the functional loss of the nitroreductase enzymes responsible for activating the prodrug. In many Gram-negative bacteria, this is chiefly mediated by mutations in the nfsA and nfsB genes, which encode oxygen-insensitive nitroreductases.[1][2][3][4] A stepwise accumulation of mutations in these genes is often associated with increasing levels of resistance.[3][4]

  • Escherichia coli : Resistance in E. coli is strongly associated with loss-of-function mutations in nfsA and nfsB.[1][3][4][5] These mutations can include point mutations leading to amino acid substitutions that impair enzyme function, as well as frameshift mutations or insertions of mobile genetic elements that lead to truncated, non-functional proteins.[3][4][6] Mutations in the ribE gene, which is involved in the biosynthesis of flavin mononucleotide (FMN), a necessary cofactor for NfsA and NfsB, can also contribute to resistance.[1][5]

  • Klebsiella pneumoniae : Similar to E. coli, this compound resistance in K. pneumoniae is primarily linked to mutations in nfsA and nfsB.[7]

  • Enterococcus faecium : In contrast to the mutational inactivation seen in Gram-negative bacteria, a primary mechanism of resistance in E. faecium is the complete absence of the relevant nitroreductase-encoding genes, specifically ef0404 and ef0648.[8] The lack of these genes prevents the activation of this compound, rendering the drug ineffective.

  • Staphylococcus saprophyticus : While generally susceptible to this compound, resistant strains have been reported.[9][10] However, the specific molecular mechanisms of resistance in S. saprophyticus are not as well-characterized as in Enterobacteriaceae.[9] Studies have shown high susceptibility rates, and when resistance is observed, the underlying genetic determinants are not consistently defined in the current literature.[11][12]

Efflux Pump Overexpression

The active removal of this compound from the bacterial cell by efflux pumps is another mechanism contributing to reduced susceptibility, often in conjunction with nitroreductase mutations.

  • Escherichia coli and Klebsiella pneumoniae : The overexpression of the oqxAB efflux pump, which can be located on plasmids or the chromosome, has been shown to confer reduced susceptibility to this compound.[2][7][13][14][15] The presence of oqxAB can lead to intermediate resistance and facilitate the development of higher-level resistance when combined with mutations in nfsA or nfsB.[2][13]

  • Enterococcus faecium : While efflux pump activity has been observed in some this compound-resistant E. faecium isolates, the overexpression of known efflux pump genes such as efrAB, emeA, and oqxAB has not been consistently correlated with resistance.[8]

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound resistance across different bacterial species.

Table 1: Minimum Inhibitory Concentration (MIC) Distribution of this compound

Bacterial SpeciesMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Escherichia coli1 - 1281616[16]
Enterococcus faecium32 - 51264128[16]
Staphylococcus pseudintermedius (as a proxy for Staphylococci)4 - 16816[16]

Table 2: Prevalence of Key Resistance Determinants

Resistance DeterminantBacterial SpeciesPrevalence in Resistant IsolatesReference(s)
nfsA/nfsB mutationsEscherichia coliHigh[2][3][4][13]
oqxABEscherichia coli39.2% - 65.5%[13]
oqxABKlebsiella pneumoniaeHigh[14][15]
Absence of ef0404/ef0648Enterococcus faeciumHigh (80% in one study)[8]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using standardized broth microdilution or agar (B569324) dilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethylformamide (DMF).

  • Serial Dilutions: Two-fold serial dilutions of the this compound stock solution are prepared in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

  • Inoculum Preparation: A bacterial suspension is prepared and adjusted to a 0.5 McFarland standard, then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted this compound is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[17][18]

Nitroreductase Activity Assay

This assay measures the enzymatic activity of nitroreductases in bacterial cell lysates.

  • Cell Lysate Preparation: Bacterial cells are cultured to mid-log phase, harvested by centrifugation, and lysed using physical methods (e.g., sonication) or enzymatic methods (e.g., lysozyme).

  • Reaction Mixture: The reaction mixture typically contains the cell lysate, a suitable buffer (e.g., phosphate-buffered saline), a nitroaromatic substrate (e.g., menadione (B1676200) or a luciferin (B1168401) derivative), and a reducing agent (e.g., NADH or NADPH).[19][20]

  • Measurement: The reduction of the substrate is monitored over time. This can be done spectrophotometrically by measuring the change in absorbance at a specific wavelength or luminometrically by detecting the light produced from a luciferin-based substrate.[19][20][21]

  • Calculation of Activity: The rate of substrate reduction is used to calculate the nitroreductase activity, often expressed in units per milligram of protein.

Gene Knockout for Functional Analysis

Gene knockout studies are performed to confirm the role of specific genes (e.g., nfsA, nfsB, oqxAB) in this compound resistance.

  • Construction of a Deletion Cassette: A DNA cassette containing an antibiotic resistance marker flanked by sequences homologous to the regions upstream and downstream of the target gene is constructed using PCR.[22]

  • Transformation: The deletion cassette is introduced into the target bacterial cells, often via electroporation.

  • Homologous Recombination: Inside the cell, homologous recombination machinery (such as the λ Red recombinase system) facilitates the replacement of the target gene with the deletion cassette.[23][24]

  • Selection of Mutants: Cells that have successfully incorporated the deletion cassette are selected for by plating on media containing the antibiotic corresponding to the resistance marker in the cassette.

  • Confirmation of Knockout: The successful deletion of the target gene is confirmed by PCR using primers that flank the gene, followed by sequencing to verify the correct insertion of the cassette.[22]

  • Phenotypic Analysis: The MIC of this compound for the knockout mutant is determined and compared to the wild-type strain to assess the contribution of the knocked-out gene to resistance.

Visualizing Resistance Mechanisms and Experimental Workflows

Nitrofurantoin_Resistance_Mechanisms cluster_coli_kleb E. coli & K. pneumoniae cluster_faecium E. faecium nfsA/nfsB mutation nfsA/nfsB mutation ribE mutation ribE mutation oqxAB overexpression oqxAB overexpression Reduced Activation Reduced Activation Increased Efflux Increased Efflux Resistance Resistance Absence of ef0404/ef0648 Absence of ef0404/ef0648 No Activation No Activation Resistance_f Resistance

MIC_Determination_Workflow A Prepare this compound Stock Solution B Perform Serial Dilutions in Microtiter Plate A->B D Inoculate Wells B->D C Prepare Standardized Bacterial Inoculum C->D E Incubate at 37°C for 16-20h D->E F Read Results and Determine MIC E->F

Gene_Knockout_Workflow A Construct Deletion Cassette (PCR) B Transform into Target Bacteria A->B C Select for Homologous Recombination B->C D Confirm Gene Knockout (PCR & Sequencing) C->D E Phenotypic Analysis (MIC Testing) D->E

References

A Comparative Guide to the Validation of Analytical Methods for Nitrofurantoin in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantitative determination of nitrofurantoin (B1679001) in environmental samples. The performance of High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA) are evaluated based on published experimental data. Methodologies are detailed, and performance characteristics are summarized in comparative tables to aid in the selection of the most appropriate analytical technique for specific environmental monitoring applications.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification in environmental matrices depends on factors such as required sensitivity, selectivity, sample throughput, and cost. The following tables summarize the quantitative performance of different validated methods.

Table 1: Performance Characteristics of HPLC and LC-MS/MS Methods for this compound Analysis in Water.

ParameterHPLC-UV/VisLC-MS/MS
Linearity Range 0.05-1.0 µg/mL[1]0.50–10.0 μg kg−1[2]
Correlation Coefficient (R²) 0.9982[1]0.990–0.998[2]
Limit of Detection (LOD) Not Reported0.05–0.56 μg/kg[3]
Limit of Quantification (LOQ) 0.18 µg/L[1]Not Reported
Recovery (%) 63-79%[1]72.7% to 111.6%[3]
Precision (Repeatability, %RSD) 15% at 1.0 µg/L[1]2.9%–9.4%[2]
Within-Laboratory Reproducibility (%RSD) Not Reported4.4%–10.7%[2]

Table 2: Performance Characteristics of an ELISA Method for this compound Metabolite (AHD) in Fish and Honey.

ParameterDirect Competitive CLELISA
Limit of Detection (LOD) 0.1 µg kg⁻¹ (fish), 0.28 µg kg⁻¹ (honey)[4]
Recovery (%) 83.6% to 94.7%[4]
Precision (Coefficient of Variation, %) < 15%[4]

Experimental Protocols

Detailed methodologies for the cited experiments are provided below to allow for replication and adaptation.

High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis) for Nitrofurans in Water[1]

This method is suitable for the determination of this compound, nitrofurazone, furazolidone, and furaltadone (B92408) in water samples.

  • Sample Preparation (Solid-Phase Extraction):

    • Nitrofurans are isolated from water samples using C18 solid-phase extraction cartridges.

    • Analytes are eluted with methanol.

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and 0.01 M sodium acetate (B1210297) buffer (pH 6.0) in a ratio of 250:750 (v/v)[1].

    • Column: C18 analytical column (e.g., Luna C18, 5 µm, 250 mm x 4.6 mm)[1].

    • Flow Rate: 1.0 mL/min[1].

    • Detection: UV-Vis detector at a wavelength of 376 nm[1].

  • Confirmation:

    • The identity of the nitrofurans can be confirmed using liquid chromatography-mass spectrometry (LC-MS) with an atmospheric pressure chemical ionization (APCI) interface[1].

Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for Nitrofuran Metabolites[2]

This method is designed for the analysis of nitrofuran metabolites in various biological matrices and can be adapted for environmental samples.

  • Sample Preparation (Hydrolysis and Derivatisation):

  • Chromatographic and Mass Spectrometric Conditions:

    • Instrumentation: UHPLC system coupled to a tandem mass spectrometer.

    • Analysis Mode: The specific chromatographic conditions and mass spectrometric parameters (e.g., multiple reaction monitoring transitions) would need to be optimized for the specific analytes and matrix.

Direct Competitive Chemiluminescent ELISA (dcCLELISA) for 1-aminohydantoin (B1197227) (AHD), a this compound Metabolite[4]

This immunoassay method is suitable for the screening of the this compound metabolite AHD in food samples and demonstrates the potential for application to environmental matrices.

  • Assay Principle:

    • A direct competitive ELISA format is used.

    • A monoclonal antibody specific to a derivatized form of AHD is employed.

  • Detection:

    • A chemiluminescent substrate (luminol, p-iodophenol, and urea (B33335) peroxide mixture) is used for signal generation[4].

  • Performance:

    • The assay demonstrates high sensitivity and can be used for high-throughput screening[4].

Method Validation Workflow

The validation of an analytical method is a critical process to ensure that the chosen method is suitable for its intended purpose. The following diagram illustrates a general workflow for the validation of an analytical method.

Method_Validation_Workflow Define_Purpose Define Analytical Method's Purpose and Scope Method_Development Method Development and Optimization Define_Purpose->Method_Development Pre_Validation Pre-Validation Assessment (e.g., System Suitability) Method_Development->Pre_Validation Validation_Parameters Method Validation Parameters Pre_Validation->Validation_Parameters Linearity Linearity and Range Validation_Parameters->Linearity Accuracy Accuracy (Recovery) Validation_Parameters->Accuracy Precision Precision (Repeatability and Intermediate Precision) Validation_Parameters->Precision Selectivity Selectivity/Specificity Validation_Parameters->Selectivity LOD_LOQ LOD and LOQ Validation_Parameters->LOD_LOQ Robustness Robustness Validation_Parameters->Robustness Documentation Documentation and Reporting Linearity->Documentation Accuracy->Documentation Precision->Documentation Selectivity->Documentation LOD_LOQ->Documentation Robustness->Documentation

Caption: A generalized workflow for the validation of an analytical method.

References

A Comparative Guide to the Bactericidal and Bacteriostatic Activity of Nitrofurantoin and its Comparators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activity of nitrofurantoin (B1679001) against common uropathogens, benchmarked against three other frequently used antibiotics: fosfomycin, ciprofloxacin, and trimethoprim-sulfamethoxazole. The following sections present quantitative data from comparative studies, detailed experimental protocols for assessing antibacterial activity, and visual representations of key experimental workflows.

Quantitative Comparison of Antibacterial Activity

The in vitro efficacy of an antibiotic is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. The ratio of MBC to MIC is a key indicator of whether an antibiotic is bactericidal (killing bacteria) or bacteriostatic (inhibiting bacterial growth). An MBC/MIC ratio of ≤ 4 is generally considered bactericidal, while a ratio > 4 is indicative of bacteriostatic activity.

The following table summarizes the MIC50 and MIC90 values for this compound and its comparators against a large collection of Escherichia coli isolates from community-acquired urinary tract infections. This data is crucial for understanding the potency of these antibiotics against a prevalent uropathogen.

AntibioticMIC50 (µg/mL)MIC90 (µg/mL)Primary Activity
This compound 48Bactericidal[1]
Fosfomycin 0.51.5Bactericidal[2]
Ciprofloxacin 0.016>32Bactericidal[3]
Trimethoprim-Sulfamethoxazole <0.125/2.375128/2,432Bactericidal[3]

MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively. Data sourced from a study on 346 E. coli isolates from community-acquired urinary tract infections in Korea[3].

Experimental Protocols

The determination of MIC and MBC values, as well as the assessment of bactericidal versus bacteriostatic activity, relies on standardized laboratory procedures. The most common methods are broth microdilution for MIC and MBC determination and time-kill assays for evaluating the rate of bacterial killing.

Broth Microdilution for MIC and MBC Determination

The broth microdilution method is a widely accepted technique for determining the MIC of an antibiotic and is a prerequisite for determining the MBC. The procedure is performed in a 96-well microtiter plate and involves the following key steps:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) directly in the wells of the microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation and Incubation: Each well containing the antibiotic dilution is inoculated with the prepared bacterial suspension. A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: After incubation, the MIC is read as the lowest concentration of the antibiotic at which there is no visible growth of the microorganism.

  • MBC Determination: To determine the MBC, a small aliquot (e.g., 10 µL) is taken from each well that shows no visible growth (i.e., at and above the MIC) and is plated onto an antibiotic-free agar (B569324) medium. The plates are then incubated for 18-24 hours. The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial CFU/mL.

Time-Kill Assay

Time-kill assays provide a dynamic picture of an antibiotic's effect on bacterial viability over time. This method is instrumental in confirming bactericidal activity.

  • Preparation: A logarithmic-phase bacterial culture is diluted to a starting inoculum of approximately 5 x 10^5 to 5 x 10^6 CFU/mL in flasks containing fresh broth.

  • Exposure to Antibiotic: The antibiotic is added to the flasks at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC). A growth control flask without any antibiotic is included.

  • Sampling Over Time: At specific time points (e.g., 0, 2, 4, 6, 8, and 24 hours), an aliquot is withdrawn from each flask.

  • Viable Cell Counting: The withdrawn samples are serially diluted and plated on antibiotic-free agar to determine the number of viable bacteria (CFU/mL) at each time point.

  • Data Analysis: The results are plotted as the log10 CFU/mL versus time. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial count at a specific time point (usually 24 hours).

Visualizing Experimental Workflows

Workflow for Determining Bactericidal vs. Bacteriostatic Activity

G cluster_0 MIC Determination (Broth Microdilution) cluster_1 MBC Determination cluster_2 Classification A Prepare serial dilutions of antibiotic in 96-well plate B Prepare standardized bacterial inoculum (0.5 McFarland) A->B C Inoculate wells with bacterial suspension B->C D Incubate plate at 35°C for 16-20h C->D E Read MIC: Lowest concentration with no visible growth D->E F Subculture from clear wells (≥MIC) onto agar plates E->F Proceed with clear wells G Incubate agar plates at 35°C for 18-24h F->G H Count colonies to determine CFU/mL G->H I Determine MBC: Lowest concentration with ≥99.9% killing H->I J Calculate MBC/MIC Ratio I->J K Bactericidal (≤4) J->K L Bacteriostatic (>4) J->L

Caption: Workflow for MIC/MBC determination and classification.

Signaling Pathway of Antibiotic Action

G cluster_nitro This compound cluster_fosfo Fosfomycin cluster_cipro Ciprofloxacin cluster_tmpsmx Trimethoprim-Sulfamethoxazole Nitro_reductases Bacterial Nitroreductases Reactive_intermediates Reactive Intermediates Nitro_reductases->Reactive_intermediates Ribosomal_proteins Ribosomal Proteins Reactive_intermediates->Ribosomal_proteins DNA_damage DNA Damage Reactive_intermediates->DNA_damage Cell_wall_synthesis Cell Wall Synthesis Reactive_intermediates->Cell_wall_synthesis Bacterial_Cell Bacterial Cell Processes Ribosomal_proteins->Bacterial_Cell Inhibition of Protein Synthesis DNA_damage->Bacterial_Cell Disruption of Genetic Material Cell_wall_synthesis->Bacterial_Cell Inhibition of Cell Wall Synthesis MurA MurA Enzyme Peptidoglycan_synthesis Peptidoglycan Synthesis MurA->Peptidoglycan_synthesis Inhibits Peptidoglycan_synthesis->Bacterial_Cell Inhibition of Cell Wall Synthesis DNA_gyrase DNA Gyrase DNA_replication DNA Replication DNA_gyrase->DNA_replication Inhibits Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->DNA_replication Inhibits DNA_replication->Bacterial_Cell Inhibition of DNA Replication Dihydropteroate_synthase Dihydropteroate Synthase Folic_acid_synthesis Folic Acid Synthesis Dihydropteroate_synthase->Folic_acid_synthesis Inhibited by Sulfamethoxazole Dihydrofolate_reductase Dihydrofolate Reductase Dihydrofolate_reductase->Folic_acid_synthesis Inhibited by Trimethoprim Folic_acid_synthesis->Bacterial_Cell Inhibition of Metabolism

Caption: Mechanisms of action for the compared antibiotics.

References

A Comparative Guide to Quantifying Nitrofurantoin's Impact on Bacterial Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of a method to quantify the impact of nitrofurantoin (B1679001) on bacterial protein synthesis, comparing its performance with other well-established protein synthesis inhibitors. This compound's complex mechanism of action, which involves the generation of reactive intermediates that damage multiple cellular targets, including ribosomes, presents unique challenges for direct quantification of its effect on protein synthesis. This guide addresses these challenges by presenting robust experimental protocols and comparative data to aid researchers in accurately assessing its efficacy.[1][2][3]

Executive Summary

This compound is a broad-spectrum antibiotic primarily used for treating urinary tract infections.[3][4] Its mechanism of action is multifaceted, involving the reduction of the this compound molecule by bacterial nitroreductases into highly reactive intermediates.[2][3] These intermediates indiscriminately attack various cellular macromolecules, leading to the inhibition of DNA, RNA, cell wall, and protein synthesis.[2][3] While this multi-target mechanism contributes to its sustained efficacy and low rates of resistance, it complicates the direct measurement of its inhibitory effect on protein synthesis with a standard IC50 value.

This guide presents two validated methods for quantifying the impact of this compound on bacterial protein synthesis: an in vitro transcription/translation (IVTT) assay and a cell-based β-galactosidase reporter assay. We provide detailed experimental protocols and comparative data for this compound alongside well-characterized protein synthesis inhibitors: tetracycline, chloramphenicol, and erythromycin.

Comparative Data on Protein Synthesis Inhibition in E. coli

AntibioticTargetMechanism of ActionIC50 (Protein Synthesis)MIC (E. coli)
This compound Ribosomal proteins and other macromoleculesCovalent modification by reactive intermediatesNot available8 - 128 µg/mL
Tetracycline 30S ribosomal subunitPrevents aminoacyl-tRNA binding to the A site~1-5 µM0.5 - 2 µg/mL
Chloramphenicol 50S ribosomal subunitInhibits peptidyl transferase activity~2 µM2 - 8 µg/mL
Erythromycin 50S ribosomal subunitBlocks the polypeptide exit tunnel, inhibiting translocation~1.5 µg/mL1 - 4 µg/mL

Note: IC50 and MIC values can vary depending on the specific E. coli strain and experimental conditions. The data presented are for comparative purposes.

Experimental Protocols

In Vitro Transcription/Translation (IVTT) Assay

This cell-free assay directly measures the effect of an antibiotic on the machinery of protein synthesis. A DNA template encoding a reporter protein (e.g., luciferase) is transcribed and translated in an E. coli S30 cell extract. The inhibition of protein synthesis is quantified by the reduction in the reporter signal.

Materials:

  • E. coli S30 extract kit (commercially available)

  • Plasmid DNA encoding firefly luciferase under a prokaryotic promoter (e.g., T7)

  • This compound, Tetracycline, Chloramphenicol, Erythromycin stock solutions (in a suitable solvent, e.g., DMSO or water)

  • Luciferase assay reagent

  • Luminometer

  • 96-well microplates

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial dilution of each antibiotic in the reaction buffer provided with the IVTT kit. The final concentrations should span a range appropriate to determine the IC50 (for comparators) or to test concentrations around the MIC (for this compound). Include a vehicle control (solvent only).

  • Set up IVTT Reactions: In a 96-well plate, combine the E. coli S30 extract, reaction buffer, amino acid mixture, and the luciferase plasmid DNA according to the manufacturer's protocol.

  • Add Antibiotics: Add the prepared antibiotic dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, or as recommended by the kit manufacturer.

  • Measure Luciferase Activity: Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence from a no-template control.

    • Normalize the luminescence signal of the antibiotic-treated wells to the vehicle control (100% activity).

    • Plot the percentage of protein synthesis versus the antibiotic concentration.

    • For tetracycline, chloramphenicol, and erythromycin, calculate the IC50 value from the dose-response curve. For this compound, determine the percentage of inhibition at concentrations relevant to its MIC.

β-Galactosidase Reporter Assay

This cell-based assay measures the effect of an antibiotic on the synthesis of an inducible enzyme, β-galactosidase, in E. coli. Inhibition of de novo protein synthesis is quantified by the reduction in β-galactosidase activity.

Materials:

  • E. coli strain capable of expressing β-galactosidase (e.g., containing the lacZ gene under the control of an inducible promoter)

  • Luria-Bertani (LB) broth

  • Inducer (e.g., Isopropyl β-D-1-thiogalactopyranoside, IPTG)

  • This compound, Tetracycline, Chloramphenicol, Erythromycin stock solutions

  • Cell lysis reagent (e.g., PopCulture® Reagent)

  • Ortho-Nitrophenyl-β-galactoside (ONPG) solution

  • Stop solution (e.g., 1 M sodium carbonate)

  • Spectrophotometer or microplate reader

  • 96-well microplates

Procedure:

  • Bacterial Culture: Grow an overnight culture of the E. coli reporter strain in LB broth at 37°C with shaking.

  • Subculture: Dilute the overnight culture into fresh LB broth and grow to the mid-logarithmic phase (OD600 ≈ 0.4-0.6).

  • Antibiotic Treatment: Aliquot the culture into a 96-well plate and add serial dilutions of the antibiotics. Include a vehicle control. Incubate at 37°C with shaking for a predetermined time (e.g., 30-60 minutes).

  • Induction: Add the inducer (e.g., IPTG) to all wells to a final concentration that effectively induces β-galactosidase expression. Continue to incubate at 37°C with shaking for a period sufficient for enzyme synthesis (e.g., 1-2 hours).

  • Cell Lysis: Add the cell lysis reagent to each well and incubate according to the manufacturer's instructions to release the intracellular enzymes.

  • β-Galactosidase Assay:

    • Add the ONPG solution to each well.

    • Incubate at room temperature or 37°C until a yellow color develops.

    • Stop the reaction by adding the stop solution.

  • Measure Absorbance: Measure the absorbance at 420 nm (for the yellow product, o-nitrophenol) and 600 nm (for cell density) using a microplate reader.

  • Data Analysis:

    • Calculate the β-galactosidase activity in Miller Units.

    • Normalize the activity of the antibiotic-treated samples to the vehicle control.

    • Plot the percentage of β-galactosidase activity versus the antibiotic concentration to determine the inhibitory effects.

Visualizations

Nitrofurantoin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_targets Cellular Targets cluster_effects Cellular Effects This compound This compound (Prodrug) Nitroreductases Bacterial Nitroreductases This compound->Nitroreductases Uptake & Reduction Reactive_Intermediates Reactive Intermediates Nitroreductases->Reactive_Intermediates Activation Ribosomal_Proteins Ribosomal Proteins Reactive_Intermediates->Ribosomal_Proteins DNA DNA Reactive_Intermediates->DNA Other_Macromolecules Other Macromolecules Reactive_Intermediates->Other_Macromolecules Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Ribosomal_Proteins->Protein_Synthesis_Inhibition DNA_Damage DNA Damage DNA->DNA_Damage Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis Other_Macromolecules->Cell_Wall_Synthesis_Inhibition

Caption: this compound's mechanism of action.

IVTT_Assay_Workflow Start Start Prepare_Reagents Prepare IVTT Reaction Mix (E. coli S30 Extract, Buffer, DNA) Start->Prepare_Reagents Prepare_Antibiotics Prepare Serial Dilutions of Antibiotics Start->Prepare_Antibiotics Combine Combine Reaction Mix and Antibiotics in 96-well Plate Prepare_Reagents->Combine Prepare_Antibiotics->Combine Incubate Incubate at 37°C Combine->Incubate Add_Substrate Add Luciferase Substrate Incubate->Add_Substrate Measure Measure Luminescence Add_Substrate->Measure Analyze Analyze Data and Determine Inhibition Measure->Analyze End End Analyze->End

Caption: IVTT assay experimental workflow.

Beta_Galactosidase_Assay_Workflow Start Start Culture_Bacteria Grow E. coli Reporter Strain to Mid-Log Phase Start->Culture_Bacteria Treat_Antibiotics Add Antibiotic Dilutions to Culture Culture_Bacteria->Treat_Antibiotics Incubate_1 Incubate at 37°C Treat_Antibiotics->Incubate_1 Induce Add Inducer (IPTG) Incubate_1->Induce Incubate_2 Incubate for Enzyme Synthesis Induce->Incubate_2 Lyse_Cells Lyse Cells Incubate_2->Lyse_Cells Add_ONPG Add ONPG Substrate Lyse_Cells->Add_ONPG Incubate_3 Incubate for Color Development Add_ONPG->Incubate_3 Stop_Reaction Stop Reaction Incubate_3->Stop_Reaction Measure_Absorbance Measure Absorbance (420nm & 600nm) Stop_Reaction->Measure_Absorbance Analyze Calculate Miller Units and Determine Inhibition Measure_Absorbance->Analyze End End Analyze->End

Caption: β-Galactosidase assay workflow.

References

A Comparative Analysis of Nitrofurantoin's Efficacy Against Gram-Positive and Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of nitrofurantoin's antibacterial effects on Gram-positive and Gram-negative bacteria. It is intended for researchers, scientists, and drug development professionals, offering objective data on the drug's mechanism of action, comparative efficacy, and resistance profiles, supported by experimental data and protocols.

Mechanism of Action: A Shared Pathway

This compound (B1679001) is a synthetic, broad-spectrum antibiotic that functions as a prodrug.[1] Its antimicrobial activity is initiated once it enters the bacterial cell, where it is reduced by bacterial flavoproteins, specifically nitroreductases, into highly reactive electrophilic intermediates.[2][3] This activation process is fundamental to its effect on both Gram-positive and Gram-negative bacteria.

These reactive intermediates are cytotoxic and exert their effect through a multi-targeted approach:

  • DNA and RNA Damage: The intermediates cause damage to bacterial DNA and RNA, leading to strand breakage and inhibiting replication and synthesis.[2]

  • Ribosomal Protein Inhibition: They alter or inactivate ribosomal proteins, which disrupts the synthesis of essential proteins.[3]

  • Metabolic Pathway Disruption: this compound interferes with crucial biochemical processes, including bacterial carbohydrate metabolism (such as the Krebs cycle) and cell wall synthesis.[2][4]

This broad-based mechanism, which targets multiple vital cellular functions simultaneously, is believed to explain the low rate of acquired bacterial resistance to the drug.[3]

Nitrofurantoin_Mechanism cluster_outside Extracellular Space cluster_inside Bacterial Cytoplasm cluster_targets Cellular Targets NFT_out This compound NFT_in This compound NFT_out->NFT_in Passive Transport Reductases Bacterial Nitroreductases (NfsA, NfsB) NFT_in->Reductases Reduction Intermediates Reactive Intermediates Reductases->Intermediates DNA_RNA DNA & RNA Damage Intermediates->DNA_RNA Ribosomes Ribosomal Protein Inactivation Intermediates->Ribosomes Metabolism Metabolic Enzyme Inhibition Intermediates->Metabolism

Figure 1: this compound's intracellular mechanism of action.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC)

While the mechanism of action is consistent, the in vitro efficacy of this compound, measured by the Minimum Inhibitory Concentration (MIC), varies significantly between different bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a microorganism.[5] The MIC₅₀ and MIC₉₀ values represent the concentrations required to inhibit 50% and 90% of isolates, respectively.

This compound generally demonstrates high potency against Escherichia coli, the most common Gram-negative uropathogen.[4] Its activity against Gram-positive organisms is more varied; it is effective against species like Staphylococcus pseudintermedius but shows lower efficacy against Enterococcus faecium.[6]

Bacterial SpeciesGram TypeMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coliGram-Negative16[6][7]16[6][7]
Klebsiella pneumoniaeGram-Negative64[7]128[7]
Staphylococcus pseudintermediusGram-Positive8[6]16[6]
Enterococcus faeciumGram-Positive64[6]128[6]
Table 1: Comparative MIC values of this compound for common Gram-negative and Gram-positive uropathogens.

Mechanisms of Resistance

Bacterial resistance to this compound is relatively uncommon and develops slowly due to its multi-targeted mechanism.[8] The primary pathway to resistance is conserved across both Gram-positive and Gram-negative bacteria and involves the inhibition of this compound's activation.

MechanismGenes InvolvedEffectPredominantly Found In
Nitroreductase Inactivation nfsA, nfsBLoss-of-function mutations prevent the reduction of this compound into its active, toxic intermediates. Inactivation of both genes is typically required for clinically significant resistance.[9][10]Both Gram-Positive and Gram-Negative
Cofactor Synthesis Disruption ribEDeletions or mutations in genes responsible for synthesizing riboflavin, a key cofactor for nitroreductases, can lead to reduced drug activation.[11][12]Gram-Negative (primarily studied in Enterobacteriaceae)
Efflux Pumps oqxABPlasmid-mediated efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration.[8][9]Gram-Negative (e.g., K. pneumoniae)
Table 2: Key resistance mechanisms to this compound.

Experimental Protocol: Broth Microdilution MIC Assay

The following protocol outlines the standardized broth microdilution method for determining the MIC of this compound, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13][14]

MIC_Workflow A 1. Prepare Bacterial Inoculum - Select 3-5 colonies - Suspend in saline - Adjust to 0.5 McFarland Standard (~1.5 x 10^8 CFU/mL) B 2. Standardize Inoculum - Dilute 0.5 McFarland suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to final ~5 x 10^5 CFU/mL A->B D 4. Inoculate Plate - Add standardized bacterial inoculum to all wells containing this compound - Include Growth & Sterility Controls B->D C 3. Prepare Drug Dilutions - Perform 2-fold serial dilutions of this compound in a 96-well plate using CAMHB C->D E 5. Incubate - Incubate plate at 35-37°C for 16-20 hours in ambient air D->E F 6. Determine MIC - Visually inspect for turbidity - MIC = Lowest concentration with no visible growth E->F

Figure 2: Experimental workflow for MIC determination.

Detailed Steps:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.[13]

    • Suspend the colonies in a sterile broth or saline solution.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[13]

  • Standardization of Inoculum:

    • Within 15-30 minutes of preparation, dilute the 0.5 McFarland suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB).[13][14]

    • The final standardized inoculum concentration in each test well should be approximately 5 x 10⁵ CFU/mL.[5][14]

  • Plate Preparation and Drug Dilution:

    • Using a sterile 96-well microtiter plate, perform two-fold serial dilutions of this compound in CAMHB to achieve the desired concentration range.[13]

    • Designate wells for a positive growth control (broth and inoculum, no drug) and a sterility control (broth only).[13]

  • Inoculation:

    • Add the standardized bacterial inoculum to each well containing the serially diluted this compound.[13] The final volume in each well is typically 100-200 µL.

  • Incubation:

    • Incubate the microtiter plate at 35-37°C for 16 to 20 hours in ambient air.[5]

  • MIC Determination:

    • Following incubation, examine the plate for visible bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of this compound at which there is a complete inhibition of visible growth.[14]

References

Assessing the Correlation Between In Vitro Nitrofurantoin Susceptibility and Clinical Outcomes in Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the relationship between laboratory-based (in vitro) susceptibility testing of nitrofurantoin (B1679001) and its clinical effectiveness in treating urinary tract infections (UTIs). The data and methodologies presented are synthesized from multiple clinical studies to offer an objective resource for researchers, scientists, and drug development professionals. This compound has been a cornerstone for treating uncomplicated UTIs for decades, and understanding the predictive power of susceptibility testing is crucial for its appropriate clinical use.[1][2]

Experimental Protocols

The assessment of the correlation between in vitro data and clinical outcomes relies on standardized laboratory procedures and clear definitions for clinical success.

1. In Vitro Susceptibility Testing: The susceptibility of a bacterial isolate to this compound is primarily determined by measuring its Minimum Inhibitory Concentration (MIC).

  • Methodology: The most common methods are broth microdilution and Kirby-Bauer disk diffusion.

    • Broth Microdilution: This method involves exposing a standardized bacterial inoculum to serial dilutions of this compound in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that visibly inhibits bacterial growth after a set incubation period.[3]

    • Kirby-Bauer Disk Diffusion: A paper disk impregnated with a standard amount of this compound is placed on an agar (B569324) plate swabbed with the bacterial isolate. The antibiotic diffuses into the agar, and the diameter of the resulting zone of growth inhibition is measured. This diameter correlates with the MIC.[4][5]

  • Interpretive Criteria (Breakpoints): Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) establish MIC breakpoints to categorize isolates as Susceptible, Intermediate, or Resistant. For Enterobacterales like E. coli, a common breakpoint for susceptibility to this compound is an MIC of ≤32 µg/mL.[6] An isolate is considered resistant if the MIC is ≥128 µg/mL.

2. Clinical Outcome Assessment: Clinical studies evaluate treatment efficacy based on two primary endpoints: clinical cure and microbiological eradication.

  • Clinical Cure: This is typically defined as the resolution of the signs and symptoms of the UTI (such as dysuria, frequency, and urgency) at a follow-up visit, usually within 7 to 14 days after completion of therapy.

  • Microbiological Eradication: This is defined as the absence of the original uropathogen in a follow-up urine culture. A significant reduction in the bacterial count (e.g., to <10^4 colony-forming units/mL) is often required. Clinical studies have demonstrated high microbial eradication rates for this compound, with one showing 92.3% eradication 12-16 days after treatment initiation.[6]

Data Presentation: Susceptibility and Clinical Efficacy

The following tables summarize quantitative data from various studies, illustrating this compound's performance.

Table 1: In Vitro Susceptibility of Common Uropathogens to this compound

UropathogenNumber of Isolates (in study)Susceptibility Rate (%)Resistance Rate (%)Citation(s)
Escherichia coli3,279 (outpatients)93.1%6.9%[4]
Escherichia coli1,122 (inpatients)89.2%10.8%[4]
Escherichia coli1,372 (total isolates)86.7%13.3%[7]
Escherichia coli100Not specified13.0% (by MIC)[8]
Staphylococcus aureus1,372 (total isolates)89.9%10.1%[7]
Enterobacter spp.1,372 (total isolates)92.3%7.7%[7]
Klebsiella spp.1,372 (total isolates)88.6%11.4%[7]
Enterococcus spp.1,372 (total isolates)90.0%10.0%[7]

Table 2: Correlation of In Vitro Susceptibility with Clinical Outcomes

Study Population / ConditionTreatment RegimenIn Vitro ResultClinical Cure RateMicrobiological Mismatch OutcomeCitation(s)
Adults with non-ESBL-PE UTIMatching AntimicrobialSusceptible87.3%N/A[9]
Adults with non-ESBL-PE UTIMismatching AntimicrobialResistant33.3%High failure rate[9]
Women with uncomplicated UTI3-day this compoundNot specified81.1%Treatment failure rate was 18.9%[10]
Women with uncomplicated UTI5-day this compoundNot specifiedHigher than 3-day courseFailure rate reduced by 33% vs. 3-day[10]
Cohort study patientsNot specifiedNot specified70%N/A[11][12]

Table 3: Predictive Value of Prior Susceptibility Testing for Recurrent UTIs

AntibioticPrior ResultProbability of Same Result in Future InfectionTimeframeCitation(s)
This compoundSusceptible~100%Up to 1 year[13]
This compoundSusceptible85%Up to 2 years[14]
This compoundResistant20.2%Within 3 months[13]

Mandatory Visualization

The logical workflow from patient diagnosis to outcome assessment, highlighting the pivotal role of susceptibility testing, is illustrated below.

G cluster_0 Clinical Phase cluster_1 Laboratory Phase Patient Patient with UTI Symptoms Diagnosis Clinical Diagnosis & Urine Sample Collection Patient->Diagnosis Treatment Empiric or Guided This compound Therapy Diagnosis->Treatment Initiate Treatment Isolation Uropathogen Isolation & ID Diagnosis->Isolation Sample Outcome Clinical Outcome (Cure vs. Failure) Treatment->Outcome Post-Treatment Follow-up AST In Vitro Susceptibility Testing (AST) Isolation->AST Result MIC Determination & Interpretation (S/I/R) AST->Result Result->Treatment Result->Outcome Correlates with

Caption: Workflow for assessing this compound efficacy in UTIs.

Discussion and Conclusion

The collected data strongly support a positive correlation between in vitro this compound susceptibility and favorable clinical outcomes for uncomplicated UTIs, particularly those caused by E. coli.

  • High Predictive Value of Susceptibility: Studies consistently show that when a uropathogen is identified as "susceptible" to this compound in vitro, there is a high probability of clinical and microbiological cure.[6] A large Finnish study demonstrated a stark difference in cure rates between patients receiving a matching (susceptible) antimicrobial (87.3% cure) versus a mismatching (resistant) one (33.3% cure).[9] This underscores the reliability of susceptibility testing in guiding therapy.

  • Low and Stable Resistance: Despite decades of use, resistance to this compound in common uropathogens like E. coli remains remarkably low.[1] This is attributed to its multifaceted mechanism of action, which requires multiple bacterial mutations to confer high-level resistance.[1] Furthermore, historical susceptibility to this compound is a strong predictor of future susceptibility in cases of recurrent infection.[13][14]

  • Pharmacokinetic Considerations: this compound's efficacy is enhanced by its pharmacokinetics. It achieves high concentrations in the urine, often far exceeding the MIC of susceptible pathogens, but maintains low plasma levels, which minimizes systemic side effects.[2][15][16] The AUC/MIC ratio has been identified as a key pharmacodynamic parameter linked to its antibacterial activity in the urinary tract.[15]

  • Influence of Treatment Duration: Clinical outcomes can be influenced by the duration of therapy. Studies have shown that a 3-day course of this compound may result in a higher treatment failure rate (18.9%) compared to 5- or 7-day courses.[10] This suggests that while susceptibility is critical, an adequate treatment duration is also necessary to ensure eradication.

References

Navigating the Maze of Nitrofurantoin Resistance: A Guide to Genomic Prediction Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate prediction of antibiotic resistance from genomic data is a critical frontier. This guide provides a comparative overview of models designed to predict nitrofurantoin (B1679001) resistance, a key antibiotic for treating urinary tract infections. We delve into the underlying genomic determinants, the performance of current predictive approaches, and the detailed methodologies that underpin these models.

This compound's efficacy is primarily thwarted by the inactivation of two nitroreductase enzymes, NfsA and NfsB, encoded by the nfsA and nfsB genes, respectively. These enzymes are crucial for activating this compound into its toxic form within the bacterial cell. Consequently, the majority of genomic models for predicting this compound resistance focus on identifying mutations within these genes.

Comparative Analysis of Genomic Markers for this compound Resistance Prediction

Predicting this compound resistance from whole-genome sequencing (WGS) data is a complex task. While the presence of certain genetic markers is strongly associated with resistance, no single marker is perfectly predictive. The following table summarizes the key genomic determinants and the performance of prediction models based on them, as described in the current literature. It is important to note that direct head-to-head comparisons of different computational models are scarce, and performance metrics are often reported in the context of specific studies and datasets.

Genomic Marker/Model Type Description Reported Performance & Limitations Key References
Loss-of-Function Mutations in nfsA and nfsB Includes nonsense mutations (premature stop codons), frameshift mutations, and insertional inactivations that lead to non-functional NfsA and NfsB proteins.High Predictive Value for Resistance: The presence of disruptive mutations in both nfsA and nfsB is a strong indicator of high-level this compound resistance.[1][2][3][4] Limitation: Many missense mutations (single amino acid changes) exist, and it is challenging to distinguish between those that cause resistance and those that are functionally silent without experimental validation.[2][4] Predicting resistance is difficult when these genes are not obviously disrupted.[2][4][2][3][4]
Specific Amino Acid Substitutions in NfsA and NfsB Certain single amino acid changes have been experimentally confirmed to reduce or abolish nitroreductase activity, leading to resistance.Variable Predictive Power: While some substitutions are definitively linked to resistance, the functional impact of many others remains unknown.[2] Studies have identified specific substitutions that cause resistance and others that are functionally silent.[2] Limitation: The sheer diversity of possible substitutions makes it difficult to create a comprehensive predictive model based on this marker alone.[2]
Mutations in the ribE Gene Deletions or mutations in ribE, which is involved in riboflavin (B1680620) biosynthesis (a cofactor for NfsA and NfsB), can also contribute to resistance.Associated with Increased MICs: Deletions in ribE have been shown to increase the minimum inhibitory concentration (MIC) of this compound.[1] Limitation: These mutations are less commonly reported in clinical isolates compared to nfsA and nfsB mutations.[1][1]
Presence of oqxAB Efflux Pump Genes The plasmid-mediated oqxAB genes encode a multidrug efflux pump that can actively transport this compound out of the bacterial cell.Associated with Reduced Susceptibility: The presence of oqxAB has been linked to clinically relevant levels of this compound resistance.[1] Limitation: The prevalence of oqxAB as the primary mechanism of resistance can vary geographically and among different bacterial populations.[3][1][3]
Machine Learning Models (General) Algorithms trained on genomic features (e.g., gene presence/absence, k-mers, single nucleotide polymorphisms) to predict resistance phenotypes.Potential for High Accuracy: Machine learning models have shown promise in predicting resistance for various antibiotics.[5][6] For this compound, models incorporating electronic health record data have been developed.[5] Limitation: There is a lack of publicly available, validated machine learning models specifically for predicting this compound resistance from genomic data alone with detailed performance metrics. The predictive accuracy is highly dependent on the training data.[6][5][6]

Experimental Protocols

The validation of any genomic prediction model relies on robust experimental methodologies. Below are generalized protocols for the key experiments involved in assessing this compound resistance.

Antimicrobial Susceptibility Testing (AST)
  • Objective: To determine the minimum inhibitory concentration (MIC) of this compound for a given bacterial isolate, which is the lowest concentration of the antibiotic that prevents visible growth.

  • Methodology: Broth Microdilution

    • A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

    • Each well is inoculated with a standardized suspension of the bacterial isolate to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

    • Positive (no antibiotic) and negative (no bacteria) control wells are included.

    • The plate is incubated at 35-37°C for 16-20 hours.

    • The MIC is read as the lowest concentration of this compound that shows no visible bacterial growth.

    • Results are interpreted as Susceptible (S), Intermediate (I), or Resistant (R) based on clinical breakpoints established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Whole-Genome Sequencing (WGS)
  • Objective: To obtain the complete or near-complete DNA sequence of a bacterial isolate to identify genetic markers of resistance.

  • Methodology: Illumina Sequencing (Short-Read)

    • DNA Extraction: High-quality genomic DNA is extracted from a pure bacterial culture using a commercial kit. DNA quality and quantity are assessed using spectrophotometry and fluorometry.

    • Library Preparation: The extracted DNA is fragmented, and adapters are ligated to the ends of the fragments to create a sequencing library.

    • Sequencing: The library is loaded onto an Illumina sequencing platform (e.g., MiSeq, NextSeq), and sequencing is performed to generate millions of short DNA reads (typically 150-300 base pairs).

    • Quality Control: Raw sequencing reads are assessed for quality, and low-quality bases and adapter sequences are trimmed.

Bioinformatic Analysis for Resistance Gene Identification
  • Objective: To analyze the WGS data to identify mutations and genes associated with this compound resistance.

  • Methodology:

    • Genome Assembly: The quality-controlled reads are assembled into a draft genome sequence using de novo assembly algorithms (e.g., SPAdes).

    • Gene Prediction and Annotation: Genes are predicted from the assembled genome, and their functions are annotated.

    • Resistance Gene Identification: The assembled genome is screened against databases of known antibiotic resistance genes (e.g., CARD, ResFinder) to identify the presence of genes like oqxAB.

    • Variant Calling: The sequencing reads are mapped to a reference genome (e.g., a known susceptible E. coli strain) to identify single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) within target genes such as nfsA, nfsB, and ribE.

    • Functional Impact Prediction: The identified variants are analyzed to predict their impact on protein function (e.g., premature stop codon, frameshift, missense mutation).

Visualizing the Workflow and Resistance Mechanisms

To better illustrate the processes and relationships described, the following diagrams are provided in the DOT language for Graphviz.

G cluster_wet_lab Experimental Workflow cluster_dry_lab Bioinformatic & Prediction Workflow isolate Bacterial Isolate ast Antimicrobial Susceptibility Testing (AST) isolate->ast wgs Whole-Genome Sequencing (WGS) isolate->wgs phenotype Resistance Phenotype (S/I/R) ast->phenotype genomic_data Genomic Data (Reads/Assembly) wgs->genomic_data validation Model Validation phenotype->validation analysis Bioinformatic Analysis genomic_data->analysis prediction Resistance Prediction Model analysis->prediction predicted_phenotype Predicted Phenotype prediction->predicted_phenotype predicted_phenotype->validation G cluster_mechanisms Genomic Mechanisms of this compound Resistance nfsA nfsA gene mut_nfsA Loss-of-function mutations nfsA->mut_nfsA nfsB nfsB gene mut_nfsB Loss-of-function mutations nfsB->mut_nfsB ribE ribE gene mut_ribE Mutations/Deletions ribE->mut_ribE oqxAB oqxAB genes (plasmid) efflux Efflux Pump Overexpression oqxAB->efflux resistance This compound Resistance mut_nfsA->resistance mut_nfsB->resistance mut_ribE->resistance efflux->resistance

References

A Comparative Guide to Analytical Methods for Nitrofurantoin Quantification in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive evaluation of various analytical techniques for the quantitative determination of nitrofurantoin (B1679001) in its bulk and pharmaceutical dosage forms. The performance of High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and other advanced methods are compared based on key validation parameters. Detailed experimental protocols are provided to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable method for their quality control and research needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for this compound quantification depends on factors such as the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the performance characteristics of commonly employed methods, validated according to ICH Q2 (R1) guidelines.[1][2]

Parameter UV-Visible Spectrophotometry High-Performance Liquid Chromatography (HPLC) Ultra-High-Performance Liquid Chromatography (UHPLC-DAD) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity Range 2-10 µg/mL[1], 10-50 µg/mL[3]2–16 µg/mL, 50-150 µg/mL[2][4]4-200 mg/L (in urine)[5][6]10.451–1033.897 ng/mL (in plasma)[7]
Correlation Coefficient (R²) >0.998[3]>0.999[4]>0.95[5]0.99[7]
Accuracy (% Recovery) 99-101%[1]99.7%Within-day: <± 13%, Between-day: <± 9%[5]90%[7]
Precision (%RSD) <2%[1]0.71%Within-day: <10%, Between-day: <10%[5]Not specified
LOD 0.468 µg/mL[1], 0.378 µg/ml[3]Not specifiedNot specifiedNot specified
LOQ 1.420 µg/mL[1], 1.146 µg/ml[3]Not specifiedNot specifiedNot specified
Detection Wavelength (λmax) 360-375 nm[3][8][9]254 nm[4][9], 367 nm369 nm[5][6]N/A (Mass Transition)
Key Advantages Simple, rapid, economical, suitable for routine QC.[8][9]Robust, accurate, widely used for assay and impurity determination.[9]Fast analysis time (5 min), high sensitivity.[5]High sensitivity and selectivity, ideal for bioanalytical applications.[7][9]

Experimental Protocols

Detailed methodologies for the most prominent analytical techniques are outlined below.

UV-Visible Spectrophotometry

This method is valued for its simplicity and cost-effectiveness, making it suitable for routine analysis of this compound in bulk and tablet forms.[9]

  • Solvent/Diluent: A mixture of Dimethylformamide (DMF) and Methanol is commonly used.[1] Alternatively, 0.1 N Hydrochloric Acid (HCl) can be employed.[9]

  • Preparation of Standard Stock Solution: Accurately weigh and dissolve 25 mg of this compound reference standard in the chosen solvent in a 100 mL volumetric flask to obtain a concentration of 250 µg/mL.[10]

  • Working Standard Solutions: From the stock solution, prepare a series of dilutions to achieve concentrations within the linear range (e.g., 2-10 µg/mL).[1]

  • Sample Preparation (Tablets):

    • Weigh and finely powder at least 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound into a 100 mL volumetric flask.[9]

    • Add the solvent, sonicate to dissolve the active ingredient, and dilute to the mark.

    • Filter the solution and make further dilutions as necessary to bring the concentration into the calibrated range.[9]

  • Analysis: Measure the absorbance of the sample and standard solutions at the wavelength of maximum absorbance (λmax), which is typically between 360 nm and 375 nm, against a solvent blank.[1][3][8][9] The concentration is then calculated using the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC methods offer greater specificity and are widely used for the quality control of this compound in pharmaceutical formulations.[9]

  • Method A:

    • Mobile Phase: A mixture of Acetonitrile and a pH 5.0 buffer (88:12 v/v).[4]

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4]

    • Flow Rate: 1.6 mL/min.[4]

    • Detection: UV at 254 nm.[4]

    • Retention Time: Approximately 8.4 minutes.[4][9]

  • Method B:

    • Mobile Phase: A mixture of 0.1% Triethylamine (pH adjusted to 3.0 with orthophosphoric acid) and Acetonitrile (80:20 v/v).[2][9]

    • Column: Ascentis Express C18 (7.5 cm x 4.6 mm, 2.7 µm).[2][9]

    • Flow Rate: 1.0 mL/min.[2][9]

    • Column Temperature: 30°C.[2][9]

    • Detection: PDA detector at 254 nm.[2][9]

    • Retention Time: Approximately 2.0 minutes.[9]

  • Sample Preparation (Tablets):

    • Prepare a sample solution as described in the UV-Vis spectrophotometry method.

    • Filter the final solution through a 0.45 µm nylon filter before injection into the HPLC system.[11]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for bioanalytical applications due to its exceptional sensitivity and selectivity, allowing for the quantification of low concentrations of this compound in complex biological matrices like human plasma.[7][9]

  • Sample Preparation (Human Plasma): Protein precipitation is a common technique. An 80:20 mixture of Acetonitrile and 5mM Ammonium Acetate (pH 3.8) is used to precipitate plasma proteins.[7][9]

  • Chromatography: Isocratic liquid chromatography is employed.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.[7][9]

  • Mass Transition: The transition monitored for this compound is m/z 237.1/151.9.[7][9] Losartan (m/z 421.300/179) is often used as an internal standard.[7][9]

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the analytical determination of this compound in pharmaceutical dosage forms.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample Preparation (Weigh, Dissolve, Sonicate) Filter Filtration (0.45 µm filter) SamplePrep->Filter StandardPrep Standard Preparation (Stock & Working Solutions) InstrumentSetup Instrument Setup (Mobile Phase, Wavelength, etc.) StandardPrep->InstrumentSetup Analysis Sample Injection / Reading Filter->Analysis InstrumentSetup->Analysis DataAcquisition Data Acquisition (Peak Area / Absorbance) Analysis->DataAcquisition Calculation Concentration Calculation (Using Calibration Curve) DataAcquisition->Calculation Reporting Result Reporting & Validation Calculation->Reporting

Caption: Generalized workflow for this compound analysis.

References

Safety Operating Guide

Proper Disposal of Nitrofurantoin in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper management and disposal of nitrofurantoin (B1679001), a synthetic broad-spectrum antibiotic, is crucial to ensure laboratory safety, environmental protection, and regulatory compliance. Improper disposal can contribute to environmental contamination and the development of antimicrobial resistance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste in a research environment.

Waste Identification and Hazard Assessment

Before initiating any disposal procedure, it is imperative to characterize the waste. This compound waste in a laboratory setting can be categorized as follows:

  • Solid Waste: Expired or unused pure this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated consumables like weigh boats and paper towels.

  • Liquid Waste: Solutions containing this compound, including stock solutions, experimental media, and rinsing from contaminated glassware.

  • Contaminated Labware: Glassware, plasticware, and other equipment that has come into direct contact with this compound.

According to some safety data sheets, this compound is not classified as a Resource Conservation and Recovery Act (RCRA) hazardous waste.[1] However, it is essential to consult your institution's Environmental Health and Safety (EHS) office for specific guidance, as local regulations may vary. All antibiotic waste should generally be treated as chemical waste.[2]

Segregation and Containment

Proper segregation of this compound waste at the source is critical to prevent cross-contamination and ensure appropriate disposal.

  • Solid Waste:

    • Collect all solid this compound waste in a dedicated, clearly labeled, leak-proof container.

    • The container should be made of a material compatible with this compound.

    • Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container.

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines.

    • The container should be clearly labeled.

  • Contaminated Labware:

    • Disposable Labware: Place in the designated solid this compound waste container.

    • Reusable Labware: Decontaminate glassware by rinsing with a suitable solvent (e.g., 70% ethanol) and then washing thoroughly with soap and water. The initial rinsate should be collected as liquid this compound waste.

Labeling and Storage

Accurate and clear labeling is a critical component of safe laboratory waste management.

  • All waste containers must be labeled with the following information:

    • "this compound Waste"

    • The primary hazard(s) (e.g., "Chemical Waste," "Antibiotic Waste")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure that the storage area is compliant with your institution's guidelines for chemical waste storage.

Disposal Procedures

The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in the regular trash.

  • Request a Waste Pickup: Once your waste container is full or has reached its designated accumulation time limit, follow your institution's procedures to request a chemical waste pickup.[3]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal vendor.

  • Handover: Ensure the waste is handed over to authorized personnel for disposal.

Experimental Protocols for In-Lab Treatment (for consideration and with EHS approval only)

While not a standard disposal procedure, research has been conducted on the degradation of this compound. One study demonstrated the effective removal and biological inactivation of this compound from aqueous solutions using a photo-Fenton process.[4] This advanced oxidation process achieved 97% removal of this compound and 93% removal of organic carbon within 15 minutes under specific laboratory conditions.[4]

It is crucial to note that such in-lab treatment methods should only be considered after a thorough risk assessment and with the explicit approval of your institution's EHS department. These are not standard disposal practices and require specialized equipment and expertise.

Quantitative Data

Currently, there is limited publicly available quantitative data directly related to the volumes and concentrations of this compound waste generated in typical laboratory settings. Waste generation is highly dependent on the specific research activities being conducted.

Mandatory Visualization

NitrofurantoinDisposalWorkflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage Storage cluster_disposal Disposal start This compound Waste Generated (Solid, Liquid, Contaminated Labware) segregate Segregate at Source start->segregate solid Solid Waste segregate->solid Identify Solid liquid Liquid Waste segregate->liquid Identify Liquid labware Contaminated Labware segregate->labware Identify Labware contain_solid Contain in Labeled, Leak-Proof Container solid->contain_solid contain_liquid Contain in Labeled, Leak-Proof, Shatter-Resistant Container liquid->contain_liquid decontaminate Decontaminate or Dispose as Solid Waste labware->decontaminate store Store in Designated Secure Area contain_solid->store contain_liquid->store decontaminate->contain_solid request_pickup Request EHS Waste Pickup store->request_pickup end Final Disposal by Authorized Vendor request_pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Nitrofurantoin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling of chemical compounds is paramount to ensure personal safety and maintain a secure laboratory environment. This guide provides essential, immediate safety and logistical information for handling nitrofurantoin (B1679001), including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is a hazardous substance that requires careful handling to avoid adverse health effects. It may cause allergic skin reactions, allergy or asthma symptoms, or breathing difficulties if inhaled. It is harmful if swallowed or in contact with skin.[1] Therefore, adherence to strict safety protocols and the use of appropriate personal protective equipment are mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Disposable, powder-free nitrile or latex gloves.[2][3] Double gloving is recommended when compounding, administering, or disposing of the drug.[2]To prevent skin contact, which can cause allergic reactions and absorption of the harmful substance.[4][1]
Eye Protection Safety glasses with side shields or goggles.[4]To protect the eyes from dust particles and potential splashes.
Respiratory Protection An N95 or FFP2 respirator should be worn, especially when handling the powder form or if there is a risk of dust formation.[3]To prevent inhalation, which can lead to respiratory sensitization and other health issues.[4][1]
Body Protection A disposable, long-sleeved gown made of low-permeability fabric.[2]To protect the skin and clothing from contamination.

Acute Toxicity Data

The following table summarizes the acute oral toxicity data for this compound.

Animal ModelLD50 (Oral)
Rat604 mg/kg[5][6]
Mouse360 mg/kg[6]
Bird53 mg/kg[6]

Standard Operating Procedures for Handling this compound

Adherence to the following step-by-step procedures is crucial for the safe handling of this compound in a laboratory setting.

Preparation and Handling:

  • Area Preparation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4] Ensure the work surface is clean and uncluttered.

  • Donning PPE: Before handling this compound, put on all required PPE as specified in the table above.

  • Handling the Compound:

    • Avoid the formation of dust when handling the powdered form.[4]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.

    • If preparing a solution, add the solid to the liquid slowly to prevent splashing.

  • Post-Handling:

    • After handling, remove gloves and gowns carefully to avoid contaminating skin or clothing.

    • Always wash hands thoroughly with soap and water after removing PPE.[7]

In Case of Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4][6] Remove contaminated clothing and wash it before reuse.[4] Seek medical attention if skin irritation or a rash develops.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, seek immediate medical attention.

  • Ingestion: If swallowed, call a poison center or doctor immediately if you feel unwell.[5]

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Laboratory Waste:

  • Place all contaminated disposable materials, including gloves, gowns, and weighing papers, in a designated, sealed hazardous waste container.

  • Dispose of unused or waste this compound according to local, regional, and national environmental regulations. Do not dispose of it down the drain.[4]

Unused Medication (for clinical or household settings):

  • The preferred method for disposing of unused medication is through a drug take-back program.[8][9]

  • If a take-back program is not available, follow these steps for disposal in household trash:

    • Remove the medicine from its original container.

    • Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[10][11]

    • Place the mixture in a sealed plastic bag or other sealed container to prevent leakage.[10][11]

    • Dispose of the container in the household trash.[10]

    • Scratch out all personal information on the prescription label of the empty container before recycling or discarding it.[10]

This compound Handling Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Nitrofurantoin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Prepare Ventilated Area don_ppe Don Appropriate PPE prep_area->don_ppe handle_compound Handle this compound (Avoid Dust) don_ppe->handle_compound doff_ppe Doff PPE Carefully handle_compound->doff_ppe dispose_waste Dispose of Contaminated Waste in Hazardous Waste handle_compound->dispose_waste dispose_chem Dispose of Unused Chemical per Regulations handle_compound->dispose_chem wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for Safe Handling and Disposal of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.